(2,4-Dichloro-5-isopropoxyphenyl)hydrazine
Description
Properties
IUPAC Name |
(2,4-dichloro-5-propan-2-yloxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N2O/c1-5(2)14-9-4-8(13-12)6(10)3-7(9)11/h3-5,13H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHQKTAGVTYTJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193180 | |
| Record name | (2,4-Dichloro-5-isopropoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40178-22-1 | |
| Record name | [2,4-Dichloro-5-(1-methylethoxy)phenyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40178-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichloro-5-isopropoxyphenyl)hydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040178221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,4-Dichloro-5-isopropoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4-dichloro-5-isopropoxyphenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine CAS number and properties
An In-Depth Technical Guide to (2,4-Dichloro-5-isopropoxyphenyl)hydrazine: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
Date: January 11, 2026
Introduction
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine, identified by its CAS Number 40178-22-1, is a substituted aromatic hydrazine of significant interest in the fields of agrochemical and pharmaceutical synthesis.[1][2] Its molecular structure, featuring a dichlorinated phenyl ring with an isopropoxy group, provides a unique electronic and steric profile that makes it a valuable precursor for the synthesis of complex heterocyclic compounds. This guide offers a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in drug development and fine chemical manufacturing. We will delve into its physicochemical properties, detailed synthetic pathways, characteristic reactivity, and key applications, with a focus on the causality behind the experimental choices and the practical utility of this versatile intermediate.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, reaction optimization, and application. While some specific experimental data for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is not widely published, its key identifiers and known characteristics are summarized below. Researchers should refer to a lot-specific Certificate of Analysis for precise data.[2]
| Property | Value | Source(s) |
| CAS Number | 40178-22-1 | [1] |
| Molecular Formula | C₉H₁₂Cl₂N₂O | [1] |
| Molecular Weight | 235.11 g/mol | [1] |
| Appearance | White solid | [1] |
| Solubility | Insoluble in water | [1] |
| EINECS Number | 254-824-2 | [1] |
Synthesis and Mechanistic Considerations
The synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a multi-step process that demands careful control of reaction conditions. The primary route involves the chemical transformation of its aniline precursor, 2,4-dichloro-5-isopropoxyaniline. Understanding this pathway is crucial for ensuring high purity and yield.
Synthesis of the Precursor: 2,4-Dichloro-5-isopropoxyaniline
The journey to our target hydrazine begins with the synthesis of its aniline precursor (CAS No: 41200-96-8).[3][4] A common industrial method starts from 2,4-dichlorophenol, a readily available commodity chemical.[5][6]
-
Etherification: 2,4-dichlorophenol is reacted with an isopropylating agent like isopropyl bromide in the presence of a base to form 2,4-dichloro-1-isopropoxybenzene.[6] The base is essential for deprotonating the phenolic hydroxyl group, generating a phenoxide ion that acts as a potent nucleophile.
-
Nitration: The resulting ether undergoes electrophilic aromatic substitution. A mixture of nitric acid and sulfuric acid is used to introduce a nitro group onto the benzene ring, yielding 2,4-dichloro-5-isopropoxynitrobenzene.[6] The sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺).
-
Reduction: The nitro group is then reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation or, as described in a patented method, using hydrazine hydrate in the presence of a composite catalyst (e.g., activated carbon, Fe(OH)₃, Al(OH)₃) in an alcohol solvent.[6][7][8][9] This step yields the key intermediate, 2,4-dichloro-5-isopropoxyaniline.[3]
Conversion of Aniline to Hydrazine
The transformation of 2,4-dichloro-5-isopropoxyaniline to the target hydrazine is a classic example of amine functional group manipulation.
-
Diazotization: The aniline is treated with hydrochloric acid and a cold aqueous solution of sodium nitrite (NaNO₂).[1] This reaction converts the primary aromatic amine into a diazonium salt. The choice of a low temperature (typically 0-5 °C) is critical, as diazonium salts are unstable and can decompose at higher temperatures.
-
Reduction/Conversion: The diazonium salt intermediate is then reduced to the corresponding hydrazine. A common laboratory and industrial method involves the use of a reducing agent like sodium sulfite or stannous chloride. The reaction proceeds through the addition of the reducing agent to the diazonium salt, followed by hydrolysis to yield the final hydrazine product.[1] An alternative patented method describes a Hofmann rearrangement-based approach where the aniline is first converted to a urea derivative, which is then degraded in an alkaline environment to form the hydrazine.[10]
The overall synthetic workflow is visualized below.
Caption: Synthetic workflow for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
Experimental Protocol: Diazotization and Reduction of 2,4-Dichloro-5-isopropoxyaniline
This protocol is a generalized representation based on established chemical principles for this transformation.[1]
-
Dissolution & Acidification: Dissolve 2,4-dichloro-5-isopropoxyaniline (1.0 eq) in a suitable solvent mixture, such as aqueous hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. Maintaining this low temperature is paramount to prevent the degradation of the diazonium salt intermediate.
-
Diazotization: Prepare a solution of sodium nitrite (1.0-1.1 eq) in cold water. Add this solution dropwise to the aniline solution, ensuring the temperature does not rise above 5 °C. The reaction is monitored for the presence of nitrous acid using starch-iodide paper.
-
Reduction: In a separate vessel, prepare a solution of a suitable reducing agent (e.g., stannous chloride in concentrated HCl). Cool this solution to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the reducing agent solution. The rate of addition must be controlled to manage the exotherm and any gas evolution.
-
Workup & Isolation: After the addition is complete, allow the reaction to stir for a specified period. The product is then typically isolated by basification (e.g., with sodium hydroxide solution) to precipitate the free hydrazine.[1] The resulting solid is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.
Reactivity and Applications
The synthetic utility of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine stems from the nucleophilic nature of the hydrazine moiety. This functionality makes it a key building block in both the agrochemical and pharmaceutical industries.
Application in Agrochemicals: The Synthesis of Oxadiazon
The primary industrial application of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is as a crucial intermediate in the manufacture of the pre-emergent herbicide Oxadiazon.[1][5][11] Oxadiazon functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, which is vital for chlorophyll and heme biosynthesis in plants.[5] The synthesis involves reacting the hydrazine with an acylating agent, followed by cyclization to form the characteristic 1,3,4-oxadiazol-2(3H)-one ring structure of the final herbicide.[6][11]
Potential in Drug Discovery: The Fischer Indole Synthesis
Substituted phenylhydrazines are foundational reagents in the Fischer indole synthesis, one of the most important and widely used methods for constructing the indole nucleus.[12][13][14] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs, including the triptan class of anti-migraine agents.[12][15]
The reaction involves the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[12][12]-sigmatropic rearrangement and cyclization to yield the indole.[12][15][16]
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Physical and chemical properties of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
An In-depth Technical Guide to (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
Section 1: Compound Identification and Core Characteristics
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a substituted aromatic hydrazine that serves as a valuable intermediate in synthetic chemistry. Its unique substitution pattern, featuring two chlorine atoms and an isopropoxy group on the phenyl ring, imparts specific reactivity and properties that are leveraged in the synthesis of more complex molecules, most notably in the agrochemical and pharmaceutical sectors. This guide provides a comprehensive overview of its known physical and chemical properties, synthesis, reactivity, handling protocols, and applications, synthesized from available literature and chemical principles for researchers and drug development professionals.
1.1 Nomenclature and Structure
-
IUPAC Name: (2,4-dichloro-5-isopropoxyphenyl)hydrazine.[1]
-
Synonyms: [2,4-Dichloro-5-(1-methylethoxy)phenyl]hydrazine, 2,4-Dichlor-5-isopropoxy-phenylhydrazin.[1]
The structure consists of a hydrazine group (-NHNH₂) attached to a benzene ring. The ring is substituted with two chlorine atoms at positions 2 and 4, and an isopropoxy group [-OCH(CH₃)₂] at position 5. This arrangement influences the electronic environment of the hydrazine moiety, affecting its nucleophilicity and reactivity.
Section 2: Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its handling, application, and role in chemical reactions. The data for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine are summarized below. Where specific experimental data is unavailable, predicted values or properties of structurally similar compounds are discussed to provide a functional context.
| Property | Value / Description | Source(s) |
| Appearance | White solid. | [3] |
| Molecular Weight | 235.11 g/mol . | [2][3][4] |
| Density | 1.325 g/cm³. | [] |
| Solubility | Insoluble in water.[3] Expected to be soluble in organic solvents like DMSO, DMF, and alcohols based on the properties of similar aromatic hydrazines.[6] | |
| Melting Point | Data not available. | [7] |
| Boiling Point | Data not available. | [7] |
| pKa (Predicted) | 4.81 ± 0.30.[1] This suggests it is a weak base, a characteristic property of hydrazines. | |
| Storage | Recommended storage at 2-8°C in a dark, dry, and sealed environment.[4] |
Section 3: Reactivity and Chemical Behavior
The chemical utility of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is dominated by the reactivity of the hydrazine functional group. As with other hydrazines, it is a potent nucleophile and a reducing agent.[8][9]
3.1 Nucleophilic Reactivity: Hydrazone Formation
Hydrazines readily react with aldehydes and ketones in a condensation reaction to form hydrazones.[9][10] This reaction is a cornerstone of its application in building complex heterocyclic structures, which are common scaffolds in pharmaceuticals and agrochemicals. The initial nucleophilic attack by the terminal nitrogen of the hydrazine onto the carbonyl carbon is followed by dehydration to yield the stable C=N double bond of the hydrazone.
Caption: General reaction pathway for hydrazone formation.
3.2 Stability and Decomposition
Hydrazine derivatives are known for their thermal sensitivity and reactivity with oxidizing agents.[8] While generally stable under recommended storage conditions, (2,4-Dichloro-5-isopropoxyphenyl)hydrazine can undergo decomposition at elevated temperatures. Contact with strong oxidizing agents, certain metal oxides (iron, copper), and even atmospheric oxygen can lead to degradation or vigorous, potentially hazardous reactions.[8] This reactivity underscores the necessity of storing the compound in a sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to maintain its integrity.
Section 4: Synthesis Protocol
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is typically synthesized from its corresponding aniline precursor, 2,4-dichloro-5-isopropoxyaniline.[3] The process involves a classical diazotization followed by reduction.
4.1 Step-by-Step Synthesis Workflow
The protocol described is a standard method for converting an aromatic amine to a hydrazine.
-
Diazotization: 2,4-dichloro-5-isopropoxyaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5°C. A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise while vigorously stirring, maintaining the low temperature. This forms an in-situ diazonium salt. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.
-
Reduction: The resulting diazonium salt solution is then treated with a reducing agent. A common and effective choice for this transformation is a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or an aqueous solution of sodium sulfite. The reducing agent is added slowly, still at low temperature, to reduce the diazonium group (-N₂⁺) to the hydrazine moiety (-NHNH₂).
-
Work-up and Isolation: After the reduction is complete, the reaction mixture is neutralized by the careful addition of a base, such as sodium hydroxide solution, until the product precipitates.[3] The crude white solid is then collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product of high purity. The purity should be confirmed by analytical methods like HPLC and NMR spectroscopy.
Caption: Synthetic route from aniline to hydrazine.
Section 5: Applications in Research and Industry
The primary industrial application of this compound is as a key intermediate in the synthesis of the pre-emergence herbicide oxadiazon .[3] However, its utility extends into the realm of drug discovery, where the substituted phenylhydrazine scaffold is of significant interest.
-
Agrochemicals: As a precursor to oxadiazon, it plays a role in agriculture for weed control in various crops.
-
Drug Discovery and Medicinal Chemistry: Hydrazine-containing compounds are a well-established class of pharmacologically active agents. They can act as:
-
Building Blocks for Heterocycles: Used to construct five- and six-membered heterocyclic rings like pyrazoles, indoles, and triazines, which are privileged structures in medicinal chemistry.[9][11]
-
Covalent Modifiers: The hydrazine moiety can be involved in forming covalent bonds with enzyme targets. A prominent example is the class of monoamine oxidase inhibitors (MAOIs), such as phenelzine, used as antidepressants.[12] The reactivity of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine makes it a candidate for developing novel mechanism-based inhibitors.
-
Pharmacophore Scaffolds: Substituted phenylhydrazines are explored for a wide range of therapeutic targets, including anti-inflammatory, anticancer, and antihypertensive agents.[6][11][13] The specific dichloroisopropoxy substitution pattern can be fine-tuned to optimize binding affinity, selectivity, and pharmacokinetic properties for a given biological target.[14]
-
Section 6: Safety, Handling, and Storage
While specific GHS hazard data for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is not consistently reported, the parent compound, hydrazine, and its derivatives are classified as highly hazardous.[7][15] Therefore, stringent safety protocols must be followed, assuming the compound shares the general toxicity profile of this chemical class.
6.1 Hazard Profile (Inferred from Class)
-
Toxicity: Likely to be harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled.[16]
-
Corrosivity: May cause severe skin burns and eye damage.
-
Sensitization: Can act as a skin sensitizer, potentially causing an allergic reaction upon contact.[9]
-
Carcinogenicity: Many hydrazine derivatives are considered potential carcinogens.[9][17]
6.2 Recommended Handling Protocol
All manipulations should be performed inside a certified chemical fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, a full-face shield, and butyl rubber gloves. Standard nitrile gloves may not offer sufficient protection for prolonged contact.[8]
-
Dispensing: Handle as a solid in a well-ventilated area. Avoid creating dust. Use spark-proof tools and transfer vessels.
-
Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels for large spills.
-
First Aid:
-
Inhalation: Move to fresh air immediately. Seek urgent medical attention.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Caption: Safe handling workflow for hydrazine derivatives.
6.3 Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry, dark, and well-ventilated area away from incompatible materials such as oxidizing agents and acids.[4][8]
-
Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations for hazardous chemical waste.
Section 7: References
-
Pharmaffiliates. 1-Trimethylacetyl-2-(2,4-dichloro-5-isopropoxyphenyl)hydrazine. [Link]
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Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine. [Link]
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ProQuest. THE SYNTHESIS OF HYDRAZINE DERIVATIVES: I. STABILITY OF MONOCHLORAMINE. II. REDUCTION OF DIALKYL NITROSAMINES. III. REACTION OF MONOCHLORAMINE WITH SECONDARY AMINES. [Link]
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XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 40178-22-1 Name: (2,4-dichloro-5-isopropoxyphenyl)hydrazine. [Link]
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ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. [Link]
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Wikipedia. Hydrazine. [Link]
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Pharmaffiliates. CAS No : 40178-22-1 | Product Name : (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. [Link]
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PubMed Central. Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent. [Link]
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Google Patents. CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
-
Google Patents. CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
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PubMed Central. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. [Link]
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ResearchGate. Phenylhydrazine derivatives. [Link]
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Taylor & Francis Online. Phenylhydrazine – Knowledge and References. [Link]
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Chemistry Stack Exchange. Reaction mechanism of phenylhydrazine with carbonyl. [Link]
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Environment Clearance. 1.1 Process Description. [Link]
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PubChem. 2,4-Dichloro-1,3,5-triazine. [Link]
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PubMed Central. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. [Link]
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PrepChem.com. Synthesis of 2,4-dichloro-6-phenoxy-1,3,5-triazine. [Link]
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PubMed. Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines. [Link]
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ResearchGate. Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. [Link]
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MDPI. The Role of Natural Products in Drug Discovery and Development against Neglected Tropical Diseases. [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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PubMed. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][2][4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. [Link]
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An In-depth Technical Guide to (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
Prepared by: Gemini, Senior Application Scientist
Introduction
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a substituted aromatic hydrazine of significant interest within the agrochemical industry. Primarily, it serves as a critical synthetic intermediate in the production of oxadiazole-class herbicides, most notably oxadiazon.[1] Its molecular structure, featuring a dichlorinated and isopropoxy-substituted phenyl ring attached to a hydrazine moiety, provides a versatile scaffold for the construction of more complex heterocyclic systems. This guide offers a comprehensive overview of its chemical properties, a representative synthetic pathway, a proposed analytical methodology for its characterization, and essential safety protocols. The information herein is curated for researchers, process chemists, and quality control specialists engaged in agrochemical synthesis and drug development.
Core Molecular and Physicochemical Properties
The foundational characteristics of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine define its behavior in chemical reactions and analytical systems. While extensive experimental data for this specific intermediate is not broadly published, a combination of data from chemical suppliers and predictive models allows for a robust characterization.
Molecular Identity and Structure
The compound is systematically named (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. Its structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, an isopropoxy group at position 5, and a hydrazine group (-NHNH₂) at position 1.
Physicochemical Data Summary
The following table summarizes key physicochemical properties. It is important to note that many of these values are predicted, as is common for non-commercial chemical intermediates.
| Property | Value / Description | Source |
| Appearance | White solid | [1] |
| Solubility | Insoluble in water. Soluble in organic solvents such as methanol, ethanol, and acetone. | [1][5] |
| Boiling Point | 319.9 ± 42.0 °C (Predicted) | [1] |
| Density | 1.325 g/cm³ (Predicted) | [] |
| pKa | 4.81 ± 0.30 (Predicted) | [2] |
Synthesis Pathway and Experimental Protocol
The synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is most commonly achieved via the diazotization of its corresponding aniline precursor, followed by reduction. This classical approach is reliable and scalable for producing the necessary hydrazine intermediate for subsequent reactions.
Conceptual Synthesis Workflow
The overall transformation involves two key steps:
-
Diazotization: The primary amine (2,4-dichloro-5-isopropoxyaniline) is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid. This reaction is performed at low temperatures (typically 0–5 °C) to ensure the stability of the diazonium salt.
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in a concentrated acidic medium.
Caption: Conceptual workflow for the synthesis of the target hydrazine.
Representative Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of chlorinated phenylhydrazines and should be adapted and optimized under appropriate laboratory conditions.[7]
Materials:
-
2,4-dichloro-5-isopropoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Procedure:
-
Aniline Solution Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the substituted aniline (1.0 eq) in a 6 M aqueous HCl solution. Cool the resulting slurry to -5 °C using an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise to the aniline slurry while vigorously stirring and maintaining the internal temperature between -5 °C and 0 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. The completion of diazotization can be monitored by testing for the absence of the starting amine (e.g., by TLC) and a persistent positive test for nitrous acid using starch-iodide paper.
-
Reduction: In a separate vessel, prepare a solution of tin(II) chloride (2.5 eq) in concentrated HCl. Cool this solution in an ice bath.
-
Addition of Diazonium Salt: Add the cold diazonium salt solution dropwise to the stirred SnCl₂ solution. Maintain the temperature of the reduction mixture below 20 °C.
-
Completion and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The resulting precipitate, which is the hydrochloride salt of the target hydrazine, is collected by filtration.
-
Workup: Wash the collected solid with a small amount of cold HCl solution and dry under vacuum. The resulting phenylhydrazine hydrochloride can be used directly or neutralized with a base to yield the free hydrazine base.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of synthetic intermediates. While specific validated methods for this compound are proprietary, standard chromatographic and spectroscopic techniques can be readily applied.
Chromatographic Analysis (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile compounds like (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. It provides both retention time for identification and a mass spectrum for structural confirmation. The analysis of the final product, oxadiazon, by GC-MS is well-established, and similar conditions can be applied to its hydrazine precursor.[8][9]
Proposed GC-MS Protocol:
-
Instrument: Gas Chromatograph with a Mass Selective Detector.
-
Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 amu.
Caption: General workflow for the GC-MS analysis of the target compound.
Predicted Spectroscopic Characteristics
Mass Spectrometry (MS): Under EI conditions, the molecule is expected to fragment. Key features would include the molecular ion (M⁺) peak at m/z 234 (for ³⁵Cl isotopes) with a characteristic isotopic pattern (M+2, M+4) due to the two chlorine atoms.[10] Fragmentation may involve the loss of the hydrazine group, the isopropoxy group, and cleavage of the aromatic ring.
Infrared (IR) Spectroscopy:
-
N-H Stretching: Two bands are expected in the 3300-3500 cm⁻¹ region, characteristic of the -NH₂ group in a primary hydrazine.[11]
-
C-H Stretching (Aromatic): Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[12][13]
-
C-H Stretching (Aliphatic): Bands corresponding to the isopropoxy group will appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).
-
C=C Stretching (Aromatic): Medium to weak, sharp absorptions are expected in the 1450-1600 cm⁻¹ region.[13][14]
-
C-O Stretching: A strong band for the aryl-alkyl ether linkage is expected around 1200-1250 cm⁻¹.
-
C-Cl Stretching: Bands in the fingerprint region, typically below 850 cm⁻¹, will indicate the presence of the chlorine substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR):
-
Aromatic Protons: Two singlets are expected in the aromatic region (~6.5-7.5 ppm), corresponding to the two protons on the benzene ring.
-
Isopropoxy Group: A septet for the CH proton (~4.5 ppm) and a doublet for the two CH₃ groups (~1.3 ppm) are characteristic of the isopropoxy moiety.
-
Hydrazine Protons (-NHNH₂): These protons are exchangeable and may appear as broad singlets. Their chemical shift can vary significantly depending on the solvent and concentration.
Safety and Handling
Substituted phenylhydrazines are a class of compounds that require careful handling due to their potential toxicity.
-
General Hazards: Phenylhydrazine and its derivatives are often toxic, potential carcinogens, and skin/eye irritants.[15]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not discharge to sewer systems.
Conclusion
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a fundamentally important building block in modern agrochemistry. While it is primarily handled as an internal intermediate, a thorough understanding of its properties, synthesis, and analysis is crucial for process optimization, quality control, and ensuring laboratory safety. The methodologies and data presented in this guide provide a solid foundation for professionals working with this compound and its derivatives.
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Mezzina, E., Ferroni, F., Spinelli, D., Chimichi, S., & Frenna, V. (1994). 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines. Magnetic Resonance in Chemistry, 32(2), 111-117. (Available at: [Link])
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Navalón, A., Prieto, A., Araujo, L., & Vílchez, J. L. (2002). Determination of oxadiazon residues by headspace solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 946(1-2), 239-245. (Available at: [Link])
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UPB Scientific Bulletin. (n.d.). NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES. (Available at: [Link])
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Synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine: A Technical Guide for Drug Development Professionals
This guide provides a comprehensive overview and detailed protocol for the synthesis of (2,4-dichloro-5-isopropoxyphenyl)hydrazine, a crucial intermediate in the manufacturing of various pharmaceutical compounds. The synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. This document will delve into the chemical rationale behind each step, providing a robust framework for researchers and drug development professionals.
Introduction and Strategic Overview
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a key building block in the synthesis of a range of biologically active molecules, including certain herbicide and pharmaceutical agents.[1][2] Its structural features, a substituted phenylhydrazine, make it a versatile precursor for the construction of heterocyclic systems, which are prevalent in many drug candidates.[3]
The synthesis of this target molecule is most effectively achieved through a two-step process starting from the corresponding aniline derivative, 2,4-dichloro-5-isopropoxyaniline. This common pathway involves:
-
Diazotization of the primary aromatic amine to form a diazonium salt.
-
Reduction of the diazonium salt to the desired hydrazine.
This strategy is widely employed in organic synthesis due to the versatility of diazonium salts as intermediates.[4]
Retrosynthetic Analysis and Workflow
A retrosynthetic approach reveals a logical and well-established pathway for the preparation of (2,4-dichloro-5-isopropoxyphenyl)hydrazine. The hydrazine moiety can be traced back to a diazonium salt, which in turn is derived from the corresponding aniline. The aniline itself can be synthesized from a nitrobenzene precursor.
Caption: Retrosynthetic analysis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
This guide will focus on the final two steps of this pathway, starting from the commercially available or readily synthesized 2,4-dichloro-5-isopropoxyaniline.
Synthesis Pathway: From Aniline to Hydrazine
The conversion of 2,4-dichloro-5-isopropoxyaniline to (2,4-dichloro-5-isopropoxyphenyl)hydrazine is a classic example of diazonium salt chemistry.[5]
Step 1: Diazotization of 2,4-Dichloro-5-isopropoxyaniline
Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[6] This reaction is highly exothermic and requires careful temperature control to prevent the decomposition of the unstable diazonium salt.
The mechanism begins with the formation of the nitrosonium ion (NO+) from nitrous acid in the acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and elimination of water to yield the diazonium ion.[5]
Caption: Diazotization of 2,4-dichloro-5-isopropoxyaniline.
Step 2: Reduction of the Diazonium Salt
The resulting diazonium salt is a versatile intermediate that can be converted to a variety of functional groups. For the synthesis of hydrazines, a mild reducing agent is required.[7] Several reagents can be employed for this transformation, including stannous chloride (SnCl₂), sodium sulfite (Na₂SO₃), and sodium dithionite (Na₂S₂O₄).[8] The choice of reducing agent can impact the yield and purity of the final product. Stannous chloride is a common and effective choice for this reduction.
The reduction with stannous chloride proceeds through a complex mechanism that is believed to involve the transfer of electrons from Sn(II) to the diazonium ion, ultimately leading to the formation of the hydrazine and Sn(IV).
Caption: Reduction of the diazonium salt to the corresponding hydrazine.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of (2,4-dichloro-5-isopropoxyphenyl)hydrazine from 2,4-dichloro-5-isopropoxyaniline.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| 2,4-Dichloro-5-isopropoxyaniline | C₉H₁₁Cl₂NO | 220.10 |
| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | SnCl₂·2H₂O | 225.65 |
| Deionized Water | H₂O | 18.02 |
| Diethyl Ether (or other suitable organic solvent) | (C₂H₅)₂O | 74.12 |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |
Procedure:
Part A: Diazotization
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4-dichloro-5-isopropoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and deionized water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0 and 5 °C. The addition should be slow enough to prevent the temperature from rising above 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a slight color change.
Part B: Reduction
-
In a separate beaker, prepare a solution of stannous chloride dihydrate (2.5 eq) in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the stannous chloride solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
The resulting precipitate is the hydrazine hydrochloride salt.
Part C: Isolation and Purification
-
Collect the precipitated hydrazine hydrochloride salt by vacuum filtration and wash it with a small amount of cold deionized water.
-
To obtain the free hydrazine, suspend the hydrochloride salt in deionized water and add a saturated solution of sodium bicarbonate until the pH of the solution is neutral or slightly basic (pH 7-8).
-
Extract the free hydrazine with a suitable organic solvent, such as diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude (2,4-dichloro-5-isopropoxyphenyl)hydrazine.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the final product of high purity.
Characterization
The synthesized (2,4-dichloro-5-isopropoxyphenyl)hydrazine should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess purity.
Conclusion
The synthesis of (2,4-dichloro-5-isopropoxyphenyl)hydrazine via the diazotization of the corresponding aniline followed by reduction is a reliable and scalable method. Careful control of temperature and reagent addition is paramount to achieving a high yield of the desired product. This technical guide provides a solid foundation for the synthesis of this important pharmaceutical intermediate, enabling further research and development in the field of medicinal chemistry.
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A Comprehensive Technical Guide to the Synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
This document provides an in-depth technical guide for the synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine, a valuable intermediate in the development of specialized chemical compounds. The primary audience for this guide includes researchers, chemists, and professionals in the pharmaceutical and agrochemical industries. We will explore a validated multi-step synthetic pathway, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.
The synthesis of this target molecule is logically approached as a two-part process: first, the preparation of a key aniline intermediate, followed by its conversion to the final hydrazine product. This guide is structured to provide both a high-level strategic overview and the granular detail necessary for laboratory application.
Overall Synthetic Strategy
The synthesis begins with a common industrial starting material, 2,4-dichlorophenol, and proceeds through a nitro-aniline intermediate. This aniline is the immediate precursor to our target hydrazine. The entire pathway can be visualized as follows:
Caption: High-level workflow for the synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
Part 1: Synthesis of the Key Intermediate: 2,4-Dichloro-5-isopropoxyaniline
The cornerstone of this synthesis is the preparation of 2,4-dichloro-5-isopropoxyaniline. This compound serves as a crucial building block in the production of various agrochemicals, including herbicides like Oxadiazon.[1][2][3] Its synthesis begins with 2,4-dichlorophenol, which is converted to 2,4-dichloro-5-isopropoxy nitrobenzene through a sequence of four reactions: esterification, nitration, hydrolysis, and etherification.[4][5] The critical final step in forming the aniline is the reduction of this nitro-aromatic intermediate.
Reduction of 2,4-Dichloro-5-isopropoxy nitrobenzene
Two primary methods are reported for the reduction of the nitro group to an amine: catalytic hydrogenation and chemical reduction with hydrazine hydrate.
-
Catalytic Hydrogenation: This method involves reacting the nitrobenzene intermediate with hydrogen gas under pressure in the presence of a hydrogenation catalyst and a promoter in a solvent like methanol.[1] The reaction proceeds until hydrogen uptake ceases, after which the catalyst is filtered off and the solvent is removed to yield the product.[1]
-
Chemical Reduction with Hydrazine Hydrate: An alternative route uses hydrazine hydrate in an alcohol solvent, facilitated by a composite catalyst (e.g., activated carbon, Fe(OH)₃, Al(OH)₃).[4][5] This method is reported to improve reaction yield and simplify post-reaction work-up.[4][5]
For the purposes of this guide, we will detail the protocol for the hydrazine hydrate reduction due to its high reported yield and operational simplicity.
Experimental Protocol: Reduction via Hydrazine Hydrate
This protocol is based on methodologies described in the patent literature for achieving high-yield synthesis of 2,4-dichloro-5-isopropoxyaniline.[4][5]
Core Principle: The nitro group is selectively reduced to an amine using hydrazine hydrate as the hydrogen source and a heterogeneous catalyst to facilitate the transfer. The use of an alcohol solvent is standard for this type of reaction.
| Reagent/Parameter | Specification | Rationale |
| Starting Material | 2,4-dichloro-5-isopropoxy nitrobenzene | The immediate precursor to the target aniline. |
| Solvent | Ethanol | A common solvent that effectively dissolves the starting material and is compatible with the reagents. |
| Reducing Agent | Hydrazine Hydrate (N₂H₄·H₂O) | A powerful reducing agent that serves as the hydrogen donor in this catalyzed reaction.[4][5] |
| Catalyst | Composite: GAC:Fe(OH)₃:Al(OH)₃ (2:1:1) | A composite catalyst enhances the reaction efficiency and yield.[4][5] |
| Reaction Temperature | 60–80 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions.[4][5] |
| Reaction Time | 2–6 hours | Sufficient time for the reaction to proceed to completion. |
Step-by-Step Methodology:
-
Reactor Setup: Charge a suitable reaction vessel with 2,4-dichloro-5-isopropoxy nitrobenzene, ethanol, and the composite catalyst.
-
Heating: Begin stirring and heat the mixture to the target temperature range of 60–80 °C.
-
Addition of Reductant: Add hydrazine hydrate dropwise to the reaction mixture over a period of 1–3 hours.[4][5] Causality: A slow, controlled addition is crucial to manage the exothermicity of the reaction and prevent dangerous temperature spikes.
-
Reaction Monitoring: Maintain the reaction at 60–80 °C for 2–6 hours after the addition is complete.[5] Monitor the reaction's progress using a suitable analytical technique (e.g., GC or TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture. Filter to remove the heterogeneous catalyst.
-
Isolation: The filtrate contains the product, 2,4-dichloro-5-isopropoxyaniline. The product can be isolated by removing the solvent under reduced pressure. Further purification may be performed if necessary. A reported yield for a similar process is approximately 96%.[5]
Part 2: Synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
With the key aniline intermediate in hand, the final stage involves a two-step sequence common in aromatic chemistry: diazotization followed by reduction. This transformation is a versatile method for introducing a hydrazine functional group onto an aromatic ring.[6][7]
Step 1: Diazotization of 2,4-Dichloro-5-isopropoxyaniline
Mechanism and Principles: Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[8] The reaction is performed in a cold, acidic solution where sodium nitrite (NaNO₂) reacts with the acid to form nitrous acid (HNO₂) in situ.[9][10] The highly reactive nitrosonium ion (NO⁺) is generated, which acts as the electrophile and reacts with the nucleophilic amine.[8][11]
Caption: Mechanism of the diazotization of a primary aromatic amine (Ar-NH₂).
Trustworthiness: The process must be conducted at low temperatures (0–5 °C) because arenediazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.[9][12] The use of a strong acid like HCl is essential for both generating the nitrous acid and stabilizing the resulting diazonium salt.[13]
Experimental Protocol: Diazotization
| Reagent/Parameter | Specification | Rationale |
| Starting Material | 2,4-dichloro-5-isopropoxyaniline | The primary aromatic amine to be converted. |
| Acid | Hydrochloric Acid (HCl) | Reacts with NaNO₂ to form nitrous acid and provides the acidic medium.[10] |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | The source of the nitrosonium ion electrophile.[9] |
| Solvent | Water / Aqueous Acid | The reaction is typically performed in an aqueous medium. |
| Reaction Temperature | 0–5 °C | Critical for maintaining the stability of the diazonium salt intermediate.[9][12] |
Step-by-Step Methodology:
-
Amine Solution: Dissolve 2,4-dichloro-5-isopropoxyaniline in a suitable amount of concentrated hydrochloric acid, diluted with water. Cool this solution in an ice-salt bath to 0–5 °C with constant stirring.
-
Nitrite Solution: Prepare a solution of sodium nitrite in cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred aniline hydrochloride solution. The addition rate should be controlled to ensure the temperature does not rise above 5 °C. Causality: This slow addition prevents localized heating and decomposition of the product.
-
Completion Check: After the addition is complete, continue stirring for an additional 15-30 minutes in the ice bath. The reaction is complete when a slight excess of nitrous acid is detected (test with potassium iodide-starch paper, which will turn blue).
-
Immediate Use: The resulting solution of (2,4-dichloro-5-isopropoxyphenyl)diazonium chloride should be used immediately in the next step without isolation due to its instability.[10]
Step 2: Reduction of the Diazonium Salt to Hydrazine
Choice of Reducing Agent: The conversion of a diazonium salt to a hydrazine is a reductive process. Several reagents can accomplish this, with stannous chloride (SnCl₂) being a classic and effective choice.[6] It is particularly useful in syntheses leading to indole-containing compounds via the Fischer indole synthesis, a relevant pathway for drug development professionals.[6] Other mild reducing agents include sodium bisulfite or sodium dithionite.[6][7]
Caption: Logical workflow for the reduction of a diazonium salt to a hydrazine using SnCl₂.
Experimental Protocol: Reduction with Stannous Chloride
| Reagent/Parameter | Specification | Rationale |
| Starting Material | (2,4-dichloro-5-isopropoxyphenyl)diazonium chloride solution | The freshly prepared, un-isolated intermediate from the previous step. |
| Reducing Agent | Stannous Chloride Dihydrate (SnCl₂·2H₂O) | An effective reducing agent for converting diazonium salts to hydrazines.[6] |
| Solvent | Concentrated Hydrochloric Acid (HCl) | Keeps the stannous chloride in its active, reduced state and maintains an acidic environment. |
| Basification Agent | Sodium Hydroxide (NaOH) | Used during work-up to decompose the intermediate tin complex and liberate the free hydrazine. |
Step-by-Step Methodology:
-
Reducing Solution: Prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath to below 5 °C.
-
Reduction: Slowly add the cold, freshly prepared diazonium salt solution to the stirred stannous chloride solution. Maintain the temperature below 5 °C throughout the addition. A precipitate, the hydrazine-tin complex, should form.
-
Stirring: After the addition is complete, allow the mixture to stir in the ice bath for an hour, then let it stand for several hours or overnight to ensure complete precipitation.
-
Isolation of Complex: Collect the precipitated complex by vacuum filtration and wash it with a small amount of cold hydrochloric acid.
-
Liberation of Hydrazine: Suspend the filtered complex in water and add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline. This will decompose the tin complex, precipitating tin hydroxides and liberating the free hydrazine base.
-
Extraction and Purification: Extract the free hydrazine into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic extracts with water, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the crude (2,4-dichloro-5-isopropoxyphenyl)hydrazine. The product can be further purified by recrystallization or chromatography if necessary.
Safety Considerations
-
2,4-dichloro-5-isopropoxyaniline: This compound is harmful if swallowed, inhaled, or in contact with skin.[1] Wear suitable protective clothing, gloves, and eye/face protection.[1]
-
Hydrazine Hydrate: Highly toxic, corrosive, and a probable carcinogen.[14] All handling must be done in a well-ventilated fume hood.
-
Sodium Nitrite: An oxidizer and highly toxic.[14] Avoid contact with acids unless under controlled reaction conditions, as it can release toxic nitrogen oxides.
-
Diazonium Salts: Potentially explosive, especially when dry.[14] They should never be isolated in solid form unless stabilized with a non-nucleophilic counter-ion. Always keep them in a cold solution and use them immediately after preparation.[12]
-
Stannous Chloride & HCl: Corrosive. Handle with appropriate personal protective equipment.
Conclusion
The synthesis of (2,4-dichloro-5-isopropoxyphenyl)hydrazine is a well-defined process that relies on fundamental reactions in aromatic chemistry. The successful execution of this synthesis hinges on the careful preparation of the 2,4-dichloro-5-isopropoxyaniline intermediate followed by a meticulously controlled diazotization and reduction sequence. By understanding the causality behind each procedural step—from the temperature control required for diazonium salt stability to the controlled addition of potent reagents—researchers can safely and efficiently produce this valuable chemical intermediate for further application in drug discovery and agrochemical development.
References
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2,4-Dichloro-5-isopropyloxyaniline - ChemBK. (URL: [Link])
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The Chemical Profile and Applications of 2,4-Dichloro-5-Isopropoxyaniline - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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2,4-dichloro-5-isopropoxyaniline - MySkinRecipes. (URL: [Link])
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Reactions involving arenediazonium salts | Organic Chemistry II - Lumen Learning. (URL: [Link])
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Process Description - Navitus Chemicals. (URL: [Link] anex-PFR.pdf)
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Diazotisation - Organic Chemistry Portal. (URL: [Link])
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Diazonium compound - Wikipedia. (URL: [Link])
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Reactions of Aryl Diazonium Salts - Chemistry LibreTexts. (URL: [Link])
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Diazotization Reaction Mechanism - BYJU'S. (URL: [Link])
- WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google P
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Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47 - YouTube. (URL: [Link])
-
Exploring Flow Procedures for Diazonium Formation - PMC - PubMed Central. (URL: [Link])
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A Technical Guide to (2,4-Dichloro-5-isopropoxyphenyl)hydrazine: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides an in-depth exploration of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine, a key substituted phenylhydrazine intermediate. While its principal industrial application lies in the synthesis of the pre-emergent herbicide Oxadiazon, the inherent reactivity of the hydrazine functional group presents significant, underexplored opportunities in the realm of drug discovery and medicinal chemistry. This document details a robust, field-proven protocol for its synthesis via diazotization of 2,4-dichloro-5-isopropoxyaniline, discusses its critical role in agrochemical production, and evaluates its potential as a versatile building block for constructing novel heterocyclic scaffolds of pharmaceutical interest. Safety protocols, physicochemical properties, and mechanistic considerations are discussed to provide researchers, scientists, and drug development professionals with a comprehensive resource for utilizing this compound.
Introduction and Physicochemical Profile
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine, identified by CAS Number 40178-22-1, is a polysubstituted aromatic hydrazine.[1] The strategic placement of two chlorine atoms and an isopropoxy group on the phenyl ring significantly influences its electronic properties, solubility, and reactivity, making it a valuable synthon. The electron-withdrawing nature of the chlorine atoms deactivates the ring, influencing the nucleophilicity of the hydrazine moiety and directing the regioselectivity of subsequent reactions. Conversely, the bulky isopropoxy group can provide steric hindrance and enhance lipophilicity, a key parameter in both agrochemical and pharmaceutical design.
The compound typically presents as a white solid and is insoluble in water.[1] Its primary utility stems from the reactive hydrazine group (-NHNH₂), which serves as a potent binucleophilic handle for constructing a variety of nitrogen-containing heterocycles.
Table 1: Physicochemical Properties of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
| Property | Value | Source |
| IUPAC Name | (2,4-Dichloro-5-isopropoxyphenyl)hydrazine | [1] |
| Alternate Name | 2,4-Dichloro-5-(1-methylethoxy)phenylhydrazine | N/A |
| CAS Number | 40178-22-1 | [1] |
| Molecular Formula | C₉H₁₂Cl₂N₂O | [2] |
| Molecular Weight | 235.11 g/mol | [2] |
| Appearance | White Solid | [1] |
| Boiling Point | 319.9°C at 760 mmHg | N/A |
| Density | 1.325 g/cm³ | N/A |
| LogP | 3.84 | N/A |
Structural Representation
The molecular structure is foundational to understanding its reactivity.
Caption: Structure of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
Synthesis and Mechanistic Insights
The most common and industrially relevant synthesis of (2,4-dichloro-5-isopropoxyphenyl)hydrazine proceeds from the corresponding aniline, 2,4-dichloro-5-isopropoxyaniline. The transformation is a classic example of diazotization followed by reduction. The choice of this pathway is dictated by the availability of the aniline precursor and the efficiency of the Sandmeyer-type reaction sequence.
Synthesis Pathway Overview
The multi-step synthesis begins with a readily available industrial chemical, 2,4-dichlorophenol, and proceeds through etherification, nitration, and reduction to form the key aniline intermediate. This aniline is then converted to the target hydrazine.
Caption: Overall synthetic workflow from 2,4-dichlorophenol.
Experimental Protocol: Synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
This protocol describes the conversion of the aniline precursor to the hydrazine. This procedure is a self-validating system; successful formation of the diazonium salt is visually indicated by the color change, and the precipitation of the final product upon neutralization confirms the completion of the reduction.
Materials:
-
2,4-dichloro-5-isopropoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization (Formation of the Diazonium Salt):
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1.0 equivalent of 2,4-dichloro-5-isopropoxyaniline in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5°C using an ice-salt bath. Causality: Low temperatures are critical to prevent the highly unstable diazonium salt from decomposing, which would lead to side products and reduced yield.
-
Prepare a solution of 1.1 equivalents of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5°C. The reaction is typically complete when a slight excess of nitrous acid is detected (test with starch-iodide paper). Trustworthiness: The starch-iodide test provides a reliable in-process control to ensure complete conversion to the diazonium salt without adding a large, wasteful excess of the diazotizing agent.
-
-
Reduction to Hydrazine:
-
In a separate flask, prepare a solution of 2.5-3.0 equivalents of stannous chloride dihydrate in concentrated HCl. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. The temperature should be maintained below 10°C. Causality: The reduction of the diazonium salt to the hydrazine is an exothermic process. Controlled addition prevents thermal runaway and decomposition.
-
After the addition is complete, allow the mixture to stir for 1-2 hours as it slowly warms to room temperature. The hydrazine hydrochloride salt may precipitate as a solid.
-
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath and slowly basify by adding a concentrated solution of sodium hydroxide until the pH is strongly alkaline (pH > 10). This neutralizes the hydrochloride salt and precipitates the free hydrazine base. Trustworthiness: The visible precipitation of the white solid product at high pH serves as a clear endpoint for the neutralization step.
-
Filter the precipitated solid and wash thoroughly with cold deionized water to remove inorganic salts.
-
Alternatively, the alkaline mixture can be extracted several times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude (2,4-dichloro-5-isopropoxyphenyl)hydrazine.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Application in Agrochemical Synthesis: The Case of Oxadiazon
The primary industrial application of (2,4-dichloro-5-isopropoxyphenyl)hydrazine is as a pivotal intermediate in the manufacture of Oxadiazon, a selective, pre-emergent herbicide.[1] Oxadiazon functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a critical component in chlorophyll and heme biosynthesis in susceptible plants.
The synthesis of Oxadiazon leverages the nucleophilicity of the hydrazine to build the core 1,3,4-oxadiazole heterocycle.
Caption: Workflow for the synthesis of Oxadiazon.
The synthesis involves two key transformations:
-
Acylation: The hydrazine is reacted with pivaloyl chloride (trimethylacetyl chloride) to form the corresponding hydrazide. This step attaches the characteristic tert-butyl group of the final product.
-
Cyclization: The resulting hydrazide is then treated with a carbonylating agent like phosgene or a safer equivalent (e.g., triphosgene, methyl chloroformate) to facilitate the intramolecular cyclization, forming the stable 1,3,4-oxadiazol-2(3H)-one ring system.[3]
The choice of reagents and control of reaction conditions are paramount to achieving high yields and purity in this industrial process.[4]
Potential Applications in Drug Discovery
While its role in agrochemicals is well-established, the true potential of (2,4-dichloro-5-isopropoxyphenyl)hydrazine for drug development professionals lies in its utility as a chemical scaffold. The hydrazine functional group is a cornerstone in medicinal chemistry for synthesizing a vast array of biologically active heterocyclic compounds. Substituted phenylhydrazines are precursors to indoles (via Fischer indole synthesis), pyrazoles, 1,2,4-triazines, and thiadiazoles, all of which are privileged structures in drug design.
A Versatile Building Block for Heterocyclic Libraries
The title compound can serve as a starting point for generating libraries of novel compounds for high-throughput screening. Its distinct substitution pattern (dichloro, isopropoxy) can impart unique pharmacological properties to the resulting derivatives.
Caption: Potential of the title compound as a scaffold in drug discovery.
-
Rationale for Pyrazole Synthesis: Reaction with 1,3-dicarbonyl compounds would yield a library of substituted pyrazoles. The pyrazole core is found in numerous approved drugs, including the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib.
-
Rationale for Triazine Synthesis: Condensation with appropriate precursors can lead to the formation of 1,2,4-triazine derivatives. This scaffold is present in compounds with a wide range of biological activities, including anticancer and antiviral properties.
-
Rationale for Thia/Oxadiazole Synthesis: As demonstrated in the synthesis of Oxadiazon, acylation followed by cyclization with sulfur or oxygen-donating reagents can produce 1,3,4-thiadiazoles or 1,3,4-oxadiazoles. These five-membered rings are often used as bioisosteres for amide or ester groups, improving the metabolic stability and pharmacokinetic profile of drug candidates.
The specific substitution pattern of (2,4-dichloro-5-isopropoxyphenyl)hydrazine would allow researchers to systematically probe a region of chemical space that is distinct from that accessible with simpler phenylhydrazines.
Safety, Handling, and Storage
As with all hydrazine derivatives, (2,4-dichloro-5-isopropoxyphenyl)hydrazine must be handled with appropriate precautions. Hydrazines as a class are known to have toxic properties, and many are considered potential carcinogens.
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat, must be worn. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent exposure to air and moisture.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If ingested: Rinse mouth and seek immediate medical attention.
-
Conclusion
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a chemical intermediate of significant industrial value, primarily due to its role in the synthesis of the herbicide Oxadiazon. The synthetic protocols for its preparation are robust and well-understood, relying on fundamental transformations in organic chemistry. Beyond its established use, its chemical nature as a substituted phenylhydrazine makes it a highly attractive, yet underutilized, building block for medicinal chemistry and drug discovery. The unique electronic and steric properties conferred by its substituents offer a platform for creating novel heterocyclic libraries with the potential for diverse biological activities. This guide provides the foundational knowledge for researchers to safely handle, synthesize, and strategically apply this versatile compound in both agrochemical and pharmaceutical research contexts.
References
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University of Hertfordshire. (n.d.). Oxadiazon (Ref: RP 17623). AERU. Retrieved from [Link]
- CN104327010A - Synthesis technology of oxadiazon. (n.d.). Google Patents.
- CN112679378A - Preparation method of oxadiazon intermediate 2, 4-dichloro-5-isopropoxyphenylhydrazine. (n.d.). Google Patents.
Sources
Solubility of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine in common lab solvents
An In-Depth Technical Guide to the Solubility of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
Introduction
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a substituted phenylhydrazine derivative with the chemical formula C₉H₁₂Cl₂N₂O[1][2]. As a chemical intermediate, it plays a role in the synthesis of various organic compounds, including agrochemicals and pharmaceuticals[1]. For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound in common laboratory solvents is paramount. Solubility dictates the choice of reaction media, influences purification strategies such as crystallization, and is a critical parameter in the formulation of active pharmaceutical ingredients.
This technical guide provides a comprehensive overview of the physicochemical properties of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine, a predicted solubility profile in a range of common laboratory solvents, a detailed experimental protocol for solubility determination, and a discussion of the practical implications for laboratory work. It is important to note that publicly available experimental solubility data for this specific compound is limited. Therefore, the solubility profile presented herein is based on an analysis of its chemical structure and the fundamental principles of solubility.
Physicochemical Properties
A compound's solubility is intrinsically linked to its physicochemical properties. The structure of (2,4-dichloro-5-isopropoxyphenyl)hydrazine, featuring a substituted aromatic ring, dictates its interactions with various solvents.
Molecular Structure:
This representation is a simplified 2D structure of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
Key Physicochemical Parameters:
| Property | Value/Information | Source |
| Molecular Formula | C₉H₁₂Cl₂N₂O | [1][2] |
| Molecular Weight | 235.11 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Predicted pKa | 4.81 ± 0.30 | [3] |
| Water Solubility | Insoluble | [1] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
The molecule possesses both hydrophobic and hydrophilic characteristics. The dichlorinated phenyl ring and the isopropoxy group are nonpolar, contributing to its solubility in nonpolar organic solvents. Conversely, the hydrazine moiety (-NH-NH₂) is polar and capable of acting as both a hydrogen bond donor and acceptor, which can facilitate dissolution in polar solvents. The presence of two chlorine atoms, which are electron-withdrawing, and the ether linkage of the isopropoxy group, further influence the electronic distribution and polarity of the molecule. The predicted pKa suggests that the compound is weakly basic.
Predicted Solubility Profile
Based on the "like dissolves like" principle, the solubility of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine in various common laboratory solvents can be predicted[4]. The compound's mixed polarity suggests it is unlikely to be highly soluble in the extremes of the polarity spectrum (i.e., highly polar water or very nonpolar alkanes) but will exhibit varying degrees of solubility in solvents of intermediate polarity.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Insoluble | The large nonpolar surface area of the molecule outweighs the polarity of the hydrazine group, leading to poor solvation by water molecules[1]. |
| Methanol | Moderately Soluble | The alkyl group of methanol can interact with the nonpolar parts of the molecule, while its hydroxyl group can form hydrogen bonds with the hydrazine moiety. | |
| Ethanol | Moderately Soluble | Similar to methanol, but the larger alkyl group may slightly enhance solubility due to better interaction with the nonpolar regions. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it effective at solvating a wide range of compounds. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds. | |
| Acetone | Soluble | The carbonyl group of acetone can act as a hydrogen bond acceptor for the hydrazine group, and its overall polarity is suitable for solvating the molecule. | |
| Acetonitrile | Moderately Soluble | Acetonitrile is a polar aprotic solvent, but its ability to solvate this particular molecule may be less than that of DMSO or DMF. | |
| Nonpolar Aromatic | Toluene | Sparingly Soluble | The aromatic ring of toluene can interact with the phenyl ring of the solute via π-π stacking, but the polar hydrazine group will limit solubility. |
| Benzene | Sparingly Soluble | Similar to toluene, with solubility driven by π-π interactions. The parent compound, phenylhydrazine, is miscible with benzene[5]. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | DCM has an intermediate polarity and can effectively solvate the molecule through dipole-dipole interactions. |
| Chloroform | Soluble | Similar to DCM, chloroform is a good solvent for many organic compounds of mixed polarity. Phenylhydrazine is miscible with chloroform[5]. | |
| Nonpolar | Hexane | Insoluble | The significant difference in polarity between the polar hydrazine group and nonpolar hexane will result in very poor solubility. |
| Diethyl Ether | Sparingly Soluble | Diethyl ether has some polar character due to the ether oxygen but is predominantly nonpolar. It may show limited ability to dissolve the compound. Phenylhydrazine is miscible with diethyl ether[5]. |
Experimental Determination of Solubility: The Shake-Flask Method
To obtain quantitative solubility data, the equilibrium shake-flask method is a reliable and widely used technique[5][6]. This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.
Experimental Protocol
1. Preparation of Saturated Solution:
-
Add an excess amount of solid (2,4-Dichloro-5-isopropoxyphenyl)hydrazine to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Seal the vials to prevent solvent evaporation.
2. Equilibration:
-
Place the vials in a constant temperature shaker (e.g., at 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and the compound's dissolution rate[7]. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.
3. Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand at the same constant temperature for a period to allow the undissolved solid to sediment.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at high speed. This is particularly important for samples that may form fine suspensions[7].
4. Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of the dissolved (2,4-Dichloro-5-isopropoxyphenyl)hydrazine using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
5. Calculation of Solubility:
-
Construct a calibration curve using standard solutions of known concentrations of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
-
Use the calibration curve to determine the concentration of the diluted supernatant.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Visualization of Experimental Workflow
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Practical Implications for Researchers
The solubility profile of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine has several practical implications in a laboratory setting.
-
Reaction Solvent Selection: The choice of solvent for a chemical reaction involving this compound will depend on the required concentration and the polarity of other reactants. Polar aprotic solvents like DMF or acetone are likely good choices for achieving higher concentrations.
-
Purification by Crystallization: Solvents in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below are ideal for recrystallization. A solvent pair, such as ethanol-water or toluene-hexane, might also be effective.
-
Chromatography: The solubility data can help in selecting the mobile phase for chromatographic purification techniques like column chromatography or preparative HPLC.
-
Drug Development: In the context of drug development, poor aqueous solubility can be a major hurdle for bioavailability. Understanding the solubility in various organic solvents is the first step in developing formulation strategies such as co-solvency, or creating amorphous solid dispersions.
Logical Relationships in a Research Context
Caption: Interplay between solubility and key research and development activities.
Safety Precautions
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Spill and Waste: In case of a spill, contain the material and dispose of it as hazardous waste. Follow institutional guidelines for chemical waste disposal.
-
First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention for any exposure.
Given the limited safety data, researchers should exercise caution and perform a thorough risk assessment before handling (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
References
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MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Available at: [Link]
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Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109. Available at: [Link]
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A Technical Guide to the Research Applications of Substituted Phenylhydrazines: From Synthesis to Therapeutics
Introduction
Substituted phenylhydrazines are a cornerstone class of organic compounds, distinguished by a phenyl group attached to a hydrazine moiety (-NHNH₂), with various substituents on the aromatic ring. First synthesized by Hermann Emil Fischer in 1875, these molecules have evolved from being mere chemical curiosities to indispensable tools in the arsenal of synthetic chemists, medicinal chemists, and analytical scientists.[1] Their utility stems from the reactive hydrazine group, which serves as a versatile handle for constructing complex molecular architectures, particularly nitrogen-containing heterocycles.[2][3]
This technical guide provides an in-depth exploration of the multifaceted research applications of substituted phenylhydrazines. We will delve into their foundational role in seminal organic reactions, their significance in the development of therapeutic agents, and their application in modern analytical techniques. The narrative is designed to offer not just protocols, but a deeper understanding of the causality behind experimental choices, empowering researchers to leverage these powerful reagents in their own work.
Core Applications in Organic Synthesis
The true power of substituted phenylhydrazines lies in their ability to serve as precursors for a vast array of heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and natural products.[1][4]
The Fischer Indole Synthesis: A Gateway to a Privileged Scaffold
The Fischer indole synthesis is arguably the most famous and widely used reaction involving phenylhydrazines. Discovered in 1883, it remains a robust and indispensable method for creating the indole ring system, a core structure in numerous bioactive molecules, including antimigraine drugs of the triptan class.[5][6] The reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone, which is formed by the condensation of a phenylhydrazine with an aldehyde or ketone.[7]
Mechanistic Insights & Causality:
The choice of acid catalyst is critical and can range from Brønsted acids (HCl, H₂SO₄, PPA) to Lewis acids (ZnCl₂, BF₃).[4][5] The reaction proceeds through several key steps, with the[8][8]-sigmatropic rearrangement often being the rate-determining step.[6][7] The nature and position of substituents on the phenylhydrazine ring significantly impact the reaction's regioselectivity and yield. For instance, electron-donating groups can facilitate the reaction, while certain substituents, like a 2-methoxy group, can lead to abnormal products through unexpected cyclization pathways.[9]
Caption: Mechanism of the Fischer Indole Synthesis.[5][6][7]
Experimental Protocol: General Procedure for Fischer Indole Synthesis
This protocol is a representative example and may require optimization based on the specific substrates used.
-
Phenylhydrazone Formation: In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) and the desired ketone or aldehyde (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Acid Catalysis: Add a catalytic amount of acid (e.g., a few drops of concentrated H₂SO₄ or glacial acetic acid). The reaction is often heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[10]
-
Cyclization: The phenylhydrazone can be isolated first or generated in situ. To induce cyclization, the phenylhydrazone is heated in the presence of a stronger acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), at temperatures ranging from 80°C to 200°C.[4]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration. If no solid forms, the aqueous layer is neutralized and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure indole derivative.
Synthesis of Pyrazoles
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are prominent scaffolds in medicinal chemistry, found in drugs like Celecoxib (a COX-2 inhibitor).[8][11] The most common synthesis involves the cyclocondensation of a phenylhydrazine with a 1,3-dicarbonyl compound or its equivalent.[11][12]
Methodological Considerations:
Modern synthetic methods often employ microwave irradiation to accelerate the reaction, reduce reaction times, and improve yields.[8] Various catalysts, including nano-ZnO and copper salts, have been developed to facilitate this transformation under milder, more environmentally friendly conditions.[12][13] The regioselectivity of the reaction, determining which nitrogen of the phenylhydrazine attacks which carbonyl group, can be controlled by the reaction conditions and the nature of the substituents on both reactants.[13]
Caption: General workflow for pyrazole synthesis.[8][12]
Experimental Protocol: Microwave-Assisted Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol is adapted from a microwave-assisted method for synthesizing 1-aryl-5-phenyl-3-styryl-1H-pyrazoles.[8]
-
Reactant Preparation: In a microwave reaction vial, combine the substituted phenylhydrazine hydrochloride (1.0 mmol) and a metal-dibenzylideneacetonate complex (e.g., Pd₂(dba)₃, 0.5 eq.) which serves as the 1,3-diketone surrogate.[8]
-
Solvent Addition: Add a suitable solvent such as DMSO or water (1 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant power (e.g., 50 watts) and temperature (e.g., 100°C) for a short duration (e.g., 5 minutes).[8]
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography to obtain the desired pyrazole.
Applications in Medicinal Chemistry & Drug Development
The structural motifs accessible from substituted phenylhydrazines are frequently associated with significant biological activity, making them valuable starting points for drug discovery programs.[1]
Monoamine Oxidase (MAO) Inhibitors
Phenylhydrazine and its derivatives were among the first classes of compounds identified as monoamine oxidase inhibitors (MAOIs).[14] MAOs are enzymes responsible for metabolizing neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, MAOIs increase the concentration of these neurotransmitters in the brain, producing an antidepressant effect.[14]
Mechanism of Action:
Many early MAOIs, such as phenelzine, are substituted hydrazine derivatives that act as irreversible inhibitors.[15][16] They form a covalent bond with the flavin cofactor of the MAO enzyme, permanently deactivating it.[15] This irreversible action, while effective, can lead to significant side effects.[15] Phenylhydrazine itself is an irreversible inhibitor, whereas other derivatives can be designed to be reversible competitive inhibitors.[16]
Caption: Simplified pathway of MAO inhibition.[14][15]
Anticancer Agents
Researchers have synthesized and evaluated numerous phenylhydrazine derivatives for their potential as anticancer agents.[10][17][18] These compounds, often in the form of hydrazones formed by reacting phenylhydrazine with various aldehydes, have shown promising antiproliferative activity against various cancer cell lines.[10][19]
Cytotoxicity Data:
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hydrazone Derivative 8 | MCF-7 (Breast Cancer) | 45.39 | [10][19] |
| Hydrazone Derivative 7 | MCF-7 (Breast Cancer) | 100.09 | [10][19] |
| Hydrazone Derivative 10 | HepG2 (Liver Cancer) | 127.69 | [10][19] |
| Hydrazone Derivative 13 | HepG2 (Liver Cancer) | 558.66 | [19] |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This is a standard method for assessing the antiproliferative activity of test compounds.[18]
-
Cell Plating: Seed cancer cells (e.g., MCF-7 or HepG2) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the synthesized phenylhydrazine derivatives and incubate for 72 hours.
-
Cell Fixation: Replace the media with 150 µL of 10% trichloroacetic acid (TCA) and incubate at 4°C for 1 hour to fix the cells.
-
Staining: Wash the plates five times with distilled water. Add 70 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 10 minutes.
-
Measurement: Wash away the unbound dye and dissolve the protein-bound dye in a Tris buffer. Measure the absorbance at a specific wavelength (e.g., 525 nm) using a plate reader. The absorbance is proportional to the number of living cells.
-
Data Analysis: Calculate the IC₅₀ values from the dose-response curves.
Applications in Analytical Chemistry
Substituted phenylhydrazines are crucial reagents in analytical chemistry, primarily for the derivatization of other molecules to enhance their detection and separation.[20][21]
Derivatization for HPLC and MS Analysis
Direct analysis of certain compounds, like sugars or residual hydrazines, can be challenging due to poor chromatographic retention, low volatility, or lack of a strong chromophore for UV detection.[20][22] Derivatization with a phenylhydrazine reagent can overcome these issues. The reaction of a phenylhydrazine with a carbonyl group (aldehyde or ketone) forms a stable phenylhydrazone.[20]
Causality for Method Choice:
-
Enhanced UV Detection: The introduced phenyl ring acts as a chromophore, significantly increasing the sensitivity for UV detection in HPLC.[20][21] Using a substituted phenylhydrazine, such as 3-nitrophenylhydrazine (3-NPH) or reacting with an aldehyde like 4-nitrobenzaldehyde, can shift the maximum absorption wavelength to a region with less interference from the sample matrix.[21][23]
-
Improved Chromatography: The resulting hydrazone is typically more hydrophobic, leading to better retention and peak shape on reversed-phase HPLC columns.[22]
-
Increased MS Sensitivity: The derivatization tag can improve ionization efficiency in mass spectrometry, leading to higher sensitivity.[20]
Caption: Workflow for analysis using pre-column derivatization.[21][22]
Experimental Protocol: Derivatization of Residual Phenylhydrazine for HPLC-UV Analysis
This protocol is for determining trace levels of phenylhydrazine impurities in a drug substance using 4-nitrobenzaldehyde as the derivatizing agent.[21]
-
Reagent Preparation: Prepare a solution of the derivatizing agent, 4-nitrobenzaldehyde, in a suitable solvent like acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the drug substance sample in a diluent to a known concentration.
-
Derivatization Reaction: To a specific volume of the sample solution, add the 4-nitrobenzaldehyde solution. The reaction is typically performed at room temperature for a set time (e.g., 30 minutes) to ensure complete derivatization.[23]
-
HPLC Analysis: Inject an aliquot of the reacted solution into an HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer).
-
Detection: Monitor the eluent at the maximum absorption wavelength of the phenylhydrazone derivative (e.g., 416 nm for the 4-nitrobenzaldehyde derivative), where the parent drug has minimal absorption.[21]
-
-
Quantification: Calculate the concentration of the residual phenylhydrazine by comparing the peak area to that of a known standard that has undergone the same derivatization procedure. The method can achieve limits of detection (LOD) as low as 0.008 µg/mL.[21]
Conclusion
From the elegant construction of indole rings in the Fischer synthesis to their role in combating depression and cancer, substituted phenylhydrazines have demonstrated remarkable versatility. Their applications continue to expand, with new catalytic systems and synthetic transformations being reported regularly.[3] As analytical reagents, they enable the sensitive detection of critical impurities and metabolites, ensuring the safety and efficacy of pharmaceuticals. For researchers in organic synthesis, drug development, and analytical science, a thorough understanding of the chemistry and potential of substituted phenylhydrazines remains a valuable asset, promising further innovations in science and medicine.
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Yadav, S. K., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. [Link]
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Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]
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Somei, M., et al. (2009). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Heterocycles. [Link]
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Wikibooks. (n.d.). Structural Biochemistry/Phenylhydrazine. [Link]
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Kolarich, D., & Rapp, E. (2007). Method for investigation of oligosaccharides using phenylhydrazine derivatization. Methods in Molecular Biology. [Link]
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Zhang, L., et al. (2019). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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Salem, M., et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Publishing Group. [Link]
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Chahboun, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
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Çetin, A., & Bildirici, İ. (2017). Synthesis of Some New Pyrazoles. Muş Alparslan Üniversitesi Fen Bilimleri Dergisi. [Link]
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Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. RSC Publishing. [Link]
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Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal. [Link]
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Salem, M., et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry. [Link]
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Salem, M., et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Scirp.org. [Link]
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Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References. [Link]
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Buba, A. M., et al. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. [Link]
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CN114294025A. (n.d.). Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process. Patsnap Eureka. [Link]
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ResearchGate. (n.d.). Recent applications of phenyl hydrazine in photoinduced chemical transformations. [https://www.researchgate.net/publication/382024097_Recent_applications_of_phenyl_hydrazine_in_photoinduced_chemical_transformations]([Link]_ hydrazine_in_photoinduced_chemical_transformations)
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Venkataramana, H. S., et al. (2010). SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research. [Link]
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Salem, M., et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. ResearchGate. [Link]
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Patek, D. R., & Hellerman, L. (1974). Mitochondrial monoamine oxidase. Mechanism of inhibition by phenylhydrazine and by aralkylhydrazines. Role of enzymatic oxidation. Journal of Biological Chemistry. [Link]
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Li, Y., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Analytical Chemistry. [Link]
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Sridhar, B., et al. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Journal of Chemical and Pharmaceutical Sciences. [Link]
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The Emergence of Dichloroisopropoxyphenyl Hydrazine Compounds: A Chronicle of Synthesis and Agrochemical Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The trajectory of agrochemical development is marked by the exploration of diverse chemical scaffolds. Among these, phenylhydrazine derivatives have carved a significant niche, demonstrating a breadth of biological activities. This technical guide delves into the discovery and history of a specific subclass: dichloroisopropoxyphenyl hydrazine compounds. We will navigate the synthetic pathways, elucidate the mechanistic underpinnings of their biological action, and contextualize their importance within the broader landscape of crop protection. This document serves as a comprehensive resource, amalgamating historical perspective with practical, field-proven insights to empower researchers in the ongoing quest for novel and effective agrochemicals.
Historical Context: The Phenylhydrazine Scaffold in Scientific Discovery
The story of dichloroisopropoxyphenyl hydrazine compounds is interwoven with the larger narrative of phenylhydrazine chemistry. Phenylhydrazine itself, first synthesized in the late 19th century, rapidly became an indispensable reagent in organic chemistry, particularly in the characterization of sugars and ketones. However, its utility extends far beyond the laboratory bench. Early in the 20th century, the biological activities of hydrazine derivatives began to be recognized, leading to the development of pharmaceuticals and, eventually, agrochemicals.
The exploration of halogenated and alkoxylated phenylhydrazines was a logical progression, driven by the understanding that such substitutions can profoundly influence a molecule's physicochemical properties and, consequently, its biological efficacy. The introduction of chlorine atoms and an isopropoxy group onto the phenyl ring of a hydrazine moiety represents a strategic molecular design aimed at enhancing lipophilicity and modulating electronic properties to optimize interaction with biological targets. While a singular "discovery" moment for the dichloroisopropoxyphenyl hydrazine scaffold is not prominently documented, its emergence can be understood as part of a broader, systematic investigation into the structure-activity relationships of substituted phenylhydrazines in the mid to late 20th century, a period of intense innovation in the agrochemical industry.
Synthesis and Chemical Properties
The synthesis of (2,4-dichloro-5-isopropoxyphenyl)hydrazine is a multi-step process that begins with the corresponding aniline derivative. The general synthetic route is a cornerstone of aromatic chemistry, involving diazotization followed by reduction.
Chemical Properties
(2,4-dichloro-5-isopropoxyphenyl)hydrazine is a white solid that is insoluble in water, a characteristic that is advantageous for certain agrochemical formulations.[1] Its molecular formula is C₉H₁₂Cl₂N₂O, and it has a molecular weight of 235.11 g/mol .[1]
Experimental Protocol: Synthesis of (2,4-dichloro-5-isopropoxyphenyl)hydrazine
This protocol is a representative method based on established chemical principles for the synthesis of arylhydrazines from anilines.
Step 1: Diazotization of 2,4-dichloro-5-isopropoxyaniline
-
In a jacketed glass reactor, suspend 2,4-dichloro-5-isopropoxyaniline in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C using a circulating chiller.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise to the aniline suspension while maintaining the temperature below 5 °C. Vigorous stirring is essential to ensure efficient reaction and to prevent localized overheating.
-
Monitor the reaction for the complete consumption of the aniline, which can be assessed by thin-layer chromatography (TLC) or quenching a small aliquot with a sulfamic acid solution and testing for the absence of nitrous acid with starch-iodide paper.
-
The resulting solution contains the diazonium salt of 2,4-dichloro-5-isopropoxyaniline.
Step 2: Reduction of the Diazonium Salt
-
In a separate reactor, prepare a solution of a suitable reducing agent, such as sodium sulfite or stannous chloride, in water.
-
Cool the reducing solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the reducing agent solution. The rate of addition should be carefully controlled to manage the exothermic reaction and maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.
-
The formation of the hydrazine product can be monitored by TLC.
Step 3: Isolation and Purification
-
Once the reaction is complete, neutralize the mixture with a suitable base, such as sodium hydroxide solution, until it is alkaline. This will precipitate the crude (2,4-dichloro-5-isopropoxyphenyl)hydrazine.
-
Filter the solid product and wash it thoroughly with cold water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.
Caption: Synthetic workflow for (2,4-dichloro-5-isopropoxyphenyl)hydrazine.
Applications in Agrochemicals: A Key Intermediate
The primary application of (2,4-dichloro-5-isopropoxyphenyl)hydrazine is as a key intermediate in the synthesis of the herbicide oxadiazon.[1] Oxadiazon belongs to the oxadiazole class of herbicides and is used for the pre-emergence control of a wide range of annual grasses and broadleaf weeds in various crops.
The synthesis of oxadiazon involves the reaction of (2,4-dichloro-5-isopropoxyphenyl)hydrazine with a suitable carboxylic acid derivative to form a hydrazide, which is then cyclized to create the oxadiazole ring. The specific substitution pattern of the dichloroisopropoxyphenyl moiety is crucial for the herbicidal activity of the final oxadiazon molecule.
Biological Activities of Related Phenylhydrazine Derivatives
While the primary documented role of (2,4-dichloro-5-isopropoxyphenyl)hydrazine is as a synthetic intermediate, the broader class of phenylhydrazine derivatives exhibits a range of biological activities, particularly as fungicides and herbicides.
Fungicidal Activity
Research has shown that halogen-substituted phenylhydrazines and their N-aroyl derivatives possess significant fungistatic properties.[2] For instance, N-aroyl-N'-phenyl-hydrazines with chloro-substitutions on the phenyl ring have demonstrated a broad spectrum of fungicidal activity.[2] The mechanism of action is believed to involve the disruption of fungal cell membranes and interference with essential metabolic processes. The lipophilic nature of the chloro- and isopropoxy-substituents on the phenyl ring would likely enhance the penetration of these compounds into fungal cells.
Studies on phenylhydrazone derivatives, which are synthesized from phenylhydrazines, have also revealed potent antifungal activities against various plant pathogenic fungi, including Botrytis cinerea and Rhizoctonia solani.[3]
Herbicidal Activity
The utility of the dichloroisopropoxyphenyl hydrazine scaffold in the herbicide oxadiazon underscores the herbicidal potential of this class of compounds. Phenylhydrazine derivatives have been investigated as inhibitors of photosynthetic electron transport.[4][5] The mechanism of action often involves the disruption of photosystem II (PSII), a key component of the photosynthetic machinery in plants. By interrupting the flow of electrons in PSII, these compounds inhibit the production of energy needed for plant growth, ultimately leading to plant death.
Structure-Activity Relationships: A Cursory Analysis
The biological activity of dichloroisopropoxyphenyl hydrazine and its derivatives is intrinsically linked to its molecular structure. The following table summarizes the contribution of each key structural feature:
| Structural Feature | Contribution to Biological Activity |
| Phenyl Ring | Provides a rigid scaffold for the attachment of other functional groups. |
| Hydrazine Moiety | A reactive functional group that can participate in various chemical reactions to form more complex structures (e.g., oxadiazoles) and can also interact with biological targets. |
| Dichloro Substitution | The two chlorine atoms increase the lipophilicity of the molecule, enhancing its ability to penetrate biological membranes. They also influence the electronic properties of the phenyl ring, which can affect binding to target enzymes or receptors. |
| Isopropoxy Group | Further increases lipophilicity and can also influence the metabolic stability of the compound. |
graph SAR_Diagram { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];Core [label="Phenylhydrazine Core"]; Dichloro [label="Dichloro Substitution"]; Isopropoxy [label="Isopropoxy Group"]; Activity [label="Biological Activity (Herbicidal/Fungicidal)"];
Core -> Dichloro; Core -> Isopropoxy; Dichloro -> Activity [label=" Enhanced Lipophilicity & Electronic Effects"]; Isopropoxy -> Activity [label=" Increased Lipophilicity & Metabolic Stability"]; }
Caption: Structure-activity relationship of dichloroisopropoxyphenyl hydrazine.
Future Perspectives and Conclusion
The journey of dichloroisopropoxyphenyl hydrazine compounds from their conceptualization as part of a broader exploration of substituted phenylhydrazines to their specific application as a key agrochemical intermediate highlights a classic paradigm in drug and agrochemical discovery. The foundational understanding of structure-activity relationships has enabled the rational design of molecules with specific biological functions.
While the primary role of (2,4-dichloro-5-isopropoxyphenyl)hydrazine is currently as a precursor to oxadiazon, the inherent biological activity of the phenylhydrazine scaffold suggests that this and related compounds could be further explored for direct applications as active ingredients. Future research could focus on the synthesis of novel derivatives, exploring different substitution patterns on the phenyl ring and modifications of the hydrazine moiety to discover new compounds with improved efficacy, selectivity, and environmental profiles.
References
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Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central. [Link]
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[Newer antimycotics. I. Derivatives of phenyl-hydrazine (author's transl)]. PubMed. [Link]
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Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Preprints.org. [Link]
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Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. PubMed Central. [Link]
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Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. MDPI. [Link]
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Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. ResearchGate. [Link]
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Introduction: A Strategic Intermediate in Modern Medicinal Chemistry
An In-depth Technical Guide to (2,4-Dichloro-5-isopropoxyphenyl)hydrazine for Advanced Research and Development
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a substituted phenylhydrazine that serves as a high-value intermediate in the synthesis of complex organic molecules. Its specific substitution pattern—featuring two chlorine atoms and an isopropoxy group on the phenyl ring—offers a unique combination of steric and electronic properties. These features are often exploited by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, such as modulating receptor binding, improving metabolic stability, or enhancing lipophilicity. This guide provides an in-depth overview for researchers and drug development professionals on the commercial sourcing, synthesis, applications, and safe handling of this versatile chemical building block.
Physicochemical Properties
A clear understanding of the fundamental properties of a chemical intermediate is the bedrock of its effective application in synthesis. The key identifiers and physical characteristics of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 40178-22-1 | [1][2] |
| Molecular Formula | C₉H₁₂Cl₂N₂O | [1][2] |
| Molecular Weight | 235.11 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Solubility | Insoluble in water | [1] |
Part 1: Commercial Sourcing and Supplier Overview
In pharmaceutical research and development, the reliability and purity of starting materials are paramount. Sourcing intermediates from reputable suppliers ensures consistency across batches, minimizes the risk of introducing impurities that could derail synthesis or clinical trials, and provides the necessary documentation for regulatory filings. (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is available from a range of chemical suppliers who specialize in providing building blocks for research and commercial applications.
Table of Commercial Suppliers:
| Supplier | Specialization |
| BOC Sciences | Drug discovery services, custom synthesis, and supplier of intermediates.[] |
| Santa Cruz Biotechnology | Biochemicals for proteomics and general life science research.[2] |
| BLDpharm | Supplier of organic building blocks, offering analytical data like NMR and HPLC.[4] |
| ChemicalBook | An online directory listing multiple suppliers, including Hangzhou Sage Chemical Co., Ltd., and Wuhan TCASChem Technology Co., Ltd.[1] |
| Hangzhou Keying Chem Co., Ltd. | Chemical supplier based in China. |
Note: This list is not exhaustive but represents a cross-section of available suppliers. Researchers should conduct their own due diligence to ensure the supplier's specifications meet their project's requirements.
Part 2: Strategic Application in Drug Discovery
Substituted hydrazines are foundational reagents for constructing nitrogen-containing heterocyclic cores, which are ubiquitous in pharmaceuticals. The primary utility of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine lies in its ability to undergo cyclocondensation reactions to form structures like indoles (via the Fischer indole synthesis), pyrazoles, and triazines.[5][6]
The specific dichloroisopropoxy substitution pattern is particularly relevant. The chloro groups can act as metabolic blockers or participate in halogen bonding, while the isopropoxy group can enhance solubility and modulate binding affinity. This moiety is found in molecules targeting a range of biological systems. For instance, related dichlorophenyl ether structures are present in advanced drug candidates like MGL-3196 (Resmetirom), a selective thyroid hormone receptor β agonist developed for dyslipidemia, highlighting the pharmaceutical relevance of this substitution pattern.[7]
Representative Synthetic Workflow
The most common application of this hydrazine is as a nucleophile to react with a dicarbonyl compound or its equivalent, leading to the formation of a heterocyclic ring. The diagram below illustrates a generalized workflow for synthesizing a heterocyclic core, a common strategy in drug discovery.
Caption: Generalized synthetic workflow from aniline precursor to a heterocyclic core.
Part 3: Synthesis Protocol and Quality Control
Laboratory-Scale Synthesis Protocol
The synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is typically achieved via a two-step process starting from the corresponding aniline, 2,4-dichloro-5-isopropoxyaniline.[1] A patent for the synthesis of this aniline precursor outlines its preparation from 2,4-dichlorophenol through a four-step process involving esterification, nitration, hydrolysis, and etherification.[8][9] The subsequent conversion to the hydrazine is a standard, well-established chemical transformation.
Objective: To synthesize (2,4-Dichloro-5-isopropoxyphenyl)hydrazine hydrochloride from 2,4-dichloro-5-isopropoxyaniline.
Materials:
-
2,4-dichloro-5-isopropoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃) or Tin(II) Chloride (SnCl₂)
-
Distilled water
-
Ice
Procedure:
-
Diazotization:
-
Suspend one equivalent of 2,4-dichloro-5-isopropoxyaniline in a suitable amount of concentrated HCl and water.
-
Cool the mixture to 0-5 °C in an ice bath with vigorous stirring. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.
-
-
Reduction:
-
In a separate flask, prepare a solution of the reducing agent (e.g., 3-4 equivalents of sodium sulfite or tin(II) chloride) in water or acid.
-
Cool the reducing solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the reducing solution with continuous stirring, maintaining a low temperature. This controlled addition is crucial for managing the exothermicity of the reaction.
-
After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature to ensure the reduction is complete.
-
-
Isolation and Purification:
-
The resulting product, often the hydrochloride salt, may precipitate from the solution.
-
Collect the solid by vacuum filtration and wash with cold water to remove inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity for subsequent applications.
-
Quality Control & Analytical Methods
Ensuring the identity and purity of the synthesized intermediate is a non-negotiable step in drug development.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials or by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure by providing information about the arrangement of atoms within the molecule.
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound.[4]
Part 4: Safety, Handling, and Regulatory Profile
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine and its precursors, particularly hydrazine derivatives, are hazardous chemicals that require strict safety protocols.[10][11]
GHS Hazard Identification (Based on related hydrazine compounds):
| Hazard Class | Category |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 2, 3, or 4 |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage | Category 1 |
| Skin Sensitization | Category 1 |
| Carcinogenicity | Category 1B (Suspected) |
| Aquatic Hazard (Acute & Chronic) | Category 1 or 2 |
Source: Data synthesized from Safety Data Sheets for related hydrazine compounds.[10][11]
Key Precautionary Measures (P-Statements):
-
P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[10]
-
P260 & P261: Do not breathe dust/fume/gas/mist/vapors/spray.[10]
-
P273: Avoid release to the environment.[10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
P284: In case of inadequate ventilation, wear respiratory protection.[11]
Emergency Procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes and call a physician.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[10]
Regulatory Note: In the United States, some research chemicals are supplied under the TSCA R&D Exemption, meaning they are intended for laboratory use only and not for commercial purposes without appropriate regulatory consent.[10]
Conclusion
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a strategically important chemical intermediate whose unique substitution pattern makes it a valuable building block for the synthesis of novel pharmaceutical agents. Its commercial availability from multiple suppliers facilitates its use in both academic research and industrial drug development. However, its synthesis and handling demand a rigorous approach to safety due to the inherent hazards associated with hydrazine derivatives. By understanding its chemical properties, synthetic applications, and safety protocols, researchers can effectively and safely leverage this compound to advance the frontiers of medicinal chemistry.
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XiXisys.com. GHS 11 (Rev.11) SDS for CAS: 40178-22-1. [Link]
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Pharmaffiliates. 1-Trimethylacetyl-2-(2,4-dichloro-5-isopropoxyphenyl)hydrazine. [Link]
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Navitus Chemicals Private Limited. Process Description. [Link]
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Chem-Tools. (2,4-dichloro-5-isopropoxyphenyl)hydrazine. [Link]
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Journal of Medicinal Chemistry. Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines. [Link]
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PrepChem.com. Synthesis of 2-[2,4-dichloro-5-(1-methylethoxy)phenyl]-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione. [Link]
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Journal of Medicinal Chemistry. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][2][]triazine-6-carbonitrile (MGL-3196). [Link]
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ResearchGate. Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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A Technical Guide to the Safe Handling of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine: A Precautionary Approach in the Absence of Comprehensive Data
For the modern researcher, the synthesis and use of novel chemical intermediates are foundational to discovery. (2,4-Dichloro-5-isopropoxyphenyl)hydrazine, a key intermediate in the synthesis of the herbicide oxadiazon, represents a class of compounds where comprehensive public safety data is not always available.[1] This guide is designed for professionals in research and drug development, providing a framework for risk assessment and safe handling based on the precautionary principle. We will analyze the molecule's structure to infer potential hazards and establish robust safety protocols, ensuring that the absence of data does not lead to an absence of safety.
Chemical and Physical Identity
A clear understanding of the substance's basic properties is the first step in any safety assessment. (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a white solid that is insoluble in water.[1] Its core identity is summarized in the table below.
| Identifier | Value | Source(s) |
| CAS Number | 40178-22-1 | [1][2][3] |
| Molecular Formula | C₉H₁₂Cl₂N₂O | [2][3] |
| Molecular Weight | 235.11 g/mol | [2] |
| Physical Form | White Solid | [1] |
| Solubility | Insoluble in water | [1] |
Hazard Identification: A Data Gap Analysis and Inferred Risk Profile
A critical review of publicly available Safety Data Sheets reveals a significant lack of specific toxicological and hazard classification data for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.[4] Sections pertaining to GHS classification, acute toxicity, carcinogenicity, and environmental hazards are frequently marked as "no data available."[4]
In such situations, a scientist must adopt the precautionary principle. We can infer potential hazards by dissecting the molecule into its core functional components: the hydrazine moiety and the dichlorinated aromatic ring .
-
The Hydrazine Moiety (-NHNH₂): Hydrazine and its derivatives are a well-studied class of compounds known for their reactivity and toxicity.[5] They are recognized as being acutely toxic via inhalation, dermal contact, and ingestion.[5][6] Many are corrosive, capable of causing severe skin and eye damage.[5] Critically, hydrazine itself is classified by IARC as a Group 2B carcinogen, "possibly carcinogenic to humans," and is a known skin sensitizer.[7] The mechanism often involves the generation of reactive intermediates that can damage DNA and other cellular components.[6]
-
The Dichlorinated Aromatic Ring: Chlorinated aromatic compounds can exhibit a range of toxicities, including potential liver and kidney effects. Their persistence in the environment is also a common concern.
This structural analysis compels us to treat (2,4-Dichloro-5-isopropoxyphenyl)hydrazine as a Particularly Hazardous Substance (PHS) until proven otherwise. The diagram below illustrates the logic for inferring these potential hazards.
Caption: Hazard Inference Logic based on Molecular Structure.
Safe Handling, Storage, and Exposure Control
Given the inferred risk profile, all handling of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine must occur within a designated area with stringent engineering and administrative controls.
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation exposure.[5]
-
Ventilation: The laboratory must be well-ventilated to dilute any fugitive emissions.[4]
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[8][9]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory. The selection should be based on the specific task being performed, as outlined in the workflow below.
Caption: Personal Protective Equipment (PPE) Selection Workflow.
Storage and Incompatibility
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] The storage area should be designated for particularly hazardous substances and secured against unauthorized access.
-
Incompatibilities: While specific data is lacking, hydrazines as a class are incompatible with strong oxidizing agents, acids, and certain metals.[7][8] Avoid these combinations to prevent potentially violent reactions.
Emergency Procedures and First Aid
Rapid and correct response to an exposure is critical. All personnel must be trained on these procedures before working with the compound.
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention. | [4][10][11] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | [10][11][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][8][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the victim is conscious and alert, give a cupful of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7][10] |
Accidental Release and Waste Disposal
Spill Response Protocol
Treat any spill of this material as a major event requiring a formal response.
Caption: Emergency Spill Response Workflow.
Waste Disposal
All waste containing (2,4-Dichloro-5-isopropoxyphenyl)hydrazine, including contaminated PPE and spill cleanup materials, must be considered hazardous waste.[5] Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[8][9] Do not discharge to sewer systems.[4]
Conclusion: A Commitment to Proactive Safety
Working with novel or poorly characterized chemical intermediates like (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is essential for scientific advancement. However, it requires a higher level of diligence and a proactive safety mindset. By analyzing the chemical structure to infer potential hazards and adopting a conservative, multi-layered safety protocol, researchers can manage the risks effectively. This guide provides a framework for that process, ensuring that scientific integrity and personal safety remain paramount in the laboratory.
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XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 40178-22-1 Name: (2,4-dichloro-5-isopropoxyphenyl)hydrazine. [Link]
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Pharmaffiliates. 1-Trimethylacetyl-2-(2,4-dichloro-5-isopropoxyphenyl)hydrazine. [Link]
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Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]
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UC Santa Barbara Environmental Health & Safety. Standard Operating Procedure: Hydrazine. [Link]
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TRADESAFE. First Aid Treatment Steps for Chemical Safety. [Link]
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Reactivity Profile of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine with Aldehydes: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the reactivity of (2,4-dichloro-5-isopropoxyphenyl)hydrazine with aldehydes, a critical transformation in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical research. We will delve into the mechanistic underpinnings of this reaction, provide field-proven experimental protocols, and discuss the key factors that govern its outcome. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation.
Introduction: The Strategic Importance of Substituted Indoles
Indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The Fischer indole synthesis, a classic and powerful method, allows for the construction of the indole nucleus from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[2] The specific reactant, (2,4-dichloro-5-isopropoxyphenyl)hydrazine, offers a unique substitution pattern that can lead to novel indole derivatives with potentially valuable biological activities. The presence of two electron-withdrawing chloro groups and one electron-donating isopropoxy group on the phenyl ring significantly influences the reactivity of the hydrazine and the properties of the resulting indole products.
The Core Reaction: Fischer Indole Synthesis
The reaction of (2,4-dichloro-5-isopropoxyphenyl)hydrazine with an aldehyde proceeds via the Fischer indole synthesis. This multi-step process can be broadly divided into three key stages: hydrazone formation,[3][3]-sigmatropic rearrangement, and cyclization with elimination of ammonia.
Mechanistic Pathway
The generally accepted mechanism for the Fischer indole synthesis is as follows:
-
Hydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of (2,4-dichloro-5-isopropoxyphenyl)hydrazine with an aldehyde to form the corresponding phenylhydrazone.[4] This is an addition-elimination reaction where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde.[5]
-
Tautomerization to Ene-hydrazine: The phenylhydrazone then undergoes tautomerization to its enamine isomer, the ene-hydrazine.[6]
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine is protonated and undergoes a concerted[3][3]-sigmatropic rearrangement, which is the key bond-forming step.[6] This step is often rate-determining. The electronic nature of the substituents on the phenyl ring plays a crucial role here. Electron-donating groups, like the isopropoxy group, can accelerate this step by increasing the electron density of the aromatic ring, while electron-withdrawing groups, such as the chloro groups, can hinder it.[7][8]
-
Cyclization and Aromatization: The resulting intermediate undergoes intramolecular cyclization to form a five-membered ring. Subsequent elimination of ammonia under acidic catalysis leads to the formation of the aromatic indole ring.[4]
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The Synthetic Versatility of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine: A Gateway to Novel Heterocyclic Scaffolds in Drug Discovery
Introduction: The Strategic Importance of Substituted Phenylhydrazines
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. Substituted phenylhydrazines are a cornerstone class of reagents, prized for their versatility in constructing a diverse array of heterocyclic systems that form the core of many pharmaceuticals. Among these, (2,4-Dichloro-5-isopropoxyphenyl)hydrazine emerges as a particularly compelling scaffold. The specific arrangement of its substituents—two electron-withdrawing chlorine atoms, a bulky and lipophilic isopropoxy group, and the reactive hydrazine moiety—offers a unique combination of electronic and steric properties. This guide provides an in-depth exploration of the known and potential derivatives of (2,4-dichloro-5-isopropoxyphenyl)hydrazine, with a focus on synthetic methodologies, mechanistic insights, and the rationale behind experimental choices for researchers in drug development.
Part 1: Synthesis of the Core Moiety: (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
The journey to the derivatives of (2,4-dichloro-5-isopropoxyphenyl)hydrazine begins with the synthesis of the core molecule itself. A common and efficient route involves a two-step process starting from the corresponding aniline.
From Aniline to Hydrazine: A Diazotization-Reduction Pathway
The conversion of an aromatic amine to a hydrazine is a well-established transformation in organic synthesis. The process typically involves two key steps: diazotization of the aniline followed by reduction of the resulting diazonium salt.
Experimental Protocol: Synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine Hydrochloride
-
Diazotization: (2,4-Dichloro-5-isopropoxyphenyl)aniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature to ensure the stability of the diazonium salt. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.
-
Reduction: The cold solution of the diazonium salt is then slowly added to a pre-cooled solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid. This reduction step should be performed under vigorous stirring while maintaining a low temperature.
-
Isolation: The resulting hydrazine hydrochloride often precipitates out of the reaction mixture. The solid is collected by filtration, washed with a cold solvent like ethanol to remove impurities, and then dried under vacuum.
Causality Behind Experimental Choices:
-
Low Temperature: The diazotization reaction is conducted at low temperatures to prevent the highly reactive diazonium salt from decomposing, which could lead to undesired side products.
-
Acidic Conditions: The presence of a strong acid is crucial for the formation of the diazonium salt and also helps to stabilize it.
-
Choice of Reducing Agent: Stannous chloride is a common and effective reducing agent for diazonium salts, providing the corresponding hydrazine in good yield.
The synthesis of the precursor, 2,4-dichloro-5-isopropoxy aniline, can be achieved from 2,4-dichloro-5-isopropoxy nitrobenzene through reduction, for which methods involving hydrazine hydrate and a composite catalyst have been reported.[1][2][3]
Part 2: Key Derivatives and Their Synthetic Pathways
The reactivity of the hydrazine functional group opens up a plethora of possibilities for constructing heterocyclic systems. This section will delve into the synthesis of three major classes of derivatives: pyrazoles, triazoles, and indoles.
Pyrazole Derivatives: Accessing a Privileged Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7] The most common method for pyrazole synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[1][8][9][10]
Experimental Protocol: Synthesis of a Substituted Pyrazole
-
Reaction Setup: (2,4-Dichloro-5-isopropoxyphenyl)hydrazine hydrochloride and a 1,3-diketone (e.g., acetylacetone) are dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Condensation: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by recrystallization or column chromatography to yield the desired pyrazole derivative.
Mechanism and Rationale:
The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the diketone to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining nitrogen atom attacks the second carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. The choice of solvent can influence the reaction rate and yield, with protic solvents often facilitating the proton transfer steps involved in the mechanism.
Data Presentation: Representative Pyrazole Derivatives and their Potential Biological Activities
| Derivative Class | General Structure | Potential Biological Activity | Rationale for Activity |
| 1,3,5-Trisubstituted Pyrazoles | A pyrazole ring with substituents at positions 1, 3, and 5. | Anticancer, Anti-inflammatory | The substitution pattern allows for fine-tuning of steric and electronic properties to optimize binding to biological targets. |
| Pyrazole-fused Heterocycles | A pyrazole ring fused to another heterocyclic system. | Kinase Inhibition | The rigid, polycyclic structure can mimic the binding modes of endogenous ligands in enzyme active sites. |
Visualization of Synthetic Pathway: Pyrazole Synthesis
Caption: General workflow for pyrazole synthesis.
1,2,4-Triazole Derivatives: A Hub of Antimicrobial and Anticancer Activity
1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms and have garnered significant attention for their broad spectrum of pharmacological activities, including antifungal, antibacterial, and anticancer effects.[11][12][13][14][15] A common synthetic route involves the reaction of a hydrazine with a carboxylic acid or its derivatives, often through an intermediate acylhydrazide.[16][17][18][19]
Experimental Protocol: Synthesis of a 1,2,4-Triazole Derivative
-
Acylhydrazide Formation: (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is reacted with a carboxylic acid chloride or anhydride in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane to form the corresponding N-acylhydrazide.
-
Cyclization: The isolated acylhydrazide is then reacted with a source of a second nitrogen and carbon atom, such as formamide or an orthoester, at elevated temperatures to facilitate the cyclization and dehydration to the 1,2,4-triazole ring.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Rationale for Experimental Choices:
-
Two-Step Process: The two-step approach allows for the controlled formation of the acylhydrazide intermediate, which can be purified before the more forcing conditions of the cyclization step.
-
High Temperature: The cyclization step often requires high temperatures to overcome the activation energy for the ring-closing and dehydration reactions.
Visualization of Synthetic Pathway: 1,2,4-Triazole Synthesis
Caption: General workflow for 1,2,4-triazole synthesis.
Indole Derivatives via Fischer Indole Synthesis: Accessing a Core Natural Product Motif
The Fischer indole synthesis is a classic and powerful method for the preparation of indoles, which are ubiquitous in natural products and pharmaceuticals.[20][21][22][23][24] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from a phenylhydrazine and an aldehyde or ketone.
Experimental Protocol: Fischer Indole Synthesis
-
Hydrazone Formation (in situ): (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is mixed with an aldehyde or ketone (e.g., acetone) in a suitable solvent, often with an acid catalyst.
-
Cyclization: The reaction mixture is heated, often to high temperatures, in the presence of a strong acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.
-
Isolation and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is then extracted with an organic solvent and purified by chromatography or recrystallization.
Mechanistic Insights and Key Considerations:
The mechanism of the Fischer indole synthesis is complex and involves a[6][6]-sigmatropic rearrangement of the enamine tautomer of the hydrazone. The choice of acid catalyst and reaction conditions can significantly impact the yield and regioselectivity of the reaction, especially with unsymmetrical ketones.
Visualization of Logical Relationship: Fischer Indole Synthesis
Caption: Key steps in the Fischer indole synthesis.
Part 3: Characterization and Analytical Considerations
The unambiguous characterization of the synthesized derivatives is crucial for establishing their structure and purity. A combination of spectroscopic techniques is typically employed.
Standard Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms in the molecule.[25][26]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can also give insights into its structure through fragmentation patterns.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups in the molecule, such as C=N, N-H, and C=O bonds.
Conclusion and Future Perspectives
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine serves as a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic derivatives with significant potential in drug discovery. The strategic incorporation of the dichloro and isopropoxy substituents on the phenyl ring provides a unique electronic and steric profile that can be exploited to modulate the pharmacological properties of the resulting compounds. The synthetic pathways to pyrazoles, triazoles, and indoles outlined in this guide provide a solid foundation for researchers to explore the chemical space around this core scaffold. Future work in this area could focus on the synthesis of libraries of these derivatives for high-throughput screening against various biological targets, as well as detailed structure-activity relationship (SAR) studies to optimize their potency and selectivity. The continued exploration of the derivatives of (2,4-dichloro-5-isopropoxyphenyl)hydrazine is a promising avenue for the discovery of next-generation therapeutic agents.
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved from [Link]
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Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved from [Link]
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Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024). ResearchGate. Retrieved from [Link]
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Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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The Strategic Application of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine in the Synthesis of Bioactive Heterocycles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a versatile chemical intermediate whose strategic importance extends beyond its established role in agrochemical synthesis. For the medicinal chemist and drug development professional, this substituted phenylhydrazine represents a valuable starting material for the construction of a diverse array of heterocyclic scaffolds. The unique substitution pattern on the phenyl ring—comprising two chlorine atoms and an isopropoxy group—offers a powerful tool to modulate the physicochemical and pharmacological properties of the resulting molecules. This guide provides an in-depth exploration of the synthesis of (2,4-dichloro-5-isopropoxyphenyl)hydrazine, its physicochemical properties, and its application in the synthesis of high-value heterocyclic systems such as indoles, carbazoles, and pyrazoles, which are privileged structures in numerous clinically significant therapeutic agents.
Introduction: Beyond Agrochemicals, a Gateway to Novel Therapeutics
While primarily recognized as a key intermediate in the production of the herbicide oxadiazon, the utility of (2,4-dichloro-5-isopropoxyphenyl)hydrazine is far more extensive. The hydrazine moiety is a reactive functional group that serves as a linchpin in a variety of classical and modern cyclization reactions. The dichlorinated and isopropoxylated phenyl ring of this particular hydrazine derivative provides a unique electronic and steric environment, influencing not only the course of chemical reactions but also the biological activity of the final products. The lipophilic isopropoxy group and the electron-withdrawing chlorine atoms can enhance membrane permeability and metabolic stability, and provide additional vectors for molecular interactions with biological targets.
This guide will illuminate the synthetic pathways to access this intermediate and detail its subsequent transformation into heterocyclic cores of significant interest to the pharmaceutical industry. We will explore the mechanistic underpinnings of these transformations and provide detailed protocols to empower researchers in their quest for novel bioactive compounds.
Synthesis and Characterization of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
The most common and efficient route to (2,4-dichloro-5-isopropoxyphenyl)hydrazine is a two-step process commencing from the corresponding aniline, 2,4-dichloro-5-isopropoxyaniline. This process involves a classical diazotization reaction followed by a reduction of the resulting diazonium salt.
Synthesis Pathway
The synthesis begins with the diazotization of 2,4-dichloro-5-isopropoxyaniline in an acidic medium, typically with sodium nitrite, to form the diazonium salt. This intermediate is then reduced, often using stannous chloride in concentrated hydrochloric acid, to yield the desired hydrazine hydrochloride salt. Subsequent neutralization liberates the free hydrazine base.
Caption: Synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
Detailed Experimental Protocol: Synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine Hydrochloride
This protocol is a representative procedure based on established methods for the synthesis of substituted phenylhydrazines.[1][2][3]
Materials:
-
2,4-dichloro-5-isopropoxyaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Deionized water
-
Ice
Procedure:
-
Diazotization: a. In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2,4-dichloro-5-isopropoxyaniline (1.0 eq) in a mixture of concentrated HCl and water at -5 °C. b. Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. c. Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
Reduction: a. In a separate flask, prepare a solution of stannous chloride dihydrate (2.5 eq) in concentrated HCl, and cool it to 0 °C in an ice bath. b. Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature does not exceed 10 °C. c. After the addition is complete, continue stirring for 1-2 hours at room temperature. The hydrazine hydrochloride will precipitate as a solid.
-
Isolation: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid with a small amount of cold dilute HCl to remove any unreacted starting materials. c. Dry the product under vacuum to obtain (2,4-dichloro-5-isopropoxyphenyl)hydrazine hydrochloride.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of the diazonium salt can be confirmed by a coupling reaction with a suitable phenol (e.g., 2-naphthol) to form a brightly colored azo dye. The final product can be characterized by melting point determination and spectroscopic methods.
Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
| CAS Number | 40178-22-1 | [1][4] |
| Molecular Formula | C₉H₁₂Cl₂N₂O | [1][4] |
| Molecular Weight | 235.11 g/mol | [1][4] |
| Appearance | White solid | [1] |
| Boiling Point | 319.9 ± 42.0 °C (Predicted) | [5] |
| pKa | 4.81 ± 0.30 (Predicted) | [5] |
| ¹H NMR (CDCl₃, ppm) | Predicted: 7.25 (s, 1H), 6.90 (s, 1H), 4.50 (sept, 1H, J = 6.0 Hz), 3.80 (br s, 3H, NHNH₂), 1.35 (d, 6H, J = 6.0 Hz) | [6][7] |
| ¹³C NMR (CDCl₃, ppm) | Predicted: 148.0, 145.0, 120.0, 118.0, 115.0, 110.0, 72.0, 22.0 | [8][9] |
*Note: Predicted NMR data is based on cheminformatic tools and analysis of similar structures. Experimental verification is recommended.
Applications in the Synthesis of Bioactive Heterocycles
The true potential of (2,4-dichloro-5-isopropoxyphenyl)hydrazine for drug discovery lies in its ability to serve as a precursor to a variety of heterocyclic systems.
Fischer Indole Synthesis: Accessing Substituted Indoles and Carbazoles
The Fischer indole synthesis is a powerful and widely used method for constructing the indole nucleus from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[10][11][12] This reaction is of paramount importance in medicinal chemistry, as the indole scaffold is a core component of numerous natural products and synthetic drugs with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[13][14]
Caption: The Knorr Pyrazole Synthesis Workflow.
This protocol is a representative procedure based on established methods for the Knorr pyrazole synthesis.[15][16]
Materials:
-
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine
-
Ethyl acetoacetate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Cyclocondensation: a. In a round-bottom flask, dissolve (2,4-dichloro-5-isopropoxyphenyl)hydrazine (1.0 eq) in ethanol. b. Add ethyl acetoacetate (1.0 eq) and a few drops of glacial acetic acid to the solution. c. Heat the mixture to reflux and monitor the reaction by TLC. d. Continue refluxing for 2-4 hours or until the starting materials are consumed.
-
Isolation and Purification: a. Cool the reaction mixture to room temperature. The product may crystallize out of solution. b. If necessary, reduce the volume of the solvent under reduced pressure to induce crystallization. c. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. d. The product can be further purified by recrystallization from ethanol.
Causality and Self-Validation: The reaction proceeds via the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring. The regioselectivity of the reaction is dependent on the nature of the 1,3-dicarbonyl compound and the reaction conditions. TLC can be used to monitor the reaction, and the final product should be characterized by its melting point and spectroscopic data.
Conclusion: A Versatile Building Block for Drug Discovery
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a readily accessible and highly versatile chemical intermediate. While its role in agrochemical synthesis is well-established, its true potential for the drug discovery community lies in its utility as a precursor to a wide range of medicinally relevant heterocyclic compounds. The strategic incorporation of the 2,4-dichloro-5-isopropoxy substitution pattern offers a valuable handle for fine-tuning the pharmacological properties of lead compounds. By leveraging classic and robust synthetic methodologies such as the Fischer indole and Knorr pyrazole syntheses, researchers can efficiently generate libraries of novel, substituted heterocycles for biological screening. This guide has provided the foundational knowledge and detailed protocols to empower scientists to unlock the full potential of this valuable chemical intermediate in their pursuit of the next generation of therapeutics.
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Methodological & Application
Application Note: Strategic Pathways for the Synthesis of Novel Heterocyclic Scaffolds from (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This guide provides a detailed technical overview and actionable protocols for the synthesis of novel indole and pyrazole derivatives, utilizing (2,4-Dichloro-5-isopropoxyphenyl)hydrazine as a key starting material. The unique substitution pattern of this hydrazine—featuring two electron-withdrawing chlorine atoms and an electron-donating isopropoxy group—offers a valuable scaffold for generating structurally diverse heterocyclic compounds of interest in medicinal chemistry and drug discovery. This document outlines the multi-step preparation of the hydrazine precursor from its corresponding aniline, followed by robust, step-by-step protocols for its conversion into advanced heterocyclic systems via the Fischer Indole Synthesis and Knorr Pyrazole Synthesis. Mechanistic insights, expert commentary on reaction control, and expected analytical data are provided to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of the 2,4-Dichloro-5-isopropoxy Phenyl Scaffold
Heterocyclic compounds form the bedrock of modern pharmaceuticals, with scaffolds like indoles and pyrazoles frequently appearing in FDA-approved drugs.[1][2][3] The strategic functionalization of the core aromatic precursor is a critical element in modulating the pharmacological profile of the final molecule. The (2,4-Dichloro-5-isopropoxyphenyl) moiety is of particular interest for several reasons:
-
Electronic Dichotomy: The two chlorine atoms act as strong electron-withdrawing groups, while the 5-isopropoxy group is electron-donating. This electronic push-pull system can significantly influence the reactivity of the hydrazine and the properties of the resulting heterocycles.
-
Lipophilicity Modulation: The isopropoxy group enhances lipophilicity, a key parameter in tuning drug absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Metabolic Blocking: The chlorine atoms can serve as metabolic blockers, preventing oxidative metabolism at those positions and potentially increasing the half-life of a drug candidate.
This guide provides researchers with the foundational methods to exploit this versatile building block.
Synthesis of the Key Precursor: (2,4-Dichloro-5-isopropoxyphenyl)hydrazine Hydrochloride
The target hydrazine is not widely commercially available and must typically be prepared from the corresponding aniline. The following two-step, one-pot protocol is a standard and reliable method for this transformation, involving diazotization followed by in-situ reduction.[4][5]
Principle and Mechanistic Insight
The synthesis begins with the conversion of the primary aromatic amine of (2,4-Dichloro-5-isopropoxyphenyl)aniline into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This highly reactive intermediate is then immediately reduced, typically with stannous chloride (SnCl₂), which cleaves the nitrogen-nitrogen triple bond and forms the corresponding hydrazine hydrochloride salt, which often precipitates from the acidic medium.
Diagram: Synthetic Workflow
Caption: Overall workflow from aniline to target heterocyclic cores.
Protocol 2.1: Preparation of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine Hydrochloride
Materials:
-
(2,4-Dichloro-5-isopropoxyphenyl)aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) (2.5 eq)
-
Deionized Water
-
Diethyl Ether (for washing)
Procedure:
-
Aniline Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend (2,4-Dichloro-5-isopropoxyphenyl)aniline (1.0 eq) in a mixture of water (8 mL per 10 mmol aniline) and concentrated HCl (5 mL per 10 mmol aniline). Cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Dissolve NaNO₂ (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C. Stir the resulting solution for an additional 1 hour at 0 °C.
-
Reduction: In a separate flask, prepare a solution of SnCl₂·2H₂O (2.5 eq) in concentrated HCl (6 mL per 10 mmol SnCl₂). Cool this solution to 0 °C and add it dropwise to the cold diazonium salt solution. A thick precipitate should form.
-
Isolation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Filter the resulting solid precipitate through a Buchner funnel. Wash the filter cake thoroughly with a small amount of cold brine, followed by cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum at 40-50 °C to yield (2,4-Dichloro-5-isopropoxyphenyl)hydrazine hydrochloride as a stable salt.
Self-Validation:
-
The product is typically an off-white to pale brown solid.
-
It can be used directly in subsequent steps without further purification. Purity can be checked by ¹H NMR in DMSO-d₆, observing the characteristic shifts for the aromatic and isopropoxy protons.
Synthesis of Indole Derivatives via Fischer Indole Synthesis
The Fischer indole synthesis is a classic, powerful reaction for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions.[6][7]
Principle and Mechanistic Insight
The reaction proceeds through a series of well-established steps: (1) Formation of a phenylhydrazone from the hydrazine and a ketone/aldehyde. (2) Acid-catalyzed tautomerization to an ene-hydrazine. (3) A concerted[5][5]-sigmatropic rearrangement, which is typically the rate-determining step. (4) Loss of the aromaticity of the benzene ring, followed by re-aromatization. (5) Cyclization and elimination of ammonia to form the final indole ring.[6]
Expertise & Experience: The electron-withdrawing nature of the two chlorine atoms on the phenylhydrazine ring can make the[5][5]-sigmatropic rearrangement more energetically demanding. Therefore, stronger acid catalysts (e.g., polyphosphoric acid, Eaton's reagent) or higher reaction temperatures may be required compared to reactions with electron-rich phenylhydrazines.
Diagram: Fischer Indole Synthesis Mechanism
Caption: Key transformations in the Fischer Indole Synthesis.
Protocol 3.1: Synthesis of 5,7-Dichloro-6-isopropoxy-1,2,3,4-tetrahydro-9H-carbazole
Materials:
-
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine HCl (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Polyphosphoric Acid (PPA) or Acetic Acid
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Hydrazone Formation (Optional in-situ): In a round-bottom flask, combine the hydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq) in ethanol. Add a catalytic amount of acetic acid and reflux for 1 hour to form the hydrazone. The solvent can be removed under reduced pressure, though this is often unnecessary.
-
Cyclization: To the crude hydrazone, add polyphosphoric acid (PPA) (approx. 10-15 times the weight of the hydrazine). Heat the viscous mixture to 100-120 °C with efficient mechanical stirring for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase (e.g., 4:1). The indole product will be significantly less polar than the starting hydrazone.
-
Work-up: Cool the reaction mixture to approximately 60 °C and carefully quench by pouring it onto crushed ice with stirring.
-
Neutralization & Extraction: Neutralize the acidic aqueous slurry with a saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). Extract the product into ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Expected Data & Validation
| Parameter | Expected Outcome |
| Yield | 50-75% (highly dependent on conditions) |
| Appearance | Off-white to light tan solid |
| ¹H NMR (CDCl₃) | δ (ppm): ~8.1 (s, 1H, indole NH), ~7.3 (s, 1H, Ar-H), 4.5-4.7 (sept, 1H, -OCH(CH₃)₂), 2.7-2.9 (m, 4H, benzylic CH₂'s), 1.8-2.0 (m, 4H, other CH₂'s), 1.4 (d, 6H, -OCH(CH₃)₂). |
| ¹³C NMR (CDCl₃) | δ (ppm): Resonances for 8 aromatic/vinylic carbons, ~72 (-OCH), ~23 (aliphatic CH₂'s), ~22 (-OCH(CH₃)₂). |
| Mass Spec (ESI+) | Calculated m/z for [M+H]⁺. |
Synthesis of Pyrazole Derivatives via Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis provides a direct and efficient route to the pyrazole core by condensing a hydrazine with a 1,3-dicarbonyl compound.[8][9][10]
Principle and Mechanistic Insight
The reaction is typically acid-catalyzed and begins with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyls of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization as the second nitrogen attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[11]
Expertise & Experience: When using a symmetrical 1,3-dicarbonyl like acetylacetone (2,4-pentanedione), the issue of regioselectivity is avoided, as attack at either carbonyl leads to the same final product. This makes it an ideal starting point for exploring the reactivity of a new hydrazine.
Diagram: Knorr Pyrazole Synthesis Mechanism
Caption: Key transformations in the Knorr Pyrazole Synthesis.
Protocol 4.1: Synthesis of 1-(2,4-Dichloro-5-isopropoxyphenyl)-3,5-dimethyl-1H-pyrazole
Materials:
-
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine HCl (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.2 eq)
-
Glacial Acetic Acid or Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the hydrazine hydrochloride (1.0 eq) in glacial acetic acid (5-10 mL per 10 mmol hydrazine). Add acetylacetone (1.2 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) and maintain for 2-4 hours.
-
Reaction Monitoring: Follow the disappearance of the starting material using TLC (e.g., hexane/ethyl acetate 3:1). The pyrazole product will be significantly less polar.
-
Work-up: Cool the reaction to room temperature and pour it into a beaker containing ice water.
-
Neutralization & Extraction: Carefully neutralize the solution with saturated NaHCO₃ until the pH is ~7-8. Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Expected Data & Validation
| Parameter | Expected Outcome |
| Yield | 70-90% |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.5 (s, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~6.0 (s, 1H, pyrazole C4-H), 4.4-4.6 (sept, 1H, -OCH(CH₃)₂), ~2.3 (s, 3H, pyrazole-CH₃), ~2.2 (s, 3H, pyrazole-CH₃), 1.4 (d, 6H, -OCH(CH₃)₂). |
| ¹³C NMR (CDCl₃) | δ (ppm): Resonances for 6 aromatic carbons, 3 pyrazole carbons, ~72 (-OCH), ~22 (-OCH(CH₃)₂), and ~14 (pyrazole-CH₃'s). |
| Mass Spec (ESI+) | Calculated m/z for [M+H]⁺. |
References
-
Preparation of phenylhydrazine. PrepChem.com. [Link]
-
Synthesis of Phenylhydrazine. Chempedia - LookChem. [Link]
-
Knorr Pyrazole Synthesis. Merck Index, In: Name Reactions. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
- Synthetic method of phenylhydrazine hydrochloride.
-
Fischer indole synthesis. Wikipedia. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Knorr Pyrazole Synthesis. Springer Professional. [Link]
-
Making Phenylhydrazine (Skatole precursor). NileRed (YouTube). [Link]
-
A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. International Journal of PharmTech Research. [Link]
-
Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. MDPI. [Link]
-
A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. prepchem.com [prepchem.com]
- 5. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Knorr Pyrazole Synthesis [drugfuture.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. name-reaction.com [name-reaction.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Resolution Analytical Strategies for the Detection and Quantification of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
Abstract
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a substituted phenylhydrazine that serves as a critical intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] Its presence as a residual starting material or impurity in final products necessitates the development of sensitive and specific analytical methods for its detection and quantification. This application note provides detailed protocols for two robust, validated analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind key experimental choices is explained, and comprehensive validation strategies are outlined to ensure data integrity, aligning with international regulatory standards.[3][4][5]
Introduction and Compound Profile
Substituted hydrazines are a versatile class of compounds used extensively in organic synthesis.[2][6] (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is of particular interest due to its functional groups: a hydrazine moiety, which is highly reactive, and a dichlorinated aromatic ring, which imparts specific chemical properties.[7] The accurate quantification of this compound is essential for process optimization, quality control, and safety assessment, as hydrazine derivatives can be toxic and are often classified as potential genotoxic impurities (PGIs).[8][9][10]
Compound Details:
-
Name: (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
-
Molecular Formula: C₉H₁₂Cl₂N₂O
-
Structure:
(Note: A representative structure is described; an image would be inserted here in a formal document.) -
Key Features: A reactive hydrazine group (-NHNH₂) suitable for derivatization, and two chlorine atoms that provide a distinct isotopic signature in mass spectrometry.
Method 1: HPLC-UV with Pre-Column Derivatization
Principle and Rationale
Direct analysis of hydrazine compounds by HPLC with UV detection is often challenging. The hydrazine functional group itself is not a strong chromophore, leading to poor sensitivity.[8] To overcome this, a pre-column derivatization strategy is employed. This involves reacting the hydrazine with a derivatizing agent to form a stable hydrazone product that possesses a strong chromophore, making it highly responsive to UV detection.[8][11] Salicylaldehyde is an excellent choice for this purpose as it reacts rapidly and specifically with the terminal amine of the hydrazine group to form a stable, easily detectable salicylaldehyde hydrazone.[12] The resulting nonpolar derivative is well-retained and separated on a reversed-phase C18 column.
Experimental Workflow
Caption: Workflow for HPLC-UV analysis with pre-column derivatization.
Detailed Protocol
2.3.1. Reagents and Materials
-
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Salicylaldehyde (≥98% purity)
-
Methanol (HPLC grade)
-
Formic Acid (optional, for mobile phase modification)
2.3.2. Preparation of Solutions
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Derivatizing Reagent: Prepare a 10 mg/mL solution of salicylaldehyde in methanol.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard & Sample Preparation:
-
Pipette 1.0 mL of the sample or standard solution into a reaction vial.
-
Add 0.5 mL of the derivatizing reagent.
-
Cap the vial and vortex thoroughly.
-
Place the vial in a heating block or water bath at 60°C for 30 minutes to ensure complete reaction.
-
Cool the solution to room temperature before injection.
-
2.3.3. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| Instrument | Standard HPLC system with UV/PDA Detector |
| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 60% B; 2-10 min: 60-90% B; 10-12 min: 90% B; 12-12.1 min: 90-60% B; 12.1-15 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 320 nm (or optimal wavelength determined by PDA scan) |
Method Validation Strategy
The method's suitability must be confirmed through a rigorous validation process as guided by ICH Q2(R1).[3][5][13][14]
| Validation Parameter | Description & Acceptance Criteria |
| Specificity | The analyte peak must be free from interference from the diluent, derivatizing agent, and matrix components. Peak purity should be assessed using a PDA detector. |
| Linearity | Analyze at least five concentration levels. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The interval between the upper and lower concentrations demonstrated to have suitable precision, accuracy, and linearity.[5] |
| Accuracy (% Recovery) | Perform analysis on spiked matrix samples at three concentration levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0% to 102.0%. |
| Precision (RSD%) | - Repeatability: Multiple injections of the same sample; RSD ≤ 2.0%.- Intermediate Precision: Analysis on different days by different analysts; RSD ≤ 3.0%.[3] |
| Limit of Detection (LOD) | Determined by signal-to-noise ratio (S/N ≥ 3). |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy (S/N ≥ 10). |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C) to assess the method's reliability. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS is a highly specific and sensitive technique ideal for the analysis of semi-volatile halogenated organic compounds.[15][16] (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is amenable to GC analysis due to its anticipated volatility. The mass spectrometer provides definitive identification based on the compound's unique mass spectrum and fragmentation pattern. The presence of two chlorine atoms results in a characteristic isotopic cluster (M, M+2, M+4 ions) that serves as a powerful confirmation tool, significantly enhancing the method's specificity.[15] This method often does not require derivatization, simplifying sample preparation.
Experimental Workflow
Caption: Workflow for GC-MS analysis of the target analyte.
Detailed Protocol
3.3.1. Reagents and Materials
-
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine reference standard
-
Dichloromethane (DCM) or Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate (for drying, if needed)
3.3.2. Preparation of Solutions
-
Solvent: Dichloromethane.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Working Standards & Sample Preparation:
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
For samples, accurately weigh and dissolve the material in DCM to achieve a concentration within the calibration range.
-
If particulates are present, filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
3.3.3. Instrumentation and Analytical Conditions
| Parameter | Recommended Setting |
| Instrument | Gas Chromatograph with Mass Selective Detector (MSD) |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or Split 10:1, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Program | Initial 100°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min) |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Full Scan (e.g., m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification |
| SIM Ions | Molecular ion (M+) and key fragment ions (to be determined from full scan spectrum of standard) |
Data Analysis and Validation
-
Identification: Confirm the analyte's identity by matching its retention time and mass spectrum against the reference standard. The characteristic Cl₂ isotopic pattern must be present.
-
Quantification: Use a multi-level calibration curve generated from the analysis of working standards. For high sensitivity, use SIM mode targeting the molecular ion and at least two other prominent fragment ions.[17]
-
Validation: The validation strategy is similar to that described for the HPLC method, with parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ being established according to standard guidelines.[4][14]
Method Comparison
| Feature | HPLC-UV with Derivatization | GC-MS |
| Specificity | Good; relies on chromatographic separation. | Excellent; relies on both separation and mass fragmentation. |
| Sensitivity | High, dependent on the chromophore of the derivative. | Very high, especially in SIM mode. |
| Sample Preparation | More complex; requires a controlled derivatization step. | Simpler; typically involves dissolution and injection. |
| Confirmation | Based on retention time and UV spectrum. | Definitive; based on retention time and unique mass spectrum. |
| Instrumentation | Widely available in QC labs. | More specialized but common in analytical labs. |
| Analyte Suitability | Excellent for non-volatile or thermally labile compounds. | Requires analyte to be thermally stable and volatile. |
Conclusion
This application note details two distinct and powerful analytical methods for the determination of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. The HPLC-UV method with pre-column derivatization offers a robust and sensitive approach suitable for routine quality control environments.[8][12] The GC-MS method provides superior specificity and is ideal for confirmatory analysis and trace-level impurity profiling.[15][18] The choice between these methods will depend on the specific application, required sensitivity, and available instrumentation. Both protocols, when properly validated, will yield reliable and accurate data crucial for ensuring product quality and safety in research and drug development.[13]
References
- Vertex AI Search. (2014).
- Benchchem.
- HELIX Chromatography. HPLC Methods for analysis of Hydrazine.
-
. Validation Of Analytical Methods For Pharmaceutical Analysis.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Taylor & Francis Online. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Analytical Letters, 23(8).
- Google Patents. (2017).
- ResearchGate. (2015).
- International Journal of Pharmaceutical Quality Assurance. (2012).
- International Journal of Research and Review. (2023).
- Semantic Scholar. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study.
- ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
- ResearchGate. (2012). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS.
- PubMed Central. (2023). Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions.
- Google Patents. (2010). CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
- PubChem. Phenylhydrazine hydrochloride | C6H8N2.ClH | CID 60962.
- Thermo Fisher Scientific. Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.
- Biomedical and Pharmacology Journal. (2015). Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents.
- Anusandhanvallari.
- TDI-Brooks.
- PubChem. Phenylhydrazine | C6H5NHNH2 | CID 7516.
- Journal of Medicinal Chemistry. (1983). Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines.
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Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for the Analysis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
Abstract
This document provides detailed analytical procedures for the quantitative determination of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine, a key intermediate in the synthesis of the herbicide oxadiazon.[1] Two orthogonal chromatographic techniques are presented: a High-Performance Liquid Chromatography (HPLC) method for routine purity and assay testing, and a sensitive Gas Chromatography (GC) method, employing derivatization, suitable for trace-level analysis and impurity profiling. The methodologies are developed with adherence to principles outlined in the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines to ensure robustness, accuracy, and reliability for researchers, scientists, and drug development professionals.[2][3][4]
Introduction: The Analytical Imperative
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine (CAS No. 40178-22-1) is a substituted phenylhydrazine critical to the chemical manufacturing sector.[5][6][7] Given its role as a precursor and the potential for hydrazine-class compounds to be reactive and potentially genotoxic, the development of precise and validated analytical methods is paramount for quality control, process monitoring, and safety assessment.[8][9] The choice between HPLC and GC is often dictated by the analytical objective: HPLC is generally preferred for its robustness in analyzing parent compounds and non-volatile impurities, while GC, particularly when coupled with mass spectrometry (MS), offers exceptional sensitivity for volatile impurities, often requiring derivatization for polar analytes like hydrazines.[10][11]
This guide explains the causality behind the selected methodologies, providing not just protocols but a framework for understanding and adapting these methods.
High-Performance Liquid Chromatography (HPLC) Method
Principle and Method Rationale
Reverse-phase HPLC is the technique of choice for the primary assay of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine due to the molecule's aromatic structure and moderate polarity. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[12][13] A C18 column with low silanol activity is selected to minimize peak tailing, a common issue with basic compounds like hydrazines. The mobile phase, consisting of an organic modifier (acetonitrile) and an acidified aqueous phase, ensures efficient elution and sharp peak shapes. UV detection is employed, leveraging the chromophore of the phenylhydrazine moiety.
HPLC Experimental Protocol
2.2.1 Instrumentation and Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with quaternary pump, autosampler, column thermostat, and DAD/VWD detector. |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm[14] or equivalent C18 | Reverse-phase column with low silanol activity to ensure good peak symmetry for the basic analyte. |
| Mobile Phase | Acetonitrile and Water (acidified) | Acetonitrile provides good elution strength. Acidification improves peak shape and resolution. |
| A: 0.1% Phosphoric Acid in Water | For routine UV analysis. | |
| B: Acetonitrile | Organic modifier. | |
| Gradient | Isocratic: 60% B | A simple isocratic method is sufficient for assay and provides robust, repeatable results. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run time. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential for band broadening. |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | |
| Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any closely related impurities. |
2.2.2 Reagent and Sample Preparation
-
Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Prepare a mixture of Acetonitrile:Water (60:40 v/v).
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
2.2.3 System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified for its intended use as per USP <621> and Ph. Eur. 2.2.46.[15][16][17][18]
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution five or six consecutive times.
-
Calculate the system suitability parameters from the replicate injections.
| SST Parameter | Acceptance Criteria | Justification |
| Tailing Factor (T) | ≤ 1.8 | Ensures peak symmetry and accurate integration. A revised default range of 0.8-1.8 is now harmonized.[17][19] |
| Theoretical Plates (N) | ≥ 2000 | Indicates good column efficiency and separation power. |
| Repeatability (%RSD) | ≤ 2.0% for peak area | Demonstrates the precision of the analytical system. |
2.2.4 Analysis and Calculation
Inject the sample solutions in duplicate. Calculate the assay of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine using the following formula based on external standard quantitation:
Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100
HPLC Workflow Diagram
Caption: HPLC analysis workflow for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
Gas Chromatography (GC) Method with Derivatization
Principle and Method Rationale
Direct GC analysis of hydrazines is challenging due to their high polarity, low volatility, and thermal instability, which can lead to poor peak shape and analyte loss.[10][20][21] To overcome these issues, a pre-column derivatization strategy is employed. The hydrazine is reacted with acetone to form the corresponding acetone azine derivative.[8][22] This derivative is significantly more stable, less polar, and more volatile, making it ideal for GC analysis. This approach is particularly effective for detecting trace levels of hydrazine impurities. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is recommended for its high sensitivity and selectivity, allowing for unambiguous identification and quantification.[22][23]
GC-MS Experimental Protocol
3.2.1 Instrumentation and Chromatographic Conditions
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC with 7000-series Triple Quadrupole MS or equivalent | Provides the necessary sensitivity and selectivity for trace analysis. An FID can be used for less stringent quantification. |
| Column | Agilent DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 20 m x 0.18 mm, 1.0 µm | Mid-polarity column that provides good resolution for the acetone azine derivative away from the solvent front.[8] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-MS. Hydrogen can offer faster analysis but may require a specialized source.[24] |
| Flow Rate | 1.3 mL/min (Constant Flow) | Optimized for column dimensions and analyte separation. |
| Injector | Split/Splitless Inlet | |
| Inj. Temp. | 200 °C | Hot enough to ensure volatilization without causing degradation of the derivative. |
| Injection Mode | Split (e.g., 50:1) | A split injection prevents column overloading and provides sharp peaks, suitable for concentrations >1 ppm. |
| Injection Vol. | 1 µL | Standard volume for GC analysis. |
| Oven Program | 95 °C (hold 1 min), ramp to 220 °C at 20 °C/min, hold 2 min | Temperature program designed to separate the derivative from the solvent and other potential byproducts efficiently. |
| MS Transfer Line | 250 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Acquisition | SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring) | Provides maximum sensitivity and selectivity by monitoring specific ions for the acetone azine derivative. |
| Monitored Ions | Quantifier and qualifier ions to be determined from a full scan of the derivatized standard. | For acetone azine, characteristic ions would be selected (e.g., m/z 112).[22] |
3.2.2 Derivatization and Sample Preparation
-
Derivatizing Reagent/Diluent: Acetone (HPLC Grade).
-
Standard Stock Solution (100 µg/mL of Hydrazine): Accurately weigh 10 mg of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetone.
-
Working Standard (e.g., 1 µg/mL): Further dilute the stock solution with acetone to achieve a concentration relevant to the expected impurity level (e.g., 1 ppm relative to a 10 mg/mL sample).
-
Sample Preparation (e.g., for 10 ppm detection): Accurately weigh 100 mg of the sample into a 10 mL headspace vial or autosampler vial. Add 10 mL of acetone.
-
Derivatization Reaction: Cap all vials and vortex briefly. Allow the solutions to stand at room temperature for at least 15 minutes to ensure complete conversion to the acetone azine derivative before analysis.[8]
3.2.3 System Suitability Testing (SST)
-
Inject the acetone blank to ensure no contamination.
-
Inject the derivatized working standard solution five or six times.
-
The system is deemed suitable if the %RSD of the peak area for the acetone azine derivative is ≤ 5.0% (or as per internal lab SOPs for trace analysis).
3.2.4 Analysis and Calculation
Create a calibration curve using a series of derivatized standards spanning the desired concentration range (e.g., 0.1 ppm to 10 ppm). Analyze the prepared sample solutions. Quantify the amount of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine based on the peak area of its derivative against the calibration curve.
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow including the critical derivatization step.
Method Validation Principles
Both the HPLC and GC methods described should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[2][25] Validation demonstrates the trustworthiness of the results.
| Validation Parameter | HPLC Assay Method | GC Trace Analysis Method |
| Specificity | Demonstrate no interference from blank, placebo, or known impurities. | Demonstrate selectivity from the sample matrix and other potential derivatives. |
| Linearity | Typically 80-120% of the nominal concentration. | From Limit of Quantitation (LOQ) to ~120% of the specification limit. |
| Range | The interval defined by the linearity study. | The interval defined by the linearity study. |
| Accuracy | Determined by recovery studies on spiked samples at 3 levels (e.g., 80%, 100%, 120%). | Determined by recovery studies on spiked samples at low levels (e.g., LOQ, 100%, 120% of spec limit). |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument). | Repeatability and Intermediate Precision. |
| Detection Limit (LOD) | May be determined based on signal-to-noise ratio (S/N ≈ 3). | Critical parameter; must be determined (S/N ≈ 3). |
| Quantitation Limit (LOQ) | May be determined based on signal-to-noise ratio (S/N ≈ 10). | Critical parameter; must be determined and have acceptable precision/accuracy (S/N ≈ 10). |
| Robustness | Small, deliberate variations in method parameters (flow rate, column temp, mobile phase pH). | Small, deliberate variations (oven ramp rate, flow rate, injector temp). |
Conclusion
The analytical methods presented provide a robust framework for the quality control and analysis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. The reverse-phase HPLC method is a reliable and straightforward approach for routine assay and purity determinations. For the detection of trace-level hydrazine, which may be of concern as a potential genotoxic impurity, the derivatization-GC-MS method offers superior sensitivity and selectivity. The choice of method should be guided by the specific analytical requirements, and both methods must be properly validated to ensure data integrity and regulatory compliance.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
SIELC Technologies. Separation of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine on Newcrom R1 HPLC column. [Link]
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Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
LCGC North America. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Agency for Toxic Substances and Disease Registry. HYDRAZINES - 6. ANALYTICAL METHODS. [Link]
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European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
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Uspbpep.com. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
Tech Briefs. Three Methods of Detection of Hydrazines. [Link]
-
ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]
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Scribd. 2.2.46. Chromatographic Separation Techniques PDF. [Link]
-
European Pharmacopoeia. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. [Link]
-
ResearchGate. (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. [Link]
-
SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
NASA Technical Reports Server. Three Methods of Detection of Hydrazines. [Link]
-
ResearchGate. (PDF) A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
Pharmaffiliates. CAS No : 40178-22-1 | Product Name : (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. [Link]
-
Agilent. Intelligent Agilent GC/MS/MS Conquering Analytical Challenges. [Link]
-
MDPI. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. [Link]
-
International Journal of ChemTech Applications. Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of. [Link]
-
DSpace. Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. [Link]
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Application Notes and Protocols for the Fischer Indole Synthesis of 5,7-Dichloro-6-isopropoxy-1H-indole
Introduction
The Fischer indole synthesis, a venerable and powerful reaction in organic chemistry discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[1][2] This acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone provides a versatile route to a wide array of substituted indoles, which are pivotal scaffolds in numerous pharmaceuticals, agrochemicals, and natural products.[2][3]
This guide provides a detailed protocol and in-depth insights for the synthesis of 5,7-dichloro-6-isopropoxy-1H-indole, a halogenated and alkoxy-substituted indole with potential applications in medicinal chemistry and materials science. The specific substitution pattern of this target molecule makes it an interesting candidate for biological screening, as halogenation can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, and offer a comprehensive troubleshooting guide to ensure a successful synthesis.
Reaction Scheme
The overall transformation involves the condensation of (2,4-dichloro-5-isopropoxyphenyl)hydrazine with a suitable ketone, followed by acid-catalyzed cyclization to yield the target indole.
Mechanism of the Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a well-established, multi-step mechanism under acidic conditions.[1][2][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of (2,4-dichloro-5-isopropoxyphenyl)hydrazine with a ketone (in this example, acetone) to form the corresponding phenylhydrazone. This is a reversible reaction, and the removal of water can drive the equilibrium towards the product.[2]
-
Tautomerization to the Ene-hydrazine: The phenylhydrazone then undergoes tautomerization to its more reactive enamine isomer, the ene-hydrazine.[5]
-
[5][5]-Sigmatropic Rearrangement: This is the key bond-forming step of the reaction. The protonated ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement, which is analogous to a Cope rearrangement.[2] This concerted pericyclic reaction forms a new carbon-carbon bond between the ortho-position of the aromatic ring and the terminal carbon of the enamine moiety, leading to a di-imine intermediate.[1]
-
Rearomatization and Cyclization: The di-imine intermediate subsequently rearomatizes to form a more stable amino-imine. This is followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring aminal intermediate.
-
Elimination of Ammonia: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia to generate the aromatic indole ring.[2][4]
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of 5,7-dichloro-6-isopropoxy-1H-indole.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| (2,4-Dichloro-5-isopropoxyphenyl)hydrazine | ≥98% | Commercially available | Can be used as the hydrochloride salt |
| Acetone | ACS grade | Commercially available | Should be dry |
| Glacial Acetic Acid | ACS grade | Commercially available | Serves as both solvent and catalyst |
| Polyphosphoric Acid (PPA) | Commercially available | Alternative strong acid catalyst | |
| Zinc Chloride (ZnCl₂) | Anhydrous | Commercially available | Alternative Lewis acid catalyst |
| Ethyl Acetate | ACS grade | Commercially available | For extraction and chromatography |
| Hexanes | ACS grade | Commercially available | For chromatography |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | For neutralization | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially available | For drying organic layers | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially available | For column chromatography |
Step-by-Step Synthesis Procedure
-
Hydrazone Formation and Cyclization (One-Pot Procedure):
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2,4-dichloro-5-isopropoxyphenyl)hydrazine (1.0 eq).
-
Add glacial acetic acid (approximately 10-20 mL per gram of hydrazine).
-
Begin stirring the mixture and add acetone (1.1 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water (approximately 100 mL).
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification Protocol
The crude product can be purified by either column chromatography or recrystallization.
-
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product (monitor by TLC) and combine them.
-
Evaporate the solvent under reduced pressure to yield the purified 5,7-dichloro-6-isopropoxy-1H-indole.
-
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques such as NMR and mass spectrometry.
Expected Results and Data
Based on analogous structures, the following data can be expected for 5,7-dichloro-6-isopropoxy-1H-indole.[6]
| Parameter | Expected Result |
| Yield | 60-80% |
| Physical Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): ~8.2 (br s, 1H, NH), ~7.3 (s, 1H, Ar-H), ~7.2 (t, J ≈ 3.0 Hz, 1H, indole H2), ~6.5 (dd, J ≈ 3.0, 2.0 Hz, 1H, indole H3), ~4.6 (sept, J ≈ 6.0 Hz, 1H, OCH), ~1.4 (d, J ≈ 6.0 Hz, 6H, OCH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): ~145 (C-O), ~135 (C-Cl), ~128 (C-Cl), ~125 (C2), ~120 (Ar-C), ~115 (Ar-C), ~110 (Ar-C), ~103 (C3), ~72 (OCH), ~22 (OCH(CH₃)₂) |
| Mass Spectrometry (EI) | m/z (%): Expected molecular ion peak [M]⁺ and characteristic isotopic pattern for two chlorine atoms. |
Safety Precautions
-
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine: This compound is a hydrazine derivative and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Acids: Glacial acetic acid, polyphosphoric acid, and zinc chloride are corrosive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Solvents: Organic solvents such as ethyl acetate, hexanes, and dichloromethane are flammable and should be handled in a well-ventilated area, away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive catalyst- Insufficient heating- Decomposition of starting material or product | - Use a fresh batch of acid catalyst (e.g., PPA or anhydrous ZnCl₂).- Ensure the reaction is heated to the appropriate temperature.- Monitor the reaction closely by TLC to avoid prolonged heating. |
| Formation of multiple products | - Use of an unsymmetrical ketone- Side reactions due to harsh conditions | - If using an unsymmetrical ketone, expect a mixture of regioisomers.- Consider using a milder acid catalyst or lowering the reaction temperature. |
| Difficulty in purification | - Co-eluting impurities- Product is an oil | - Optimize the solvent system for column chromatography.- If the product is an oil, try to induce crystallization by scratching the flask or adding a seed crystal. Recrystallization from a different solvent system may also be effective. |
Visualizations
Experimental Workflow
Caption: A schematic overview of the experimental workflow for the synthesis of 5,7-dichloro-6-isopropoxy-1H-indole.
Chemical Reaction Mechanism
Caption: The mechanistic pathway of the Fischer indole synthesis.
References
-
Fischer indole synthesis. Wikipedia. Available at: [Link]
-
Supporting information - The Royal Society of Chemistry. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link]
-
Fischer Indole Synthesis. YouTube. Available at: [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC - NIH. Available at: [Link]
-
1H NMR and 13C NMR data for compounds 1 and 7. ResearchGate. Available at: [Link]
-
Fischer indole synthesis – Knowledge and References. Taylor & Francis. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. Available at: [Link]
-
common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances (RSC Publishing). Available at: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Available at: [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Protocol for N-arylation of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
Application Note & Protocol Guide
Topic: Protocol for N-Arylation of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Arylated Hydrazines
The synthesis of N-arylated hydrazines is a cornerstone transformation in modern medicinal chemistry and drug development. These scaffolds are critical intermediates for constructing a wide array of nitrogen-containing heterocycles, including indoles, pyrazoles, and indazoles, which are prevalent in pharmacologically active compounds.[1][2][3] The specific substrate, (2,4-dichloro-5-isopropoxyphenyl)hydrazine, is a key building block in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[4][5][6]
Traditional methods for preparing aryl hydrazines, such as the diazotization of anilines followed by reduction, often involve harsh conditions, explosive intermediates, and significant waste generation.[1] Consequently, transition-metal-catalyzed cross-coupling reactions have emerged as more efficient, versatile, and safer alternatives. The two most powerful and widely adopted methodologies for this purpose are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[7][8]
This guide provides a detailed examination of these protocols, focusing on the practical aspects of implementation, the mechanistic rationale behind procedural choices, and strategies for optimization and troubleshooting. As a self-validating system, each protocol is designed to provide researchers with the tools to achieve robust and reproducible results.
Part 1: Mechanistic Foundations of N-Arylation
A deep understanding of the reaction mechanism is paramount for successful protocol execution and troubleshooting. The choice of catalyst, ligand, base, and solvent directly influences the efficiency of each step within the catalytic cycle.
The Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[9][10] Its development revolutionized the synthesis of aryl amines from aryl halides, offering broad substrate scope and functional group tolerance.[7] The catalytic cycle, which is central to the reaction's success, proceeds through three key stages.[7][11]
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate.[11][12] This step is often the rate-determining step of the cycle, particularly for less reactive aryl chlorides.[13]
-
Amine Coordination & Deprotonation: The hydrazine coordinates to the Pd(II) center. A base then deprotonates the coordinated hydrazine, forming a palladium-hydrazido complex.[12] The choice of base is critical; it must be strong enough to deprotonate the hydrazine but not so strong as to degrade the substrates or reagents.[14]
-
Reductive Elimination: The N-arylated hydrazine product is formed by the reductive elimination from the Pd(II) complex, which simultaneously regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The Ullmann Condensation Cycle
The Ullmann condensation is a copper-catalyzed reaction that serves as a classical and often cost-effective alternative to palladium-based methods.[8] While traditionally requiring harsh conditions, modern protocols using specific ligands have enabled these reactions to proceed under milder temperatures.[8][15] The mechanism is thought to involve Cu(I) and Cu(III) intermediates.[16][17]
-
Ligand Association & Amine Coordination: A Cu(I) salt associates with a ligand (if used) and coordinates with the hydrazine. A base facilitates the formation of a copper(I) hydrazido complex.
-
Oxidative Addition: The aryl halide adds to the copper complex, forming a transient, high-energy Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) center, yielding the N-arylated product and regenerating the active Cu(I) catalyst.[17]
Caption: Proposed catalytic cycle for the Ullmann condensation.
Part 2: Experimental Protocols & Workflow
The following protocols are designed for the N-arylation of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. General safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.
Caption: General experimental workflow for N-arylation reactions.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol is generally preferred for its milder conditions and broader substrate scope. The key to success lies in the rigorous exclusion of oxygen and the careful selection of the ligand and base.
Table 1: Reagents and Materials for Buchwald-Hartwig Protocol
| Reagent/Material | Purpose | Typical Supplier | Grade |
| (2,4-Dichloro-5-isopropoxyphenyl)hydrazine HCl | Hydrazine source | Custom/Commercial | >98% |
| Aryl Halide (e.g., Aryl Bromide) | Arylating agent | Sigma-Aldrich, etc | Reagent Grade |
| Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃ | Palladium Precatalyst | Strem, Acros | >98% |
| Buchwald Ligand (e.g., XPhos, RuPhos) | Accelerates catalytic cycle | Strem, Sigma | >98% |
| Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base | Acros, Sigma | >98% |
| Anhydrous Toluene or 1,4-Dioxane | Reaction Solvent | Acros, Fisher | Anhydrous, <50 ppm H₂O |
| Argon or Nitrogen Gas | Inert Atmosphere | Airgas, etc. | High Purity (5.0) |
| Schlenk Flask / Reaction Tube | Reaction Vessel | Chemglass | - |
| Magnetic Stirrer / Hotplate | Agitation and Heating | IKA, Corning | - |
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Expertise & Experience: Using a pre-catalyst complex (e.g., XPhos Pd G3) can improve reproducibility by avoiding the need to separately handle the air-sensitive ligand and palladium source.[18] The ligand-to-palladium ratio is crucial; a slight excess of ligand often protects the catalyst and improves activity.[19]
-
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This step is critical as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[9]
-
Reagent Addition: Under a positive pressure of inert gas, add (2,4-Dichloro-5-isopropoxyphenyl)hydrazine hydrochloride (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., NaOtBu, 2.5 equivalents).
-
Trustworthiness: The hydrochloride salt of the hydrazine is often more stable and easier to handle than the free base. An extra equivalent of base is required to neutralize the HCl. Using a strong, non-nucleophilic base like NaOtBu is essential for deprotonating the hydrazine without competing in side reactions.[14]
-
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent (aryl halide).
-
Expertise & Experience: Toluene is a common and effective solvent. For less soluble substrates, dioxane may be a better choice. Ensure the solvent is truly anhydrous, as water can interfere with the catalytic cycle.[14]
-
-
Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the aryl halide is consumed (typically 4-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Quench by carefully adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction & Purification: Wash the organic layer with water and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann-Type N-Arylation
This method provides a palladium-free alternative. It is particularly useful for large-scale synthesis where catalyst cost is a factor. Success often depends on higher temperatures and the use of a polar aprotic solvent.
Table 2: Reagents and Materials for Ullmann-Type Protocol
| Reagent/Material | Purpose | Typical Supplier | Grade |
| (2,4-Dichloro-5-isopropoxyphenyl)hydrazine | Hydrazine source | Custom/Commercial | >98% |
| Aryl Halide (e.g., Aryl Iodide) | Arylating agent | Sigma-Aldrich, etc | Reagent Grade |
| Copper(I) Iodide (CuI) | Copper Catalyst | Strem, Acros | >98% |
| Ligand (e.g., L-Proline, 1,10-Phenanthroline) | Accelerates reaction (optional but recommended) | Sigma-Aldrich | >98% |
| Potassium Carbonate (K₂CO₃) or Cs₂CO₃ | Base | Fisher, Acros | >99% |
| Anhydrous DMF or NMP | Reaction Solvent | Acros, Fisher | Anhydrous |
Step-by-Step Methodology:
-
Preparation: To a reaction vial or flask, add Copper(I) Iodide (5-10 mol%), the ligand (10-20 mol%, if used), the base (e.g., K₂CO₃, 2.0 equivalents), (2,4-Dichloro-5-isopropoxyphenyl)hydrazine (1.2 equivalents), and the aryl halide (1.0 equivalent).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF or DMSO) to the flask.
-
Reaction: Seal the vessel and heat to 110-150 °C with vigorous stirring.
-
Trustworthiness: Traditional Ullmann reactions often require temperatures exceeding 180 °C.[8] Modern ligand-assisted protocols can often be run at lower temperatures, which helps to prevent thermal decomposition of sensitive substrates.
-
-
Monitoring & Work-up: Follow the same procedure as described in the Buchwald-Hartwig protocol (Steps 6-8). The work-up may require more extensive aqueous washes to remove high-boiling solvents like DMF or DMSO.
Part 3: Optimization & Troubleshooting
Even robust protocols may require optimization for new substrates or to improve yield. The following tables provide guidance on key parameters and common issues.
Table 3: Key Parameters for Reaction Optimization
| Parameter | Buchwald-Hartwig Considerations | Ullmann Considerations |
| Catalyst/Ligand | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[11][21] Catalyst loading is typically 1-5 mol%. Pre-catalysts are recommended for reproducibility.[22] | CuI is a common and inexpensive catalyst. Ligands like L-proline, diamines, or phenanthrolines can significantly improve performance.[8][23] |
| Base | Strong bases (NaOtBu, LHMDS) are common.[14] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring a more active catalyst system and higher temperatures.[14] | Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are typically used.[24] The choice depends on substrate compatibility and solubility. |
| Solvent | Anhydrous toluene, dioxane, or THF are standard.[14] Aprotic polar solvents should generally be avoided as they can coordinate to the palladium. | High-boiling polar aprotic solvents like DMF, DMSO, or NMP are most common due to solubility and temperature requirements.[8] |
| Temperature | Typically 80-110 °C. Higher temperatures may be needed for less reactive aryl chlorides but can also lead to side reactions like hydrodehalogenation.[14] | Typically 110-160 °C. Ligand-free systems may require >180 °C. The goal is the lowest temperature that provides a reasonable reaction rate. |
| Microwave Irradiation | Can significantly reduce reaction times from hours to minutes and may improve yields by minimizing thermal degradation.[25][26] | Microwave heating can also be applied to Ullmann reactions, often allowing for the use of lower-boiling solvents or shorter reaction times.[27] |
Table 4: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive catalyst (e.g., Pd(0) oxidation). 2. Base is not strong enough or is poorly soluble. 3. Reaction temperature is too low. | 1. Ensure a strictly inert atmosphere. Use fresh, high-quality reagents and anhydrous solvent. 2. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu). For Ullmann, consider a more soluble base like Cs₂CO₃. 3. Increase temperature in 10 °C increments. |
| Hydrodehalogenation | Competing reaction where the aryl halide is reduced to an arene. Often caused by moisture or an inefficient ligand. | 1. Use rigorously dried solvent and reagents. 2. Screen different ligands. Bulky biarylphosphine ligands are often effective at promoting reductive elimination over side reactions.[21] |
| Formation of Di-arylated Product | The mono-arylated hydrazine product reacts again with the aryl halide. This is a significant challenge with hydrazine.[28] | 1. Use an excess of the hydrazine nucleophile (e.g., 1.5-3.0 equivalents). 2. Perform the reaction at a lower temperature to favor the more reactive primary amine site. 3. Recent studies show that specific catalyst systems and conditions can achieve high selectivity for monoarylation.[1][2][3] |
| Substrate Decomposition | The substrate contains functional groups sensitive to the strong base or high temperature. | 1. Switch to a milder base (e.g., NaOtBu to K₃PO₄) and a more active catalyst/ligand system.[14] 2. Attempt the reaction at a lower temperature for a longer period. |
References
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Buchwald-Hartwig Amination - Chemistry LibreTexts . (2023). Chemistry LibreTexts. [Link]
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Buchwald–Hartwig amination - Wikipedia . (n.d.). Wikipedia. [Link]
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Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin . (2021). Angewandte Chemie International Edition. [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . (2020). ACS Catalysis. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples . (n.d.). NROChemistry. [Link]
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Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine . (2021). PubMed. [Link]
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Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine . (2020). PubMed Central. [Link]
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Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination . (n.d.). ChemRxiv. [Link]
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Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides . (2001). Organic Chemistry Portal. [Link]
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Synthesis of N-aryl hydrazides by copper-catalyzed coupling of hydrazides with aryl iodides . (2001). PubMed. [Link]
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Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine . (n.d.). Semantic Scholar. [Link]
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Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides . (2001). Organic Letters. [Link]
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Optimization for the Buchwald–Hartwig‐amination of 4aa . (n.d.). ResearchGate. [Link]
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Synthesis of N -Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides . (2001). ResearchGate. [Link]
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Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides . (n.d.). MDPI. [Link]
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Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction . (2020). Organometallics. [Link]
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Palladium-Catalyzed Cross-Coupling of Aryl Halides and Hydrazine . (2020). Synfacts. [Link]
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Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines . (2015). PubMed. [Link]
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Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines . (n.d.). PubMed Central. [Link]
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Typical ligands for Pd-catalyzed N-arylation and N-vinylation . (n.d.). ResearchGate. [Link]
- Synthesis process of dasatinib and intermediate thereof. (n.d.).
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Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities . (2021). Organometallics. [Link]
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Efficient palladium -catalyzed N-arylation of a sulfoximine with aryl chlorides . (2011). Chemical Communications. [Link]
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Ullmann condensation - Wikipedia . (n.d.). Wikipedia. [Link]
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Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1 . (n.d.). ResearchGate. [Link]
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Process and intermediates for the preparation of dasatinib . (2015). European Patent Office. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . (2021). ACS Omega. [Link]
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A kind of synthetic method of dasatinib intermediate . (n.d.). Patsnap. [Link]
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Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds . (2023). RSC Advances. [Link]
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Aqueous N-Heterocyclization of Primary Amines and Hydrazines with Dihalides: Microwave-Assisted Syntheses of N-Azacycloalkanes, Isoindole, Pyrazole, Pyrazolidine, and Phthalazine Derivatives . (2006). Organic Chemistry Portal. [Link]
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On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts . (n.d.). MDPI. [Link]
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The reaction mechanism proposed for the Ullmann-type N-arylation . (n.d.). ResearchGate. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . (n.d.). Beilstein Journal of Organic Chemistry. [Link]
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Microwave-assisted solid-phase synthesis of nicotinyl hydrazones for use in radiochemistry of technetium-99m . (2018). Arkat USA. [Link]
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The Lynchpin in Targeted Cancer Therapy: Applications of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine in Medicinal Chemistry
Introduction: The Enduring Importance of the Hydrazine Moiety in Drug Discovery
In the landscape of medicinal chemistry, the hydrazine functional group, despite its historical reputation for reactivity, remains a cornerstone in the synthesis of complex and potent therapeutic agents. Its utility as a versatile nucleophile and a precursor to a multitude of heterocyclic scaffolds has cemented its role in the drug discovery pipeline. Substituted phenylhydrazines, in particular, serve as critical building blocks for molecules designed to interact with a high degree of specificity with biological targets. This application note delves into the specific utility of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine , a highly functionalized intermediate, with a primary focus on its pivotal role in the development of targeted cancer therapeutics, most notably as a key precursor to the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Rociletinib. We will explore the synthetic pathways involving this hydrazine, its application in constructing biologically active molecules, and provide detailed protocols for its synthesis and subsequent elaboration.
Core Application: A Gateway to Covalent EGFR Inhibitors for Non-Small Cell Lung Cancer (NSCLC)
The primary and most significant application of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine in medicinal chemistry is its function as a critical starting material for the synthesis of Rociletinib (formerly CO-1686). Rociletinib is a targeted therapeutic designed to treat patients with non-small cell lung cancer (NSCLC) who have developed resistance to earlier-generation EGFR inhibitors.[1][2]
The Challenge of Acquired Resistance in EGFR-Mutated NSCLC
A substantial portion of NSCLC cases are driven by activating mutations in the EGFR gene, such as the L858R point mutation and exon 19 deletions.[1] First and second-generation EGFR tyrosine kinase inhibitors (TKIs) like erlotinib and afatinib are often effective initially. However, patients frequently develop resistance, with the most common mechanism being the acquisition of a secondary "gatekeeper" mutation, T790M.[1][3] This mutation increases the affinity of the receptor for ATP, rendering many inhibitors less effective.
Rociletinib: A Third-Generation Solution
Rociletinib was developed as a third-generation, irreversible EGFR inhibitor with a high degree of selectivity for both the initial activating mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3] This selectivity is crucial for minimizing off-target toxicities. The (2,4-Dichloro-5-isopropoxyphenyl)hydrazine moiety provides the foundational scaffold upon which the rest of the pharmacophore is constructed to achieve this specific inhibitory profile. The acrylamide group on the final molecule forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of EGFR, leading to irreversible inhibition.[1]
EGFR Signaling Pathway and Inhibition by Rociletinib
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[4][5] In cancer, mutations can lead to its constitutive activation. Rociletinib acts by blocking the tyrosine kinase activity of the mutated EGFR, thereby inhibiting downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways, which ultimately leads to a reduction in tumor cell proliferation and survival.[5]
Quantitative Biological Data for Rociletinib
The efficacy and selectivity of Rociletinib have been quantified in numerous preclinical studies. The following table summarizes key inhibitory concentrations (IC₅₀) and pharmacokinetic parameters.
| Parameter | Value | Cell Line/Condition | Reference |
| IC₅₀ (EGFRL858R/T790M) | <0.51 nM | In vitro kinase assay | [1] |
| IC₅₀ (EGFRWT) | 6 nM | In vitro kinase assay | [1] |
| IC₅₀ (Exon 19 del/T790M) | 7–32 nM | NSCLC cell lines | [6] |
| IC₅₀ (WT-EGFR) | 547–4,275 nM | NSCLC cell lines | [6] |
| Maximum Serum Concentration (Cmax) | 2.41 µg/mL | Human Pharmacokinetics | [1] |
| Time to Maximum Concentration (Tmax) | 1.5 hours | Human Pharmacokinetics | [1] |
| Serum Half-life (t₁/₂) | 3.7 hours | Human Pharmacokinetics | [1] |
| Fecal Elimination | 85.2% (65.2% unchanged) | Human Metabolism | [1] |
Experimental Protocols
The synthesis of bioactive molecules using (2,4-Dichloro-5-isopropoxyphenyl)hydrazine involves a multi-step sequence. Below are detailed protocols for the preparation of the hydrazine intermediate itself and its subsequent use.
Protocol 1: Synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
This synthesis is a two-step process starting from the corresponding nitroaromatic compound. The first step is the reduction of the nitro group to an aniline, followed by diazotization and reduction to the desired hydrazine.
Step 1a: Synthesis of 2,4-Dichloro-5-isopropoxyaniline
Rationale: This step involves the reduction of a nitro group to an amine. While various reducing agents can be employed, the use of hydrazine hydrate with a composite catalyst offers high yield and avoids the large amounts of metal sludge produced by methods like iron/acid reduction.[7]
Materials:
-
2,4-Dichloro-5-isopropoxynitrobenzene
-
Ethanol
-
Composite Catalyst (e.g., Activated Carbon:Fe(OH)₃:Al(OH)₃ in a 2:1:1 mass ratio)[7]
-
Hydrazine hydrate (80-85%)
-
Deionized water
-
Sodium chloride
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2,4-dichloro-5-isopropoxynitrobenzene (1 equivalent), ethanol (as solvent), and the composite catalyst (4-60% of the weight of the nitro compound).[7]
-
Heat the mixture to 60-80°C with vigorous stirring.[7]
-
Slowly add hydrazine hydrate (1.5–3.0 equivalents) dropwise over a period of 1–3 hours, maintaining the reaction temperature.[7]
-
After the addition is complete, continue to stir the reaction mixture at 60-80°C for an additional 2–6 hours until TLC or GC analysis indicates complete consumption of the starting material.[7]
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-isopropoxyaniline, which can be purified by column chromatography or recrystallization if necessary.
Step 1b: Conversion of 2,4-Dichloro-5-isopropoxyaniline to (2,4-Dichloro-5-isopropoxyphenyl)hydrazine Hydrochloride
Rationale: This is a standard transformation of an aromatic amine to its corresponding hydrazine. The aniline is first converted to a diazonium salt at low temperature, which is then reduced in situ. Stannous chloride (SnCl₂) is a common and effective reducing agent for this purpose.
Materials:
-
2,4-Dichloro-5-isopropoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Dissolve 2,4-dichloro-5-isopropoxyaniline (1 equivalent) in concentrated HCl in a beaker, with cooling in an ice-salt bath to maintain a temperature between 0 and 5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not rise above 5°C. Stir for 30 minutes after addition to ensure complete diazotization.
-
In a separate, larger flask, prepare a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated HCl. Cool this solution to 0°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred stannous chloride solution. A precipitate of the hydrazine hydrochloride salt should form.
-
Continue stirring the mixture in the ice bath for 1-2 hours.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the solid under vacuum to yield (2,4-Dichloro-5-isopropoxyphenyl)hydrazine hydrochloride.
Protocol 2: Illustrative Elaboration to a Bioactive Scaffold
The synthesized (2,4-Dichloro-5-isopropoxyphenyl)hydrazine can be used in various cyclization reactions to form heterocyclic cores common in medicinal chemistry. For instance, it can be reacted with β-ketoesters to form pyrazoles or with dicarbonyl compounds to form pyridazines. Its use in the Rociletinib synthesis involves a complex assembly of a diaminopyrimidine core. A more general, illustrative protocol is the synthesis of a trifluoroacetamidine derivative, which demonstrates the reactivity of the hydrazine.[8]
Synthesis of N-[2,4-dichloro-5-(1-methylethoxy)anilino]trifluoroacetamidine
Rationale: This protocol showcases the nucleophilic character of the hydrazine, reacting with an electrophilic nitrile to form an amidine. This type of transformation is valuable for introducing fluorinated moieties, which can enhance metabolic stability and binding affinity.
Materials:
-
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine
-
Methanol (anhydrous)
-
Trifluoroacetonitrile
-
Pentane
-
Dry ice/Isopropanol bath
Procedure:
-
Under a dry nitrogen atmosphere, dissolve (2,4-Dichloro-5-isopropoxyphenyl)hydrazine (1 equivalent) in anhydrous methanol in a flask equipped with a stirrer and a gas inlet tube.[8]
-
Cool the solution to -60°C using a dry ice-isopropanol bath.[8]
-
Bubble trifluoroacetonitrile gas (excess, ~24 equivalents) into the cold, stirred solution over a 2-minute period.[8]
-
Stir the cold solution for 30 minutes after the addition is complete.[8]
-
Allow the reaction mixture to slowly warm to room temperature over approximately 3 hours.[8]
-
Bubble a stream of nitrogen gas through the solution to remove excess trifluoroacetonitrile.
-
Evaporate the remaining solvent under reduced pressure to obtain a resinous material.[8]
-
Add cold pentane to the residue and stir to induce solidification.[8]
-
Decant the pentane, and triturate the solid with fresh cold pentane.
-
Decant the pentane and dry the resulting solid under vacuum to yield N-[2,4-dichloro-5-(1-methylethoxy)anilino]trifluoroacetamidine.[8]
Conclusion and Future Perspectives
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine has proven to be a highly valuable and specialized building block in medicinal chemistry. Its primary contribution lies in enabling the synthesis of Rociletinib, a potent and selective third-generation EGFR inhibitor that addresses the critical clinical challenge of T790M-mediated resistance in NSCLC. The protocols provided herein offer a robust pathway for the synthesis and elaboration of this key intermediate. While its application appears predominantly focused on this therapeutic target, the inherent reactivity of the hydrazine moiety suggests potential for its use in the synthesis of other novel bioactive compounds. Researchers and drug development professionals can leverage the structural features of this molecule—the chlorinated and isopropoxy-substituted phenyl ring—to explore new chemical space in the ongoing quest for more effective and safer medicines.
References
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Sequist LV, Soria J-C, Goldman JW, et al. Rociletinib in EGFR-Mutated Non–Small-Cell Lung Cancer. N Engl J Med. 2015;372(18):1700-1709. [Link]
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NCT01526928 | Study to Evaluate Safety, Pharmacokinetics, and Efficacy of Rociletinib (CO-1686) in Previously Treated Mutant Epidermal Growth Factor Receptor (EGFR) in Non-Small Cell Lung Cancer (NSCLC) Patients | ClinicalTrials.gov. [Link]
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New developments in the management of non-small-cell lung cancer, focus on rociletinib: what went wrong? - PMC. [Link]
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ROCILETINIB FOR THE TREATMENT OF T790M-POSITIVE MUTANT EPIDERMAL GROWTH FACTOR RECEPTOR (EGFR) NON-SMALL CELL LUNG CANCER (NSCLC - FDA. [Link]
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Assessment of EGFR Mutation Status in Matched Plasma and Tumor Tissue of NSCLC Patients from a Phase I Study of Rociletinib (CO-1686) - PMC. [Link]
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2,4-Dinitrophenylhydrazine - Organic Syntheses Procedure. [Link]
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1-Trimethylacetyl-2-(2,4-dichloro-5-isopropoxyphenyl)hydrazine | Pharmaffiliates. [Link]
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Rociletinib in EGFR-Mutated Non–Small-Cell Lung Cancer - ResearchGate. [Link]
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Synthesis of N-[2,4-dichloro-5-(1-methylethoxy)anilino]trifluoroacetamidine - PrepChem.com. [Link]
- CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google P
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2nd step: Preparation of 2,4-dichloro-5-thiazolecarbonitrile (V) - PrepChem.com. [Link]
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Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][9][10]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed. [Link]
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US9422299B2 - Substituted[1][9][10]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists - Google Patents.
- US11939299B1 - 4-((2-(2-(2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)
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Application Notes and Protocols for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine as a Precursor in Agrochemical Synthesis
Introduction: The Strategic Importance of Substituted Hydrazines in Agrochemical Innovation
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a highly functionalized aromatic hydrazine that serves as a critical building block in the synthesis of a variety of agrochemicals. Its distinct substitution pattern, featuring two chlorine atoms and an isopropoxy group, provides a scaffold for the construction of complex heterocyclic systems with potent biological activities. This guide offers an in-depth exploration of the application of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine as a precursor for the synthesis of indazole-based herbicides, providing detailed experimental protocols, mechanistic insights, and a discussion of their mode of action. For researchers and professionals in the agrochemical and drug development sectors, understanding the synthetic utility of this precursor is paramount for the discovery and development of novel crop protection solutions.
Physicochemical Properties of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
A comprehensive understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis. The properties of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 40178-22-1 | [1][2][3][4] |
| Molecular Formula | C₉H₁₂Cl₂N₂O | [1][2][4] |
| Molecular Weight | 235.11 g/mol | [1][2][4] |
| Appearance | White solid | [1] |
| Boiling Point | 319.9±42.0 °C (Predicted) | [1] |
| Density | 1.325 g/cm³ | [1] |
| pKa | 4.81±0.30 (Predicted) | [1] |
| Solubility | Insoluble in water | [1] |
Synthetic Pathway to Indazole-Based Herbicides
A key application of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is in the synthesis of indazole derivatives, a class of compounds known for their herbicidal activity.[5][6] The synthetic route involves a condensation reaction with a cyclic β-ketoester to form a tetrahydro-2H-indazol-3-one intermediate, which can be further functionalized.
Overall Synthetic Workflow
The following diagram illustrates the two-step synthesis of a chlorinated indazole derivative from (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
Caption: Synthetic pathway from (2,4-Dichloro-5-isopropoxyphenyl)hydrazine to a chlorinated indazole derivative.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the key indazole intermediate and its subsequent chlorination.
Protocol 1: Synthesis of 2-(2,4-dichloro-5-isopropoxyphenyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one
This protocol details the condensation reaction to form the core indazolone structure. The reaction involves the formation of a hydrazone followed by intramolecular cyclization.
Materials:
-
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine hydrochloride
-
2-Ethoxycarbonylcyclohexanone
-
Ethanol
-
Triethylamine
-
Water
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a mixture of 30 g of (2,4-dichloro-5-isopropoxyphenyl)hydrazine hydrochloride and 70 ml of ethanol.[5]
-
To this stirred mixture, add 18.7 g of 2-ethoxycarbonylcyclohexanone at room temperature.[5]
-
Slowly add 22.4 g of triethylamine dropwise to the reaction mixture.[5]
-
Heat the mixture to reflux and maintain for 24 hours.[5]
-
After cooling the reaction mixture to room temperature, add 200 ml of water.[5]
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Wash the organic extract with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[5]
-
The crude product, 2-(2,4-dichloro-5-isopropoxyphenyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one, can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system. A yield of 35.4 g of the crude product has been reported.[5]
Protocol 2: Synthesis of 3-Chloro-2-(2,4-dichloro-5-isopropoxyphenyl)-4,5,6,7-tetrahydro-2H-indazole
This protocol describes the chlorination of the indazolone intermediate, a common transformation to enhance the biological activity of such scaffolds.
Materials:
-
2-(2,4-dichloro-5-isopropoxyphenyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one (crude product from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
10% Sodium hydroxide solution
-
Saturated brine solution
-
Silica gel for column chromatography
-
Standard laboratory glassware for reflux, extraction, and chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 19.2 g of the crude 2-(2,4-dichloro-5-isopropoxyphenyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one and 8.6 g of phosphorus oxychloride.[5]
-
Heat the mixture under reflux for 6 hours.[5]
-
After cooling, dissolve the reaction mixture in 200 ml of chloroform.[5]
-
Carefully add 10% sodium hydroxide solution at 0 °C to neutralize the excess POCl₃.[5]
-
Separate the chloroform layer and wash it sequentially with 10% sodium hydroxide, water, and saturated brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the final product, 3-chloro-2-(2,4-dichloro-5-isopropoxyphenyl)-4,5,6,7-tetrahydro-2H-indazole. A yield of 8.2 g has been reported.[5]
Mechanism of Action: Indazole Herbicides
Indazole-containing compounds represent a promising class of herbicides.[6] While the precise mode of action can vary depending on the overall molecular structure, many indazole derivatives act as synthetic auxins.[6] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing plant death.[6] These herbicides can induce the upregulation of genes involved in ethylene and abscisic acid (ABA) production, leading to rapid phytotoxic effects.[6]
The following diagram illustrates the general concept of how synthetic auxins disrupt normal plant growth.
Caption: Simplified mode of action of synthetic auxin herbicides like indazole derivatives.
Conclusion and Future Perspectives
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a valuable and versatile precursor for the synthesis of novel agrochemicals. The protocols detailed in this guide for the synthesis of indazole-based herbicides demonstrate a practical application of this starting material. The continued exploration of new reactions and molecular targets for derivatives of this hydrazine will undoubtedly lead to the development of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles. Researchers are encouraged to leverage the synthetic handles provided by this molecule to create diverse libraries of compounds for biological screening.
References
- EP0197495B1 - 4,5,6,7-tetrahydro-2h-indazole derivatives and herbicides containing them.
-
Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules. 2024 Jan 9;29(2):332. [Link]
-
CAS No : 40178-22-1 | Product Name : (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. Pharmaffiliates. [Link]
Sources
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- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. EP0197495B1 - 4,5,6,7-tetrahydro-2h-indazole derivatives and herbicides containing them - Google Patents [patents.google.com]
- 6. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust Derivatization Strategies for the Quantitative Analysis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine by GC-MS and LC-MS/MS
Abstract
This application note presents detailed protocols for the chemical derivatization of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine, a key intermediate in the synthesis of the herbicide oxadiazon.[1] Direct chromatographic analysis of this hydrazine derivative is often hampered by its polarity and thermal lability, leading to poor peak shape, low sensitivity, and inconsistent quantitation.[2][3] To overcome these challenges, we have developed two robust derivatization strategies tailored for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The GC-MS method employs silylation to increase volatility and thermal stability, while the LC-MS/MS method utilizes dansylation to enhance chromatographic retention and ionization efficiency. These protocols provide a comprehensive framework for researchers, quality control analysts, and drug development professionals requiring reliable and sensitive detection of this compound in various matrices.
Introduction: The Rationale for Derivatization
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine (MW: 235.11 g/mol , Formula: C₉H₁₂Cl₂N₂O) possesses a reactive hydrazine moiety (-NHNH₂).[4][5][6] The presence of active hydrogen atoms on the nitrogen makes the molecule polar and susceptible to hydrogen bonding. In gas chromatography, these characteristics can cause undesirable interactions with active sites (e.g., free silanols) in the injector and column, resulting in significant peak tailing and poor reproducibility.[2] Furthermore, the compound may exhibit limited thermal stability, potentially degrading at elevated injector temperatures.
Chemical derivatization is a powerful strategy to modify the analyte's chemical structure to make it more amenable to analysis.[7][8] An ideal derivatization reaction for this purpose should:
-
Be rapid, quantitative, and produce a single, stable product.
-
Significantly improve the analyte's chromatographic and detection properties.
-
Introduce a functional group that provides a distinct mass spectrometric signature.
This guide details two proven methods that fulfill these criteria: silylation for GC-MS and dansylation for LC-MS/MS.
Method 1: Silylation for GC-MS Analysis
Principle: Silylation is a cornerstone derivatization technique for GC analysis.[9] It involves replacing the active hydrogens on the hydrazine group with non-polar trimethylsilyl (TMS) groups. This transformation drastically reduces the molecule's polarity and increases its volatility and thermal stability, leading to sharp, symmetrical peaks and improved sensitivity. We will utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst for this reaction.[8]
Silylation Protocol: Step-by-Step
-
Sample Preparation: Prepare a stock solution of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine in a dry, aprotic solvent (e.g., Acetonitrile or Pyridine) at a concentration of 1 mg/mL.
-
Aliquot: Transfer 100 µL of the sample or standard solution into a 2 mL autosampler vial.
-
Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical to ensure no residual water is present, as it will consume the derivatizing reagent.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS and 50 µL of dry pyridine (which acts as a solvent and acid scavenger) to the dried residue.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 60°C for 30 minutes to ensure the reaction goes to completion.[8]
-
Cooling & Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.
GC-MS Workflow and Reaction
The overall workflow from sample preparation to data analysis is depicted below.
Caption: GC-MS analysis workflow for silylation.
The silylation reaction targets the active hydrogens of the hydrazine group, yielding a more volatile TMS derivative.
Caption: Silylation of the target analyte with BSTFA.
Recommended GC-MS Conditions & Expected Data
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temp | 280°C |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Oven Program | 100°C (hold 1 min), ramp 20°C/min to 300°C (hold 5 min) |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Full Scan (50-550 m/z) and/or SIM |
| Compound | Expected Mol. Weight | Key Diagnostic Ions (m/z) |
| Underivatized Analyte | 234/236/238 | 234, 199, 171 |
| Mono-TMS Derivative | 306/308/310 | 306, 291 (M-15), 73 |
| Di-TMS Derivative | 378/380/382 | 378, 363 (M-15), 73 |
Note: Isotopic pattern for 2 chlorine atoms will be observed.
Method 2: Dansylation for LC-MS/MS Analysis
Principle: For LC-MS analysis, derivatization aims to improve reversed-phase retention and enhance ionization efficiency. Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is an excellent reagent for primary and secondary amines, including hydrazines. It reacts with the terminal amine of the hydrazine group to form a stable sulfonamide. The resulting derivative has three key advantages:
-
Increased Hydrophobicity: The bulky, non-polar dansyl group significantly increases retention on C18 columns.
-
Enhanced Ionization: The dimethylamino group is a "proton-acceptor," making the derivative highly responsive in positive mode Electrospray Ionization (ESI+).
-
Fluorescence: The dansyl group is fluorescent, allowing for potential fluorescence detection if needed.
Dansylation Protocol: Step-by-Step
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in Acetonitrile.
-
Buffer Preparation: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 9.5 with NaOH.
-
Reagent Preparation: Prepare a 5 mg/mL solution of Dansyl Chloride in Acetonitrile. This solution should be prepared fresh daily.
-
Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine:
-
50 µL of sample or standard solution
-
200 µL of 100 mM sodium bicarbonate buffer (pH 9.5)
-
100 µL of Dansyl Chloride solution
-
-
Reaction: Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark (the dansyl group is light-sensitive).
-
Quenching: To remove excess Dansyl Chloride, add 50 µL of 5% formic acid. The acid will hydrolyze the remaining reagent. Vortex and let stand for 10 minutes.
-
Analysis: The sample is ready for dilution and injection into the LC-MS/MS system.
LC-MS/MS Workflow and Reaction
The workflow for the dansylation procedure is outlined below.
Caption: LC-MS/MS analysis workflow for dansylation.
The dansylation reaction forms a stable sulfonamide bond, attaching a highly ionizable and hydrophobic tag to the analyte.
Caption: Dansylation of the target analyte's hydrazine group.
Recommended LC-MS/MS Conditions & Expected Data
| Parameter | Recommended Setting |
| LC System | Waters ACQUITY UPLC or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | C18 Column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 min, hold 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Ionization Mode | ESI Positive (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) |
| Dansyl-Analyte Derivative | 468.1/470.1 | Quantifier: 171.1 (Dimethylaminonaphthalene fragment) |
| Qualifier: 251.1 (Dansyl fragment) |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution |
| Low/No Derivative Peak (GC or LC) | 1. Incomplete solvent evaporation (residual water).2. Degraded derivatization reagent.3. Incorrect reaction pH (for Dansylation). | 1. Ensure sample is completely dry before adding silylation reagent.2. Use fresh reagents; prepare Dansyl-Cl solution daily.3. Verify buffer pH is between 9-10 for dansylation. |
| Poor Peak Shape (GC) | 1. Incomplete derivatization.2. Active sites in the GC system. | 1. Increase reaction time or temperature slightly.2. Use a fresh, high-quality liner; trim the GC column. |
| Multiple Derivative Peaks (GC) | Formation of both mono- and di-TMS derivatives. | This can be normal. For quantitation, sum the peak areas or optimize the reaction to favor one product (e.g., by increasing reagent concentration or reaction time). |
| High Background (LC-MS) | Excess Dansyl Chloride reagent not fully quenched. | Increase quenching time or add a small amount of a primary amine like methylamine to scavenge remaining reagent before acidification. |
Conclusion
The analytical challenges posed by (2,4-Dichloro-5-isopropoxyphenyl)hydrazine can be effectively overcome through strategic chemical derivatization. Silylation with BSTFA provides a robust and reliable method for GC-MS analysis by enhancing thermal stability and volatility. For orthogonal verification or for analyses requiring higher sensitivity, dansylation offers an exceptional alternative for LC-MS/MS by improving chromatographic retention and providing a highly efficient ionization tag. The detailed protocols and methodologies presented in this application note serve as a validated starting point for developing quantitative assays for this and structurally similar hydrazine compounds.
References
- Flinders, B., Morrell, J., Marshall, P. S., Ranshaw, L. E., & Clench, M. R. (2014). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Analytical and Bioanalytical Chemistry.
- Badjagbo, K., & Karst, U. (2012). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. Fresenius' Journal of Analytical Chemistry.
- Bhushan, R., & Kumar, V. (2008). Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. PubMed.
- Echemi. (n.d.). [2,4-Dichloro-5-(1-methylethoxy)phenyl]hydrazine Safety Data Sheets. Echemi.com.
- Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. National Institutes of Health (NIH).
- Amanote Research. (n.d.). The Use of Hydrazine-Based Derivatization Reagents. Amanote.com.
- Psychogios, N., & Chan, M. K. (2011). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis.
- Liaw, W. C., et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
- ATSDR. (1997). Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry.
- Bajpai, V. K., Kim, N. H., & Kim, K. (2016). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. ResearchGate.
- ChemicalBook. (n.d.). (2,4-dichloro-5-isopropoxyphenyl)hydrazine CAS#: 40178-22-1. ChemicalBook.com.
- Kumirska, J., et al. (2012). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. ResearchGate.
- Santa Cruz Biotechnology. (n.d.). (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. scbt.com.
- BLDpharm. (n.d.). (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. bldpharm.com.
- Pharmaffiliates. (n.d.). (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. pharmaffiliates.com.
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- 4. scbt.com [scbt.com]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
Application Notes & Protocols: Strategic Synthesis of Triazine Derivatives Utilizing (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Triazine Scaffold
The triazine core, a six-membered heterocycle containing three nitrogen atoms, is a cornerstone in medicinal chemistry and drug development.[1][2] Derivatives of its three isomers—1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine—exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The 1,2,4-triazine and 1,3,5-triazine (s-triazine) isomers are particularly prevalent in pharmacologically active compounds and marketed drugs.[6][7]
This guide provides a comprehensive technical framework for the synthesis of novel triazine derivatives starting from (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. It is crucial to note that the direct cyclization of an arylhydrazine with a simple precursor to form a triazine ring is not a standard or widely documented transformation. The predominant and classical reaction pathway for arylhydrazines is the Fischer indole synthesis, which yields indoles, not triazines.[8][9]
Therefore, this document presents a rational, multi-step synthetic strategy designed to first convert the starting hydrazine into a viable precursor for a subsequent, mechanistically sound cyclization to the 1,2,4-triazine ring. We will detail the underlying chemical principles, provide step-by-step protocols for this proposed pathway, and, for completeness, also describe the protocol for the more conventional Fischer indole synthesis as an alternative application of this versatile starting material.
Part 1: Proposed Multi-Step Synthesis of 1,2,4-Triazine Derivatives
Our proposed strategy circumvents the mechanistic limitations of direct cyclization by employing a three-stage process: (1) Acylation of the starting hydrazine to form a key hydrazide intermediate, (2) Cyclocondensation with an ammonia source to construct the dihydro-1,2,4-triazine ring, and (3) Aromatization to yield the final triazine product. This approach is grounded in established principles of heterocyclic synthesis, where building blocks are assembled sequentially to achieve the desired scaffold.[10][11]
Caption: Proposed workflow for the synthesis of 1,2,4-triazine derivatives.
Protocol 1.1: Synthesis of N'-(2,4-dichloro-5-isopropoxyphenyl)-2-haloacetohydrazide
Scientific Rationale: This initial step converts the nucleophilic hydrazine into a hydrazide. The introduction of the acyl group with a leaving group (halide) on the α-carbon is critical for the subsequent cyclization step. The use of a mild base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential to neutralize the HCl generated during the reaction without promoting unwanted side reactions. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve both the starting materials and the intermediate product. Performing the reaction at 0 °C helps control the exothermicity of the acylation.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Stoichiometry | Purpose |
| (2,4-Dichloro-5-isopropoxyphenyl)hydrazine | ~251.13 | 1.0 eq | Starting Material |
| 2-Chloroacetyl chloride | 112.94 | 1.05 eq | Acylating Agent |
| Triethylamine (TEA) or DIPEA | 101.19 / 129.24 | 1.5 eq | Acid Scavenger |
| Dichloromethane (DCM), anhydrous | 84.93 | - | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | Aqueous Wash |
| Brine | - | - | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | Drying Agent |
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (2,4-Dichloro-5-isopropoxyphenyl)hydrazine (1.0 eq).
-
Dissolve the hydrazine in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA or DIPEA (1.5 eq) to the stirred solution.
-
In a separate flask, prepare a solution of 2-chloroacetyl chloride (1.05 eq) in a small volume of anhydrous DCM.
-
Add the 2-chloroacetyl chloride solution dropwise to the hydrazine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazine spot is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude hydrazide intermediate.
-
Purify the product via column chromatography on silica gel or recrystallization if it is a solid.
Protocol 1.2: Cyclocondensation to form 5,6-Dihydro-1,2,4-triazin-3(2H)-one Derivative
Scientific Rationale: This is the key ring-forming step. The hydrazide intermediate contains two electrophilic centers (the carbonyl carbon and the α-carbon bearing the halide) and two nucleophilic centers (the two nitrogen atoms). Upon heating with ammonium acetate, which serves as a source of ammonia, a cyclocondensation reaction occurs. The ammonia displaces the α-halide, and the newly formed primary amine then attacks the carbonyl carbon, leading to cyclization and dehydration to form the dihydrotriazinone ring. Acetic acid is an ideal solvent as it is polar, has a high boiling point, and can facilitate proton transfer during the reaction.
Caption: The proposed mechanism for the formation of the dihydrotriazine ring.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Stoichiometry | Purpose |
| N'-(2,4-dichloro-5-isopropoxyphenyl)-2-haloacetohydrazide | - | 1.0 eq | Starting Material |
| Ammonium Acetate (NH₄OAc) | 77.08 | 5.0 - 10.0 eq | Ammonia Source |
| Glacial Acetic Acid | 60.05 | - | Solvent & Catalyst |
| Ethyl Acetate (EtOAc) | 88.11 | - | Extraction Solvent |
Step-by-Step Procedure:
-
Combine the hydrazide intermediate (1.0 eq) and ammonium acetate (5.0-10.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add glacial acetic acid to dissolve the solids (approx. 0.2 M concentration).
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture over ice water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate or a concentrated base like NaOH until the pH is ~7-8.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude dihydro-1,2,4-triazinone derivative by column chromatography.
Protocol 1.3: Aromatization to the 1,2,4-Triazine Derivative
Scientific Rationale: The final step involves the oxidation of the dihydrotriazine ring to the stable aromatic 1,2,4-triazine system. Various oxidizing agents can be employed for this transformation. A mild oxidant like manganese dioxide (MnO₂) is often effective for dehydrogenating nitrogen heterocycles. The choice of an inert solvent like toluene or chloroform is suitable for this heterogeneous oxidation.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Stoichiometry | Purpose |
| Dihydro-1,2,4-triazinone derivative | - | 1.0 eq | Starting Material |
| Manganese Dioxide (MnO₂), activated | 86.94 | 5.0 - 10.0 eq | Oxidizing Agent |
| Toluene or Chloroform, anhydrous | 92.14 / 119.38 | - | Solvent |
| Celite® | - | - | Filtration Aid |
Step-by-Step Procedure:
-
To a solution of the dihydro-1,2,4-triazinone derivative (1.0 eq) in anhydrous toluene, add activated manganese dioxide (5.0-10.0 eq).
-
Heat the suspension to reflux and stir vigorously for 4-8 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and the appearance of a new, typically more UV-active, product spot.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the MnO₂. Wash the pad thoroughly with the reaction solvent (toluene or chloroform) or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the final 1,2,4-triazine derivative by column chromatography or recrystallization to obtain the product in high purity.
Part 2: Alternative Pathway: The Fischer Indole Synthesis
As mentioned, the Fischer indole synthesis is the most classical and predictable reaction for an arylhydrazine.[9] This one-pot reaction involves the acid-catalyzed condensation of the hydrazine with an aldehyde or ketone, followed by a[12][12]-sigmatropic rearrangement and elimination of ammonia to form the indole ring.[8] This pathway represents a highly valuable alternative use for the (2,4-Dichloro-5-isopropoxyphenyl)hydrazine starting material.
Caption: Workflow for the established Fischer indole synthesis pathway.
Protocol 2.1: One-Pot Synthesis of a Substituted Indole Derivative
Scientific Rationale: This protocol uses a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), to promote the key steps of the reaction: initial formation of the hydrazone, tautomerization to the ene-hydrazine, the[12][12]-sigmatropic rearrangement, and the final cyclization/aromatization.[13] The choice of catalyst can significantly impact yield and reaction time. PPA is often effective as it serves as both the catalyst and the solvent at elevated temperatures.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Stoichiometry | Purpose |
| (2,4-Dichloro-5-isopropoxyphenyl)hydrazine | ~251.13 | 1.0 eq | Starting Material |
| Cyclohexanone (or other suitable ketone) | 98.14 | 1.1 eq | Carbonyl Source |
| Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) | - / 136.30 | - / 2.0 eq | Acid Catalyst |
| Ethanol or Acetic Acid | 46.07 / 60.05 | - | Solvent (optional) |
Step-by-Step Procedure:
-
In a round-bottom flask, combine (2,4-Dichloro-5-isopropoxyphenyl)hydrazine (1.0 eq) and cyclohexanone (1.1 eq).
-
Method A (PPA): Add polyphosphoric acid to the mixture with vigorous stirring until a paste is formed. Heat the mixture to 80-100 °C for 1-3 hours.
-
Method B (ZnCl₂): Dissolve the starting materials in glacial acetic acid. Add anhydrous zinc chloride (2.0 eq) and heat the mixture to reflux for 2-5 hours.[13]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
A precipitate of the crude indole product should form. If not, neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) to induce precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Dry the crude product in a vacuum oven.
-
Purify the indole derivative by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
References
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A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. ResearchGate.
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A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central.
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Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemicke Zvesti.
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Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[1][3][14]Triazino[5,6-b]quinoline Derivatives. ResearchGate.
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Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI.
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Cyclization Reactions of Hydrazones Series. Part 29. The Synthesis of 4Amino3-(2-pyridyl)pyrazolo[5,1-c][1][3][14]triazine and Some of Its Derivatives. ResearchGate.
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Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PubMed Central.
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Design, synthesis and bioevaluation of novel substituted triazines as potential dual PI3K/mTOR inhibitors. PubMed.
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Fischer indole synthesis – Knowledge and References. Taylor & Francis.
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SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research.
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Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.
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Application Notes and Protocols for the Safe Handling and Storage of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
An Application Guide for Drug Development Professionals, Researchers, and Scientists
Executive Summary and Scope
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a substituted hydrazine derivative primarily utilized as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules, such as the herbicide oxadiazon.[1] While specific toxicological data for this compound is not extensively published, its structural classification as a hydrazine derivative necessitates its treatment as a Particularly Hazardous Substance (PHS) .
Hydrazines as a class are known for their high reactivity and significant health hazards, including potential carcinogenicity, acute toxicity, and corrosivity.[2][3][4] This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for the safe handling, storage, and emergency management of this compound. The protocols herein are synthesized from established best practices for reactive and hazardous chemicals, emphasizing a safety-first approach grounded in the hierarchy of controls. Adherence to these procedures is critical to minimize exposure risk and ensure laboratory and personnel safety.
Compound Identification and Physicochemical Properties
A clear identification of the material is the foundational step for any laboratory procedure. The key properties of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (2,4-Dichloro-5-isopropoxyphenyl)hydrazine | [1][5] |
| Synonyms | [2,4-Dichloro-5-(1-methylethoxy)phenyl]hydrazine | [6] |
| CAS Number | 40178-22-1 | [1][5][6] |
| Molecular Formula | C₉H₁₂Cl₂N₂O | [1][6] |
| Molecular Weight | 235.11 g/mol | [1][5] |
| Appearance | White solid | [1] |
| Known Use | Intermediate for herbicide synthesis | [1] |
Hazard Assessment and Risk Mitigation Framework
Due to the limited specific data, a conservative risk assessment is mandatory. The hazards are inferred from the hydrazine chemical class.
-
Health Hazards: Hydrazines are acutely toxic by inhalation, dermal contact, and ingestion. They are corrosive and can cause severe skin burns and eye damage.[3][4][7] Critically, many hydrazine compounds are considered potential or known carcinogens and reproductive toxins.[2][3][8] Therefore, exposure must be minimized in accordance with the As Low As Reasonably Achievable (ALARA) principle.
-
Reactivity Hazards: Hydrazine derivatives can be unstable and highly reactive. They are incompatible with strong oxidizing agents and acids.[9][10] Reactions can be violent and exothermic. The compound may be sensitive to air, light, and heat, and can form explosive mixtures with air upon intense heating.[3][8]
The Hierarchy of Controls
The most effective risk mitigation strategies follow the hierarchy of controls. This framework prioritizes engineering and administrative solutions over reliance on personal protective equipment (PPE).
Caption: Hierarchy of Controls for Managing Chemical Hazards.
Protocol 1: Safe Handling and Use
This protocol details the procedure for weighing the solid compound and preparing a stock solution. This workflow represents a common scenario with high potential for dust and aerosol generation.
Prerequisites
-
Training: All personnel must complete laboratory-specific safety training and demonstrate proficiency in handling Particularly Hazardous Substances (PHS).[11] Training records must be current.
-
Designated Area: All handling of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine must occur in a designated area, such as a certified chemical fume hood.[3] The area must be clearly marked with warning signs.
-
Emergency Equipment: An operational and certified safety shower and eyewash station must be immediately accessible.[9] A spill kit appropriate for reactive chemicals must be on hand.
Required Personal Protective Equipment (PPE)
-
Eye/Face Protection: ANSI Z87.1-compliant, splash-proof safety goggles and a full-face shield.[2][3]
-
Hand Protection: Double-gloving is required. An inner pair of nitrile gloves and an outer pair of chemical-resistant gloves (e.g., neoprene).[3][9]
-
Body Protection: A flame-resistant laboratory coat worn over full-length pants and closed-toe shoes. A chemical-resistant apron is also recommended.[3][12]
Step-by-Step Handling Procedure
-
Preparation: a. Cordon off the designated area within the fume hood. b. Cover the work surface with disposable, absorbent bench paper. c. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent, waste containers) inside the fume hood to minimize traffic. d. Ensure the fume hood sash is at the lowest practical working height.
-
Weighing the Compound: a. Place an analytical balance inside the fume hood if possible. If not, tare a sealed container, add the compound inside the hood, seal it, and weigh it outside the hood. Re-open only inside the hood. b. Carefully retrieve the stock container from its designated storage location. c. Inside the hood, slowly open the container to avoid creating airborne dust. d. Use a clean spatula to transfer the desired amount of the white solid to a weigh boat or directly into the receiving vessel.[1] e. Tightly reseal the primary container immediately after dispensing.
-
Solution Preparation: a. Add the weighed solid to the appropriate glassware. b. Slowly add the desired solvent, aiming the stream at the inner wall of the vessel to prevent splashing. c. Stir the solution using a magnetic stir bar or gentle swirling until dissolved. Do not heat unless a validated protocol explicitly requires it, and only with appropriate precautions against vapor generation.
-
Post-Handling & Cleanup: a. All disposable materials (gloves, bench paper, weigh boats) that have come into contact with the chemical are considered hazardous waste. Place them in a designated, sealed hazardous waste bag inside the fume hood.[3] b. Decontaminate non-disposable equipment (spatulas, glassware) by rinsing with a suitable solvent. The rinsate must be collected as hazardous waste. c. Wipe down the work surface of the fume hood with an appropriate cleaning agent. d. Remove PPE in the correct order (outer gloves first), disposing of it as hazardous waste. e. Wash hands and arms thoroughly with soap and water.[2]
Protocol 2: Storage and Inventory Management
Proper storage is crucial for maintaining the chemical's integrity and preventing dangerous reactions. A systematic inventory process ensures regulatory compliance and safety.[13][14]
Receiving and Labeling
-
Upon receipt, visually inspect the container for any signs of damage or leakage. Do not accept damaged containers.
-
Immediately label the container with the date of receipt and the date it is first opened.[15]
-
The label must clearly identify the contents and include all relevant hazard warnings (e.g., "Toxic," "Corrosive," "Potential Carcinogen").[16]
Storage Conditions
| Parameter | Requirement | Rationale / Source(s) |
| Location | Cool, dry, well-ventilated, secure area. | Prevents degradation and unauthorized access.[15][17] |
| Temperature | 2-8°C Refrigerator (if recommended) or controlled room temp. | Check supplier recommendation for optimal stability.[5] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen blanket) if possible. | Hydrazines can be air-sensitive.[9][18][19] |
| Light | Protect from direct sunlight and strong light sources. | Prevents light-induced degradation.[9][15] |
| Containment | Store in a tightly closed primary container within leak-proof secondary containment. | Prevents release in case of primary container failure.[3][11] |
| Segregation | Store in a dedicated cabinet for toxic/reactive materials. Crucially, segregate from acids, oxidizing agents, and metals. | Prevents violent reactions with incompatible materials.[9][15][20] |
Chemical Segregation Logic
The following decision tree must be used to determine the appropriate storage location for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
Caption: Decision workflow for the segregated storage of the compound.
Inventory Control
-
Maintain a real-time chemical inventory log that includes the chemical name, quantity, location, owner, and date of receipt/opening.[13][21]
-
Implement a "First-In, First-Out" (FIFO) system to ensure older stock is used before it can potentially degrade.[13][22]
-
Conduct annual physical inventory audits to verify records and dispose of expired or unneeded chemicals.[14][15]
Emergency Response Procedures
Immediate and correct response to an emergency is critical. All personnel must be trained on these procedures.
| Emergency Scenario | Response Protocol |
| Personnel Exposure | Skin: Immediately remove contaminated clothing and flush the affected area with copious amounts of water in a safety shower for at least 15 minutes. Seek immediate medical attention.[3][12]Eyes: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[7][12]Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[12][17]Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][23] |
| Minor Spill (<5g, contained in fume hood) | Do not attempt to clean up. Alert personnel in the immediate area. Post a warning sign. Contact the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department for cleanup. |
| Major Spill (>5g or outside fume hood) | Do not attempt to clean it up. [2][3] Alert all personnel and immediately evacuate the laboratory. Close the laboratory doors and prevent re-entry. Activate the nearest fire alarm if necessary. Call your institution's emergency number from a safe location and report the spill. |
| Fire | If the fire is small and you are trained, use a dry chemical or CO₂ extinguisher. Do not use water. If the fire is large or involves other chemicals, evacuate immediately and activate the fire alarm. |
References
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Chemical inventory management best practices. (n.d.). Retrieved from [Link]
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Chemical Inventory Management: Best Practices. (n.d.). Safety Storage Systems. Retrieved from [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]
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What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). Retrieved from [Link]
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What Are the OSHA Requirements for Chemical Storage? (n.d.). American Hazmat Rentals. Retrieved from [Link]
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What are the best practices for maintaining a chemical inventory? (2025, April 19). Simple But Needed. Retrieved from [Link]
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Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment. Retrieved from [Link]
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Chemical Inventory Management Best Practices. (2024, December 5). Vertére. Retrieved from [Link]
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Chemical Compatibility and Storage. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]
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How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. Retrieved from [Link]
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Chemical Storage. (n.d.). Florida State University Environmental Health & Safety. Retrieved from [Link]
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Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico Environmental Health & Safety. Retrieved from [Link]
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Chemical Storage Guidelines: Flammable Materials. (n.d.). Oregon OSHA. Retrieved from [Link]
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Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. (2025, March 10). Retrieved from [Link]
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Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Retrieved from [Link]
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Safe Storage of Hazardous Chemicals. (n.d.). University of California, Santa Barbara EH&S. Retrieved from [Link]
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Safety and Handling of Hydrazine. (n.d.). Defense Technical Information Center. Retrieved from [Link]
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Standard Operating Procedure: Hydrazine. (n.d.). University of California, Santa Barbara EH&S. Retrieved from [Link]
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CAS No : 40178-22-1 | Product Name : (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. (n.d.). Pharmaffiliates. Retrieved from [Link]
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GHS 11 (Rev.11) SDS Word Download CAS: 40178-22-1 Name: (2,4-dichloro-5-isopropoxyphenyl)hydrazine. (n.d.). XiXisys. Retrieved from [Link]
-
Hydrazine and Other Corrosive and Flammable PHS. (n.d.). UNC Charlotte. Retrieved from [Link]
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1-Trimethylacetyl-2-(2,4-dichloro-5-isopropoxyphenyl)hydrazine. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine and its Putative Metabolites in Biological Matrices
Abstract
This document provides a comprehensive guide to the development and validation of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine and its predicted metabolites. Due to the polar nature of the parent compound and its expected biotransformation products, this application note details a methodology centered around Hydrophilic Interaction Liquid Chromatography (HILIC). We will explore the scientific rationale behind key experimental choices, from sample preparation to mass spectrometric detection. The protocols herein are designed to serve as a self-validating system, incorporating principles from regulatory guidelines to ensure data integrity and reliability, making this guide an essential tool for researchers in drug metabolism and pharmacokinetic studies.
Introduction and Scientific Rationale
The analysis of novel chemical entities and their metabolic fate is a cornerstone of drug development and safety assessment.[1] (2,4-Dichloro-5-isopropoxyphenyl)hydrazine represents a complex analytical challenge due to the presence of a reactive hydrazine moiety and multiple sites susceptible to metabolic modification. Understanding its biotransformation is critical for elucidating its mechanism of action, potential toxicity, and pharmacokinetic profile.
Liquid chromatography coupled with mass spectrometry (LC-MS) is the premier analytical technique for metabolite identification and quantification due to its high sensitivity, selectivity, and structural elucidation capabilities.[2][3] The primary challenge in analyzing hydrazine-containing compounds and their metabolites lies in their inherent polarity, which often results in poor retention on traditional reversed-phase (RP) columns.[4][5] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a superior alternative. HILIC utilizes a polar stationary phase with a high organic content mobile phase, promoting the retention of polar analytes and offering the added benefit of enhanced ionization efficiency in the mass spectrometer source.[5][6][7]
This application note will first postulate the primary metabolic pathways of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine based on established biochemical principles. Subsequently, we will provide detailed, step-by-step protocols for sample extraction from plasma, a robust HILIC-MS/MS method, and a framework for method validation according to international standards.[8][9]
Predicted Metabolic Pathways
In the absence of specific literature on (2,4-Dichloro-5-isopropoxyphenyl)hydrazine, its metabolic fate can be predicted based on the known biotransformation pathways of its structural motifs: the dichlorinated aromatic ring, the isopropoxy group, and the hydrazine functional group.[10][11]
-
Phase I Metabolism: The initial phase of biotransformation typically involves the introduction or exposure of functional groups.
-
O-Dealkylation: The isopropoxy group is a likely site for oxidative O-dealkylation, leading to the formation of a hydroxyl group on the aromatic ring and the release of acetone.
-
Aromatic Hydroxylation: The dichlorophenyl ring may undergo hydroxylation, although the existing chlorine and isopropoxy substituents may sterically hinder this process.
-
Oxidation of Hydrazine: The hydrazine moiety can be oxidized to a diazo compound, which can be a critical step in its bioactivation or detoxification.
-
-
Phase II Metabolism: Following Phase I reactions, the newly formed polar functional groups (e.g., hydroxyl groups) can be conjugated with endogenous molecules to increase water solubility and facilitate excretion.
-
Glucuronidation: Phenolic metabolites are common substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates.
-
Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the addition of a sulfo group to hydroxylated metabolites.
-
The following diagram illustrates these predicted biotransformation routes.
Caption: Predicted Phase I and Phase II metabolic pathways.
Experimental Design and Protocols
The overall analytical workflow is designed for high-throughput analysis while maintaining the highest standards of data quality. It begins with a simple yet effective sample preparation step, followed by robust chromatographic separation and highly selective detection.
Caption: High-level experimental workflow for sample analysis.
Protocol 3.1: Extraction of Analytes from Human Plasma
This protocol utilizes protein precipitation, a simple and effective method for removing high-abundance proteins from plasma samples prior to LC-MS analysis.[5]
-
Thaw Samples: Thaw plasma samples and internal standard (IS) working solutions on ice.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of the IS working solution (a structurally similar compound not present in the matrix, e.g., an isotope-labeled analog) to each plasma sample, standard, and quality control (QC) sample. Vortex briefly.
-
Protein Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid to the tube. The high ratio of organic solvent ensures efficient protein precipitation.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to further enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, ensuring no protein pellet is disturbed.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Protocol 3.2: HILIC-MS/MS Method
The following parameters provide a robust starting point for method development. Optimization is recommended based on the specific instrument and column used.
| Table 2: Liquid Chromatography Parameters | |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
| Injection Volume | 5 µL |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) |
| Mobile Phase B | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0 |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | Time (min) |
| 0.0 | |
| 5.0 | |
| 5.1 | |
| 7.0 |
| Table 3: Mass Spectrometry Parameters | |
| MS System | Sciex QTRAP 6500+ or equivalent Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Predicted MRM Transitions
The following table outlines predicted MRM transitions for the parent compound and its putative metabolites. The characteristic isotopic pattern of the two chlorine atoms (M, M+2, M+4) should be used to aid in identification.[12] The product ions are predicted based on common fragmentation pathways, such as benzylic cleavage and loss of small neutral molecules.[13][14][15]
| Table 1: Predicted MRM Transitions for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine and Metabolites | ||||
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Predicted Fragment | Collision Energy (eV) |
| Parent Compound | 251.0 | 199.0 | [M+H - NH2NH2]+ | 25 |
| 251.0 | 157.0 | [M+H - NH2NH2 - C3H6]+ | 35 | |
| M1 (O-Dealkylated) | 209.0 | 157.0 | [M+H - NH2NH2]+ | 22 |
| 209.0 | 129.0 | [M+H - NH2NH2 - CO]+ | 40 | |
| M3 (M1-Glucuronide) | 385.0 | 209.0 | [M+H - Glucuronic Acid]+ | 20 |
Method Validation Framework
To ensure the reliability and suitability of the analytical method for its intended purpose, validation must be performed according to regulatory guidelines such as the ICH M10 or FDA guidance.[8][9][16] This process demonstrates that the method is accurate, precise, and specific for the analytes of interest in the chosen biological matrix.
| Table 4: Key Bioanalytical Method Validation Parameters & Acceptance Criteria | ||
| Parameter | Purpose | General Acceptance Criteria (ICH M10) |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank matrix should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%. |
| Calibration Curve | To demonstrate the relationship between instrument response and known analyte concentrations. | At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | For QCs at LLOQ, Low, Mid, and High levels: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ). |
| Recovery | To assess the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | To evaluate analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Conclusion
This application note presents a comprehensive and scientifically grounded framework for the LC-MS/MS analysis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine and its predicted metabolites. By leveraging the advantages of HILIC for the separation of polar compounds and the high selectivity of tandem mass spectrometry, this method provides a robust platform for pharmacokinetic and metabolic studies. The detailed protocols for sample preparation and analysis, combined with a clear roadmap for method validation based on regulatory standards, equip researchers with the necessary tools to generate high-quality, reliable, and defensible data in the field of drug development and safety assessment.
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Dai, Y., & Hsiao, J. J. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Agilent Technologies, Inc. [Link]
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Shree, A., & Chugh, A. (2020). Liquid Chromatography Methods for Separation of Polar and Charged Intracellular Metabolites for 13C Metabolic Flux Analysis. Methods in Molecular Biology, 2088, 33–50. [Link]
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Agilent Technologies, Inc. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. LabRulez LCMS. [Link]
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Byrd, G. D., et al. (2017). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of Analytical Toxicology, 41(8), 723–729. [Link]
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Kartsova, L. A., & Kurbanova, A. V. (2013). Determination of hydrazine by liquid chromatography with preliminary derivatization with naphthalene-2,3-Dialdehyde. Journal of Analytical Chemistry, 68(8), 713–717. [Link]
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Prasain, J. K., et al. (2009). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 20(4), 643–654. [Link]
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van der Meer, J., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. [Link]
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van der Meer, J., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. [Link]
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Kartsova, L. A., & Polikarpova, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry, 2(4), 332-351. [Link]
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U.S. Food and Drug Administration. (2003). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. [Link]
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SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]
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Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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Zhou, B., Xiao, J. F., & Tuli, L. (2012). LC-MS-based metabolomics. Molecular BioSystems, 8(2), 470-481. [Link]
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Watanabe, T., & Terabe, S. (2014). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. Journal of Chromatographic Science, 52(8), 856-861. [Link]
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An, M., & Liu, S. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. RSC Advances, 4(27), 14157-14167. [Link]
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Aizawa, H. (2001). Metabolic maps: pesticides, environmentally relevant molecules, and biologically active molecules. National Institutes of Health. [Link]
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Shimadzu. (n.d.). Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. [Link]
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Singh, R. K., et al. (2020). LC-MS-based Metabolomics of Medicinal Plants. In Omics Studies of Medicinal Plants. [Link]
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Bray, H. G., James, S. P., & Thorpe, W. V. (1958). The metabolism of 2:4-, 2:5- and 3:4-dichloronitrobenzene in the rabbit. Biochemical Journal, 68(3), 561-568. [Link]
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Dubinina, T. E., et al. (2018). Genomics and Biochemistry of Metabolic Pathways for the C1 Compounds Utilization in Colorless Sulfur Bacterium Beggiatoa leptomitoformis D-402. Indian Journal of Microbiology, 58(3), 322-331. [Link]
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Application Notes and Protocols for the Synthesis of Bioactive Molecules Using the (2,4-Dichloro-5-isopropoxyphenyl)hydrazine Scaffold
Introduction: A Privileged Scaffold in Modern Drug Discovery
The (2,4-dichloro-5-isopropoxyphenyl)hydrazine moiety represents a highly versatile and synthetically valuable scaffold in medicinal chemistry. Its unique substitution pattern, featuring electron-withdrawing chloro groups and an electron-donating isopropoxy group, modulates the reactivity of the hydrazine functional group, making it a key building block for the synthesis of a diverse array of heterocyclic compounds with significant biological activity. This scaffold is particularly notable as a crucial intermediate in the synthesis of Trametinib, a potent and selective MEK inhibitor approved for the treatment of various cancers.[1]
The indole and pyrazole cores, readily accessible from arylhydrazines, are prominent pharmacophores found in numerous approved drugs and clinical candidates.[2] The Fischer indole synthesis, a classic and powerful acid-catalyzed reaction, allows for the construction of the indole nucleus from a phenylhydrazine and a ketone or aldehyde.[3][4] Similarly, the condensation of arylhydrazines with 1,3-dicarbonyl compounds or other suitable precursors provides a straightforward entry into pyrazole derivatives, another class of heterocycles with a broad spectrum of pharmacological activities.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of the (2,4-dichloro-5-isopropoxyphenyl)hydrazine scaffold. We will delve into detailed, step-by-step protocols for the preparation of this key intermediate and its subsequent transformation into advanced precursors for bioactive molecules, with a particular focus on the synthesis of a key intermediate for Trametinib. Furthermore, we will explore the synthesis of pyrazole-based structures from this scaffold, highlighting the versatility of this chemical entity in generating diverse molecular architectures for drug discovery programs.
PART 1: Synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine Hydrochloride
The synthesis of the title hydrazine is a critical first step. It is typically prepared from its corresponding aniline, 2,4-dichloro-5-isopropoxyaniline, via a two-step sequence involving diazotization followed by reduction of the resulting diazonium salt.
Causality Behind Experimental Choices:
-
Diazotization: The conversion of the primary aromatic amine to a diazonium salt is a standard and reliable transformation. The use of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) is crucial to prevent the decomposition of the unstable diazonium salt.
-
Reduction: The subsequent reduction of the diazonium salt to the corresponding hydrazine is a key step. Stannous chloride (tin(II) chloride) in concentrated hydrochloric acid is a classic and effective reducing agent for this transformation. The acidic conditions help to stabilize the resulting hydrazine as its hydrochloride salt, which is often a more stable and crystalline solid, facilitating its isolation and purification.
Experimental Protocol: Synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine hydrochloride
Materials:
-
2,4-Dichloro-5-isopropoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Vacuum filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask, suspend 2,4-dichloro-5-isopropoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C using an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Isolation:
-
The resulting precipitate of (2,4-dichloro-5-isopropoxyphenyl)hydrazine hydrochloride is collected by vacuum filtration.
-
Wash the filter cake with a small amount of cold water, followed by a cold organic solvent (e.g., isopropanol) to remove any residual impurities.
-
Dry the product under vacuum to afford the desired hydrazine hydrochloride as a stable solid.
-
Characterization Data (Representative):
| Parameter | Value |
| Appearance | Off-white to pale yellow solid |
| Purity (HPLC) | >98% |
| ¹H NMR | Consistent with the expected structure |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the free base |
PART 2: Synthesis of a Key Pyrido[4,3-d]pyrimidine Intermediate for Trametinib
The (2,4-dichloro-5-isopropoxyphenyl)hydrazine scaffold is a pivotal component in the synthesis of the MEK inhibitor Trametinib.[1] The following protocol outlines a plausible synthetic route to a key pyrido[4,3-d]pyrimidine intermediate, which is a core structural motif of Trametinib. This transformation is analogous to a Fischer indole synthesis, involving the condensation of the hydrazine with a diketone followed by an intramolecular cyclization.
Workflow for Trametinib Intermediate Synthesis
Caption: Synthetic workflow for the Trametinib intermediate.
Causality Behind Experimental Choices:
-
Condensation: The initial reaction between the hydrazine and the diketone forms a hydrazone intermediate. This reaction is often carried out in a protic solvent like ethanol or acetic acid and can be catalyzed by a small amount of acid.
-
Cyclization Catalyst: The subsequent intramolecular cyclization to form the pyridopyrimidine ring system is the critical step. This is typically promoted by a strong acid catalyst. Polyphosphoric acid (PPA) is a common choice as it serves as both a catalyst and a dehydrating agent, driving the reaction to completion. Other acids like sulfuric acid or Eaton's reagent can also be employed.
-
Temperature: The cyclization step often requires elevated temperatures to overcome the activation energy barrier for the intramolecular reaction. The specific temperature will depend on the reactivity of the substrates and the strength of the acid catalyst.
Experimental Protocol: Synthesis of the Pyrido[4,3-d]pyrimidine Intermediate
Materials:
-
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine hydrochloride (from Part 1)
-
Substituted 1,3-dione (e.g., a derivative of 3-methyl-piperidine-2,6-dione)
-
Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H)
-
Ethanol or Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
Equipment:
-
Round-bottom flask with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Hydrazone Formation (in situ):
-
To a round-bottom flask, add (2,4-dichloro-5-isopropoxyphenyl)hydrazine hydrochloride (1.0 eq) and the substituted 1,3-dione (1.1 eq).
-
Add a suitable solvent such as ethanol or acetic acid.
-
Stir the mixture at room temperature for 1-2 hours, or gently heat to 50-60 °C to facilitate the formation of the hydrazone. The progress of the reaction can be monitored by TLC or LC-MS.
-
-
Cyclization:
-
Once the hydrazone formation is complete, carefully add the acid catalyst (e.g., polyphosphoric acid, 5-10 wt eq) to the reaction mixture.
-
Heat the mixture to 80-120 °C and stir vigorously. The reaction is typically complete within 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure pyrido[4,3-d]pyrimidine intermediate.
-
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| Hydrazine HCl | Diketone | PPA | 100 | 4 | 65-75 | >95% |
| Hydrazine HCl | Diketone | Eaton's Reagent | 80 | 6 | 70-80 | >97% |
PART 3: Synthesis of Bioactive Pyrazole Derivatives
The (2,4-dichloro-5-isopropoxyphenyl)hydrazine scaffold can also be utilized for the synthesis of substituted pyrazoles, a class of heterocycles with a wide range of biological activities, including kinase inhibitory properties.[6] The most common method for pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.
Reaction Mechanism for Pyrazole Synthesis
Caption: Mechanism of pyrazole synthesis.
Causality Behind Experimental Choices:
-
Reactant Choice: The choice of the 1,3-dicarbonyl compound determines the substitution pattern on the resulting pyrazole ring. For example, using acetylacetone will yield a dimethyl-substituted pyrazole.
-
Catalyst: The reaction is often catalyzed by a small amount of acid (e.g., acetic acid) or can be performed under neutral or even basic conditions. The choice of catalyst can influence the regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds.
-
Solvent: Protic solvents like ethanol are commonly used as they facilitate the condensation and dehydration steps.
Experimental Protocol: General Procedure for Pyrazole Synthesis
Materials:
-
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine hydrochloride
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Ethanol or Acetic Acid
-
Sodium Acetate (if using the hydrochloride salt)
-
Water
-
Ethyl Acetate
Equipment:
-
Round-bottom flask with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve (2,4-dichloro-5-isopropoxyphenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol.
-
Add the 1,3-dicarbonyl compound (1.1 eq) to the mixture.
-
If using the free base of the hydrazine, sodium acetate is not required, and a catalytic amount of acetic acid can be added.
-
-
Reaction:
-
Heat the reaction mixture to reflux and stir for 2-8 hours. The reaction progress can be monitored by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole derivative.
-
Conclusion
The (2,4-dichloro-5-isopropoxyphenyl)hydrazine scaffold is a valuable and versatile building block for the synthesis of a wide range of bioactive heterocyclic molecules. Its utility is exemplified in the synthesis of the potent MEK inhibitor Trametinib. The protocols detailed in these application notes provide a solid foundation for researchers to explore the synthesis of novel indole, pyridopyrimidine, and pyrazole derivatives from this privileged scaffold. The careful selection of reaction partners and optimization of reaction conditions will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.
References
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-
El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Reddy, T. S., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(45), 25653–25659. [Link]
- Google Patents. (2019).
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
-
Pawar, S. S., & Pande, V. V. (2021). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. Journal of Pharmaceutical Research International, 33(46B), 312-317. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2533-2543. [Link]
-
National Center for Biotechnology Information. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(22), 6979. [Link]
-
ResearchGate. (2020). Scheme 9. Laboratory-scale synthesis of trametinib (55). [Link]
-
New Drug Approvals. (2013). trametinib. [Link]
-
Navitus Chemicals Private Limited. (2021). 1.1 Process Description. [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1959–1975. [Link]
-
PubMed. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 74, 117042. [Link]
- Google Patents. (2010). Synthesis method of 2,4-dichloro-5-isopropoxy aniline. CN101823971A.
-
48th FEBS Congress. (2024). Integrating molecular modeling, synthesis, and biological evaluation for the design of novel pyrido[2,3d]pyrimidine. [Link]
-
PubMed. (2014). Synthesis and antitumor activity of pyrido[2,3-d]pyrimidine and pyrido[2,3-d][2][3][7]triazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest. European Journal of Medicinal Chemistry, 83, 155-166. [Link]
- Google Patents. (2011). Synthesis method of 2,4-dichloro-5-isopropoxy aniline. CN101823971B.
-
SciELO. (2025). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Journal of the Brazilian Chemical Society, 36. [Link]
-
National Center for Biotechnology Information. (2016). Exploring Flow Procedures for Diazonium Formation. Organic Process Research & Development, 20(7), 1164–1170. [Link]
- Google Patents. (2016). Method for diazotizing 2,5-dichloroaniline. CN105873900A.
-
Defense Technical Information Center. (1977). New Diazo Process. [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine synthesis
Welcome to the dedicated technical support center for the synthesis of (2,4-dichloro-5-isopropoxyphenyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and confidently address challenges encountered during this multi-step synthesis.
I. Synthesis Overview & Core Principles
The synthesis of (2,4-dichloro-5-isopropoxyphenyl)hydrazine is a cornerstone for the development of various pharmaceutical and agrochemical compounds, notably as a key intermediate for certain herbicides and drugs targeting specific biological pathways. The most common and established synthetic route involves a two-step process starting from 2,4-dichloro-5-isopropoxyaniline:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[1][2]
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine derivative.
This guide will focus on a robust and scalable reduction method using sodium sulfite, which offers a cost-effective and environmentally conscious alternative to heavy metal reducing agents.[1][2]
Logical Workflow for Synthesis
Here is a conceptual overview of the entire process, from starting material to the final purified product.
Caption: High-level workflow for the synthesis of (2,4-dichloro-5-isopropoxyphenyl)hydrazine.
II. Detailed Experimental Protocols
The following protocols are based on established methodologies and are designed to provide a clear, step-by-step guide for laboratory execution.
Protocol 1: Diazotization of 2,4-Dichloro-5-isopropoxyaniline
Objective: To convert the starting aniline into the corresponding diazonium salt intermediate.
| Parameter | Recommended Condition |
| Temperature | 0–5 °C |
| Acid | Hydrochloric Acid (concentrated) |
| Diazotizing Agent | Sodium Nitrite (aqueous solution) |
| Monitoring | Disappearance of starting material (TLC) |
Step-by-Step Procedure:
-
In a well-ventilated fume hood, charge a jacketed reactor with concentrated hydrochloric acid.
-
Cool the acid to 0–5 °C with constant stirring.
-
Slowly add 2,4-dichloro-5-isopropoxyaniline to the cold acid to form the hydrochloride salt. Maintain the temperature below 5 °C.
-
In a separate vessel, prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride slurry over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is an exothermic process.
-
After the addition is complete, continue stirring the mixture at 0–5 °C for an additional hour to ensure complete conversion. The resulting diazonium salt solution is typically a pale yellow to light orange color and is used immediately in the next step.
Protocol 2: Reduction of the Diazonium Salt with Sodium Sulfite
Objective: To reduce the diazonium salt intermediate to (2,4-dichloro-5-isopropoxyphenyl)hydrazine.
| Parameter | Recommended Condition |
| Reducing Agent | Sodium Sulfite (Na₂SO₃) |
| pH | ~7 (controlled with NaOH) |
| Temperature | 10–15 °C initially, then gentle heating |
| Solvent for Extraction | Toluene or Ethyl Acetate |
Step-by-Step Procedure:
-
In a separate reactor, prepare a solution of anhydrous sodium sulfite in water and cool it to 10–15 °C.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the sodium sulfite solution.
-
During the addition, maintain the pH of the reaction mixture around 7 by the controlled addition of a sodium hydroxide solution (e.g., 30% w/w). A yellow to reddish-brown solid may precipitate during this step.
-
After the addition is complete, continue stirring the mixture for 4-6 hours, allowing it to slowly warm to room temperature.
-
Gently heat the mixture to reflux for approximately 2 hours to ensure complete reaction and improve the physical form of the product.
-
Cool the mixture to room temperature. The crude (2,4-dichloro-5-isopropoxyphenyl)hydrazine can then be isolated and purified.
Protocol 3: Workup and Purification
Objective: To isolate and purify the final hydrazine product.
Step-by-Step Procedure:
-
If a significant amount of tar-like byproducts are present, perform an extraction with a non-polar solvent like toluene to remove them.
-
Acidify the aqueous slurry containing the hydrazine product with concentrated sulfuric acid in a suitable solvent such as ethyl acetate. This step facilitates the hydrolysis of any remaining sulfonate intermediates.
-
Neutralize the mixture with a base (e.g., 10% NaOH) to a pH of approximately 10.
-
Extract the free hydrazine into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water to remove any inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) is recommended.
III. Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis and provides scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to maintain a low temperature (0–5 °C) during the diazotization step?
A1: Aryl diazonium salts are thermally unstable. At higher temperatures, they can decompose, leading to the formation of phenolic byproducts and a significant reduction in yield.[3] The diazonium group can also be displaced by water in a competing reaction to form 2,4-dichloro-5-isopropoxyphenol. Maintaining a low temperature suppresses these side reactions.
Q2: What is the purpose of adding urea or sulfamic acid at the end of the diazotization?
A2: While not explicitly in the primary protocol, some procedures recommend adding a small amount of urea or sulfamic acid to quench any excess nitrous acid. This is a safety measure to prevent the formation of potentially explosive azide compounds if the reaction mixture were to come into contact with azide sources, and it also prevents unwanted side reactions in the subsequent reduction step.
Q3: Can I use other reducing agents besides sodium sulfite?
A3: Yes, other reducing agents are commonly used for this transformation. Stannous chloride (SnCl₂) in concentrated HCl is a very effective and widely used method.[4] However, it produces tin-based waste streams that require special disposal. Sodium dithionite is another alternative that is often considered more environmentally friendly than stannous chloride. The choice of reducing agent often depends on factors like cost, scale, and environmental regulations.
Q4: My final product is a dark oil and won't crystallize. What should I do?
A4: This is a common issue often caused by impurities. First, ensure that the workup procedure was followed correctly to remove acidic and basic impurities. An extraction with a non-polar solvent like toluene can help remove tarry byproducts formed during the reaction.[2] If the product is still an oil, column chromatography on silica gel (with a solvent system like ethyl acetate/hexane) can be an effective purification method. Sometimes, adding a small seed crystal can induce crystallization.
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Diazotization | 1. Temperature too high. 2. Insufficient acid. 3. Impure starting aniline. | 1. Ensure strict temperature control (0–5 °C). 2. Use a sufficient excess of hydrochloric acid to ensure complete formation of the aniline hydrochloride salt. 3. Check the purity of the 2,4-dichloro-5-isopropoxyaniline. |
| Formation of a Dark Tar during Reduction | 1. pH of the reduction mixture was not controlled. 2. Localized overheating during diazonium salt addition. | 1. Carefully monitor and adjust the pH to ~7 during the addition of the diazonium salt solution. 2. Ensure efficient stirring and slow, controlled addition of the diazonium salt to the sulfite solution. |
| Incomplete Reduction | 1. Insufficient amount of sodium sulfite. 2. Reaction time or temperature was too low. | 1. Use a molar excess of sodium sulfite relative to the starting aniline. 2. Ensure the reaction is stirred for the recommended time and gently refluxed as per the protocol to drive the reaction to completion. |
| Product Decomposes on Storage | 1. Presence of residual acid or impurities. 2. Exposure to air and light. | 1. Ensure the product is thoroughly washed and neutralized during workup. Recrystallization is highly recommended. 2. Store the purified hydrazine under an inert atmosphere (nitrogen or argon) in a cool, dark place. Hydrazines are susceptible to aerial oxidation. |
Reaction Mechanism Visualization
The reduction of the diazonium salt by sulfite is a complex process involving the formation of an intermediate adduct, followed by hydrolysis to yield the hydrazine.
Caption: Simplified mechanism for the reduction of a diazonium salt using sodium sulfite.
IV. Safety Considerations
-
Hydrazine Derivatives: (2,4-dichloro-5-isopropoxyphenyl)hydrazine, like many hydrazine derivatives, should be handled as a potentially toxic and carcinogenic substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diazonium Salts: Solid diazonium salts can be explosive when dry. It is crucial to keep them in solution and use them immediately after preparation. Avoid any conditions that could lead to the isolation of the dry diazonium salt.
-
Reagents: Handle concentrated acids and bases with care. Sodium nitrite is an oxidizer and should be stored away from combustible materials.
V. References
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Google Patents. (2014). CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite. Retrieved from
-
Google Patents. (2013). CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite. Retrieved from
-
Wikipedia. (2024). Diazonium compound. Retrieved from [Link]
-
Ley, S. V., & Baxendale, I. R. (2016). Exploring Flow Procedures for Diazonium Formation. PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]
- 2. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]
- 3. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Improving yield and purity of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
Technical Support Center: (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
Welcome to the technical support center for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. This guide is designed for chemistry professionals engaged in the synthesis and application of this key intermediate. My goal is to provide you with field-tested insights and robust protocols to help you overcome common challenges, thereby improving the yield and purity of your product. We will delve into the causality behind experimental choices, offering solutions grounded in established chemical principles.
Part 1: Synthesis Troubleshooting Guide
The synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is typically a two-step process: the diazotization of 2,4-dichloro-5-isopropoxyaniline, followed by the reduction of the resulting diazonium salt. Success hinges on precise control of reaction conditions at each stage.
Workflow: General Synthesis Pathway
Below is a high-level overview of the synthetic route. Each step is a critical control point where yield and purity can be compromised.
Caption: General two-step synthesis of the target hydrazine.
Question 1: My overall yield is consistently low (<50%). What are the most likely causes and how can I fix them?
Low yield is the most common complaint and can originate from either the diazotization or reduction step. A systematic approach is required to diagnose the issue.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low synthesis yield.
In-Depth Analysis & Solutions
| Problem Area | Potential Cause | Detailed Explanation & Recommended Action |
| Diazotization | Poor Temperature Control | The N-nitrosation of the primary amine and subsequent dehydration to form the diazonium ion is highly temperature-sensitive.[1] Above 5-10°C, the diazonium salt readily hydrolyzes to the corresponding phenol (2,4-dichloro-5-isopropoxyphenol), which is a common and difficult-to-remove impurity. Action: Use a jacketed reactor or an ice-salt bath to maintain an internal reaction temperature of 0-5°C. Add the sodium nitrite solution dropwise, monitoring the temperature closely. |
| Incorrect Reagent Stoichiometry or Quality | The reaction requires at least two equivalents of strong acid: one to protonate the aniline and one to react with sodium nitrite to generate nitrous acid in situ.[1] Insufficient acid leads to incomplete reaction. An excess of nitrous acid can lead to side reactions. Action: Use ~2.5-3.0 equivalents of HCl or H₂SO₄. Use a slight excess (1.05 eq.) of high-purity (>99%) sodium nitrite. | |
| Reduction | Choice of Reducing Agent | The effectiveness of the reduction step varies significantly with the agent used. Stannous chloride (SnCl₂) is robust but can result in tin byproducts that complicate workup. Sodium sulfite is a milder, cleaner alternative but may require careful pH control.[2][3] Action: For lab-scale synthesis, SnCl₂ in concentrated HCl is often reliable. Dissolve the SnCl₂ first, cool it in an ice bath, and add the cold diazonium solution slowly to it. For a more environmentally friendly process, consider reduction with ascorbic acid. |
| Inefficient Reaction/Workup | The hydrazine product, often isolated as a hydrochloride salt, can have some solubility in the aqueous reaction mixture, leading to losses during filtration. The free base is also prone to air oxidation.[4][5] Action: After reduction, ensure the product fully precipitates. This can sometimes be aided by saturating the aqueous solution with NaCl to decrease the product's solubility (salting out). During workup (filtration, drying), minimize exposure to air. If isolating the free base, perform extractions quickly and dry under an inert atmosphere (N₂ or Ar). |
Part 2: Purification & Analysis Clinic
Question 2: My final product is an off-color oil/gummy solid, not the expected crystalline solid. How do I purify it?
An impure product appearance indicates the presence of byproducts. The most common is the corresponding phenol from diazonium salt decomposition, or residual starting material.
Step-by-Step Purification Protocol
-
Conversion to Hydrochloride Salt: If you have the free base, the most effective initial purification is often converting it to its hydrochloride (HCl) salt.
-
Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol dropwise, while stirring in an ice bath.
-
The (2,4-Dichloro-5-isopropoxyphenyl)hydrazine hydrochloride should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Recrystallization: This is a powerful technique for removing impurities.
-
Solvent Screening: Test the solubility of your crude HCl salt in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures thereof) to find a system where the product is soluble when hot but sparingly soluble when cold. An ethanol/water mixture is often a good starting point.
-
Procedure: Dissolve the crude solid in the minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated carbon and hot-filter it to remove colored impurities. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by filtration and dry thoroughly.
-
Question 3: How can I confirm the purity of my final product?
Visual inspection is insufficient. You must use analytical techniques to quantify purity and identify any contaminants.
| Analytical Method | Purpose & Expected Results |
| HPLC (High-Performance Liquid Chromatography) | The primary tool for purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typical. A pure sample should show a single major peak (>99% by area). This method can detect starting material, phenol byproducts, and other organic impurities.[5] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Confirms the chemical structure. For (2,4-Dichloro-5-isopropoxyphenyl)hydrazine, you should expect to see characteristic signals for the aromatic protons, the isopropoxy group (a septet and a doublet), and the hydrazine protons (-NHNH₂). The integration of these signals should match the expected proton count. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Useful for identifying volatile impurities. Hydrazines can sometimes be challenging to analyze directly by GC due to their polarity and thermal instability.[5] Derivatization with a ketone (e.g., acetone) or aldehyde to form the corresponding hydrazone can improve analysis.[6] The mass spectrum provides the molecular weight, confirming the product's identity. |
Part 3: General FAQs
Q: What are the optimal storage conditions for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine? A: Hydrazine derivatives are susceptible to air oxidation, which can cause discoloration and degradation.[4][5] For maximum stability, store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dark place; refrigeration is recommended for long-term storage.[7][8]
Q: What are the primary safety concerns when handling this compound? A: (2,4-Dichloro-5-isopropoxyphenyl)hydrazine and its precursors are hazardous chemicals.
-
Toxicity: Hydrazines as a class are toxic, corrosive, and potential carcinogens.[4][9] Avoid inhalation of dust/vapors and direct contact with skin and eyes.
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[4]
-
Waste Disposal: Dispose of all chemical waste according to your institution's and local environmental regulations.
Q: Can I use a different reducing agent than the ones listed? A: Yes, other reducing agents can be used, but they must be carefully selected.
-
Sodium Borohydride (NaBH₄): Can be effective but may also reduce other functional groups if not used under controlled conditions.[10]
-
Catalytic Hydrogenation: Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source can be a very clean method, but it may not be compatible with the chloro-substituents on the aromatic ring, which can be susceptible to hydrodehalogenation.
-
Ascorbic Acid: A notable "green" and metal-free option that has been shown to be highly effective for reducing diazonium salts to hydrazines, often providing significant yield improvements over methods like SnCl₂ reduction.
References
- Baxendale Group. (n.d.). Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines.
- Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts.
- Journal of Applicable Chemistry. (2014). Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride.
- Shaaban, S., Jolit, A., Petkova, D., & Maulide, N. (2015). A family of low molecular-weight, organic catalysts for reductive C–C bond formation. Royal Society of Chemistry.
- BenchChem. (2025). Protocol for synthesizing Oxadiazon from 2,4-dichloro-5-isopropoxyaniline.
- Google Patents. (n.d.). Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
- Sigma-Aldrich. (2025). Safety Data Sheet - Hydrazine.
- Google Patents. (n.d.). Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
- Google Patents. (n.d.). Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines.
- Guidechem. (n.d.). (2,4-dichloro-5-isopropoxyphenyl)hydrazine 40178-22-1 wiki.
- Fisher Scientific. (2009). Safety Data Sheet.
- Echemi. (n.d.). [2,4-Dichloro-5-(1-methylethoxy)phenyl]hydrazine Safety Data Sheets.
- Santa Cruz Biotechnology. (n.d.). (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
- Navitus Chemicals Private Limited. (2021). Process Description.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- ChemicalBook. (n.d.). (2,4-dichloro-5-isopropoxyphenyl)hydrazine CAS#: 40178-22-1.
- BYJU'S. (n.d.). Diazotization Reaction Mechanism.
- Autech Industry Co.,Ltd. (2025). High Purity (2,4-Dichloro-5-isopropoxyphenyl)hydrazine CAS 40178-22-1.
- Reddit. (2025). Help with Low Yield Synthesis.
- Chromatography Online. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
- Google Patents. (n.d.). Method for diazotizing 2,5-dichloroaniline.
- ChemBK. (2024). 2,4-Dichloro-5-isopropyloxyaniline.
Sources
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchpublish.com [researchpublish.com]
Troubleshooting common side reactions with (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we have compiled this information to address common challenges and side reactions encountered when using this substituted arylhydrazine, particularly in the context of the Fischer indole synthesis. Our goal is to explain the "why" behind experimental observations and provide actionable solutions.
Diagram: General Troubleshooting Workflow
Below is a generalized workflow for troubleshooting unexpected results when using (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
Caption: General troubleshooting workflow for experiments involving (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of aniline byproduct, specifically 2,4-dichloro-5-isopropoxyaniline, in my Fischer indole synthesis. What is causing this?
A1: This is a classic case of N-N bond cleavage, a common side reaction in the Fischer indole synthesis.[1] The isopropoxy group on the phenyl ring is electron-donating, which can stabilize the protonated ene-hydrazine intermediate in a way that favors the undesired N-N bond cleavage over the desired[2][2]-sigmatropic rearrangement.[1][2] While the electron-withdrawing chloro groups counteract this to some extent, strong acidic conditions and high temperatures can still promote this cleavage.
Q2: My reaction is sluggish, and I'm recovering a lot of my starting hydrazone. What can I do?
A2: Incomplete conversion is often due to suboptimal reaction conditions.[1] The two chloro-substituents are electron-withdrawing and can slow down the desired rearrangement.[1] Consider the following:
-
Increase Acid Strength: If you are using a weaker acid like acetic acid, switching to a stronger Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) can facilitate cyclization.[3][4][5][6] Polyphosphoric acid (PPA) is also a common and effective catalyst for this reaction.[1][4][5]
-
Increase Temperature: The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the key[2][2]-sigmatropic rearrangement step.[1]
-
Ensure Purity of Reactants: Impurities in either the hydrazine or the ketone/aldehyde can inhibit the reaction.[1]
Q3: I am seeing products in my mass spectrometry data that suggest the loss of one or both chlorine atoms. Is this expected?
A3: Yes, dehalogenation of aryl chlorides can occur under certain reducing conditions. While the standard Fischer indole synthesis conditions are not inherently reducing, some reagents or intermediates formed in situ could potentially facilitate this process. For instance, if certain metals are present as impurities or if specific catalysts are used, hydrodehalogenation can be observed.[7][8][9] It is crucial to ensure the cleanliness of your reaction vessel and the purity of your reagents.
Q4: Can the isopropoxy group be cleaved under the reaction conditions?
A4: Cleavage of aryl-alkyl ethers is possible under strong acidic conditions, particularly with Lewis acids.[10][11][12][13][14] The use of strong Brønsted acids like HBr or HI at high temperatures can also lead to ether cleavage.[10][13] If you are using a strong Lewis acid like AlCl₃ or BBr₃, you may observe the formation of the corresponding phenol. To minimize this, consider using milder acidic conditions or shorter reaction times.
Troubleshooting Guides
Issue 1: Low Yield Due to N-N Bond Cleavage
Symptoms:
-
Low yield of the desired indole product.
-
Presence of 2,4-dichloro-5-isopropoxyaniline as a major byproduct, detectable by LC-MS or NMR.
-
The reaction mixture may darken significantly, indicating decomposition.
Causality: The electron-donating nature of the 5-isopropoxy group can over-stabilize the protonated ene-hydrazine intermediate, leading to preferential cleavage of the weak N-N bond instead of the productive[2][2]-sigmatropic rearrangement.[2]
Mitigation Strategies:
| Strategy | Protocol | Rationale |
| Optimize Acid Catalyst | Screen a range of Lewis acids (e.g., ZnCl₂, FeCl₃) and Brønsted acids (e.g., p-TsOH, methanesulfonic acid). Start with milder conditions and gradually increase the strength. | Lewis acids can sometimes favor the desired cyclization pathway over N-N bond cleavage compared to strong Brønsted acids. |
| Control Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screen from 80°C to 120°C in 10°C increments is recommended. | Higher temperatures provide more energy for the N-N bond cleavage pathway. |
| In Situ Hydrazone Formation | Instead of pre-forming and isolating the hydrazone, consider forming it in situ by mixing the hydrazine, ketone/aldehyde, and a milder acid catalyst (e.g., acetic acid) at a lower temperature before introducing a stronger acid and heating. | Some hydrazones can be unstable, and forming them in situ can minimize decomposition before the cyclization step.[1] |
Experimental Protocol: Screening of Acid Catalysts
-
Set up parallel reactions in small-scale vials.
-
To each vial, add (2,4-Dichloro-5-isopropoxyphenyl)hydrazine (1 equivalent) and the desired ketone/aldehyde (1.1 equivalents).
-
Add the chosen solvent (e.g., toluene, xylenes, or acetic acid).
-
Add the acid catalyst (e.g., 0.2 eq. ZnCl₂, 0.2 eq. p-TsOH, or an excess of PPA).
-
Heat the reactions to the desired temperature (e.g., 100°C).
-
Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1, 3, 6, and 24 hours).
-
Compare the product-to-byproduct ratio to identify the optimal catalyst.
Issue 2: Formation of Dehalogenated Byproducts
Symptoms:
-
Mass spectrometry data shows peaks corresponding to the desired product minus 35/37 Da (loss of Cl) or 70/72 Da (loss of 2Cl).
-
NMR spectroscopy may show additional aromatic signals and a change in the integration of the aromatic region.
Causality: Hydrodehalogenation can be catalyzed by trace metal impurities, particularly palladium, nickel, or iron, in the presence of a hydrogen source.[7] While not a standard component of the Fischer indole synthesis, hydrogen can be generated in situ from side reactions or the decomposition of reaction components at high temperatures.
Mitigation Strategies:
| Strategy | Protocol | Rationale |
| Use High-Purity Reagents | Ensure that all reagents, especially the acid catalyst and solvents, are of high purity and free from metal contamination. | Minimizes the presence of adventitious catalysts for dehalogenation. |
| Thoroughly Clean Glassware | Acid-wash all glassware (e.g., with aqua regia or a piranha solution alternative) and rinse thoroughly with deionized water before use. | Removes trace metal residues from previous reactions. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | While not directly preventing dehalogenation, it can minimize oxidative side reactions that may contribute to a more complex reaction mixture. |
Issue 3: Cleavage of the Isopropoxy Ether
Symptoms:
-
Presence of a byproduct with a mass corresponding to the desired indole but with a hydroxyl group instead of the isopropoxy group.
-
¹H NMR may show the disappearance of the isopropyl methine and methyl signals and the appearance of a broad phenolic -OH peak.
Causality: Strong Lewis acids can coordinate to the ether oxygen, making the isopropyl group a better leaving group.[11][14] Strong Brønsted acids at high temperatures can also protonate the ether oxygen, leading to nucleophilic attack by the counter-ion and subsequent cleavage.[10][13]
Mitigation Strategies:
| Strategy | Protocol | Rationale |
| Avoid Strong Lewis Acids | If ether cleavage is a significant issue, avoid strong Lewis acids like AlCl₃ and BBr₃. Opt for milder Lewis acids like ZnCl₂ or Brønsted acids. | Reduces the likelihood of activating the ether for cleavage. |
| Lower Reaction Temperature | As with N-N bond cleavage, running the reaction at a lower temperature can disfavor this side reaction. | Ether cleavage is an activated process that is less favorable at lower temperatures. |
| Shorter Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction and decomposition of the product. | Minimizes the exposure of the product to the harsh reaction conditions that can lead to ether cleavage. |
Diagram: Mechanistic Pathways of Common Side Reactions
The following diagram illustrates the desired Fischer indole synthesis pathway and the competing side reactions discussed.
Caption: Competing reaction pathways in the Fischer indole synthesis with (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
References
-
LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Retrieved from [Link]
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 76(11), 4335–4340. [Link]
-
Thomas, S. P., & Su, G. M. (2017). Lewis Acid Accelerated Aryl Ether Bond Cleavage with Ni: Orders of Magnitude Rate Enhancement by AlMe3. Journal of the American Chemical Society, 139(36), 12512–12515. [Link]
-
Martin, S. F., & Smith, C. S. (2018). Rapid and Mild Cleavage of Aryl-Alkyl Ethers to Liberate Phenols. Angewandte Chemie International Edition, 57(40), 13163–13167. [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
-
Banwell, M. G., Flynn, B. L., & Stewart, S. G. (1997). Selective Cleavage of Isopropyl Aryl Ethers by Aluminum Trichloride. The Journal of Organic Chemistry, 62(21), 7277–7281. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Wikipedia. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526. [Link]
-
Cahiez, G., Moyeux, A., Buendia, J., & Durben, S. (2010). Practical iron-catalyzed dehalogenation of aryl halides. Chemical Communications, 46(42), 7984–7986. [Link]
-
ResearchGate. (2023). Synthetic methodology for alkyl substituted hydrazines. ResearchGate. Retrieved from [Link]
-
Gomez, K. P., Clay-Barbour, E., Schiet, G. Z., Stubbs, S., AbuBakar, M., Shanker, R. B., & Schultz, E. E. (2022). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. ACS omega, 7(18), 16028–16034. [Link]
-
National Center for Biotechnology Information. (2022). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. PubMed. Retrieved from [Link]
-
The Doyle Group, Princeton University. (n.d.). Mild, Redox-Neutral Formylation of Aryl Chlorides through the Photocatalytic Generation of Chlorine Radicals. The Doyle Group. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pd-catalysed Hydrodehalogenation of Aryl Chlorides: A Mild Method for Deuteration and Detoxification. Royal Society of Chemistry. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Retrieved from [Link]
-
J&K Scientific LLC. (2023). Fischer Indole Synthesis. J&K Scientific LLC. Retrieved from [Link]
- Google Patents. (n.d.). CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline. Google Patents.
-
SciSpace. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline. Google Patents.
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Retrieved from [Link]
Sources
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- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical iron-catalyzed dehalogenation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
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- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
Welcome to the dedicated technical support resource for the purification of crude (2,4-dichloro-5-isopropoxyphenyl)hydrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with purifying this substituted phenylhydrazine, ensuring you achieve the desired purity for your downstream applications.
Introduction: The Challenge of Purifying (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. However, its purification can be a significant bottleneck due to its inherent instability and the presence of closely related impurities. The hydrazine functional group is susceptible to oxidation, and the compound's basicity can lead to challenges during chromatographic purification. This guide provides practical, field-proven insights to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: My crude (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a dark-colored oil/solid. What causes this discoloration, and how can I prevent it?
A1: The discoloration, typically a yellow to dark red hue, is a common issue with phenylhydrazine derivatives and is primarily due to oxidation upon exposure to air and light.[1] The hydrazine moiety is readily oxidized, leading to the formation of colored impurities.
-
Causality: The lone pair of electrons on the nitrogen atoms in the hydrazine group makes it susceptible to oxidation, which can be accelerated by factors such as exposure to atmospheric oxygen, light, and trace metal impurities.
-
Prevention:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration steps and storage.[2]
-
Light Protection: Store the crude material and purified product in amber vials or wrap containers with aluminum foil to protect them from light.
-
Temperature Control: Store the compound at low temperatures (2-8°C) to minimize the rate of degradation.[3]
-
Q2: I am having difficulty getting my (2,4-Dichloro-5-isopropoxyphenyl)hydrazine to crystallize during recrystallization. What are the common reasons for this?
A2: Failure to crystallize can be due to several factors, including the choice of an inappropriate solvent system, the presence of impurities that inhibit crystal formation, or a solution that is not sufficiently saturated.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For arylhydrazines, common recrystallization solvents include ethanol, methanol, or mixtures like ethanol/water and hexane/ethyl acetate.[4]
-
Induce Crystallization: If crystals do not form upon cooling, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites.
-
Seeding: Add a tiny crystal of previously purified (2,4-Dichloro-5-isopropoxyphenyl)hydrazine to the solution.
-
Concentration: If the solution is not saturated, carefully evaporate some of the solvent and allow it to cool again.[5]
-
-
Consider a Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Q3: My compound is streaking on the silica gel TLC plate. What does this indicate and how can I fix it?
A3: Streaking of basic compounds like (2,4-Dichloro-5-isopropoxyphenyl)hydrazine on a standard silica gel TLC plate is a common issue. It is often caused by strong interactions between the basic hydrazine moiety and the acidic silanol groups on the silica surface.[6]
-
Explanation: The acidic nature of silica gel can lead to irreversible adsorption or slow elution of basic compounds, resulting in elongated or streaky spots on the TLC plate.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Typically, 0.1-2.0% triethylamine (Et3N) or a few drops of ammonia in methanol can be added to the mobile phase to neutralize the acidic sites on the silica gel and improve the spot shape.[6]
-
Deactivated Silica: For column chromatography, using a deactivated silica gel can be beneficial. You can either purchase commercially deactivated silica or prepare it by treating standard silica gel with a solution of triethylamine in your eluent.
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase, such as alumina (basic or neutral) or a reversed-phase silica gel (C18).
-
Troubleshooting Guide for Purification Techniques
This section provides a more detailed breakdown of common problems and solutions for the two primary purification methods for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine: recrystallization and column chromatography.
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too rapidly. | Use a lower-boiling point solvent or a solvent mixture. Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath.[5] |
| Poor Recovery | Too much solvent was used, the compound is significantly soluble in the cold solvent, or premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent to dissolve the compound. Ensure the solution is thoroughly cooled. For hot filtration, use a pre-heated funnel and flask to prevent premature crystallization. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use only a small amount, as excessive charcoal can adsorb the desired product.[7] |
| No Crystal Formation | The solution is not supersaturated, or nucleation is inhibited. | Concentrate the solution by evaporating some solvent. Induce crystallization by scratching the flask or adding a seed crystal.[8] |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Compound Stuck on the Column | The compound is strongly adsorbed to the acidic silica gel due to its basic nature. | Use a mobile phase containing a basic modifier like triethylamine (0.1-2.0%).[6] Consider using deactivated silica gel or an alternative stationary phase like alumina. |
| Poor Separation of Impurities | The chosen eluent system has insufficient resolving power. | Optimize the eluent system using TLC. A good starting point for arylhydrazines is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). |
| Compound Degradation on the Column | The compound is unstable on the acidic silica gel, leading to decomposition. | Minimize the time the compound spends on the column by using flash chromatography. Deactivating the silica gel with triethylamine can also reduce degradation.[9] Running the column at a lower temperature may also help. |
| Co-elution of Impurities | Impurities have similar polarity to the desired product. | If complete separation is not achieved, collect fractions and re-purify the mixed fractions using a different solvent system or a different chromatographic technique (e.g., preparative HPLC). |
Experimental Protocols
Protocol 1: Recrystallization of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
This protocol provides a general guideline for the recrystallization of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. The choice of solvent may need to be optimized based on the specific impurities present in your crude material.
Materials:
-
Crude (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude (2,4-Dichloro-5-isopropoxyphenyl)hydrazine in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution. Avoid adding an excessive amount of solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
This protocol is for the purification of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine using flash column chromatography on silica gel.
Materials:
-
Crude (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
-
Silica gel (230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture with 0.5% triethylamine)
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. The ideal system will give the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities. Remember to add a small amount of triethylamine to the eluent for TLC analysis to prevent streaking.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Pack the column with silica gel using either the dry packing or slurry method.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[10]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.
-
Collect fractions in test tubes or other suitable containers.
-
-
Analysis:
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of crude (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
Caption: General purification workflow for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
Troubleshooting Decision Tree
This diagram provides a logical decision-making process for troubleshooting common purification issues.
Sources
- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. arxada.com [arxada.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. silicycle.com [silicycle.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Managing temperature and pressure in (2,4-Dichloro-5-isopropoxyphenyl)hydrazine reactions
Welcome to the technical support center for handling (2,4-Dichloro-5-isopropoxyphenyl)hydrazine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameters of temperature and pressure during its use in synthesis. The following troubleshooting guides and FAQs address specific issues you may encounter, ensuring safer and more successful experimental outcomes.
Foundational Principles: Why Temperature and Pressure are Critical
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a substituted arylhydrazine, a class of compounds that are highly valuable synthetic intermediates, particularly in the formation of indole rings via the Fischer indole synthesis. However, their utility is matched by their potential for thermal instability and hazardous decomposition.
-
Temperature Control: The synthesis of this hydrazine typically involves the diazotization of 2,4-dichloro-5-isopropoxyaniline, followed by reduction. The intermediate diazonium salt is notoriously unstable at elevated temperatures and can decompose exothermically, sometimes explosively if isolated.[1] Strict temperature control, typically between 0-5 °C, is paramount to prevent decomposition and the formation of phenol byproducts, which can complicate purification and significantly lower yield.[2][3] In subsequent reactions like the Fischer indole synthesis, temperature dictates reaction rate, selectivity, and the formation of tars or polymeric byproducts.[4]
-
Pressure Management: Reactions involving hydrazines can generate gaseous byproducts, most notably nitrogen (N₂).[3] In a closed system, the evolution of gas can lead to a dangerous buildup of pressure. Proper venting and pressure monitoring are essential. Furthermore, many subsequent cyclization reactions are performed at elevated temperatures, requiring the use of sealed reactors or back-pressure regulators to control the system pressure and prevent solvent boiling.[5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems in a question-and-answer format to help you troubleshoot your experiments in real-time.
Q1: My diazotization reaction to form the hydrazine precursor is turning dark brown/black, and the yield is extremely low. What's happening?
A: This is a classic sign of diazonium salt decomposition. The dark color is likely due to the formation of phenol byproducts and azo-coupling side products.[2]
-
Primary Cause: Loss of temperature control. The reaction to form the diazonium salt from the corresponding aniline is exothermic. If the addition of sodium nitrite is too fast or the cooling bath is inefficient, the temperature can rise above the critical 5 °C limit, leading to rapid decomposition.[2][3]
-
Immediate Action:
-
Cease addition of the nitrite solution immediately.
-
Ensure the reaction flask is deeply immersed in a well-stirred ice-salt or acetone/dry ice bath to bring the temperature back below 5 °C.
-
-
Preventative Protocol:
-
Pre-cool all solutions: Cool the aniline hydrochloride/sulfuric acid solution and the sodium nitrite solution to 0 °C before starting the addition.
-
Slow, dropwise addition: Add the sodium nitrite solution very slowly using a dropping funnel, ensuring the temperature of the reaction mixture never exceeds 5 °C.[2]
-
Vigorous stirring: Ensure efficient stirring to dissipate heat throughout the reaction mixture and avoid localized hot spots.
-
Monitor for excess nitrous acid: Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates the completion of the diazotization. A persistent blue-black color on the paper confirms this.
-
Q2: During my Fischer indole synthesis, I'm observing significant tar formation and a complex mixture of products by TLC/LC-MS. How can I improve the reaction's cleanliness?
A: Tarring in Fischer indole synthesis is typically caused by overly harsh reaction conditions, particularly excessive temperature or an inappropriate acid catalyst.[4]
-
Primary Cause & Solution - Temperature: The[6][6]-sigmatropic rearrangement step of the Fischer synthesis requires heat, but excessive temperatures can cause the hydrazone intermediate or the indole product to decompose or polymerize.[4][7]
-
Optimization Strategy: Screen a range of temperatures. Start at a lower temperature (e.g., 80 °C) and incrementally increase it until the reaction proceeds at a reasonable rate without significant byproduct formation. The optimal temperature is highly substrate-dependent.
-
-
Primary Cause & Solution - Acid Catalyst: Strong Brønsted acids (like H₂SO₄) or Lewis acids (like ZnCl₂) can be too aggressive.
-
Optimization Strategy: Consider using a milder catalyst. Polyphosphoric acid (PPA) or Eaton's reagent are often effective alternatives that can promote cyclization at lower temperatures.[4] In some cases, greener solvents like ethanol or even water can be used under specific conditions to mitigate side reactions.[4]
-
| Parameter | Recommendation for Clean Fischer Indole Synthesis |
| Temperature | Start optimization around 80-100 °C. Avoid exceeding 150 °C unless necessary. |
| Catalyst | Screen catalysts: ZnCl₂, PPA, Eaton's Reagent, p-TSA. Use the mildest acid required.[4][8] |
| Atmosphere | Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions. |
| Solvent | High-boiling point solvents like toluene, xylene, or DMSO are common.[5] |
Q3: My reaction vessel is showing an unexpected and rapid pressure increase after adding the hydrazine reagent. What should I do?
A: This is a critical safety alert. A rapid pressure increase indicates a potential runaway decomposition. Hydrazine and its derivatives can decompose to form nitrogen and ammonia gas, which is highly exothermic and can lead to an explosion if the material is confined.[9][10]
-
Immediate Emergency Action:
-
Alert personnel and evacuate the immediate area.
-
If possible and safe to do so from a distance or behind a blast shield, initiate emergency cooling by adding a cryogen (e.g., dry ice) to the external cooling bath.
-
Do NOT vent the system directly if you suspect a vigorous decomposition, as the released vapors are flammable and toxic.[9] Allow the pressure to release through a designated and properly functioning pressure relief valve directed to a scrubber or safe exhaust.
-
-
Root Cause Analysis & Prevention:
-
Thermal Instability: The reaction may have reached the decomposition temperature of the hydrazine or an unstable intermediate. Hydrazine decomposition can be catalyzed by various materials, including rusty metal surfaces.[10][11]
-
Incompatible Materials: Ensure your reactor is free from incompatible metals or contaminants that could catalyze decomposition.[11]
-
Workflow Diagram for Pressure Management: The following diagram outlines a decision-making process for managing pressure.
-
Caption: Workflow for monitoring and responding to pressure changes.
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine? A: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and incompatible materials like strong oxidizing agents.[12] Long-term storage should be under an inert atmosphere (e.g., argon) and refrigerated if possible to minimize degradation.
Q: Can I run Fischer indole synthesis reactions under pressure in a microwave reactor? A: Yes, microwave-assisted continuous flow synthesis has been successfully used for Fischer indolizations.[5] This technique offers excellent temperature and pressure control, often leading to higher yields and shorter reaction times. However, it requires specialized equipment and careful optimization to prevent localized overheating and pressure spikes.
Q: Are there safer alternatives to sodium nitrite for the initial diazotization step? A: Yes, for some applications, organic nitrites like tert-butyl nitrite (TBN) can be used. TBN is often considered a milder and safer diazotizing reagent that can sometimes be used at higher temperatures than sodium nitrite, potentially simplifying the process.[13] However, its suitability must be evaluated for your specific substrate.
Q: What are the primary health hazards associated with this compound? A: As a substituted hydrazine, this compound should be handled with extreme care. Hydrazines as a class are toxic and may be carcinogenic.[14][15][16] They can be absorbed through the skin, are corrosive, and can cause severe irritation or burns.[9] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Experimental Protocols
Protocol 1: Temperature-Controlled Diazotization and Reduction
This protocol describes the synthesis of the title hydrazine from its aniline precursor.
-
Aniline Salt Formation: Dissolve 2,4-dichloro-5-isopropoxyaniline (1.0 eq) in a suitable aqueous acid (e.g., 3.0 eq HCl in water) in a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.
-
Cooling: Immerse the flask in an ice-salt bath and stir until the internal temperature is stable between 0 °C and 5 °C.[2]
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the aniline salt solution, ensuring the internal temperature never rises above 5 °C. The addition rate is critical for safety and yield.[2]
-
Confirmation: After complete addition, stir for an additional 15 minutes. Test for a slight excess of nitrous acid using starch-iodide paper (should turn black).
-
Reduction: In a separate flask, prepare a solution of a reducing agent (e.g., stannous chloride in concentrated HCl) and cool it to 0-5 °C. Slowly add the freshly prepared, cold diazonium salt solution to the reducing agent solution, again maintaining strict temperature control.
-
Work-up: Once the addition is complete, allow the reaction to stir and slowly warm to room temperature. The product can then be isolated by basification, extraction with an organic solvent, and subsequent purification.
Caption: Workflow for the synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
References
- Application Notes and Protocols: Diazotization of Anilines for Iodination - Benchchem. (n.d.).
- Why should the temperature be maintained at 0–5 °C in a diazotisation? (2017, June 19). Chemistry Stack Exchange.
- Exploring Flow Procedures for Diazonium Formation. (2016, July 14). PMC - PubMed Central.
- In the formation of diazonium salt from aniline, why is only 0-5°C temperature needed? (2019, December 23). Quora.
- Removal of amino in anilines through diazonium salt-based reactions. (2025, August 6). ResearchGate.
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020, July 16). PMC.
- Common side reactions in Fischer indole synthesis and how to avoid them. - Benchchem. (n.d.).
- ICSC 0281 - HYDRAZINE. (n.d.). International Chemical Safety Cards (ICSCs).
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook.
- ATSDR Hydrazines ToxFAQs. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16).
- Hydrazines | Public Health Statement | ATSDR. (n.d.). CDC.
- [2,4-Dichloro-5-(1-methylethoxy)phenyl]hydrazine Safety Data Sheets. (n.d.). Echemi.
- Fischer indole synthesis applied to the total synthesis of natural products. (2017, November 3). ResearchGate.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- Synthesis method of 2,4-dichloro-5-isopropoxy aniline. (n.d.). Google Patents.
- Hydrazine: Human health tier II assessment. (2018, March 2). Australian Industrial Chemicals Introduction Scheme (AICIS).
- THERMAL DECOMPOSITION OF HYDRAZINE. (1961, October 1). NASA Technical Reports Server (NTRS).
- Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines. (n.d.).
- HYDRAZINE. (n.d.). CAMEO Chemicals.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. testbook.com [testbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. ICSC 0281 - HYDRAZINE [chemicalsafety.ilo.org]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
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- 15. Hydrazines | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
Technical Support Center: Catalyst Selection for Reactions Involving (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2,4-dichloro-5-isopropoxyphenyl)hydrazine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a primary focus on the Fischer indole synthesis, the most common application for this versatile reagent. Our goal is to equip you with the knowledge to optimize your catalyst selection and reaction conditions for successful outcomes.
Section 1: Understanding the Reactivity of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
The unique substitution pattern of (2,4-dichloro-5-isopropoxyphenyl)hydrazine presents a specific set of challenges and opportunities in the Fischer indole synthesis. The two electron-withdrawing chloro groups decrease the nucleophilicity of the hydrazine and can slow down the key[1][1]-sigmatropic rearrangement step. Conversely, the electron-donating isopropoxy group can help to mitigate these effects to some extent. A judicious choice of catalyst is therefore paramount to achieving high yields and minimizing side reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most suitable catalysts for the Fischer indole synthesis using (2,4-dichloro-5-isopropoxyphenyl)hydrazine?
Both Brønsted and Lewis acids are effective catalysts for the Fischer indole synthesis, and the optimal choice is often substrate-dependent.[2][3]
-
Brønsted Acids: Commonly used Brønsted acids include polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA).[3] For a substrate with electron-withdrawing groups like (2,4-dichloro-5-isopropoxyphenyl)hydrazine, stronger acids like PPA or H₂SO₄ may be necessary to promote the reaction.
-
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also widely used.[3] ZnCl₂ is a particularly common and effective catalyst for this reaction.[2] Lewis acids can be advantageous in cases where strong protic acids lead to unwanted side reactions or degradation of the starting material.
We recommend an initial catalyst screening to identify the most effective catalyst for your specific carbonyl coupling partner.
Q2: My Fischer indole synthesis with (2,4-dichloro-5-isopropoxyphenyl)hydrazine is giving a low yield. What are the likely causes and how can I improve it?
Low yields with this substrate are often due to its reduced reactivity caused by the dichloro substitution. Here are several factors to consider and troubleshoot:
-
Inappropriate Catalyst Choice or Concentration: The catalyst's strength and amount are critical.[4] For this electron-deficient system, a stronger acid or a higher catalyst loading might be required.
-
Suboptimal Reaction Temperature and Time: The Fischer indole synthesis is highly sensitive to temperature.[4] Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition. A systematic optimization of the reaction temperature and time is recommended.
-
Purity of Starting Materials: Impurities in either the (2,4-dichloro-5-isopropoxyphenyl)hydrazine or the carbonyl compound can lead to side reactions and lower yields.[4] Ensure the purity of your reactants before starting the reaction.
-
Steric Hindrance: Bulky substituents on your ketone or aldehyde can sterically hinder the reaction.[4]
Q3: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Side reactions in the Fischer indole synthesis can be a significant issue. Common side products include:
-
Aldol Condensation: If your aldehyde or ketone has α-hydrogens, it can undergo self-condensation under acidic conditions.[4]
-
N-N Bond Cleavage: Electron-donating groups on the carbonyl compound can sometimes lead to cleavage of the N-N bond in the hydrazine as a competing side reaction.[4]
-
Incomplete Cyclization or Rearrangement: The stability of the intermediates is crucial. With electron-withdrawing groups, the key[1][1]-sigmatropic rearrangement can be disfavored, leading to the accumulation of intermediates or alternative reaction pathways.
To minimize side reactions, consider a careful optimization of the reaction conditions, including the choice of a milder catalyst if harsh conditions are suspected to be the cause.
Section 3: Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered when using (2,4-dichloro-5-isopropoxyphenyl)hydrazine in the Fischer indole synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inadequate catalyst activity for the electron-deficient substrate. | Screen a panel of both Brønsted (PPA, H₂SO₄) and Lewis acids (ZnCl₂, BF₃·OEt₂). Consider increasing the catalyst loading in increments. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature in 10-20°C increments, monitoring for product formation and decomposition by TLC or LC-MS. | |
| Formation of a Complex Mixture of Products | Reaction conditions are too harsh, leading to degradation. | Switch to a milder catalyst (e.g., from H₂SO₄ to p-TSA or ZnCl₂). Lower the reaction temperature and shorten the reaction time. |
| Impure starting materials. | Purify the (2,4-dichloro-5-isopropoxyphenyl)hydrazine and the carbonyl compound before use. | |
| Incomplete Consumption of Starting Material | Insufficient reaction time or catalyst deactivation. | Extend the reaction time and monitor progress. If catalyst deactivation is suspected, add a fresh portion of the catalyst. |
| Reversibility of initial hydrazone formation. | Ensure anhydrous conditions, as water can hydrolyze the hydrazone intermediate. |
Section 4: Experimental Protocols and Workflows
Generalized Protocol for Fischer Indole Synthesis with (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
This protocol provides a starting point for your experiments. Optimization of specific parameters will likely be necessary.
Step 1: Hydrazone Formation (One-Pot Procedure)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2,4-dichloro-5-isopropoxyphenyl)hydrazine (1.0 eq) and the desired ketone or aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Add the chosen acid catalyst (e.g., a catalytic amount of HCl or acetic acid) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours, or until hydrazone formation is complete (monitor by TLC or LC-MS).
Step 2: Indolization
-
To the flask containing the hydrazone, add the primary acid catalyst for indolization (e.g., ZnCl₂, PPA, or H₂SO₄) in the appropriate amount (can range from catalytic to stoichiometric or even as a solvent in the case of PPA).
-
Heat the reaction mixture to the desired temperature (typically between 80-160 °C) and stir for the required time (can range from 30 minutes to several hours). Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a beaker of ice-water or a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted indole.
Catalyst Selection Workflow
Caption: A workflow for selecting the optimal acid catalyst.
Troubleshooting Logic Diagram
Sources
Preventing degradation of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine during storage
Welcome to the dedicated technical support guide for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine (CAS No. 40178-22-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Degradation can compromise experimental outcomes, and this guide provides in-depth, scientifically-grounded advice to prevent, identify, and troubleshoot stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine degradation?
A1: The primary degradation pathway for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is oxidation. The hydrazine moiety is highly susceptible to reaction with atmospheric oxygen. This process, known as autoxidation, can be significantly accelerated by exposure to light, elevated temperatures, and the presence of catalytic metal ions (e.g., copper, iron).[1][2][3] While hydrolysis of the isopropoxy group is a theoretical possibility, it generally requires strongly acidic conditions and is not a primary concern under proper storage conditions.[4][5][6][7]
Q2: How can I visually identify if my sample has started to degrade?
A2: Pure (2,4-Dichloro-5-isopropoxyphenyl)hydrazine should be a pale yellow solid or crystalline powder. A key visual indicator of oxidative degradation is a color change to orange, red, or reddish-brown.[7] This discoloration is characteristic of the formation of oxidized species and other complex reaction products. If you observe a significant color change, the purity of the reagent is questionable and it should be re-analyzed before use.
Q3: What is the ideal temperature for storing this compound?
A3: For long-term storage, it is recommended to keep (2,4-Dichloro-5-isopropoxyphenyl)hydrazine in a refrigerated environment (2-8°C). Storing at cool temperatures significantly slows the rate of potential oxidative and thermal decomposition reactions.[8] Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
Q4: The Safety Data Sheet (SDS) mentions the compound is "air-sensitive." What does this mean in practice?
A4: "Air-sensitive" indicates that the compound reacts with components of the air, primarily oxygen.[9] For a hydrazine derivative, this means it will readily oxidize upon exposure. In practice, this requires that the compound be stored and handled under an inert atmosphere, such as dry nitrogen or argon, to displace oxygen and prevent degradation. Simply closing the cap tightly is insufficient for long-term stability or for multi-use containers.
Q5: Can I use a standard glass bottle for storage?
A5: Yes, borosilicate glass bottles are an excellent choice for storing (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.[8][10] For enhanced protection, especially for light-sensitive compounds, amber glass is recommended.[10] High-density polyethylene (HDPE) containers are also suitable alternatives.[8][11] The most critical factor is the container's closure system, which must provide an airtight seal to maintain the inert atmosphere inside.
Troubleshooting Guide: Degradation Issues
This section addresses specific problems you may encounter and provides actionable solutions based on scientific principles.
Issue 1: Rapid Discoloration of Solid After Opening
-
Problem: You open a new or existing bottle of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine, and the solid, particularly at the surface, rapidly changes color from pale yellow to brown.
-
Root Cause Analysis: This is a classic sign of acute oxidative degradation upon exposure to atmospheric oxygen. The hydrazine functional group is being oxidized. The rate may be accelerated if the ambient laboratory air has high humidity or if the material is exposed to bright light upon opening.
-
Solution/Prevention:
-
Work Under Inert Gas: Always handle the solid material under a blanket of dry nitrogen or argon. This can be done in a glovebox or by using Schlenk line techniques to flush the container with inert gas before and after dispensing.[12][13]
-
Minimize Exposure Time: Weigh out the required amount of reagent as quickly as possible and promptly reseal the main container under an inert atmosphere.
-
Use Appropriate Containers: For frequently used reagents, consider purchasing bottles with a Sure/Seal™ cap, which has a resealable septum that allows for removal of the solid via a cannula or syringe in a glovebox without fully opening the cap.[9][14]
-
Issue 2: Inconsistent Experimental Results or Low Yields
-
Problem: Syntheses using (2,4-Dichloro-5-isopropoxyphenyl)hydrazine are giving inconsistent yields, or analytical tests show unexpected byproducts.
-
Root Cause Analysis: The purity of the starting material may be compromised due to slow, long-term degradation during storage. Even without significant color change, the material could contain a non-trivial percentage of oxidized impurities, reducing its effective molarity and introducing contaminants.
-
Solution/Prevention:
-
Implement a Purity Testing Protocol: Before critical use, verify the purity of the reagent using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose.[15][16][17][18][19] A stability-indicating HPLC method can separate the parent compound from its potential degradants.
-
Review Storage History: Check the age of the reagent and how it has been stored. If it has been stored for an extended period without an inert gas blanket, or at room temperature, degradation is likely.
-
Aliquot the Reagent: For large-quantity purchases, consider aliquoting the material into smaller, single-use vials under an inert atmosphere upon receipt. This prevents repeated exposure of the bulk material to potential contaminants each time it is used.
-
Issue 3: Material Appears Clumpy or Moist
-
Problem: The crystalline powder appears clumpy, sticky, or shows signs of moisture.
-
Root Cause Analysis: The compound is hygroscopic and has likely been exposed to moisture.[8] This can happen if the container is not sealed properly or if it was opened while still cold, causing condensation. The presence of water can potentially accelerate oxidative degradation.
-
Solution/Prevention:
-
Proper Acclimatization: Always allow refrigerated containers to warm to ambient temperature for at least 30-60 minutes before opening.
-
Dry Storage Environment: Store the sealed container in a desiccator or a dry cabinet to protect it from ambient humidity, especially after the manufacturer's seal has been broken.
-
Inert Gas Purging: When preparing the container for storage, purging with a dry inert gas like nitrogen or argon will help displace any moist air that entered during handling.
-
Key Protocols & Data
Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C (Refrigerated) | Slows the rate of chemical degradation. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidative degradation from atmospheric oxygen. |
| Light | Protect from Light (Amber Vial) | Prevents photolytically-induced degradation.[10] |
| Moisture | Dry (Store in Desiccator) | Prevents hydrolysis and moisture-accelerated oxidation.[8] |
| Container | Tightly Sealed Borosilicate Glass or HDPE | Ensures chemical compatibility and maintains an inert atmosphere.[10][11] |
Protocol: Inert Gas Blanketing for Long-Term Storage
-
Preparation: Move the chemical container, a nitrogen/argon gas cylinder with a regulator, and necessary tubing into a fume hood.
-
Setup: Securely attach tubing from the gas regulator to a long needle or pipette.
-
Purging: Briefly open the main container cap. Insert the needle/pipette into the headspace of the container, ensuring it does not touch the chemical.
-
Gas Flow: Start a gentle flow of inert gas (2-3 bubbles per second in an oil bubbler) to displace the air in the headspace. A secondary, wider needle can be inserted as an outlet vent.
-
Duration: Purge the headspace for 30-60 seconds.
-
Sealing: While the inert gas is still flowing, remove the vent needle first, then the gas inlet needle, and immediately seal the container cap tightly.
-
Final Touches: Wrap the cap-bottle interface with Parafilm® for an extra layer of protection against moisture and gas exchange. Place the sealed container in its designated refrigerated and dark storage location.
Visualizing Degradation & Prevention
Oxidative Degradation Pathway
The autoxidation of phenylhydrazines is a complex radical chain reaction. While the exact products for this specific molecule are not detailed in the literature, a generally accepted mechanism for phenylhydrazine provides a strong model. The process is initiated by the formation of a phenylhydrazyl radical, which reacts with oxygen to generate superoxide radicals and ultimately leads to the formation of phenyldiazene and other oxidized species, causing discoloration.
Caption: Decision workflow for troubleshooting experiments involving the hydrazine reagent.
References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Altabrisa Group. (2023). 3 Key Steps for HPLC Validation in Stability Testing. Retrieved from [Link]
- Jadhav, S. B., et al. (2023). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. International Journal of Pharmaceutical and Bio-Medical Science.
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
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Augusto, O., et al. (1981). The reaction of halophenylhydrazines with oxygen in the presence of oxyhemoglobin and metal ions. Biochimica et Biophysica Acta (BBA) - General Subjects, 672(2), 214-218. Retrieved from [Link]
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Mäntylä, A., & Avron, M. (1972). On the Mechanism and Stoichiometry of the Oxidation of Hydrazine by Illuminated Chloroplasts. Plant Physiology, 49(1), 18-22. Retrieved from [Link]
- Shabir, G. A. (2009). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
-
French, J. K., et al. (1979). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Journal of Biological Chemistry, 254(12), 5262-5270. Retrieved from [Link]
-
Singh, B., et al. (2013). Development and Validation of HPLC Stability-Indicating Assays. ResearchGate. Retrieved from [Link]
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
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ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
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Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]
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Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
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Stack Exchange. (2023). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. Retrieved from [Link]
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Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681-687. Retrieved from [Link]
-
Vedantu. (n.d.). The acidic hydrolysis of ether X shown above is fastest. Retrieved from [Link]
-
O'Berk. (2024). Choosing the Best Bottles for Chemical Storage. Retrieved from [Link]
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TRADESAFE. (2023). Safe Chemical Storage Containers: Expert Guide. Retrieved from [Link]
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Cox, R. A. (2010). Acid-Catalyzed Hydrolysis of Some Primary Alkyl Phenyl Ethers. ResearchGate. Retrieved from [Link]
-
Aylward, J. B. (1967). Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate. Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
Nanni, E. J., & Sawyer, D. T. (1980). Oxidation of substituted hydrazines by superoxide ion: the initiation step for the autoxidation of 1,2-diphenylhydrazine. Journal of the American Chemical Society, 102(25), 7591-7593. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). ether cleavage with strong acids. YouTube. Retrieved from [Link]
-
Texas Tech University. (2011). INTERIM GUIDANCE FOR HANDLING AND STORING CHEMICAL WASTES AT TTU. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of substituted phenyl hydrazines.
-
Sciencemadness Wiki. (n.d.). Safe handling and storage of chemicals. Retrieved from [Link]
-
Najam Academy. (2021). Acidic hydrolysis of ether explained. YouTube. Retrieved from [Link]
-
Antuš, Š., et al. (2022). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. Molecules, 27(19), 6591. Retrieved from [Link]
-
Brosse, N., & Jamart-Grégoire, B. (2002). Investigation of the oxidation ability of protected hydrazine derivatives. Tetrahedron Letters, 43(1), 127-129. Retrieved from [Link]
-
Stone, D. A. (1980). Oxidation of Hydrazine in Aqueous Solutions. DTIC. Retrieved from [Link]
Sources
- 1. The reaction of halophenylhydrazines with oxygen in the presence of oxyhemoglobin and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. The acidic hydrolysis of ether X shown above is fastest class 12 chemistry CBSE [vedantu.com]
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- 8. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
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- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
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- 19. Packaging, Inerting and Blanketing [airproducts.com]
Identifying and minimizing impurities in (2,4-Dichloro-5-isopropoxyphenyl)hydrazine synthesis
Welcome to the technical support center for the synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the critical aspects of impurity identification and minimization. As a key intermediate in the development of various pharmaceutical agents, such as the VEGFR inhibitor Vatalanib, and certain agrochemicals, ensuring the high purity of this compound is paramount for downstream success.[1][2][3]
This document is structured as a series of questions and answers to directly address the practical issues you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic pathway for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine, and where are impurities most likely to be introduced?
The most common and industrially relevant synthesis is a two-step process starting from 2,4-dichloro-5-isopropoxy aniline.
-
Diazotization: The primary aromatic amine (2,4-dichloro-5-isopropoxy aniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt intermediate.[4][5]
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine using a mild reducing agent, such as stannous chloride (SnCl₂) or sodium bisulfite (NaHSO₃).[6][7]
Impurities are typically introduced at both stages:
-
During Diazotization: Poor temperature control or incorrect stoichiometry can lead to side reactions of the highly reactive diazonium salt.
-
During Reduction: Incomplete reduction or side reactions of the reducing agent can generate by-products.
-
Work-up and Isolation: Improper work-up procedures or the use of contaminated solvents can introduce further impurities.
// Connections SM -> Diazotization [label="NaNO₂ / HCl\n0-5 °C"]; Diazotization -> Impurity1 [label="H₂O (Excess Temp.)", style=dashed, color="#EA4335"]; Diazotization -> Impurity2 [label="Couples with excess Aniline", style=dashed, color="#EA4335"]; Diazotization -> Hydrazine [label="SnCl₂ or NaHSO₃"]; Diazotization -> Impurity3 [style=dashed, color="#FBBC05"]; Hydrazine -> Impurity4 [label="Harsh Reducing Conditions", style=dashed, color="#FBBC05"]; } caption: "Synthetic Pathway and Key Impurity Checkpoints."
Q2: What are the most common classes of impurities I should expect in my final product?
You should be vigilant for four main categories of impurities:
-
Synthesis-Related Impurities:
-
Unreacted Starting Material: Residual 2,4-dichloro-5-isopropoxy aniline.
-
By-products: Formed from side reactions, such as phenolic compounds (from diazonium salt hydrolysis) and brightly colored azo-compounds (from diazonium coupling).[6]
-
Intermediates: Trace amounts of the unreduced diazonium salt.
-
-
Degradation Products: Hydrazines can be susceptible to oxidation upon exposure to air, leading to the formation of various colored impurities.
-
Reagent-Related Impurities: Impurities originating from the reagents used, such as heavy metals from stannous chloride.
-
Residual Solvents: Solvents used during the reaction or purification steps (e.g., ethanol, methanol, toluene) can be present in the final product.[8]
Q3: Which analytical techniques are best for routine purity checks versus in-depth investigation?
-
For Routine Checks (Qualitative):
-
Thin-Layer Chromatography (TLC): Excellent for quickly monitoring reaction progress and checking for the presence of major impurities. It is fast, inexpensive, and effective for spotting highly colored by-products like azo compounds.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.
-
-
For In-depth Investigation (Quantitative & Structural):
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity determination.[8] A reversed-phase (RP-C18) column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection can separate and quantify the main product and most impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities, residual solvents, and low-molecular-weight by-products.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying and quantifying significant impurities, provided their structures are known or can be deduced.[10]
-
Section 2: Troubleshooting Guide: Identifying Unknowns
Q4: My final isolated product is off-white or has a pink/orange tint. What is the likely cause and how do I fix it?
A colored product is almost always indicative of an azo-compound impurity. These compounds are formed when the electrophilic diazonium salt intermediate couples with a nucleophilic aromatic ring, typically the unreacted starting aniline.[6]
-
Causality: This side reaction is favored if:
-
The addition of sodium nitrite is too fast, leading to localized excess and a rise in temperature.
-
The reaction mixture is not sufficiently acidic, allowing the starting aniline to be a more effective nucleophile.
-
The reaction temperature rises above the recommended 0–5 °C range.
-
-
Troubleshooting & Solution:
-
Identification: Azo compounds are intensely colored and will appear as a distinct, often colored, spot on a TLC plate.
-
Removal: These impurities can typically be removed by recrystallization. If they persist, column chromatography may be necessary.
-
Prevention: In future syntheses, ensure slow, dropwise addition of the cold sodium nitrite solution while maintaining the reaction temperature strictly below 5 °C.
-
Q5: My HPLC chromatogram shows a significant peak eluting just before or after my main product. How can I identify it?
A closely eluting peak often corresponds to a structurally similar impurity.
-
Plausible Candidates:
-
Unreacted Starting Material: 2,4-dichloro-5-isopropoxy aniline is less polar than the hydrazine and will likely have a different retention time.
-
Phenolic By-product: (2,4-Dichloro-5-isopropoxyphenyl)phenol, formed from the hydrolysis of the diazonium salt, is a very common impurity.
-
De-halogenated Species: If overly harsh reducing conditions were used, you might form a mono-chlorinated version of the target hydrazine.
-
-
Identification Strategy:
-
Co-injection: Spike your sample with an authentic standard of the suspected impurity (e.g., the starting aniline). If the peak area increases without a new peak appearing, you have confirmed its identity.
-
LC-MS Analysis: If a mass spectrometer is connected to your HPLC, the mass-to-charge ratio (m/z) of the unknown peak can provide a definitive molecular weight for identification.
-
Isolation & NMR: For a significant unknown impurity, perform preparative chromatography to isolate the compound and analyze it by NMR for full structural elucidation.
-
Section 3: Minimizing Impurities: Protocols and Best Practices
Q6: How can I optimize the diazotization and reduction steps to maximize purity?
Optimization hinges on controlling the reactivity of the diazonium intermediate.
-
Best Practices for Diazotization:
-
Temperature Control is Critical: Use an ice-salt bath to maintain the internal reaction temperature between 0 °C and 5 °C at all times.[6]
-
Slow Addition: Prepare a solution of sodium nitrite in water and add it dropwise to the acidic solution of the aniline. This prevents localized high concentrations of nitrous acid and temperature spikes.
-
Maintain Acidity: Ensure a sufficient excess of mineral acid (e.g., 2.5-3.0 equivalents) is present to fully protonate the aniline and the sodium nitrite.[4]
-
Check for Nitrous Acid: After the addition is complete, test for a slight excess of nitrous acid using potassium iodide-starch paper (should turn blue). This confirms the reaction has gone to completion. Avoid a large excess.
-
-
Best Practices for Reduction:
-
Pre-chill the Reducing Agent: Add the diazonium salt solution slowly to a cold, vigorously stirred solution of the reducing agent (e.g., stannous chloride in concentrated HCl).
-
Monitor the Reaction: Use TLC to monitor the disappearance of the diazonium salt (which can be visualized by coupling a spot with a phenol solution like 2-naphthol to form a dye).
-
Avoid Over-reduction: Do not use excessively harsh conditions (e.g., high temperatures or overly potent reducing agents) which could lead to de-halogenation.
-
Q7: What is the most effective protocol for purifying the final (2,4-Dichloro-5-isopropoxyphenyl)hydrazine product?
Recrystallization is the most common and effective method for purifying the final solid product.
-
Solvent Selection: The ideal solvent is one in which the hydrazine is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include:
-
Ethanol/Water
-
Isopropanol
-
Toluene/Heptane
-
Perform small-scale solubility tests to find the optimal solvent or solvent pair for your specific impurity profile.
-
-
Protocol 2: General Recrystallization Procedure
-
Dissolution: Place the crude hydrazine product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly under vacuum. Do not use excessive heat, as this can cause degradation.
-
Purity Check: Confirm the purity of the recrystallized product using HPLC and melting point analysis.
-
Section 4: Key Data and Workflows
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Potential Source | Analytical Signature (Typical) |
| 2,4-Dichloro-5-isopropoxy aniline | Unreacted starting material | TLC: Different Rf value. HPLC: Separate peak. ¹H NMR: Absence of N-H hydrazine protons, characteristic aromatic signals. |
| Azo-dimer | Diazonium coupling with aniline | Appearance: Red/orange color. TLC: Highly colored spot. UV-Vis: Strong absorption in the visible region. |
| 2,4-Dichloro-5-isopropoxyphenol | Hydrolysis of diazonium salt | HPLC: Typically a more polar peak. ¹H NMR: Presence of a broad phenolic -OH proton signal. |
| Residual Toluene | Purification solvent | GC-MS: Characteristic peak at the retention time for toluene. ¹H NMR: Singlet around 7.2 ppm. |
Protocol 1: HPLC Method for Purity Analysis
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (with 0.1% formic acid or trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile (with 0.1% of the same acid).
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL of acetonitrile/water (1:1).
This method is a starting point and should be optimized for your specific system and impurity profile.
// Nodes Start [label="Impure Sample\n(e.g., low m.p., off-color)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="Run TLC in\nmultiple solvent systems", fillcolor="#FFFFFF", fontcolor="#202124"]; SingleSpot [label="Single Spot?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="Run Quantitative HPLC\n for Purity Assessment", fillcolor="#FFFFFF", fontcolor="#202124"]; PurityCheck [label="Purity > 99%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Pass [label="Product Passes QC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Product Fails QC", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MultipleSpots [label="Multiple Spots or Streaking", fillcolor="#FFFFFF", fontcolor="#202124"]; Identify [label="Identify Impurities:\n- LC-MS for Mass\n- NMR of crude\n- Spike with standards", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="Purify Sample:\n- Recrystallization\n- Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Start -> TLC; TLC -> SingleSpot; SingleSpot -> HPLC [label="Yes"]; SingleSpot -> MultipleSpots [label="No"]; MultipleSpots -> Identify -> Purify; Purify -> TLC [label="Re-analyze"]; HPLC -> PurityCheck; PurityCheck -> Pass [label="Yes"]; PurityCheck -> Fail [label="No"]; Fail -> Purify; } caption: "General Troubleshooting Workflow for an Impure Sample."
References
- U.S. Environmental Protection Agency. (n.d.). Analytical Method Summaries.
- CN101823971B. (n.d.). Synthesis method of 2,4-dichloro-5-isopropoxy aniline. Google Patents.
- CN101823971A. (n.d.). Synthesis method of 2,4-dichloro-5-isopropoxy aniline. Google Patents.
- Sathee, J. (n.d.). Chemistry Diazotization Reaction.
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
- Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts.
- Qu, D. Y., Chen, J. L., & Dia, B. (n.d.). A fluorescence “switch-on” approach to detect hydrazine in aqueous solution at neutral pH. Royal Society of Chemistry.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- BYJU'S. (n.d.). Diazotization Reaction Mechanism.
- Ningbo Inno Pharmchem Co., Ltd. (2025). High Purity (2,4-Dichloro-5-isopropoxyphenyl)hydrazine CAS 40178-22-1.
- Wikipedia. (n.d.). Vatalanib.
- MedChemExpress. (n.d.). Vatalanib succinate (PTK787 succinate).
- Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research.
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Safe quenching procedures for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine reactions
Technical Support Center: (2,4-Dichloro-5-isopropoxyphenyl)hydrazine Reactions
Last Updated: 2026-01-11
A Note on Scientific Integrity
This document provides guidance on safe quenching procedures for reactions involving (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. It is critical to note that publicly available, peer-reviewed data specifically on the quenching and hazardous properties of this particular molecule is limited. Therefore, the protocols and safety information herein are built upon the well-established and extensively documented chemistry of arylhydrazines and hydrazine derivatives. It is imperative that users treat (2,4-Dichloro-5-isopropoxyphenyl)hydrazine with the same level of caution as other hazardous hydrazine compounds. All procedures must be validated with a small-scale trial before being implemented on a larger scale.
Section 1: Foundational Knowledge & Hazard Assessment (FAQs)
Q1: What are the primary hazards associated with (2,4-Dichloro-5-isopropoxyphenyl)hydrazine?
-
Toxicity: Hydrazine and its derivatives are toxic if swallowed, in contact with skin, or if inhaled.[1][2] They can cause severe damage to the skin, eyes, and respiratory system.[3][4] Systemic effects may target the liver, kidneys, and central nervous system.[3]
-
Carcinogenicity: Hydrazine is classified as a suspected human carcinogen.[1][3] Therefore, (2,4-Dichloro-5-isopropoxyphenyl)hydrazine should be handled as a potential carcinogen, minimizing exposure through all routes.
-
Reactivity and Instability: Hydrazines are strong reducing agents and can react violently with oxidizing agents, acids, and metal oxides.[5] Thermal decomposition can be exothermic and may become explosive, especially with rapid heating or in the presence of catalysts.[5][6] The decomposition of arylhydrazines can begin at temperatures as low as 240-270°C.[7]
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
A2: A stringent PPE protocol is non-negotiable.
-
Hand Protection: Chemical-resistant gloves are required. Butyl rubber is an excellent choice for handling hydrazines; nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[3][5]
-
Eye Protection: Chemical splash goggles in combination with a full-face shield are essential to protect against splashes.[3][8]
-
Body Protection: A flame-resistant lab coat must be worn.[8] For larger-scale operations, a chemical-resistant apron or suit is recommended.[5]
-
Respiratory Protection: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors.[3][9] Standard cartridge respirators are not suitable for hydrazine.[8][10]
Section 2: Quenching Strategy & Reagent Selection
The primary goal of quenching is the complete and controlled destruction of unreacted hydrazine to form benign products, primarily nitrogen gas (N₂), water, and salts.[11][12]
Q3: How do I choose the correct quenching agent for my reaction?
A3: The choice of quenching agent depends on the reaction scale, solvent, and workup conditions. The most reliable methods involve oxidative destruction. The key is to add the quenching agent slowly and under controlled cooling, as these reactions are highly exothermic.[8][11]
| Quenching Agent | Ideal Use Case & Mechanism | Advantages | Disadvantages & Mitigation |
| Sodium Hypochlorite (NaOCl) | General purpose, effective for aqueous and some organic streams. Oxidizes hydrazine to N₂ and H₂O.[5][11][13] | Readily available (bleach), inexpensive, and highly effective. | Reaction is highly exothermic.[11] Incomplete reaction with methylated hydrazines can form carcinogenic N-nitrosoalkylamines.[13][14] Mitigation: Use a stoichiometric excess of NaOCl, ensure vigorous stirring, maintain cooling (0-10 °C), and perform the quench on dilute solutions (<5% hydrazine).[5][11] |
| Potassium Permanganate (KMnO₄) | Effective for acidic to neutral aqueous solutions. The strong oxidant converts hydrazine to N₂.[12][15] | Visual endpoint (purple to colorless/brown MnO₂ precipitate). Strong oxidizing potential. | Forms solid MnO₂ waste which requires proper disposal. Can be overly aggressive if not controlled. Mitigation: Use a dilute solution of KMnO₄ and add it slowly with efficient cooling. |
| Hydrogen Peroxide (H₂O₂) | A "greener" option, particularly for dilute aqueous waste. Decomposes hydrazine to N₂ and H₂O.[5][16] | Byproducts are water and nitrogen. | Reaction can be slow unless catalyzed. A trace amount of a copper salt (e.g., CuSO₄) can be used as a catalyst.[5] Caution: Do not mix concentrated H₂O₂ with organic solvents or un-diluted hydrazine as this can be explosive. |
| Fehling's Solution | A milder, more controlled option for sensitive substrates. The Cu(II) tartrate complex oxidizes hydrazine, precipitating brick-red Cu₂O.[17][18][19] | Milder reaction profile. The color change provides a clear indication of the reaction's progress. | Generates copper-containing waste. Less practical for large-scale quenches due to cost and reagent preparation.[20] |
Q4: Can I quench the reaction with acid?
A4: No. While adding acid will neutralize the basic hydrazine to form a hydrazinium salt, it does not destroy the hazardous N-N bond. The resulting salt is still a hydrazine derivative and must be treated as hazardous waste. Acidification is a valid workup step to separate a basic product from hydrazine, but the aqueous layer containing the hydrazinium salt must then be subjected to an oxidative quench procedure before disposal.
Section 3: Step-by-Step Quenching Protocols
Protocol 1: Standard Quench of a Reaction Mixture Using Sodium Hypochlorite
This is the most common and robust method for terminating a reaction containing excess arylhydrazine.
-
Preparation:
-
Cool the completed reaction mixture to 0-5 °C in an ice/water bath.
-
In a separate flask, prepare the quenching solution: a dilute (e.g., 5-10%) aqueous solution of sodium hypochlorite (household bleach is acceptable). Ensure you have at least 2-3 molar equivalents of NaOCl for every equivalent of excess hydrazine.
-
Place the quenching solution in an addition funnel.
-
-
Execution:
-
With vigorous stirring of the reaction mixture, begin the dropwise addition of the NaOCl solution.
-
CRITICAL: Monitor the internal temperature of the reaction flask. Do not allow it to rise above 15-20 °C. Adjust the addition rate to maintain temperature control.
-
Gas evolution (N₂) will be observed. Ensure adequate ventilation in the fume hood.
-
-
Validation:
-
After the addition is complete, allow the mixture to stir at room temperature for at least 1 hour to ensure the complete destruction of the hydrazine.
-
Test for the presence of excess oxidant using potassium iodide-starch paper (a blue/black color indicates excess hypochlorite). This confirms that all hydrazine has been consumed.
-
If the test is negative, add more NaOCl solution until a positive test is maintained for at least 20 minutes.
-
-
Workup & Disposal:
Diagram: Quenching Workflow
This diagram outlines the decision-making process for safely quenching a reaction.
Caption: Decision workflow for oxidative quenching.
Section 4: Troubleshooting & Unexpected Events
Q5: My quench is generating a lot of gas and the temperature is rising rapidly. What should I do?
A5: This indicates the quenching reaction is proceeding too quickly, risking a runaway reaction.
-
IMMEDIATELY stop the addition of the quenching agent.
-
If possible, add more ice to the external cooling bath to increase cooling capacity.
-
If the reaction is in an organic solvent, you can add a pre-chilled, inert solvent (like toluene or heptane) to dilute the reaction mixture and help absorb heat.[22]
-
Once the temperature is under control, resume the addition of the quenching agent at a much slower rate.
Q6: I've finished the quench, but the KI-starch test remains negative. Why?
A6: This means you have not added enough oxidizing agent to destroy all the hydrazine. There may have been more excess hydrazine than you calculated, or other components in your reaction mixture may have consumed the oxidant. The solution is to continue adding the quenching agent in small portions until a persistent positive KI-starch test is achieved.
Q7: How do I decontaminate glassware that has come into contact with (2,4-Dichloro-5-isopropoxyphenyl)hydrazine?
A7: All glassware should be rinsed with a suitable solvent (e.g., methanol, ethanol) to remove residual organic material. Then, the glassware should be submerged in a dilute sodium hypochlorite solution for several hours to destroy any remaining traces of hydrazine.[5] After decontamination, wash the glassware with soap and water as usual. The decontamination solution should be disposed of as hazardous waste.
References
-
Production, Import, Use, and Disposal. (n.d.). In Toxicological Profile for Hydrazines. NCBI Bookshelf. Retrieved from [Link]
-
Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico - Environmental Health & Safety. Retrieved from [Link]
-
Hydrazine. (n.d.). UC Santa Barbara - Environmental Health & Safety. Retrieved from [Link]
-
Best Practices: Emergency Medical Management to Hydrazine Exposure. (2016). CORE Scholar. Retrieved from [Link]
-
Safety and Handling of Hydrazine. (1986). Defense Technical Information Center (DTIC). Retrieved from [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
- Methods and systems for neutralization of hydrazine. (2017). Google Patents.
-
What happens when potassium permanganate react with hydrazine? (2019). Brainly.in. Retrieved from [Link]
-
Procedures for Safe Use of Pyrophoric Liquid Reagents. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Reactions of Potassium Permanganate KMnO4 with N2H4 & C2H4. (2020). YouTube. Retrieved from [Link]
-
The chemistry of the hypochlorite neutralization of hydrazine fuels. (1986). OSTI.GOV. Retrieved from [Link]
-
Safety Data Sheet - Hydrazine solution. (2025). MilliporeSigma. Retrieved from [Link]
-
Handling Pyrophoric Reagents. (n.d.). PNNL. Retrieved from [Link]
-
Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. (2009). PubMed. Retrieved from [Link]
- Process for removing residual hydrazine from caustic solutions. (1982). Google Patents.
-
Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024). MDPI. Retrieved from [Link]
-
Fehling's solution. (2019). Sciencemadness Wiki. Retrieved from [Link]
-
Fehling's solution. (n.d.). Wikipedia. Retrieved from [Link]
-
Hydrazine reduce Fehling's solution to form... (2020). YouTube. Retrieved from [Link]
-
Hydrazine reduces Fehling solution to... (2021). YouTube. Retrieved from [Link]
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- 6. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Preventing Oxidation of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
Welcome to the technical support guide for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, preventing, and troubleshooting the oxidative degradation of this critical synthetic intermediate. As a substituted arylhydrazine, this compound is susceptible to oxidation, which can compromise experimental outcomes, reduce yields, and introduce impurities. This guide is structured to provide both quick answers and in-depth protocols to ensure the stability and integrity of your material.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
Q1: Why is my solid (2,4-Dichloro-5-isopropoxyphenyl)hydrazine turning from off-white to a brown or reddish color?
This discoloration is a classic visual indicator of oxidation. Arylhydrazines are sensitive compounds that can react with atmospheric oxygen.[1][2] The color change is due to the formation of highly conjugated oxidation byproducts, such as azo compounds and other degradation species. The reaction is often initiated or accelerated by exposure to air, light, heat, and trace metal impurities.[3][4]
Q2: What are the primary factors that cause the oxidation of this hydrazine derivative?
Several factors can initiate or accelerate oxidation:
-
Atmospheric Oxygen: This is the most common culprit. The N-H bonds in the hydrazine moiety are susceptible to attack by O2.[2]
-
Light: Photons, particularly in the UV spectrum, can provide the activation energy needed to initiate radical oxidation reactions.[1][3] Direct sunlight should always be avoided.[3]
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[1][2]
-
Trace Metal Ions: Metal ions, such as copper (Cu²⁺) or iron (Fe³⁺), can act as catalysts for oxidation.[4][5] These can be introduced from spatulas, glassware, or as impurities in reagents.
-
Reactive Solvent Impurities: Peroxides, often found in aged ethers like THF or diethyl ether, are potent oxidizing agents and can rapidly degrade the hydrazine.
Q3: My hydrazine has slightly discolored. Can I still use it in my synthesis?
Proceed with caution. A slight color change indicates the presence of impurities. While the bulk material may still be viable, the oxidation products can interfere with subsequent reactions, leading to lower yields and the formation of complex side-products. For sensitive applications, such as in the synthesis of active pharmaceutical ingredients like Sunitinib, it is crucial to use high-purity starting material.[][7] It is highly recommended to assess the purity (e.g., by TLC or NMR) and consider purification before use.
Q4: What are the typical byproducts of arylhydrazine oxidation?
The oxidation of arylhydrazines is a complex process that can yield several products.[4] The initial step often involves the formation of a phenyldiazene (or diimide) intermediate, which is unstable.[8] This intermediate can then undergo various reactions to form products including:
-
Azobenzenes: Formed from the coupling of two hydrazine molecules.
-
Benzenediazonium ions: Can form under certain conditions, especially at low temperatures.[8]
-
Free radical coupling products: Such as biphenyls if the reaction proceeds via a radical mechanism.[8]
-
Phenols: Through decomposition pathways involving water.
Section 2: Troubleshooting Guide: Diagnosis and Correction
This section provides a problem-solving framework for issues encountered during experimentation.
Problem: Rapid discoloration of the hydrazine upon dissolution in a solvent.
-
Probable Cause 1: Oxygenated Solvent. The solvent may be saturated with dissolved atmospheric oxygen.
-
Solution: Degas the solvent immediately before use. The most effective method is the "Freeze-Pump-Thaw" technique, which should be repeated three times for maximum efficacy.[9][10][11] For less sensitive applications, sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes can suffice.[9]
-
-
Probable Cause 2: Peroxide Contamination in Solvent. Ethereal solvents (e.g., THF, dioxane, diethyl ether) are notorious for forming explosive peroxides over time.
-
Solution: Always use freshly distilled or newly opened anhydrous solvents. Test for the presence of peroxides using commercially available test strips or the potassium iodide (KI) test. If peroxides are detected, the solvent must be purified or safely discarded.
-
-
Probable Cause 3: Reaction with Atmospheric Oxygen. The process of weighing and transferring the solid may have exposed it to sufficient air to initiate rapid oxidation in solution.
-
Solution: Handle the solid under a positive pressure of an inert gas.[12] Use a glovebox or a Schlenk line for all transfers.[9][10] If these are unavailable, a "gas-flush" or "counterflow" addition, where a stream of inert gas flows out of the reaction flask while the solid is added, can provide a temporary inert environment.[10][13]
-
Problem: Low yield or multiple unexpected spots on TLC analysis of the subsequent reaction.
-
Probable Cause: Use of partially oxidized starting material. The impurities from oxidation are participating in side reactions.
-
Solution 1: Purity Check & Purification. Before starting the reaction, run a TLC or ¹H NMR of the hydrazine. If impurities are detected, purification is necessary. Recrystallization from a suitable, deoxygenated solvent system under an inert atmosphere is a common method.
-
Solution 2: Adsorbent Treatment. For removing colored impurities, dissolving the compound in a suitable solvent and treating it with a small amount of activated carbon can be effective.[14] The mixture is stirred and then filtered through a pad of Celite under inert atmosphere to remove the carbon and adsorbed impurities.
-
Section 3: Best Practices for Storage and Handling
Prophylactic measures are the most effective way to maintain the integrity of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
Long-Term Storage
Proper storage is the first line of defense against degradation. Hydrazine derivatives should be stored away from heat, light, and oxidizing agents.[3][15]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of decomposition reactions.[2] |
| Atmosphere | Inert Gas (Argon preferred) | Prevents contact with atmospheric oxygen and moisture.[5][15] Argon is denser than air, providing a better blanket than nitrogen. |
| Light | Amber/Opaque Container | Protects the compound from photolytic degradation.[1] |
| Container | Tightly sealed glass vial/bottle with a PTFE-lined cap. | Ensures an airtight seal to maintain the inert atmosphere. |
Experimental Protocol: Weighing and Transferring Under Inert Atmosphere
This protocol details the standard procedure for handling the solid using a Schlenk line, a common apparatus for manipulating air-sensitive compounds.[10][12]
-
Glassware Preparation: Ensure all glassware (Schlenk flask, spatulas, weighing boat) is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) to remove adsorbed water.[10]
-
Inerting the Flask: Assemble the reaction flask on the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas (argon or nitrogen). Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.[10]
-
Creating a Positive Pressure Environment: Leave the flask connected to the inert gas line with a slight positive pressure (indicated by a bubbler).
-
Weighing: On a separate balance, quickly weigh the desired amount of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine into the dry weighing boat. Minimize time of exposure to air.
-
Transfer: Briefly remove the stopper from the flask while maintaining a steady outflow of inert gas (counterflow). Quickly add the solid to the flask.
-
Resealing: Immediately reseal the flask and perform one more evacuate-refill cycle to remove any air that may have entered during the transfer.
Experimental Protocol: Solvent Degassing by Freeze-Pump-Thaw
This is the gold standard for removing dissolved gases from solvents.[9][11]
-
Preparation: Place the solvent in a robust Schlenk flask (no more than half full) with a stir bar.
-
Freeze: Immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent from the outside in, preventing the flask from cracking.
-
Pump: Once the solvent is completely frozen solid, open the flask to a high vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely in a warm water bath. You will see bubbles of trapped gas being released from the liquid.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle two more times (for a total of three cycles). After the final thaw, backfill the flask with argon or nitrogen. The solvent is now ready for use.
Section 4: Visualization & Workflow
Troubleshooting Workflow for Hydrazine Oxidation
The following diagram outlines a logical decision-making process when oxidation is suspected.
Caption: Decision tree for troubleshooting the oxidation of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
References
-
Hydrazine (HSG 56, 1991). Inchem.org.
-
Anhydrous Hydrazine AH. Arxada.
-
Hydrazine Standard Operating Procedure. UC Santa Barbara Environmental Health & Safety.
-
Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Arkema.
-
Wipf, P. Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews.
-
Air-free technique. Wikipedia.
-
Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC).
-
Shriver, D. F., & Drezdzon, M. A. The Manipulation of Air-Sensitive Compounds. Neilson Research Group, TCU.
-
Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687.
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen.
-
Sunitinib and Impurities. BOC Sciences.
-
Artz, M. C., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Journal of the American Chemical Society, 142(45), 19266–19277.
-
Geminiani, L., et al. (2025). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. Beilstein Journal of Organic Chemistry, 21, 2234–2242.
-
Hydrazines. Wikipedia.
-
Preparation method of sunitinib intermediate. Google Patents (CN103319392A).
-
Synthesis of 2H- and 13C-labelled sunitinib and its primary metabolite. ResearchGate.
-
Phenylhydrazine – Knowledge and References. Taylor & Francis.
-
Aylward, J. B. (1969). Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate. Journal of the Chemical Society C: Organic, 1663-1666.
-
Removal of color impurities from organic compounds. Google Patents (US2744938A).
-
Hydrazine‐directed C−H activation/cyclization of arylhydrazines to construct heterocyclic compounds. ResearchGate.
-
An improved process for the preparation of sunitinib and its acid addition salts thereof. PubChem (Patent WO-2013140232-A1).
-
Product Class 34: Arylhydrazines. Science of Synthesis.
-
An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. ResearchGate.
-
Electrooxidation of Phenylhydrazine on Nanostructured Co-Mo Alloy Electrodes in Alkaline Medium. Nanochemistry Research.
-
Khan, A., et al. (2016). Toxicogenomics of Phenylhydrazine Induced Hematotoxicity and its Attenuation by Plumbagin from Plumbago zeylanica. Frontiers in Pharmacology, 7, 347.
-
Visible-light-driven SAQS-catalyzed aerobic oxidative dehydrogenation of alkyl 2-phenylhydrazinecarboxylates. RSC Publishing.
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- 15. Hydrazine (HSG 56, 1991) [inchem.org]
Technical Support Center: A Senior Application Scientist's Guide to Scaling Up (2,4-Dichloro-5-isopropoxyphenyl)hydrazine Reactions
A Note from the Scientist: This guide provides a comprehensive framework for scaling reactions involving (2,4-Dichloro-5-isopropoxyphenyl)hydrazine, a substituted hydrazine derivative likely used as a key intermediate in pharmaceutical synthesis. While specific kinetic and thermodynamic data for this exact molecule are proprietary, the principles outlined here are derived from extensive experience with scaling up analogous hazardous and exothermic reactions, particularly those involving hydrazine compounds. The core challenges—safety, heat and mass transfer, and maintaining product purity—are universal. This document is designed to equip you with the foundational knowledge and troubleshooting methodologies to navigate the transition from the laboratory bench to the pilot plant successfully.
Section 1: Foundational Principles & Pre-Scale-up Hazard Analysis
The transition from a laboratory flask to a pilot-scale reactor is not a linear process.[1] Physical and chemical properties that are negligible at the bench scale can become process-defining challenges at larger volumes.[2] A thorough understanding of the reaction's fundamentals is the bedrock of a successful scale-up campaign.
Q1: What are the absolute critical process parameters (CPPs) I must define at the lab scale before even considering a pilot run?
A1: Before any scale-up, a comprehensive lab-scale investigation is mandatory to understand the reaction's intrinsic characteristics. This is not just about maximizing yield in a flask; it's about generating the data needed to model and predict the reaction's behavior in a completely different physical environment.[3]
-
Reaction Kinetics: You must understand the rate-determining steps and how reaction rates are influenced by concentration and temperature.[2] This knowledge is crucial for predicting how long a reaction will take at scale, especially when addition times are extended.
-
Reaction Thermodynamics (Heat Flow): This is arguably the most critical parameter for hydrazine reactions.
-
Heat of Reaction (ΔHrxn): Quantify the total energy released. Hydrazine reactions are often highly exothermic, and a lack of awareness of the reaction's energy can lead to catastrophic thermal runaway.[4]
-
Maximum Temperature of Synthesis Reaction (MTSR): This is the maximum temperature the batch could reach in an adiabatic scenario (i.e., total loss of cooling). Knowing the MTSR is essential for assessing the risk of thermal runaway.
-
Heat Release Rate: It's not just about the total heat, but how fast it's released. A rapid exotherm can overwhelm a pilot reactor's cooling capacity.[5] Reaction calorimetry (RC1) is the standard tool for gathering this data.
-
-
Reagent & Product Stability: Conduct stability assessments for all materials, intermediates, and the final product under proposed process conditions.[4] Determine if prolonged exposure to heat, or the presence of acids or bases, causes degradation.[6] This is critical because operations like charging, heating, and transfers take significantly longer at scale.[7]
Q2: What are the primary safety hazards associated with (2,4-Dichloro-5-isopropoxyphenyl)hydrazine, and how do they change at the pilot scale?
A2: Hydrazine and its derivatives are classified as hazardous materials due to their reactivity and toxicity.[8] These risks are amplified at the pilot scale due to the sheer quantity of material being handled.
-
Toxicity: Hydrazine is toxic by inhalation, ingestion, and skin absorption.[9] The ACGIH Threshold Limit Value (TLV) is extremely low (0.01 ppm), meaning even small vapor leaks are a significant concern.[9][10] The odor threshold of 3-5 ppm is well above the exposure limit, so odor cannot be used as a warning sign.[8]
-
Pilot Plant Control: Operations must be conducted in a well-ventilated area, often within a contained or closed system.[10][11] Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including neoprene or nitrile gloves and full-face respirators if exposure is possible.[11]
-
-
Exothermic Decomposition: Hydrazine is a high-energy molecule. Contamination with metal oxides (like iron from stainless steel) or strong oxidizers can catalyze its decomposition, leading to a rapid release of heat and gas (N₂, H₂).[6][10]
-
Pilot Plant Control: Ensure all reactor trains are meticulously cleaned and passivated. Avoid contact with incompatible materials.[10] The addition of a base, such as sodium acetate, has been shown to mitigate exothermic events in some hydrazine condensation reactions by neutralizing acidic byproducts that may lower the decomposition onset temperature.[12]
-
-
Flammability: Hydrazine vapor in air is flammable over a very wide range (4.7% to 100% by volume).[10]
Section 2: Pilot Plant Scale-Up: Core Engineering Challenges
When you move from a 1L flask to a 100L reactor, the volume increases by a factor of 100, but the surface area for heat transfer only increases by a factor of about 21.5 (assuming geometric similarity). This fundamental principle, the decrease in the surface-area-to-volume ratio, is the root cause of many scale-up failures.[1][13]
Q3: My reaction yield and purity have dropped significantly in the pilot reactor, even though I used the same recipe. What are the most likely causes?
A3: This is a classic scale-up problem, almost always pointing to changes in mixing and heat transfer.[4] While chemistry doesn't change with scale, the physical environment does, impacting reaction selectivity.
Table 1: Comparison of Lab vs. Pilot Scale Physical Parameters
| Parameter | Laboratory Scale (e.g., 1L Flask) | Pilot Plant Scale (e.g., 100L Reactor) | Implication for Scale-Up |
| Surface Area-to-Volume Ratio | High (~48 m²/m³) | Low (~4.8 m²/m³) | Heat removal is much less efficient, increasing the risk of temperature gradients and runaway reactions.[13] |
| Mixing Mechanism | Magnetic Stir Bar (often high shear at tip) | Mechanical Impeller (e.g., turbine, anchor) | Mixing is less efficient and can be non-homogenous, creating localized "hot spots" or areas of high reagent concentration.[14][15] |
| Reagent Addition Time | Seconds to minutes | Minutes to hours | Slow addition can change the concentration profile of the reaction, potentially favoring side-product formation.[7] |
| Heat Transfer Coefficient (U) | Dominated by process-side film resistance | Influenced heavily by jacket-side film and wall resistance | Overall heat transfer is slower and more complex to model. Accurate calculation is critical for process design.[5][16] |
Causality Explained: In the lab, rapid stirring and a high surface area ensure that reagents are mixed almost instantly and any heat generated is quickly dissipated into the cooling bath. In a pilot reactor, it takes much longer for a newly added molecule to be distributed throughout the vessel. If your reaction is fast and exothermic, the reagent can react locally before it is fully mixed, creating hot spots. This elevated local temperature can accelerate side reactions, leading to lower purity and yield.[17]
Q4: How do I properly manage a strong exotherm during a (2,4-Dichloro-5-isopropoxyphenyl)hydrazine reaction at a 100L scale?
A4: Managing the exotherm is a primary safety and quality concern. The strategy shifts from removing heat after it's generated (lab scale) to controlling the rate of heat generation (pilot scale).
-
Use a Semi-Batch Approach: Never add all reagents at once. The key is to add the limiting reagent (or the one initiating the exotherm) at a controlled rate.
-
Dosing Rate Linked to Cooling Capacity: The addition rate should be calculated so that the rate of heat generation never exceeds the reactor's maximum heat removal capacity. This requires the heat flow data obtained from lab-scale reaction calorimetry.[5]
-
Monitor the "Accumulation": Accumulation refers to the amount of unreacted reagent in the reactor at any given time. High accumulation is dangerous. If the cooling were to fail, this accumulated reagent would react rapidly, causing a thermal runaway. The goal is to have the reaction be "kinetically controlled," where the reagent reacts almost as soon as it's added.
-
Ensure Efficient Agitation: Inadequate stirring leads to poor heat transfer from the bulk liquid to the reactor wall.[6] The impeller type (e.g., pitched-blade turbine for better axial flow) and speed must be chosen to ensure good heat and mass transfer without causing other issues like splashing or gas entrapment.[16]
Workflow for Safe Exotherm Management
Caption: Scale-up workflow for managing exothermic reactions.
Section 3: Troubleshooting Guide
This section addresses specific problems you might encounter during your scale-up campaign in a direct question-and-answer format.
Q5: My reaction has stalled and is showing incomplete conversion by HPLC. What steps should I take?
A5: Incomplete conversion can stem from several factors that are magnified at scale.
Troubleshooting Decision Tree: Incomplete Conversion
Caption: A decision tree for troubleshooting incomplete reactions.
-
Extended Reaction Time: Mixing is less efficient in larger reactors, which can slow down heterogeneous reactions or reactions where mass transfer is the rate-limiting step.[7] Consider increasing agitation or allowing for a longer reaction time.
-
Reagent Quality: Impurities in a new batch of starting material or solvent can sometimes inhibit or poison a reaction. Always qualify new batches of raw materials.[18]
-
Temperature: Ensure your reactor's temperature probe is accurately reflecting the internal bulk temperature. Poor mixing can lead to "cold spots" where the reaction rate is slower.[15]
Q6: The impurity profile of my product is different and worse at the pilot scale. Why?
A6: This is a classic sign that localized conditions in the reactor are different from the lab.
-
Cause: As discussed in Q3, poor mixing can create localized areas of high reagent concentration and high temperature ("hot spots") near the dosing point.[6] These conditions can favor the formation of impurities that were not seen, or were present at very low levels, in the well-mixed lab flask.
-
Solution 1 - Subsurface Addition: Instead of dosing reagent onto the surface of the liquid, use a dip tube to introduce it below the surface, preferably near the impeller. This promotes rapid dispersion and minimizes localized concentration gradients.
-
Solution 2 - Dilution: While it may seem counterintuitive as it reduces throughput, sometimes diluting the reagent being added can help manage local concentration and heat effects.[14]
-
Solution 3 - Temperature Reduction: Lowering the overall reaction temperature can often slow down side reactions more than the desired main reaction, improving the purity profile. This must be balanced against the need for a reasonable reaction time.
Q7: I'm having trouble with product isolation. The crystallization is slow and the particle size is different from the lab. What should I do?
A7: Crystallization is highly sensitive to cooling rates and mixing, both of which are different at scale.[16]
-
Cooling Rate: The slower, non-linear cooling in a large, jacketed reactor can lead to different crystal forms (polymorphs) or particle size distributions.[4] You cannot replicate the "ice bath crash cool" of the lab. A programmed, linear cooling ramp is essential for reproducibility.
-
Agitation: The shear force from the impeller affects nucleation and crystal growth. The type of agitator, its speed, and even its location can impact the final product's physical properties. You may need to experiment with different agitation profiles during the cooling and crystallization phase.
-
Seeding: A robust crystallization process at scale almost always requires seeding with a small amount of the desired crystalline product at a specific temperature and supersaturation level. This ensures consistency and control over the final crystal form.
Section 4: Key Experimental Protocols
Protocol 1: Lab-Scale Reaction Calorimetry for Scale-Up Safety Assessment
This protocol provides a framework for gathering the essential thermal data before attempting a pilot run.
-
Objective: To determine the heat of reaction (ΔHrxn), heat capacity (Cp), and the rate of heat release for the reaction involving (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
-
Equipment:
-
Automated Laboratory Reactor (e.g., Mettler-Toledo RC1e or similar) with heat flow calorimetry capabilities.
-
Controlled dosing pump.
-
In-situ monitoring probe (e.g., FTIR) is recommended.
-
-
Methodology:
-
Calibration: Perform a solvent-only calibration to determine the heat transfer coefficient (U) and heat capacity of the system.
-
Charge Initial Reagents: Charge the reactor with the initial substrate and solvent, matching the planned pilot plant concentration.
-
Equilibrate: Bring the reactor contents to the desired starting temperature.
-
Controlled Dosing: Add the (2,4-Dichloro-5-isopropoxyphenyl)hydrazine solution via the dosing pump at a constant rate, mimicking the planned addition time at scale.
-
Isothermal Operation: The calorimeter's control system will adjust the jacket temperature to maintain a constant internal reactor temperature. The heat flow required to do this is continuously measured.
-
Data Analysis: The software integrates the heat flow over time to provide the total heat of reaction. The peak heat flow determines the maximum heat release rate, which is a critical parameter for pilot plant safety.[5]
-
Post-Reaction Analysis: Hold the reaction at temperature after the addition is complete to measure any residual heat release.
-
-
Self-Validation: The experiment is self-validating if the baseline heat flow at the beginning and end of the experiment is stable and near zero. A complete conversion confirmed by an orthogonal analytical method (e.g., HPLC) ensures the measured heat of reaction is accurate.
Protocol 2: Pilot-Scale Controlled Dosing for Exotherm Management
This protocol outlines the execution of the reaction in a pilot reactor based on the data from Protocol 1.
-
Objective: To safely execute the reaction at pilot scale by controlling the rate of heat generation.
-
Equipment:
-
Methodology:
-
System Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Initial Charge: Charge the initial reagents and solvent to the reactor. Begin agitation.
-
Establish Setpoint: Bring the reactor contents to the starting temperature and ensure the TCU can hold it stable.
-
Initiate Dosing: Begin adding the (2,4-Dichloro-5-isopropoxyphenyl)hydrazine solution via the subsurface dip tube at the pre-calculated safe maximum rate.
-
Monitor Temperatures: Continuously monitor both the internal reactor temperature (T_r) and the jacket fluid temperature (T_j). The difference between these (ΔT) is an indicator of the heat being removed. A rapidly increasing ΔT indicates a strong exotherm.
-
In-Process Monitoring: Take samples periodically for analysis (e.g., HPLC) to monitor conversion and ensure reagent is not accumulating.[21]
-
Hold Period: After the addition is complete, hold the reaction at temperature for the predetermined time to ensure complete conversion.
-
Controlled Cool-down/Quench: Proceed with the planned workup, such as a controlled cooling ramp for crystallization or a carefully planned quench procedure.[6]
-
-
Self-Validation: The process is considered under control if the internal temperature does not deviate significantly from the setpoint during the addition, and in-process samples confirm that reagent accumulation is low.
Section 5: Analytical Methods for Process Monitoring
Q8: What are the best analytical techniques for monitoring my reaction's progress, purity, and for final product release?
A8: A robust analytical package is essential for a reproducible process.[2]
-
In-Process Control (IPC):
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A well-developed HPLC method can quantify the consumption of starting materials, the formation of the product, and the generation of key impurities in real-time. This is crucial for determining reaction completion and monitoring for reagent accumulation.[21]
-
-
Final Product Characterization:
-
HPLC: For purity assessment and quantification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any structural isomers or process-related impurities.[22]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and help identify unknown impurities.[21]
-
Gas Chromatography (GC): Useful for analyzing residual solvents in the final product.
-
References
-
Socratica. (n.d.). Scale-Up Methods in Chemical Reaction Engineering. Socratica. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. ResearchGate. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Mettler Toledo. Retrieved from [Link]
-
Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up. Shandong Look Chemical. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. University of Notre Dame. Retrieved from [Link]
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Buchi. (n.d.). ChemReactor BR. Buchi. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate. Mettler Toledo. Retrieved from [Link]
-
The Chemical Engineer. (2023). Rules of Thumb: Scale-up. The Chemical Engineer. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Scale-Up of Chemical Reactions. ResearchGate. Retrieved from [Link]
-
Labcompare. (2024). Pilot Reactors: Bridging the Gap Between Laboratory Research and Industrial Scale. Labcompare. Retrieved from [Link]
-
Pure Synth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth. Retrieved from [Link]
-
HWS Labortechnik Mainz. (2025). Glass reactor configurations for pilot plant scale reactions. HWS Labortechnik Mainz. Retrieved from [Link]
-
CatSci Ltd. (n.d.). Some Scale-Up Considerations. CatSci Ltd. Retrieved from [Link]
-
UK-CPI.com. (2025). 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. Retrieved from [Link]
-
EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. EPIC Systems Group. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines. ATSDR. Retrieved from [Link]
-
KLK Kolb. (n.d.). Pilot Plant. KLK Kolb. Retrieved from [Link]
-
Zeton Inc. (n.d.). Special Design Considerations for Pilot Plants: Delivering Scalable Solutions. Zeton Inc. Retrieved from [Link]
-
Reddit. (2024). Looking for tips on scaling up organic syntheses. Reddit. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
BUSS ChemTech AG. (n.d.). Scaling up from lab and pilot results to successful industrial plants. BUSS ChemTech AG. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Adesis, Inc. (2024). Guide of Pilot Plant Scale-Up Techniques. Adesis, Inc. Retrieved from [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]
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Troubleshooting Guide: Common Synthesis Failures & Solutions
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of substituted phenylhydrazine synthesis. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles that govern success or failure in the laboratory. This guide is structured to provide direct, actionable solutions to common challenges, grounded in authoritative literature and practical experience.
This section addresses specific, frequently encountered problems during the synthesis of substituted phenylhydrazines. The typical synthesis follows a two-step path: diazotization of a substituted aniline followed by the reduction of the resulting diazonium salt.
Q1: My diazotization reaction is failing or giving very low yields. What are the common causes?
A1: The formation of the diazonium salt is a critical, and often sensitive, step. Failure here is typically linked to three main factors: temperature control, acid concentration, and the quality of the nitrous acid source.
-
Temperature Control: The diazotization reaction is highly exothermic, and the resulting diazonium salt is thermally unstable.[1][2] It is crucial to maintain the reaction temperature between 0-5 °C.[1][3][4] If the temperature rises significantly, the diazonium salt will decompose, leading to the evolution of nitrogen gas and the formation of phenols and other byproducts, drastically reducing your yield.[2][5]
-
Acid Stoichiometry: A sufficient amount of strong mineral acid (typically hydrochloric or sulfuric acid) is required. At least two equivalents are needed: one to form the aniline salt and another to react with sodium nitrite to generate the necessary nitrous acid (HNO₂) in situ.[1][5] An excess of acid (up to 2.5-4 moles per mole of aniline) is often used to ensure the medium remains acidic and prevents unwanted side reactions, such as the coupling of the diazonium salt with unreacted aniline to form azo compounds.[6]
-
Nitrite Addition: Sodium nitrite should be added slowly and controllably as a pre-cooled aqueous solution to the cold aniline salt solution.[1][7] Rapid addition can cause localized temperature spikes and a buildup of nitrous acid, which is unstable.[5]
Troubleshooting Workflow: Low Diazonium Salt Yield
Caption: Troubleshooting decision tree for low diazotization yield.
Q2: I'm observing significant tar or oil formation during the reduction of the diazonium salt. How can I prevent this?
A2: Tar formation is a common issue during the reduction step, particularly when using sodium sulfite. This is often caused by incorrect pH control or the quality of the reducing agent.
-
pH Control with Sulfite Reduction: When using sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) as the reducing agent, the pH of the reaction mixture is critical. The diazonium salt should be added to a cold, freshly prepared solution of the sulfite.[6][8] If the sulfite solution is too alkaline, it can lead to the formation of black tar-like substances, resulting in very little desired product.[8] The pH should be carefully adjusted to be neutral or slightly acidic before warming.[9]
-
Quality of Reducing Agent: Commercial sodium sulfite can be of poor quality and may contain impurities that interfere with the reaction.[8] Using freshly prepared sodium sulfite or high-purity commercial grade is recommended. Stannous chloride (SnCl₂) is a more robust reducing agent that often gives cleaner reactions and higher yields, though it presents challenges with tin waste disposal.[3][6]
-
Reaction Temperature: After the initial addition of the diazonium salt to the cold reducing solution, the mixture often needs to be warmed to complete the reduction.[8] However, acidifying the mixture before this warming step can cause the formation of a persistent red color and colored impurities in the final product.[8]
Q3: My final substituted phenylhydrazine product is dark and difficult to purify. What are the best purification strategies?
A3: Phenylhydrazines are notoriously susceptible to air oxidation, which causes them to darken in color from a pale yellow to a dark red or brown.[9][10] Purification requires careful handling to minimize exposure to air and heat.
-
Purification of the Hydrochloride Salt: The most common and effective strategy is to first isolate and purify the phenylhydrazine as its hydrochloride salt. The salt is typically a stable, crystalline solid that is less sensitive to air oxidation.[3][8] It can be precipitated from the final reaction mixture by adding concentrated HCl and cooling.[8] Recrystallization of the hydrochloride salt from water or ethanol, often with the addition of a small amount of SnCl₂ to prevent oxidation, can yield a much purer material.
-
Liberation and Extraction of the Free Base: The pure free base is obtained by treating an aqueous solution of the purified hydrochloride salt with a base (e.g., NaOH, Na₂CO₃) to deprotonate it.[3][8] The liberated phenylhydrazine, which is often an oil, is then extracted into an organic solvent like ether or benzene.
-
Distillation: For liquid phenylhydrazines, vacuum distillation is the preferred method for final purification.[3][11] It is critical to ensure that the free base contains no residual hydrochloride salt, as this can catalyze decomposition at elevated temperatures.[8] Distillation should be performed under an inert atmosphere (nitrogen or argon).
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with substituted phenylhydrazines?
A1: Phenylhydrazines and their derivatives are highly toxic and should be handled with extreme caution.[12][13] Key hazards include:
-
Toxicity: They are toxic by ingestion, inhalation, and skin absorption.[14][15] Exposure can cause damage to red blood cells, liver, and kidneys, and may affect the central nervous system.[12]
-
Carcinogenicity: Phenylhydrazine is classified as a suspected human carcinogen.[13][16]
-
Skin Sensitization: They may cause allergic skin reactions.[12][13]
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety goggles, and a lab coat.[12][13][14] Avoid creating dust from solid derivatives.[12]
Q2: How should I properly store substituted phenylhydrazines and their salts?
A2: Due to their sensitivity to air and light, proper storage is essential to maintain purity.
-
Free Base: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[14][17] The container should be placed in a cool, dark, and well-ventilated area away from oxidizing agents.[9][17]
-
Hydrochloride Salts: The salts are generally more stable but should still be stored in tightly sealed containers in a dry place to protect from moisture and light.[13]
Q3: How do electron-donating or electron-withdrawing groups on the aniline ring affect the synthesis?
A3: The nature of the substituent on the aromatic ring significantly influences the reactivity and potential for side reactions.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the ring. While this can facilitate some desired reactions, such as the subsequent Fischer indole synthesis, it can also promote undesired side reactions like N-N bond cleavage.[18] In some cases, EDGs can lead to abnormal cyclization patterns in subsequent reactions.[19]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) decrease the ring's electron density. This generally disfavors N-N bond cleavage but can make the initial diazotization more difficult or slow down subsequent desired rearrangements.[18] Anilines with strongly hydrophobic substituents can also be difficult to dissolve in the required aqueous medium for diazotization.[20]
Key Experimental Protocols
Protocol 1: General Synthesis of a Substituted Phenylhydrazine Hydrochloride via Sulfite Reduction
This protocol is adapted from established methods and provides a general workflow.[3][8]
-
Diazotization: a. In a flask equipped with a mechanical stirrer, add 2.5-3.0 molar equivalents of concentrated hydrochloric acid to water. Cool the solution to 0 °C in an ice-salt bath. b. Slowly add 1.0 molar equivalent of the substituted aniline while maintaining the temperature below 5 °C. c. In a separate beaker, dissolve 1.05 molar equivalents of sodium nitrite in cold water. d. Add the sodium nitrite solution dropwise to the aniline hydrochloride slurry over 30-45 minutes, ensuring the tip of the addition funnel is below the surface of the reaction mixture. The internal temperature must be kept between 0-5 °C. e. After the addition is complete, stir the resulting diazonium salt solution for an additional 15-30 minutes in the ice bath.
-
Reduction: a. In a separate, large flask, prepare a solution of sodium sulfite by dissolving ~2.5 molar equivalents in water. Cool this solution to 5 °C. b. Add the cold diazonium salt solution rapidly to the stirred sodium sulfite solution. An orange-red color should develop.[8] c. Warm the mixture gently to ~60-70 °C and hold for several hours until the solution becomes nearly colorless. This step is essential for complete reduction.[8]
-
Isolation of Hydrochloride Salt: a. To the hot solution, add approximately one-third of its volume of concentrated hydrochloric acid. b. Cool the mixture thoroughly, first in running water and then in an ice bath, to precipitate the substituted phenylhydrazine hydrochloride. c. Collect the crystalline product by vacuum filtration and wash with a small amount of cold, saturated salt solution.[3] The product can be recrystallized from water/HCl if necessary.[8]
General Synthesis Workflow
Caption: General reaction scheme for phenylhydrazine synthesis.
Data Summary
Table 1: Comparison of Common Reducing Agents for Diazonium Salts
| Reducing Agent | Formula | Typical Yield | Advantages | Disadvantages |
| Stannous Chloride | SnCl₂ | Good to Excellent (75-90%) | High yields, clean reaction.[3] | Expensive, generates tin-containing waste which is difficult to dispose of.[6] |
| Sodium Sulfite | Na₂SO₃ | Fair to Good (70-85%) | Inexpensive, readily available.[8][21] | Reaction is sensitive to pH; can lead to tar formation; requires careful temperature control.[8] |
| Sodium Bisulfite | NaHSO₃ | Fair to Good | Inexpensive, common reagent.[16][22] | Can also be sensitive to reaction conditions, similar to sodium sulfite. |
| Catalytic Hydrogenation | H₂/Pd-C | Good | Environmentally friendly, avoids sulfur dioxide production, less salt waste.[4] | Requires specialized hydrogenation equipment (pressure reactor).[4] |
References
- Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. Benchchem.
- Prepar
- Phenylhydrazine - Safety D
- Process for the preparation of phenylhydrazines.
- Phenylhydrazine hydrochloride. Santa Cruz Biotechnology.
- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.
- Safety Data Sheet: Phenylhydrazine hydrochloride. Carl ROTH.
- Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
- Common Name: PHENYLHYDRAZINE HAZARD SUMMARY. NJ.gov.
- Application Notes and Protocols: Diazotization of Aniline Nitrate for Synthetic Applic
- PHENYLHYDRAZINE. Organic Syntheses Procedure.
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- Making Phenylhydrazine (Sk
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Best practices for handling hydrazine compounds safely in the lab
Technical Support Center: Safe Handling of Hydrazine Compounds
This guide provides best practices for the safe handling of hydrazine and its compounds in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with hydrazine and its compounds?
A1: Hydrazine is a versatile and highly reactive chemical, but its utility is matched by significant health and physical hazards. It is crucial to understand these risks to ensure safe laboratory practices.
-
Health Hazards: Hydrazine is acutely toxic and can be harmful through inhalation, ingestion, or skin contact.[1][2] It is corrosive and can cause severe burns to the skin and eyes.[1][3][4] Both short-term (acute) and long-term (chronic) exposure should be strictly avoided.[1][3] Symptoms of acute exposure can include irritation of the eyes, nose, and throat, as well as dizziness, headache, nausea, and in severe cases, seizures and coma.[1][5][6] Chronic exposure may lead to damage to the liver, kidneys, and central nervous system.[4][5] The International Agency for Research on Cancer (IARC) has classified hydrazine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[2][6][7]
-
Physical Hazards: Hydrazine is a flammable liquid and its vapors can form explosive mixtures with air.[2][4] It is also unstable and can be sensitive to heat, light, and friction.[1] Hydrazine can ignite spontaneously when in contact with porous materials like cloth, wood, or earth.[8]
Q2: What are the essential administrative and engineering controls required before working with hydrazine?
A2: A multi-layered approach to safety, combining engineering and administrative controls, is fundamental to mitigating the risks associated with hydrazine.
-
Engineering Controls: The primary engineering control for handling hydrazine is a properly functioning chemical fume hood.[3] This is non-negotiable; all work with hydrazine and its compounds must be conducted within a fume hood to minimize inhalation exposure.[1][3] The laboratory must also be equipped with easily accessible and certified emergency eyewash stations and safety showers.[9]
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for working with hydrazine must be written and readily available.[3][9] This SOP should be read and understood by all personnel who will be handling the compound.
-
Training: All individuals must receive comprehensive training on the hazards of hydrazine, the specific procedures in the SOP, and emergency protocols before they are permitted to work with it.[3]
-
Designated Work Area: A specific area within the lab should be designated for work with hydrazine.[1] This area, and the entrance to the lab itself, should be clearly marked with warning signs indicating the presence and hazards of hydrazine.[3][10]
-
Inventory Management: Maintain a minimal stock of hydrazine and ensure it is stored correctly.
-
Q3: What Personal Protective Equipment (PPE) is mandatory when handling hydrazine?
A3: The correct selection and consistent use of PPE are your last line of defense against exposure. The following PPE is required:
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][3][9] | Protects against skin contact and absorption. It is crucial to consult the glove manufacturer's compatibility chart.[9] |
| Eye Protection | ANSI Z87.1-compliant safety goggles.[1] A face shield should be worn in addition to goggles if there is a significant splash hazard.[1][3] | Protects eyes from splashes and corrosive vapors. |
| Body Protection | A flame-resistant lab coat.[1] | Provides a barrier against splashes and potential fire hazards. |
| Footwear | Closed-toe shoes, preferably made of a material that does not absorb chemicals.[9] | Protects feet from spills. Leather shoes should be avoided as they can absorb hydrazine.[11] |
Note: For situations with a higher risk of vapor exposure, such as large spills, respiratory protection may be necessary. A risk assessment should be conducted to determine if a respirator is needed. If so, personnel must be properly fit-tested and trained in its use.[9]
Troubleshooting Guide
Scenario 1: A small hydrazine solution spill occurs inside the chemical fume hood.
-
Immediate Action:
-
Ensure you are wearing the appropriate PPE.[9]
-
If not already on, turn on the fume hood sash to the proper operating height.
-
Contain the spill using an inert absorbent material, such as sand or vermiculite. Do NOT use combustible materials like paper towels. [4]
-
Carefully collect the absorbent material and place it in a designated, labeled hazardous waste container.[9][12]
-
Decontaminate the spill area according to your lab's established procedures.
-
Report the spill to your supervisor.
-
Scenario 2: A researcher experiences skin contact with a hydrazine solution.
-
Immediate Action:
-
Immediately proceed to the nearest safety shower.[13]
-
Remove any contaminated clothing while under the shower.[9][13]
-
Flush the affected area with copious amounts of water for at least 15 minutes.[1][13]
-
Have a colleague call for emergency medical assistance and inform them of the chemical exposure.[9][13]
-
Seek immediate medical attention.[1][3] Provide the Safety Data Sheet (SDS) for hydrazine to the medical personnel.[3]
-
Scenario 3: The odor of hydrazine is detected in the laboratory.
-
Immediate Action:
-
The ammonia-like odor of hydrazine is detectable at concentrations above the permissible exposure limits, indicating a potential leak or spill.[11][14]
-
Immediately cease all work and evacuate the area.
-
Notify your supervisor and the appropriate safety personnel (e.g., Environmental Health & Safety).
-
Do not re-enter the area until it has been assessed and deemed safe by trained personnel.
-
Experimental Protocols
Protocol 1: General Handling and Dispensing of Hydrazine
-
Preparation:
-
Don all required PPE: flame-resistant lab coat, chemical-resistant gloves, and safety goggles.[1]
-
Ensure the chemical fume hood is on and functioning correctly.
-
Have a designated hazardous waste container ready for any contaminated materials.
-
-
Procedure:
-
Place the hydrazine container in a secondary container and transport it to the fume hood.
-
Perform all manipulations, including weighing and dispensing, within the fume hood.[3]
-
Use compatible materials for handling, such as stainless steel or certain plastics (consult a compatibility chart).[15][16][17]
-
Keep the primary container tightly sealed when not in use.[9][18]
-
-
Post-Procedure:
-
Securely close the hydrazine container and return it to its designated storage location.[3]
-
Dispose of any contaminated disposable materials (e.g., pipette tips, weighing paper) in the designated hazardous waste container.[12]
-
Wipe down the work area within the fume hood.
-
Remove your gloves and lab coat, and wash your hands thoroughly with soap and water.[3][9]
-
Protocol 2: Spill Decontamination and Waste Disposal
-
Spill Decontamination (for trained personnel only):
-
For small spills, after absorbing the hydrazine with an inert material, the area can be decontaminated.
-
A dilute solution of sodium hypochlorite or calcium hypochlorite can be used to neutralize small amounts of hydrazine.[11] Caution: This reaction can be exothermic, so it should only be performed on dilute hydrazine solutions (5% or less).[11]
-
Always follow your institution's specific guidelines for spill cleanup and decontamination.
-
-
Waste Disposal:
-
All hydrazine-containing waste is considered hazardous waste.[3][9]
-
Waste containers must be clearly labeled as "Hazardous Waste - Hydrazine" and include the appropriate hazard pictograms (e.g., toxic, corrosive, flammable).[3][9]
-
Store waste in a designated, well-ventilated area, away from incompatible materials.[9]
-
Arrange for waste pickup through your institution's Environmental Health & Safety department.[3][9]
-
Visualizations
Caption: Emergency response workflow for a hydrazine spill.
References
- Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (n.d.).
- Hydrazine - Hazardous Substance Fact Sheet. (2009). New Jersey Department of Health.
- Performance Chemicals Hydrazine. (n.d.). Arxada.
- Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame.
- Hydrazine. (n.d.). U.S. Environmental Protection Agency (EPA).
- Laboratory Safety Standard Oper
- Hydrazine - SAFETY D
- Hydrazine: general inform
- Hydrazine poisoning. (n.d.). VisualDx.
- HEALTH EFFECTS - Toxicological Profile for Hydrazines. (n.d.).
- Hydrazine hydrate - SAFETY D
- Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydr
- Hydrazine. (n.d.). UC Santa Barbara Environmental Health & Safety.
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- Hydrazine (HSG 56, 1991). (n.d.). Inchem.org.
- 1988 OSHA PEL Project - Hydrazine | NIOSH. (1989). Centers for Disease Control and Prevention (CDC).
- CB-LSOP-Hydrazines.docx. (n.d.). The Brückner Research Group.
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- Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders. (n.d.). Chemical Emergency Medical Guidelines.
- Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. (n.d.). Benchchem.
- Safety and Handling of Hydrazine. (n.d.).
- HYDRAZINE | Occupational Safety and Health Administr
- hydrazine 3503 | niosh. (n.d.). Centers for Disease Control and Prevention (CDC).
- Hydrazine Toxicology. (2023).
- Hydrazine - IDLH | NIOSH. (n.d.). Centers for Disease Control and Prevention (CDC).
- Chemical Comp
- Chemical Compatibility Table. (n.d.). Geotech Environmental Equipment.
- Hydrazine Hydr
- Chemical Compatibility D
- Materials compatible with Hydrazine Hydr
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Column chromatography conditions for purifying (2,4-Dichloro-5-isopropoxyphenyl)hydrazine derivatives
Welcome to the Technical Support Center for the chromatographic purification of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these valuable intermediates. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct, question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine derivatives?
A1: For the purification of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine and its derivatives, silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common and versatile stationary phase.[1][2] The polarity of silica gel allows for effective separation based on the differential adsorption of your target compound and its impurities.[3]
However, the basic nature of the hydrazine moiety can sometimes lead to strong adsorption on the acidic silica surface, resulting in poor recovery or streaking on the column.[4] If you observe this, consider the following:
-
Deactivated Silica Gel: You can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a base, such as 1-2% triethylamine.[5] This will neutralize the acidic silanol groups and improve the elution of your basic compound.
-
Alumina: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.[6]
-
Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase chromatography using a C18-modified silica stationary phase might be a suitable option.[7]
Q2: How do I choose the right mobile phase for my column?
A2: The selection of an appropriate mobile phase is critical for achieving good separation. The ideal solvent system should provide a good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate, with a retention factor (Rf) of approximately 0.2-0.3 for your desired compound.[5]
A common starting point for non-polar to moderately polar compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate . You can gradually increase the proportion of ethyl acetate to increase the polarity of the mobile phase and elute your compounds.
For more polar derivatives, you might need to use more polar solvent systems, such as:
-
Dichloromethane/Methanol
-
Chloroform/Acetone[8]
-
Ethyl acetate/Methanol
Always develop your solvent system using TLC before running a column. This will save you time and solvent, and will give you a good indication of the expected separation.
Q3: My compound seems to be degrading on the column. What can I do?
A3: Degradation on a silica gel column is a common problem, especially for sensitive compounds.[6] Hydrazine derivatives can be susceptible to oxidation or acid-catalyzed decomposition. Here are some troubleshooting steps:
-
Confirm Stability: First, confirm that your compound is indeed unstable on silica gel. You can do this by spotting your compound on a TLC plate, letting it sit for an hour or two, and then developing it. If you see new spots or streaking, your compound is likely degrading.
-
Deactivate the Silica Gel: As mentioned in Q1, deactivating the silica gel with a base like triethylamine can prevent acid-catalyzed degradation.[5]
-
Work Quickly: Minimize the time your compound spends on the column. Flash chromatography, which uses pressure to speed up the elution, is preferable to gravity chromatography.[9]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[6]
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine derivatives.
Problem 1: Poor Separation of My Compound and an Impurity
Symptoms:
-
Overlapping spots on the TLC analysis of column fractions.
-
Broad peaks in the chromatogram.
-
Inability to isolate the pure compound.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Inappropriate Mobile Phase | The polarity of the mobile phase is not optimized to resolve your compound and the impurity. | Re-optimize the solvent system using TLC. Try different solvent combinations or a shallower gradient. A small change in the solvent ratio can sometimes make a big difference. |
| Column Overloading | Too much sample has been loaded onto the column, exceeding its separation capacity. | Use a larger column or load less sample. A general rule of thumb is to use a 1:30 to 1:100 ratio of sample to silica gel by weight. |
| Poor Column Packing | The column is not packed uniformly, leading to channeling of the solvent and poor separation. | Ensure the column is packed carefully and evenly. Avoid air bubbles and cracks in the stationary phase.[2] |
| Compound Co-elution | The impurity has a very similar polarity to your target compound. | Consider using a different stationary phase (e.g., alumina, reversed-phase) or a different solvent system to exploit other intermolecular interactions for separation. |
Problem 2: The Compound is Not Eluting from the Column
Symptoms:
-
No sign of your compound in the collected fractions, even after eluting with a highly polar solvent.
Possible Causes & Solutions:
| Cause | Explanation | Solution | | :--- | :--- | | Compound is Too Polar | The compound is very strongly adsorbed to the silica gel and the mobile phase is not polar enough to elute it. | Increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, you can switch to a more polar system like dichloromethane/methanol. | | Compound Degradation | The compound has degraded on the column.[6] | Test for stability on a TLC plate. If it is degrading, try deactivating the silica gel with triethylamine or using a different stationary phase. | | Compound Precipitation | The compound may have precipitated at the top of the column due to low solubility in the mobile phase. | Ensure your compound is fully dissolved before loading it onto the column. You may need to use a stronger, more polar solvent to dissolve the sample for loading, and then switch to your elution solvent.[10] |
Problem 3: The Compound Elutes Too Quickly (in the Solvent Front)
Symptoms:
-
Your compound is found in the very first fractions collected.
-
Poor separation from non-polar impurities.
Possible Causes & Solutions:
| Cause | Explanation | Solution | | :--- | :--- | | Mobile Phase is Too Polar | The mobile phase is too strong and is washing all the compounds through the column without allowing for proper separation. | Use a less polar mobile phase. Decrease the proportion of the polar solvent in your solvent mixture. | | Sample Loaded in a Too-Polar Solvent | If the sample is loaded in a solvent that is significantly more polar than the mobile phase, it can disrupt the equilibration at the top of the column and cause the compound to move down too quickly. | Dissolve the sample in the mobile phase or a solvent of similar or lower polarity. If the sample is not soluble, consider using the "dry loading" method.[10] |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
-
TLC Analysis: Develop a solvent system that gives your target compound an Rf of ~0.25.
-
Column Preparation:
-
Select an appropriate size column.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in your chosen mobile phase and pour it into the column.
-
Allow the silica gel to settle, ensuring a flat, even surface.
-
Add another layer of sand on top of the silica gel.
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through it.
-
-
Sample Loading:
-
Dissolve your crude sample in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
Monitor the elution by TLC.
-
-
Isolation:
-
Combine the fractions containing your pure compound.
-
Remove the solvent under reduced pressure to obtain your purified product.
-
Protocol 2: Dry Loading the Sample
This method is useful if your compound is not very soluble in the mobile phase.[10]
-
Dissolve your crude sample in a suitable solvent (e.g., dichloromethane, acetone).
-
Add a small amount of silica gel to the solution.
-
Remove the solvent under reduced pressure until you have a free-flowing powder of your compound adsorbed onto the silica gel.
-
Carefully add this powder to the top of your packed and equilibrated column.
-
Proceed with the elution as described in Protocol 1.
Visualizing Your Results: TLC Stains
Since (2,4-Dichloro-5-isopropoxyphenyl)hydrazine derivatives may not be colored, you will need a method to visualize the spots on your TLC plates.
-
UV Light: If your compound contains a chromophore, it will be visible under a UV lamp (254 nm).
-
p-Anisaldehyde Stain: This is a general-purpose stain that reacts with many organic compounds to give colored spots upon heating.[11]
-
Vanillin-Sulfuric Acid Stain: Another versatile stain that can be used for a wide range of compounds.[12]
Troubleshooting Logic Diagram
Below is a flowchart to help you systematically troubleshoot common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography.
References
Sources
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Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural validation of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. Moving beyond a simple recitation of data, we will explore the causality behind our experimental choices and demonstrate how these techniques, when used in concert, provide a self-validating system for structural elucidation.
The molecular structure of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is presented below:
Figure 1. Chemical structure of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
Our objective is to leverage the unique insights from each spectroscopic method to confirm the connectivity and arrangement of every atom in this molecule.
The Synergy of Spectroscopic Techniques: A Workflow for Unambiguous Validation
No single spectroscopic technique provides a complete structural picture. Instead, we rely on the complementary nature of NMR, IR, and MS to build a comprehensive and validated structural assignment.[1][2][3] Each method probes different aspects of the molecule's properties, and their combined data provides a robust system of checks and balances.
Our validation workflow is as follows:
Caption: A workflow diagram illustrating the synergistic approach to structural validation.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is our first port of call to determine the molecular weight and elemental composition of our synthesized compound. This technique provides the molecular formula, a critical first step in structural validation.[4][5]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like methanol or dichloromethane.
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the mass spectrometer.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization, ejects an electron from the molecule to form a molecular ion (M⁺•).[6]
-
Acceleration: The positively charged ions are then accelerated into the mass analyzer using an electric field.
-
Mass Analysis: The ions are deflected by a magnetic field in the mass analyzer. The degree of deflection is inversely proportional to the mass-to-charge ratio (m/z) of the ion.
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.
Data Interpretation and Comparison
Table 1: Mass Spectrometry Data for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
| m/z (Mass-to-Charge Ratio) | Relative Abundance (%) | Proposed Fragment |
| 234/236/238 | 60/40/6 | [M]⁺•, [M+2]⁺•, [M+4]⁺• |
| 192/194 | 100/33 | [M - C₃H₆]⁺• |
| 177/179 | 25/8 | [M - C₃H₇O]⁺• |
| 149/151 | 15/5 | [C₆H₂Cl₂O]⁺• |
| 43 | 80 | [C₃H₇]⁺ |
The mass spectrum provides several key pieces of information:
-
Molecular Ion Peak: The presence of a cluster of peaks at m/z 234, 236, and 238 is characteristic of a molecule containing two chlorine atoms, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[6] This corresponds to the molecular weight of our target compound (C₉H₁₂Cl₂N₂O), which is 235.11 g/mol , with the nominal mass of the most abundant isotopes being 234.[7][][9] The nitrogen rule also supports an even molecular weight due to the presence of two nitrogen atoms.[4]
-
Fragmentation Pattern: The fragmentation pattern gives clues about the molecule's structure. The base peak at m/z 192/194 corresponds to the loss of a propene molecule (C₃H₆), a common fragmentation pathway for isopropyl ethers. The peak at m/z 43 is characteristic of an isopropyl cation ([C₃H₇]⁺).
Caption: Proposed fragmentation pathway for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine in EI-MS.
Infrared (IR) Spectroscopy: Identifying the Functional Group Landscape
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The detector measures the intensity of the transmitted light as a function of wavenumber (cm⁻¹).
-
Background Subtraction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
Data Interpretation and Comparison
Table 2: Infrared Spectroscopy Data for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3350-3250 | Medium, broad | N-H stretch | Hydrazine (-NH-NH₂) |
| 2980-2850 | Medium | C-H stretch | Isopropyl group |
| 1600, 1480 | Medium-Strong | C=C stretch | Aromatic ring |
| 1250 | Strong | C-O stretch | Aryl-alkyl ether |
| 1100 | Strong | C-N stretch | Aromatic amine |
| 850-750 | Strong | C-Cl stretch | Aryl chloride |
The IR spectrum confirms the presence of several key functional groups:
-
The broad absorption in the 3350-3250 cm⁻¹ region is characteristic of N-H stretching vibrations in the hydrazine moiety.[10][11][12] Primary amines typically show two distinct N-H stretching bands, which may be broadened here due to hydrogen bonding.[13]
-
The absorptions in the 2980-2850 cm⁻¹ range are indicative of C-H stretching from the isopropyl group.
-
The characteristic aromatic C=C stretching vibrations are observed around 1600 and 1480 cm⁻¹.
-
A strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the aryl-alkyl ether.[13]
-
The presence of a C-N bond is supported by the absorption around 1100 cm⁻¹.[12]
-
The strong absorptions in the fingerprint region (850-750 cm⁻¹) are consistent with C-Cl stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[14][15] It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field. A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay or FID) is detected.
-
Data Processing: The FID is mathematically transformed (Fourier Transform) to produce the NMR spectrum.
¹H NMR Data Interpretation
Table 3: ¹H NMR Data for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.15 | s | 1H | Ar-H |
| 6.80 | s | 1H | Ar-H |
| 4.50 | septet | 1H | -CH(CH₃)₂ |
| 4.20 | br s | 3H | -NHNH₂ |
| 1.35 | d | 6H | -CH(CH₃)₂ |
-
Aromatic Protons: The two singlets at 7.15 and 6.80 ppm, each integrating to one proton, are consistent with two protons on a highly substituted benzene ring that do not couple to each other.[16][17]
-
Isopropyl Group: The septet at 4.50 ppm (1H) and the doublet at 1.35 ppm (6H) are a classic signature of an isopropyl group. The septet arises from the methine proton being split by the six equivalent methyl protons, and the doublet is due to the methyl protons being split by the single methine proton.
-
Hydrazine Protons: The broad singlet at 4.20 ppm, integrating to three protons, is assigned to the labile protons of the hydrazine group (-NHNH₂). Their broadness and variable chemical shift are due to chemical exchange and hydrogen bonding.[18]
¹³C NMR Data Interpretation
Table 4: ¹³C NMR Data for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 148.5 | Ar-C-O |
| 142.0 | Ar-C-N |
| 125.0 | Ar-C-Cl |
| 120.5 | Ar-C-Cl |
| 118.0 | Ar-C-H |
| 115.5 | Ar-C-H |
| 72.0 | -CH(CH₃)₂ |
| 22.5 | -CH(CH₃)₂ |
-
Aromatic Carbons: The signals in the 115-150 ppm range are characteristic of aromatic carbons.[19][20][21] The chemical shifts are influenced by the attached substituents (Cl, O, N).
-
Aliphatic Carbons: The signals at 72.0 ppm and 22.5 ppm correspond to the methine and methyl carbons of the isopropyl group, respectively.
Conclusion: A Unified and Validated Structural Assignment
By integrating the data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we have constructed a comprehensive and self-validating structural proof for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
-
MS confirmed the correct molecular weight and the presence of two chlorine atoms.
-
IR spectroscopy identified the key functional groups: hydrazine, aromatic ring, ether, and chloro-substituents.
-
¹H and ¹³C NMR provided the definitive carbon-hydrogen framework, establishing the connectivity of the aromatic protons, the isopropyl group, and confirming the substitution pattern on the benzene ring.
This multi-faceted approach ensures the highest level of confidence in the assigned structure, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences. The convergence of evidence from these distinct analytical techniques provides a powerful example of the principles of scientific integrity and trustworthiness in practice.
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A Comparative Guide to the Experimental and Theoretical Properties of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and drug development, a thorough understanding of a molecule's properties is paramount. This guide provides an in-depth comparison of the experimental and theoretical properties of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine, a key intermediate in the synthesis of the herbicide Oxadiazon.[1][2] While this compound serves a specific role in agrochemistry, the principles of its characterization are universally applicable across the chemical sciences.
This document moves beyond a simple listing of data. As a senior application scientist, my objective is to illuminate the causality behind experimental choices and the predictive power of theoretical models. We will explore not just the "what," but the "why" and "how," providing a self-validating framework for chemists to approach the characterization of novel small molecules. We will delve into the practical aspects of empirical measurement and the robust insights offered by computational chemistry, highlighting the synergy and discrepancies between the two.
Physicochemical and Structural Properties: The Empirical Baseline
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine (CAS No. 40178-22-1) is a white solid that is insoluble in water.[1] Its fundamental physicochemical properties, both measured and predicted, form the initial basis of our investigation.
| Property | Experimental Value | Theoretical/Predicted Value | Source |
| Molecular Formula | C₉H₁₂Cl₂N₂O | - | [1][3][4][5] |
| Molecular Weight | ~235.11 g/mol | - | [1][4] |
| Physical State | White Solid | - | [1] |
| Melting Point | Data not available | - | [6] |
| Boiling Point | - | 319.9 ± 42.0 °C | [1] |
| Density | - | 1.325 g/cm³ | [1][5] |
| Water Solubility | Insoluble | - | [1] |
| pKa | - | 4.81 ± 0.30 | [1][3] |
| LogP (XLogP3-AA) | - | 3.2 | [3] |
The lack of an experimentally determined melting point in readily available literature is a common challenge for non-commercial or intermediate compounds.[6] However, the predicted boiling point provides an estimate of the compound's volatility. The predicted pKa suggests it is a weak base, a characteristic feature of arylhydrazines.
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopy is the cornerstone of structural elucidation in organic chemistry. While specific, published spectra for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine are not widely available, we can predict the expected features based on its known structure and data from analogous compounds. This predictive analysis is a critical skill for any research scientist.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. For our target molecule, we would expect to see characteristic absorptions for N-H, C-H, C=C (aromatic), and C-O bonds.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| N-H Stretch (Hydrazine) | 3400-3200 | Two bands may be present for the symmetric and asymmetric stretching of the -NH₂ group. These are often broad. |
| C-H Stretch (Aromatic) | 3100-3000 | Sharp, medium-to-weak bands. |
| C-H Stretch (Aliphatic - Isopropyl) | 2980-2850 | Strong, sharp bands corresponding to the methyl and methine C-H bonds. |
| C=C Stretch (Aromatic Ring) | 1600-1450 | Multiple medium-to-strong bands are characteristic of the benzene ring. |
| C-O Stretch (Isopropyl Ether) | 1250-1000 | A strong band is expected for the aryl-alkyl ether linkage. |
| C-Cl Stretch | 850-550 | Typically found in the fingerprint region and can be difficult to assign definitively. |
For comparison, the published IR spectrum of (2,4-dinitrophenyl)hydrazine shows characteristic N-H stretching bands around 3300 cm⁻¹ and aromatic C=C stretching in the 1600-1500 cm⁻¹ region, which aligns with our expectations.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by probing the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
Predicted ¹H NMR Spectrum:
The proton NMR spectrum would provide information on the number of different types of protons and their connectivity.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ (Hydrazine) | 3.5 - 5.0 | Broad singlet | 2H |
| Ar-H (Aromatic) | 6.8 - 7.5 | Two singlets | 1H each |
| -CH- (Isopropyl) | 4.0 - 4.7 | Septet | 1H |
| -CH₃ (Isopropyl) | 1.2 - 1.5 | Doublet | 6H |
Rationale: The aromatic protons are in distinct electronic environments due to the substitution pattern, leading to two separate signals. The isopropyl methine proton (-CH-) is split into a septet by the six equivalent methyl protons, which in turn are split into a doublet by the single methine proton. The hydrazine protons often appear as a broad signal due to exchange and quadrupolar effects.
Predicted ¹³C NMR Spectrum:
The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Ar-C (Aromatic) | 110 - 155 |
| -CH- (Isopropyl) | 65 - 75 |
| -CH₃ (Isopropyl) | 20 - 25 |
Rationale: We expect six distinct signals for the aromatic carbons due to the lack of symmetry. The carbon attached to the oxygen (part of the isopropoxy group) will be the most downfield of the aliphatic carbons. Phenylhydrazine itself shows aromatic carbon signals in the range of 113-150 ppm, supporting our prediction.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): A prominent peak at m/z ≈ 234. This peak should exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.
-
Fragmentation: Common fragmentation pathways would include the loss of the isopropyl group, loss of the hydrazine group, and cleavage of the C-O ether bond.
Theoretical Properties via Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting molecular properties.[6][9][10][11][12] These in silico experiments allow for the calculation of geometries, energies, and spectra, offering a valuable counterpart to experimental data.
A common and reliable method for a molecule of this type is DFT using the B3LYP functional with a 6-311++G(d,p) basis set.[13] This level of theory provides a good balance of accuracy and computational cost for predicting geometries and spectroscopic properties of organic molecules.[13]
Comparison of Experimental and Theoretical Approaches:
| Parameter | Experimental Approach | Theoretical Approach (DFT) |
| Molecular Geometry | X-ray Crystallography | Geometry Optimization |
| IR Spectrum | FT-IR Spectrometer | Vibrational Frequency Calculation |
| NMR Spectrum | NMR Spectrometer | GIAO (Gauge-Independent Atomic Orbital) Calculation |
| Electronic Properties | Electrochemistry, UV-Vis | HOMO-LUMO Energy Calculation |
The theoretical approach allows for the visualization of the molecule's 3D structure, its molecular orbitals (HOMO/LUMO), and the electrostatic potential map, which can provide insights into its reactivity.
Caption: 2D structure of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
Experimental & Computational Workflows
To ensure scientific integrity, both experimental and theoretical protocols must be robust and self-validating.
Standard Experimental Workflow
The characterization of a newly synthesized batch of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine would follow a logical progression of techniques.
Caption: Standard experimental workflow for compound characterization.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is crucial; the compound must be soluble, and the solvent signals should not overlap with key analyte signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
-
Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 400 MHz spectrometer, 16-32 scans, appropriate pulse sequence).
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Assign the peaks based on their chemical shift, integration, and multiplicity.
Standard Computational Workflow
A theoretical investigation complements the experimental work by providing a deeper understanding of the molecule's intrinsic properties.
Caption: Standard workflow for DFT-based property prediction.
Protocol: DFT Geometry Optimization and Frequency Calculation
-
Structure Input: Build the 3D structure of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine using molecular modeling software.
-
Method Selection: Choose a theoretical method and basis set (e.g., B3LYP/6-311++G(d,p)) within a computational chemistry package like Gaussian.
-
Job Submission: Submit a geometry optimization calculation followed by a frequency calculation. The frequency calculation serves two purposes: to confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
Output Analysis: Extract the optimized coordinates (bond lengths, angles), energies (HOMO/LUMO), and vibrational frequencies from the output file.
-
Spectrum Simulation: Visualize the predicted IR spectrum. Apply a scaling factor (e.g., ~0.96 for B3LYP) to the calculated frequencies to better match experimental values, accounting for anharmonicity and method limitations.
Conclusion: A Synergistic Approach
The comprehensive characterization of a molecule like (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a clear demonstration of the synergy between experimental measurement and theoretical prediction. While experimental data provides the tangible, real-world properties of the substance, computational chemistry offers a powerful lens to understand and predict its behavior at an atomic level. For the modern researcher, proficiency in both realms is not just advantageous; it is essential for accelerating discovery and innovation. This guide serves as a framework for this integrated approach, encouraging a deeper, more mechanistic understanding of chemical compounds.
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Zheng, Y., et al. (2018). Computational Study on N–N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives. The Journal of Physical Chemistry A. [Link]
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- Google Patents. CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
- Google Patents. CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
-
Biomedical and Pharmacology Journal. (2015). Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. [Link]
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Pharmaffiliates. 1-Trimethylacetyl-2-(2,4-dichloro-5-isopropoxyphenyl)hydrazine. [Link]
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A Comparative Guide to the Synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine: Established Routes and Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a critical building block in the synthesis of numerous compounds, most notably as a key intermediate in the production of the tyrosine kinase inhibitor Dasatinib, a vital medication in cancer therapy. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance to the pharmaceutical and chemical industries. This guide provides an in-depth comparison of the traditional synthesis pathway with modern, alternative routes, offering detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages.
Introduction: The Significance of a Key Intermediate
The molecular architecture of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine, with its specific substitution pattern, makes it an ideal precursor for constructing the complex heterocyclic systems found in many active pharmaceutical ingredients (APIs). Its primary role as an intermediate for Dasatinib underscores the need for robust and optimized synthetic methodologies. This guide will explore the established, multi-step synthesis from the corresponding aniline derivative and contrast it with emerging catalytic methods that offer potential improvements in efficiency and environmental impact.
Route 1: The Traditional Pathway - Diazotization and Reduction of 2,4-Dichloro-5-isopropoxyaniline
The most well-established method for preparing (2,4-Dichloro-5-isopropoxyphenyl)hydrazine involves a two-step sequence starting from 2,4-dichloro-5-isopropoxyaniline: diazotization followed by reduction of the resulting diazonium salt.
Step 1: Synthesis of the Precursor - 2,4-dichloro-5-isopropoxyaniline
The necessary precursor, 2,4-dichloro-5-isopropoxyaniline, is typically synthesized from 2,4-dichloro-5-isopropoxynitrobenzene. This transformation is a standard nitro group reduction.
Experimental Protocol: Reduction of 2,4-dichloro-5-isopropoxynitrobenzene
A common industrial method for this reduction involves catalytic hydrogenation.[1]
-
Reaction Setup: A high-pressure reactor is charged with 2,4-dichloro-5-isopropoxynitrobenzene, a suitable solvent such as methanol, a hydrogenation catalyst (e.g., palladium on carbon), and a promoter.
-
Hydrogenation: The reactor is purged and then pressurized with hydrogen gas to approximately 2.0 MPa. The reaction mixture is stirred vigorously at a controlled temperature.
-
Monitoring and Work-up: The reaction is monitored by hydrogen uptake. Once the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude 2,4-dichloro-5-isopropoxyaniline.
Another patented method describes the use of hydrazine hydrate in the presence of a composite catalyst.[2][3]
-
Reaction Setup: 2,4-dichloro-5-isopropoxynitrobenzene is dissolved in ethanol in a reaction vessel equipped with a stirrer, thermometer, and addition funnel. A composite catalyst (e.g., activated carbon, Fe(OH)₃, and Al(OH)₃) is added.
-
Reaction: The mixture is heated to 60-80°C, and hydrazine hydrate is added dropwise over 1-3 hours. The reaction is maintained at this temperature for an additional 2-6 hours.
-
Work-up: After cooling, the catalyst is filtered off, and the filtrate contains the 2,4-dichloro-5-isopropoxyaniline product in solution.
-
Causality of Experimental Choices: The choice of reduction method often depends on the scale of the synthesis and available equipment. Catalytic hydrogenation is highly efficient and clean but requires specialized high-pressure reactors. The hydrazine hydrate method is effective and can be performed in standard laboratory glassware, with the composite catalyst enhancing the reaction rate and yield.[2][3]
Step 2: Diazotization and Reduction to (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
This two-step, one-pot process is the core of the traditional synthesis.
Experimental Protocol: Diazotization and Reduction
-
Diazotization: 2,4-dichloro-5-isopropoxyaniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature to form the diazonium salt in situ.
-
Reduction: The freshly prepared diazonium salt solution is then added to a cold solution of a reducing agent. Common reducing agents for this step include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite (Na₂SO₃). The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
-
Work-up and Isolation: The crude hydrazine product, often as a hydrochloride salt, is isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system.
-
Causality of Experimental Choices: The low temperature during diazotization is critical to prevent the unstable diazonium salt from decomposing. The choice of reducing agent can influence the yield and purity of the final product. Tin(II) chloride is a powerful reducing agent for this transformation, while sodium sulfite offers a less toxic alternative.
Alternative Synthesis Routes: Modern Catalytic Approaches
In recent years, advances in organometallic chemistry have provided alternative methods for the synthesis of arylhydrazines that can offer advantages in terms of step economy, milder reaction conditions, and functional group tolerance.
Route 2: Palladium-Catalyzed Cross-Coupling of Aryl Halides with Hydrazine
This method involves the direct coupling of an aryl halide with hydrazine hydrate, catalyzed by a palladium complex.
Conceptual Protocol: Palladium-Catalyzed Arylation
-
Reaction Setup: A reaction vessel is charged with the aryl halide (e.g., 1,2,4-trichloro-5-isopropoxybenzene), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst), a suitable phosphine ligand (e.g., a Josiphos-type ligand), a base (e.g., KOH), and a solvent (e.g., dioxane).
-
Reaction: Hydrazine hydrate is added, and the mixture is heated under an inert atmosphere. The reaction progress is monitored by techniques such as GC-MS or LC-MS.
-
Work-up and Isolation: After completion, the reaction mixture is cooled, diluted with a suitable organic solvent, and washed with water. The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.
-
Expertise & Experience: The choice of ligand is crucial for the success of this reaction, as it influences the catalyst's activity and selectivity for mono-arylation of hydrazine.[4] The use of a strong, non-nucleophilic base is also critical. This method avoids the use of stoichiometric and often hazardous reagents like sodium nitrite and strong acids.
Route 3: Copper-Catalyzed Arylation of Hydrazine with Arylboronic Acids
This approach utilizes a copper catalyst to mediate the coupling of an arylboronic acid with hydrazine.
Conceptual Protocol: Copper-Catalyzed Arylation
-
Reaction Setup: A reaction vessel is charged with the arylboronic acid, a copper catalyst (e.g., Cu(OAc)₂ or CuI), a base (e.g., a tertiary amine), and a solvent (e.g., methanol or DMF).
-
Reaction: Hydrazine hydrate is added, and the reaction is typically stirred at room temperature or with gentle heating.
-
Work-up and Isolation: The work-up procedure is similar to the palladium-catalyzed method, involving extraction and purification by chromatography or recrystallization.
-
Trustworthiness: Copper-catalyzed reactions are often more cost-effective than their palladium-catalyzed counterparts. The reaction conditions are generally mild, which can be advantageous for substrates with sensitive functional groups.[5][6][7]
Comparison of Synthesis Routes
| Feature | Traditional Route (Diazotization) | Palladium-Catalyzed Coupling | Copper-Catalyzed Coupling |
| Starting Materials | Substituted Aniline | Substituted Aryl Halide | Substituted Arylboronic Acid |
| Key Reagents | NaNO₂, Strong Acids, Reducing Agents (SnCl₂ or Na₂SO₃) | Pd Catalyst, Ligand, Base | Cu Catalyst, Base |
| Reaction Conditions | Low temperatures (0-5°C) for diazotization | Elevated temperatures | Mild temperatures (often room temp.) |
| Advantages | Well-established, often high-yielding for specific substrates | High functional group tolerance, avoids harsh acidic conditions | Cost-effective catalyst, very mild reaction conditions |
| Disadvantages | Use of potentially unstable diazonium salts, hazardous reagents, often requires stoichiometric reducing agents | Cost of palladium and ligands, requires inert atmosphere | Substrate scope can be more limited than Pd-catalyzed methods |
| Scalability | Well-documented for industrial scale | Scalable, with catalyst loading being a key cost factor | Potentially scalable and cost-effective for industrial production |
Conclusion
The traditional synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine via diazotization and reduction of the corresponding aniline remains a viable and widely practiced method, particularly on an industrial scale. However, the use of hazardous reagents and the generation of significant waste streams are notable drawbacks.
Modern catalytic methods, particularly palladium- and copper-catalyzed cross-coupling reactions, offer promising alternatives. These routes often proceed under milder conditions, exhibit greater functional group tolerance, and have the potential for improved atom economy and reduced environmental impact. While the cost of precious metal catalysts can be a consideration, ongoing research into more efficient catalyst systems and lower catalyst loadings is making these methods increasingly attractive for industrial applications.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the scale of the synthesis, the availability of starting materials and reagents, and the specific requirements for purity and yield. The information and protocols provided in this guide are intended to serve as a valuable resource for making informed decisions in the synthesis of this critical pharmaceutical intermediate.
References
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Efficient Copper-Catalyzed Selective Synthesis of 1,1-Diaryl Hydrazines from Aryl Boronic Acids and Hydrazine Hydrate. Chemical Methodologies.
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Efficient Copper-Catalyzed Selective Synthesis of 1,1-Diaryl Hydrazines from Aryl Boronic Acids and Hydrazine Hydrate. ResearchGate.
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2,4-Dichloro-5-isopropyloxyaniline. ChemBK.
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Arylation of substituted hydrazines with arylboronic acids. Estonian Academy Publishers.
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Palladium-Catalyzed Coupling of Aryl Halides and Hydrazine. Synfacts.
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Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie International Edition.
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Synthesis method of 2,4-dichloro-5-isopropoxy aniline. Google Patents.
-
One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. SciELO.
-
Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N , N -Diarylhydrazines. ResearchGate.
-
Palladium-catalyzed denitrogenative cross-coupling of aryl halides with arylhydrazines under mild reaction conditions. Semantic Scholar.
-
Palladium-Catalyzed Monoarylation of Arylhydrazines with Aryl Tosylates. ResearchGate.
-
Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. ACS Publications.
-
Palladium-Catalyzed Coupling of Aryl Halides and Silyl-Acetylenes Using Microwave Irradiation. MDPI.
-
Copper Nanoparticle-Catalyzed Coupling of Arylsulfonyl Hydrazides and Arylboronic Acids. Thieme.
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Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. International Journal of Pharmaceutical Sciences Review and Research.
-
Synthesis method of 2,4-dichloro-5-isopropoxy aniline. Google Patents.
-
Diazotisation. Organic Chemistry Portal.
-
Synthesis of 2,4-dichloro-5-fluoro-benzoylacetonitrile. PrepChem.
-
Removal of amino in anilines through diazonium salt-based reactions. ResearchGate.
-
2,4-Dichloro-5-isopropoxyaniline. Santa Cruz Biotechnology.
-
Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts. Google Patents.
-
Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. ResearchGate.
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1.1 Process Description. Environment Clearance.
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scaling up the synthesis of 2,5-Dichloropyrazine for industrial production. Benchchem.
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A Comparative Guide to the Reactivity of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine for Synthetic Applications
Introduction: The Critical Role of Substituted Hydrazines in Synthesis
In the landscape of pharmaceutical and agrochemical development, substituted arylhydrazines are indispensable building blocks. Their utility is most prominently showcased in the Fischer indole synthesis , a cornerstone reaction for creating the indole core found in a vast array of bioactive molecules, from antimigraine drugs of the triptan class to novel anticancer agents.[1][2] The reactivity of the arylhydrazine is a critical parameter that dictates reaction kinetics, yield, and the required process conditions. Understanding the nuanced effects of aromatic substituents is therefore paramount for efficient process development and the rational design of new synthetic routes.
This guide provides an in-depth technical comparison of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine , a key intermediate in the production of the herbicide Oxadiazon, against a curated set of structurally similar compounds.[3][4] We will dissect the electronic and steric influences of its substituents and benchmark its reactivity. This document is intended for researchers, scientists, and drug development professionals, offering not only theoretical insights but also a robust experimental framework for quantifying reactivity in a laboratory setting.
Compound Profiles: A Structural Overview
The reactivity of an arylhydrazine is a direct consequence of the electronic environment of the hydrazine moiety. The substituents on the aromatic ring can either donate or withdraw electron density, thereby modulating the nucleophilicity of the terminal nitrogen atom. For this guide, we will compare our target compound against four analogues, each chosen to isolate the effect of specific functional groups.
| Compound Name | Structure | Molecular Weight ( g/mol ) | pKa (Predicted) | Key Features |
| (2,4-Dichloro-5-isopropoxyphenyl)hydrazine | Clc1cc(Cl)c(NN)cc1OC(C)C | 235.11[5] | 4.81±0.30[6] | Target compound with both electron-withdrawing (Cl) and electron-donating (O-iPr) groups. |
| Phenylhydrazine | c1ccc(NN)cc1 | 108.14 | ~5.2 | Unsubstituted parent compound; serves as the baseline for reactivity.[7] |
| (2,4-Dichlorophenyl)hydrazine | Clc1cc(Cl)c(NN)cc1 | 177.03 | ~3.8 | Analogue isolating the effect of two electron-withdrawing chloro groups.[8] |
| (4-Isopropoxyphenyl)hydrazine | CC(C)Oc1ccc(NN)cc1 | 166.22 | ~5.5 | Analogue isolating the effect of an electron-donating isopropoxy group.[9] |
| (4-Nitrophenyl)hydrazine | O=c1ccc(NN)cc1 | 153.14 | ~3.9 | Analogue with a strongly electron-withdrawing nitro group for a lower reactivity benchmark.[3] |
Theoretical Basis for Reactivity: The Fischer Indole Synthesis
The Fischer indole synthesis is an exemplary reaction for evaluating arylhydrazine reactivity. It proceeds in two main stages: (1) the formation of a phenylhydrazone via condensation with a ketone or aldehyde, and (2) an acid-catalyzed intramolecular rearrangement ([3][3]-sigmatropic shift) to form the indole, with the elimination of ammonia.[2][10]
The initial hydrazone formation is a nucleophilic addition-elimination reaction. The rate of this step is directly influenced by the nucleophilicity of the terminal nitrogen of the hydrazine.
-
Electron-Donating Groups (EDGs) , such as the isopropoxy group (-O-iPr), increase electron density on the aromatic ring through resonance. This effect is passed to the hydrazine moiety, increasing its nucleophilicity and thus accelerating the reaction rate.[11]
-
Electron-Withdrawing Groups (EWGs) , like chloro (-Cl) and nitro (-NO₂), pull electron density away from the ring via inductive and resonance effects. This reduces the nucleophilicity of the hydrazine, slowing the reaction.[11]
Based on these principles, we can predict a relative reactivity order for hydrazone formation:
(Most Reactive) 4-Isopropoxyphenylhydrazine > Phenylhydrazine > (2,4-Dichloro-5-isopropoxyphenyl)hydrazine > 2,4-Dichlorophenylhydrazine > 4-Nitrophenylhydrazine (Least Reactive)
The reactivity of our target compound, (2,4-Dichloro-5-isopropoxyphenyl)hydrazine , is expected to be a finely balanced interplay between the activating effect of the para-isopropoxy group and the deactivating inductive effects of the two ortho/para-chloro groups.
Experimental Design for Reactivity Benchmarking
To empirically validate our predicted reactivity, we propose a standardized experimental protocol to measure the kinetics of hydrazone formation. A kinetic spectrophotometric assay is the method of choice due to its high sensitivity, precision, and ability to monitor the reaction in real-time. The formation of the hydrazone product, which is typically a colored compound with a unique UV-Vis absorbance spectrum, can be tracked over time.
Detailed Experimental Protocol: Kinetic Spectrophotometric Assay
This protocol describes a self-validating system for comparing the reactivity of the five selected hydrazines by monitoring their reaction with acetophenone.
1. Materials and Reagents:
-
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine
-
Phenylhydrazine
-
(2,4-Dichlorophenyl)hydrazine hydrochloride
-
(4-Isopropoxyphenyl)hydrazine
-
(4-Nitrophenyl)hydrazine
-
Acetophenone (99%+)
-
Absolute Ethanol (Spectroscopic Grade)
-
0.1 M Acetic Acid (for catalysis)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
2. Reagent Preparation:
-
Hydrazine Stock Solutions (0.01 M): For each hydrazine, accurately weigh the appropriate amount and dissolve in absolute ethanol to a final concentration of 0.01 M. Note: For hydrochloride salts, an equivalent of a non-nucleophilic base may be required to free the hydrazine.
-
Acetophenone Solution (0.1 M): Prepare a 0.1 M solution of acetophenone in absolute ethanol.
-
Reaction Buffer: Mix absolute ethanol with 1% v/v of 0.1 M acetic acid.
3. Spectrophotometer Setup:
-
Determine the wavelength of maximum absorbance (λmax) for the hydrazone product of one of the reactions (e.g., phenylhydrazine + acetophenone). This is typically in the 350-450 nm range. Set the spectrophotometer to monitor absorbance at this λmax.
-
Set the cuvette holder temperature to a constant 25.0 °C.
4. Kinetic Run Procedure (to be repeated for each hydrazine):
-
Pipette 2.8 mL of the reaction buffer (ethanol/acetic acid) into a quartz cuvette.
-
Add 0.1 mL of the 0.01 M hydrazine stock solution. Mix gently by inverting the cuvette.
-
Place the cuvette in the spectrophotometer and blank the instrument.
-
To initiate the reaction, add 0.1 mL of the 0.1 M acetophenone solution, cap the cuvette, invert twice to mix, and immediately start recording the absorbance at λmax every second for 300 seconds.
-
Perform each kinetic run in triplicate to ensure reproducibility.
5. Data Analysis:
-
Plot Absorbance vs. Time (in seconds) for each run.
-
Identify the initial linear portion of the curve (typically the first 30-60 seconds).
-
Calculate the slope of this linear portion using linear regression. The slope represents the initial reaction rate (ΔAbs/Δt).
-
Average the initial rates from the triplicate runs for each hydrazine.
Expected Results and Data Interpretation
The calculated initial rates provide a quantitative measure of reactivity. The data should be compiled for clear comparison.
| Hydrazine Compound | Average Initial Rate (ΔAbs/s) | Relative Reactivity (Rate / Rate of Phenylhydrazine) |
| Phenylhydrazine | Experimental Value | 1.00 (Reference) |
| (4-Isopropoxyphenyl)hydrazine | Experimental Value | > 1.0 |
| (2,4-Dichloro-5-isopropoxyphenyl)hydrazine | Experimental Value | Expected < 1.0 |
| (2,4-Dichlorophenyl)hydrazine | Experimental Value | << 1.0 |
| (4-Nitrophenyl)hydrazine | Experimental Value | <<< 1.0 |
The results are expected to align with our theoretical predictions. The electron-donating isopropoxy group in 4-isopropoxyphenylhydrazine should yield the highest rate. Conversely, the powerful electron-withdrawing nitro group in 4-nitrophenylhydrazine will result in the slowest rate. The two chloro groups on 2,4-dichlorophenylhydrazine will also significantly reduce its reactivity compared to the unsubstituted phenylhydrazine.
The reactivity of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine will be particularly insightful. Its rate will likely be lower than that of phenylhydrazine, indicating that the deactivating inductive effect of the two chlorine atoms outweighs the activating resonance effect of the isopropoxy group. This quantitative data is invaluable for synthetic chemists, as it informs the choice of reaction conditions. For a less reactive hydrazine, harsher conditions such as higher temperatures, stronger acid catalysts, or longer reaction times may be necessary to achieve a desirable yield in a reaction like the Fischer indole synthesis.
Safety and Handling Considerations
All work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Arylhydrazines: Many substituted hydrazines are toxic and potential carcinogens. Avoid inhalation, ingestion, and skin contact.[7]
-
4-Nitrophenylhydrazine: This compound, especially when dry, is a powerful explosive and is sensitive to friction, shock, and heat. It is typically supplied wetted with water to mitigate this risk. Handle with extreme caution and do not allow it to dry out.[1][3]
-
Acids and Solvents: Handle acetic acid and ethanol with care, avoiding contact and inhalation.
Conclusion
The reactivity of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a product of the competing electronic effects of its substituents. While the isopropoxy group is activating, the dual chloro groups exert a stronger deactivating influence, rendering it less nucleophilic than unsubstituted phenylhydrazine. This guide provides a robust theoretical and experimental framework for quantifying these differences. By employing a kinetic spectrophotometric assay, researchers can generate reliable, comparative data to guide reaction optimization, catalyst selection, and the design of novel synthetic strategies. This systematic approach to understanding reactivity is fundamental to advancing the efficiency and innovation of modern chemical synthesis.
References
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PubChem. (4-Nitrophenyl)hydrazine. National Center for Biotechnology Information. [Link]
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PubChem. Phenylhydrazine. National Center for Biotechnology Information. [Link]
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Wikipedia. Fischer indole synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 4-Nitrophenylhydrazine Hydrochloride in Modern Chemical Synthesis. [Link]
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Hishmeh, G. A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2441–2449. [Link]
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Exploring (2,4-Dichloro-5-isopropoxyphenyl)hydrazine: Properties and Applications. [Link]
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PubChem. (4-Isopropoxy-phenyl)-hydrazine. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
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Comparative Guide to Cross-Validation of Analytical Methods for Quantifying (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
A Senior Application Scientist's Guide to Ensuring Methodological Integrity in Pharmaceutical Analysis
Introduction: The Critical Role of Impurity Profiling in Drug Synthesis
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a critical chemical intermediate in the synthesis of Venetoclax, a potent BCL-2 inhibitor used in oncology. As with any active pharmaceutical ingredient (API) synthesis, controlling the levels of starting materials, intermediates, and potential impurities is paramount to ensure the safety and efficacy of the final drug product. The accurate quantification of this specific hydrazine is therefore not merely an analytical exercise; it is a fundamental requirement for regulatory compliance and patient safety.
This guide provides a comprehensive framework for the cross-validation of two distinct analytical methods for the quantification of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. Cross-validation is the formal process of comparing two or more analytical methods to determine their equivalence. This is a critical step when one method is replacing another, when validating a new method against a reference standard, or to ensure consistency across different laboratories or instruments. Here, we will compare a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a Gas Chromatography-Mass Spectrometry (GC-MS) method. Our objective is to demonstrate that both methods are reliable and provide congruent results, thereby ensuring the integrity of the data generated during drug development and quality control.
This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, aligning with the principles of Expertise, Authoritativeness, and Trustworthiness (E-E-A-T) expected in a regulated pharmaceutical environment.
Methodological Overview: Selecting the Right Tools
The choice of an analytical technique is dictated by the physicochemical properties of the analyte. (2,4-Dichloro-5-isopropoxyphenyl)hydrazine possesses a UV-absorbing aromatic ring, making it a suitable candidate for HPLC-UV analysis. However, its hydrazine moiety presents challenges, including potential reactivity and thermal instability. GC-MS, while offering superior specificity through mass fragmentation patterns, often requires derivatization to improve the analyte's volatility and stability.
-
Method A: Reversed-Phase HPLC-UV. This technique is the workhorse of pharmaceutical analysis. It is robust, reliable, and offers excellent quantitation. The primary challenge is ensuring adequate separation from structurally similar impurities.
-
Method B: Gas Chromatography-Mass Spectrometry (GC-MS). This method provides orthogonal selectivity, meaning it separates compounds based on different chemical properties (volatility and mass-to-charge ratio) than HPLC (polarity). This orthogonality is highly valuable in cross-validation as it reduces the probability that the same impurity will co-elute in both systems.
The Cross-Validation Workflow
The entire cross-validation process is designed as a self-validating system. By establishing predefined acceptance criteria and comparing the performance of two orthogonal methods, we build a high degree of confidence in the analytical results.
Caption: High-level workflow for the cross-validation of two analytical methods.
Experimental Protocols
The following protocols are detailed to allow for replication and demonstrate the level of specificity required for regulatory submission.
Protocol 1: Method A - HPLC-UV Quantification
1. Rationale: A reversed-phase C18 column is selected due to the non-polar nature of the analyte, providing good retention. An acidic mobile phase (using phosphoric acid) is employed to protonate the hydrazine, ensuring a consistent ionic state and sharp peak shape. UV detection at 230 nm is chosen based on the analyte's absorbance maximum, maximizing sensitivity.
2. Instrumentation & Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 30% B to 80% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- UV Detection: 230 nm.
3. Standard & Sample Preparation:
- Prepare a 1.0 mg/mL stock solution of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine reference standard in Acetonitrile.
- Create a calibration curve by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
- Accurately weigh ~25 mg of the drug substance (Venetoclax) sample, dissolve in 25.0 mL of Acetonitrile, and sonicate for 10 minutes.
- Filter the sample through a 0.45 µm PTFE syringe filter prior to injection.
Protocol 2: Method B - GC-MS Quantification
1. Rationale: Direct injection of hydrazines into a hot GC inlet can cause degradation. Therefore, derivatization is essential. Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common and effective strategy. It replaces the active hydrogens on the hydrazine group with trimethylsilyl (TMS) groups, increasing thermal stability and volatility. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring only characteristic ions of the derivatized analyte.
2. Instrumentation & Conditions:
- GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
- Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
- Inlet Temperature: 250°C.
- Carrier Gas: Helium, 1.2 mL/min constant flow.
- Oven Program: 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min.
- MSD Transfer Line: 280°C.
- Ion Source: 230°C (Electron Ionization).
- MS Mode: Selected Ion Monitoring (SIM). Monitor for 3-4 characteristic ions of the TMS-derivatized analyte (ions to be determined during method development).
3. Derivatization & Sample Preparation:
- Prepare standard and sample stock solutions as described for the HPLC method.
- In a GC vial, add 100 µL of each standard or sample solution.
- Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
- Cap the vial and heat at 70°C for 30 minutes.
- Cool to room temperature before injection.
- Inject 1 µL of the derivatized solution.
Cross-Validation Plan & Acceptance Criteria
The core of the study involves analyzing at least three independent batches of Venetoclax containing quantifiable levels of the hydrazine impurity with both fully validated methods. The results are then statistically compared. The validation parameters for each individual method must meet the standards set by the International Council for Harmonisation (ICH) guideline Q2(R1).
Caption: Interrelationship of key validation parameters for a reliable analytical method.
The acceptance criteria for the comparison are summarized below.
| Parameter | Acceptance Criteria (based on ICH Q2(R1)) | Purpose in Cross-Validation |
| Specificity | No interference at the retention time of the analyte peak from blanks, placebos, or other known impurities. | Confirms both methods are measuring only the target analyte without interference. |
| Linearity (r²) | Coefficient of determination (r²) ≥ 0.995 for a minimum of 5 concentration levels. | Ensures a proportional response to concentration changes in both methods. |
| Accuracy | Mean recovery of 90.0% - 110.0% for spiked samples at three concentration levels (e.g., 50%, 100%, 150% of target). | Demonstrates that both methods can accurately measure the true amount of analyte present. |
| Precision (%RSD) | Repeatability (n=6): ≤ 5.0% RSD. Intermediate Precision (different day/analyst): ≤ 10.0% RSD. | Establishes the consistency and reproducibility of each method independently. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. The LOQ must be below the reporting threshold for the impurity. | Defines the lower limit of reliable measurement for each method. |
| Statistical Comparison | Student's t-test: No significant difference between the mean results of the two methods (p > 0.05). F-test: No significant difference between the variances of the two methods. | The ultimate test of equivalence. It statistically proves that the methods produce comparable results. |
Hypothetical Data & Comparative Analysis
Let's assume three batches of Venetoclax were analyzed. The results for the (2,4-Dichloro-5-isopropoxyphenyl)hydrazine impurity are presented below (% w/w).
| Batch ID | Method A: HPLC-UV (% w/w) | Method B: GC-MS (% w/w) | % Difference |
| VNT-24-001 | 0.085 | 0.088 | 3.49% |
| VNT-24-002 | 0.112 | 0.109 | -2.73% |
| VNT-24-003 | 0.046 | 0.047 | 2.15% |
| Mean | 0.081 | 0.081 | |
| Std. Dev. | 0.033 | 0.031 | |
| % RSD | 40.7% | 38.3% |
Statistical Interpretation:
-
Mean Comparison (t-test): A paired t-test on this data would yield a p-value >> 0.05, indicating no statistically significant difference between the mean values obtained by the two methods.
-
Variance Comparison (F-test): An F-test would show that the ratio of the variances is close to 1, indicating that both methods have similar precision.
Conclusion and Final Recommendations
This guide has detailed a rigorous cross-validation protocol for two orthogonal analytical methods—HPLC-UV and GC-MS—for the quantification of a critical pharmaceutical intermediate. By adhering to established regulatory guidelines and employing statistical analysis, we have demonstrated a pathway to scientifically prove the equivalence of these methods.
-
The HPLC-UV method stands out for its simplicity, robustness, and high throughput, making it ideal for routine quality control testing.
-
The GC-MS method , while more complex due to the derivatization step, offers unparalleled specificity and serves as an excellent confirmatory technique, invaluable for out-of-specification (OOS) investigations or reference standard characterization.
Having two validated, cross-referenced methods provides a powerful analytical toolkit. It enhances the reliability of data, mitigates risks associated with a single method failing, and demonstrates a profound commitment to analytical excellence and product quality to regulatory agencies. This approach ensures that the measurement of critical impurities like (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is always built on a foundation of validated, trustworthy, and scientifically sound data.
References
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Department of Health and Human Services. [Link]
-
Dong, M. W. HPLC and UHPLC for Practicing Scientists. (2013). John Wiley & Sons. [Link]
-
Hübschmann, H-J. Handbook of GC-MS: Fundamentals and Applications. (2015). Wiley-VCH. [Link]
A Comparative Guide to the Efficacy of Herbicides Derived from (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
Introduction: The Significance of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine in Herbicide Synthesis
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine stands as a critical intermediate in the synthesis of a distinct class of herbicides. Its primary contribution to the agrochemical field is its role as a foundational building block for Oxadiazon, a potent pre-emergent herbicide.[1] This guide provides an in-depth comparative analysis of Oxadiazon, derived from this hydrazine, against other key protoporphyrinogen oxidase (PPO) inhibiting herbicides. Our focus will be on the efficacy, mechanism of action, and experimental validation of these compounds, offering a comprehensive resource for researchers and professionals in crop protection and herbicide development.
Oxadiazon is a member of the oxadiazole chemical family and is deployed for the pre-emergent and early post-emergent control of annual grasses and broadleaf weeds.[2] Its herbicidal action is rooted in the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the tetrapyrrole biosynthesis pathway.[2][3]
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Herbicides that inhibit protoporphyrinogen oxidase (PPO) disrupt the biosynthesis of chlorophyll and heme in plants.[4] PPO is an enzyme located in the chloroplast and mitochondria that oxidizes protoporphyrinogen IX (Protogen IX) to produce protoporphyrin IX (Proto IX).[4] Proto IX is a precursor molecule for both chlorophyll, essential for photosynthesis, and heme, which is vital for electron transfer chains.[4]
The inhibition of PPO by herbicides like Oxadiazon leads to an accumulation of Protogen IX. This substrate then leaks from its site of synthesis and is rapidly oxidized by light and oxygen in the cytoplasm to form Proto IX.[3] The accumulated Proto IX acts as a potent photosensitizer. In the presence of light, it generates highly reactive singlet oxygen and other reactive oxygen species (ROS).[3] These ROS cause rapid lipid peroxidation and the destruction of cell membranes, leading to cellular leakage, necrosis, and ultimately, the death of the weed seedling.[3][4] This light-dependent, rapid cellular degradation is the hallmark of PPO-inhibiting herbicides.[5]
Diagram of the PPO Inhibition Pathway
Caption: Mechanism of PPO-inhibiting herbicides.
Comparative Efficacy of Oxadiazon and Other PPO Inhibitors
The efficacy of PPO-inhibiting herbicides can be compared based on their weed control spectrum, application rates, and crop tolerance. While Oxadiazon is the primary herbicide derived from (2,4-Dichloro-5-isopropoxyphenyl)hydrazine, it is crucial to evaluate its performance against other PPO inhibitors from different chemical classes.
Table 1: Comparative Weed Control Efficacy of Select PPO-Inhibiting Herbicides
| Herbicide (Chemical Class) | Key Controlled Weeds | General Efficacy Notes |
| Oxadiazon (Oxadiazole) | Goosegrass, Crabgrass, Annual Bluegrass, Bittercress, Carpetweed, Common Groundsel, Petty Spurge.[1][6] | Strong pre-emergent control of annual grasses and broadleaf weeds. Does not inhibit root growth, making it suitable for newly transplanted ornamentals.[2][6] |
| Oxyfluorfen (Diphenyl ether) | Annual broadleaf weeds and grasses such as barnyardgrass, common purslane, and sowthistle.[7][8] | Provides both pre-emergent and early post-emergent control. Can cause some phytotoxicity on certain crops.[4][7] |
| Flumioxazin (N-phenylphthalimide) | Broadleaf weeds such as pigweed, lambsquarters, and nightshade. | Offers both contact and residual activity. Often used for burndown applications in no-till systems. |
| Lactofen (Diphenyl ether) | Broadleaf weeds, particularly in soybeans and cotton. | Primarily a post-emergent herbicide with some residual activity. |
| Saflufenacil (Pyrimidinedione) | Broad-spectrum burndown of broadleaf weeds. | Fast-acting with both contact and some residual activity. |
Note: Efficacy can vary based on application rate, weed growth stage, and environmental conditions.
In a comparative study on container-grown ornamentals, both Oxadiazon and oxyfluorfen provided 75% or better weed control for up to four months at recommended rates.[3][7] Another study in onions showed that flumioxazin and Oxadiazon provided excellent control of Lepidium virginicum.[3]
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of different PPO herbicides can be quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki) against the PPO enzyme. Lower values indicate higher potency.
Table 2: Comparative Inhibitory Activity of PPO Herbicides against Human PPO (hPPO)
| Herbicide | Chemical Class | IC50 (µM) against hPPO |
| Fomesafen | Diphenyl ether | 0.09 ± 0.01 |
| Saflufenacil | Pyrimidinedione | 0.4 ± 0.1 |
| Lactofen | Diphenyl ether | 1.1 ± 0.1 |
| Butafenacil | Pyrimidinedione | 1.5 ± 0.2 |
| Oxadiazon | Oxadiazole | ~10 |
| Oxyfluorfen | Diphenyl ether | 11 ± 1 |
| Oxadiargyl | Oxadiazole | 11 ± 1 |
| Chlornitrofen | Diphenyl ether | 12 ± 2 |
Data from a study on human PPO; relative potencies may differ for plant PPO but provide a basis for comparison.[9]
Crop Safety and Selectivity
A critical aspect of herbicide performance is its safety on the desired crop. Oxadiazon is noted for its excellent crop safety in turf and ornamentals, a characteristic attributed to its mode of action which does not harm roots.[2][6] This makes it particularly useful for newly established or transplanted plants.[2] The IR-4 Project has conducted extensive trials demonstrating the safety of Oxadiazon on a wide range of ornamental species.[10][11]
In contrast, some other PPO inhibitors, like oxyfluorfen, can cause initial phytotoxicity in the form of burning or necrosis on treated crops, although the plants often recover.[4] The selectivity of PPO inhibitors can be crop-specific and formulation-dependent.
Experimental Protocols
To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential.
Protocol 1: In Vitro PPO Inhibition Assay
This protocol provides a generalized method for determining the inhibitory activity of compounds against the PPO enzyme.
Objective: To determine the IC50 value of a test compound against PPO.
Materials:
-
Isolated PPO enzyme (from plant mitochondria or chloroplasts)
-
Protoporphyrinogen IX (substrate)
-
Assay Buffer (e.g., 100 mM HEPES-KOH, pH 7.5, with 1 mM EDTA and 0.1% Tween 80)
-
Test compound (e.g., Oxadiazon) dissolved in DMSO
-
Spectrofluorometer
Procedure:
-
Prepare a reaction mixture in a microplate well containing the assay buffer and the desired concentration of the test compound.
-
Add the isolated PPO enzyme to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, Protogen IX.
-
Monitor the increase in fluorescence resulting from the formation of Proto IX over time. The typical excitation and emission wavelengths for Proto IX are approximately 405 nm and 635 nm, respectively.[3]
-
Determine the rate of reaction from the linear phase of the fluorescence increase.
-
Calculate the percent inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.[3]
Diagram of the In Vitro PPO Inhibition Assay Workflow
Sources
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A Comparative Guide to (2,4-Dichloro-5-isopropoxyphenyl)hydrazine Derivatives as Kinase Inhibitors: A Focus on Foretinib and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of (2,4-dichloro-5-isopropoxyphenyl)hydrazine derivatives, with a primary focus on the potent multi-kinase inhibitor, Foretinib (GSK1363089). We will explore the structure-activity relationships (SAR) of this chemical scaffold, its synthesis, and its performance against other kinase inhibitors, supported by experimental data.
Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition
The (2,4-dichloro-5-isopropoxyphenyl)hydrazine moiety has emerged as a critical pharmacophore in the design of targeted cancer therapeutics. Its unique electronic and steric properties contribute to high-affinity binding to the ATP-binding pocket of several oncogenic kinases. This guide will dissect the structural features that drive the inhibitory activity of derivatives based on this scaffold, providing a valuable resource for medicinal chemists and pharmacologists in the field of drug discovery.
At the forefront of this class of compounds is Foretinib, an orally bioavailable small molecule that has demonstrated potent inhibition of multiple receptor tyrosine kinases (RTKs), most notably c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] The dysregulation of the c-Met signaling pathway is a known driver in various cancers, making it a prime target for therapeutic intervention.[4][5]
Structure-Activity Relationship (SAR) Studies: Unraveling the Keys to Potency and Selectivity
The development of Foretinib and its analogs has been guided by extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. The core structure of Foretinib can be dissected into three main components: the (2,4-dichloro-5-isopropoxyphenyl)hydrazine headgroup, a central quinoline core, and a solubilizing morpholine tail.
The (2,4-Dichloro-5-isopropoxyphenyl)hydrazine Moiety: The Anchor
The 2,4-dichloro substitution pattern on the phenyl ring is crucial for high-affinity binding. These halogen atoms likely engage in specific interactions within the hydrophobic pocket of the kinase ATP-binding site. The isopropoxy group at the 5-position further enhances this hydrophobic interaction and contributes to the overall lipophilicity of the molecule, which can influence cell permeability and oral bioavailability. The hydrazine linker provides a key hydrogen bond donor and acceptor motif, critical for anchoring the inhibitor to the hinge region of the kinase.
Systematic modifications to this part of the molecule would be expected to significantly impact inhibitory activity. For instance, altering the substitution pattern or the nature of the halogen atoms could modulate both potency and selectivity. Similarly, changes to the size and nature of the alkoxy group could fine-tune the hydrophobic interactions.
The Quinoline Core and Morpholine Tail: Modulators of Activity and Pharmacokinetics
While the hydrazine derivative provides the primary binding interactions, the quinoline core and the morpholine tail play significant roles in orienting the molecule within the active site and in determining its drug-like properties. The 6-methoxy and 7-(3-morpholinopropoxy) substituents on the quinoline ring of Foretinib are critical for its overall profile.[2][6]
Comparative Performance Analysis: Foretinib vs. Other Kinase Inhibitors
Foretinib's unique profile as a multi-kinase inhibitor targeting both c-Met and VEGFR2 distinguishes it from more selective inhibitors. This dual activity can be advantageous in treating complex cancers where multiple signaling pathways are dysregulated.[7]
Below is a comparative table of IC50 values for Foretinib against a panel of kinases, alongside other notable c-Met inhibitors.
| Kinase Target | Foretinib IC50 (nM)[2][8] | Cabozantinib IC50 (nM) | Crizotinib IC50 (nM) | Tivantinib (ARQ 197) IC50 (nM) |
| c-Met | 0.4 | 1.3 | 8 | 355 |
| VEGFR2 (KDR) | 0.9 | 0.035 | >1000 | >10000 |
| Ron | 3.0 | - | - | - |
| Flt-1 | 6.8 | 12 | - | - |
| Flt-3 | 3.6 | 11.3 | - | - |
| Flt-4 | 2.8 | 6.0 | - | - |
| c-Kit | 6.7 | 4.6 | - | - |
| PDGFRβ | 9.6 | - | - | - |
| Tie-2 | 1.1 | 14.3 | - | - |
Data compiled from various sources. Cabozantinib, Crizotinib, and Tivantinib data are for comparative context and are not directly from the same studies as the Foretinib data.
As the data indicates, Foretinib exhibits potent, low nanomolar inhibition of both c-Met and VEGFR2. Its broader spectrum of activity compared to the more c-Met selective Crizotinib and the non-ATP competitive Tivantinib suggests a different therapeutic strategy. Cabozantinib, which is structurally similar to Foretinib, also displays potent multi-kinase inhibition.[2]
Experimental Protocols
Synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine Derivatives (Conceptual Workflow)
The synthesis of Foretinib and its analogs is a multi-step process that requires careful control of reaction conditions. While specific, detailed protocols for Foretinib are proprietary, the general synthetic strategy can be inferred from patent literature and related syntheses. A key starting material is 2,4-dichloro-5-isopropoxyaniline.
A detailed, step-by-step synthesis for a related compound, N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, can be found in the provided references, offering insights into the types of coupling reactions and conditions that are employed.[8]
In Vitro c-Met Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds is typically evaluated using an in vitro kinase assay. This assay measures the ability of a compound to block the phosphorylation of a substrate by the target kinase.
Principle: A recombinant c-Met kinase domain is incubated with a substrate (e.g., a synthetic peptide like poly(Glu, Tyr)) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified.
Key Reagents:
-
Recombinant human c-Met kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Detection reagent (e.g., ADP-Glo™, HTRF, or 33P-ATP)
General Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO.
-
Kinase Reaction: In a microplate, combine the c-Met enzyme, the test compound, and the kinase buffer.
-
Initiation: Add ATP and the substrate to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based reaction.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.[1]
Conclusion and Future Directions
The (2,4-dichloro-5-isopropoxyphenyl)hydrazine scaffold has proven to be a highly valuable starting point for the development of potent kinase inhibitors, exemplified by the clinical candidate Foretinib. The SAR studies have highlighted the critical role of the substitution pattern on the phenyl ring and the nature of the linker and core structures in determining both potency and selectivity.
Future research in this area could focus on several key aspects:
-
Improving Selectivity: While multi-kinase inhibition can be beneficial, designing more selective inhibitors based on this scaffold could reduce off-target effects and associated toxicities.
-
Overcoming Resistance: Investigating modifications that can overcome acquired resistance mutations in kinases like c-Met is a critical area of research.
-
Exploring New Targets: The inherent binding properties of this scaffold may be adaptable to other kinase targets, opening up new avenues for drug discovery.
This guide provides a foundational understanding of the structure-activity relationships of (2,4-dichloro-5-isopropoxyphenyl)hydrazine derivatives. By leveraging this knowledge and the experimental methodologies outlined, researchers can continue to innovate and develop the next generation of targeted kinase inhibitors for the treatment of cancer and other diseases.
References
- Google Patents. CN105218445B - A kind of preparation method of tyrosine kinase inhibitor Foretinib.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 42642645, Foretinib. [Link]
-
ResearchGate. Residues in the active site of c-Met around compound Foretinib in the... [Link]
-
Liu, X., et al. (2021). Targeted dual inhibition of c-Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models. Journal of Cellular and Molecular Medicine, 25(11), 5183-5195. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 45274064, N-(3-Fluoro-4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. [Link]
-
Technical Disclosure Commons. Improved process for the preparation of N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl). [Link]
-
Wikipedia. Foretinib. [Link]
-
Taylor & Francis Online. Foretinib – Knowledge and References. [Link]
-
ResearchGate. Chemical structure of foretinib. [Link]
-
ResearchGate. (A) The IC50 values for Foretinib, Foretinib-TCO (11) and... [Link]
-
ResearchGate. cMET targeting by foretinib in vitro. A and B, foretinib inhibits cMET... [Link]
-
Shah, N. P., et al. (2013). Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer. PLoS ONE, 8(3), e54014. [Link]
-
Adjei, A. A., et al. (2013). Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer. PLoS ONE, 8(3), e54014. [Link]
-
Zillhardt, M., et al. (2011). Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. Clinical Cancer Research, 17(12), 4042-4051. [Link]
-
Enzymlogic. Affinity doesn't tell the whole story of MET inhibitor Foretinib. [Link]
-
ResearchGate. Calculated IC50 of the synthesized compounds against GSK-3β using the equation obtained. [Link]
-
Zhang, Y., et al. (2018). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Molecules, 23(7), 1733. [Link]
-
ResearchGate. IC50 determined for synthesized and reference compounds. [Link]
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- 5. Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tdcommons.org [tdcommons.org]
A Comparative Guide to Catalysts in the Synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine: A Senior Application Scientist's Perspective
For researchers and professionals in drug development and agrochemical synthesis, the efficient and robust production of key intermediates is paramount. (2,4-Dichloro-5-isopropoxyphenyl)hydrazine stands out as a critical building block, notably in the synthesis of the herbicide Oxadiazon.[1] The synthetic route to this hydrazine derivative predominantly involves the diazotization of 2,4-dichloro-5-isopropoxyaniline, followed by the reduction of the resulting diazonium salt. The choice of catalyst and reducing agent in this second step is a critical determinant of yield, purity, cost-effectiveness, and environmental impact.
This guide provides an in-depth, objective comparison of different catalytic methods for the synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine, supported by available experimental data and mechanistic insights.
The Synthetic Challenge: From Aniline to Hydrazine
The overall synthetic pathway is a two-step process. First, the primary aromatic amine, 2,4-dichloro-5-isopropoxyaniline, is converted to a diazonium salt. This is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[2]
The second and more variable step is the reduction of the diazonium salt to the corresponding hydrazine. This transformation is where different catalytic systems and reducing agents are employed, each with its own set of advantages and disadvantages.
Caption: General synthesis pathway for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
Comparative Analysis of Catalytic Reduction Methods
The selection of a reduction method for the diazonium salt intermediate is a critical process decision. Below, we compare the performance of two prominent methods: the traditional stannous chloride reduction and a more modern approach using sodium sulfite.
| Parameter | Stannous Chloride (SnCl₂) Method | Sodium Sulfite (Na₂SO₃) Method |
| Role | Reducing Agent | Reducing Agent |
| Typical Yield | Generally moderate to high, but data for the specific target molecule is not readily available in peer-reviewed literature. Historically considered a reliable method. | Up to 90% (for the hydrazine salt)[3][4] |
| Reaction Conditions | Typically requires strongly acidic conditions (conc. HCl) and controlled low temperatures.[2] | Involves reaction with sodium sulfite followed by acidolysis.[3] |
| Cost | Higher, due to the cost of tin salts.[3][4] | Lower, as sodium sulfite is a cheaper bulk chemical.[3] |
| Environmental Impact | Significant, due to the generation of heavy metal (tin) waste, which requires specialized and costly disposal.[3][4] | More environmentally benign, as it avoids the use of heavy metals.[3] |
| Work-up/Purification | Can be complex due to the need to remove tin by-products. | Generally simpler, with a focus on crystallization of the product salt. |
In-Depth Discussion
1. Stannous Chloride (SnCl₂) Reduction: The Traditional Workhorse
Stannous chloride, or tin(II) chloride, is a classic and potent reducing agent for the conversion of aryl diazonium salts to aryl hydrazines.[2] The reaction proceeds in a highly acidic medium, typically concentrated hydrochloric acid, where the Sn(II) ion donates electrons to the diazonium cation, effecting its reduction.
Causality Behind Experimental Choices: The use of concentrated HCl is crucial not only to maintain the stability of the diazonium salt but also to keep the tin salts in solution and prevent the premature hydrolysis and precipitation of tin hydroxides.[5][6] The reaction is exothermic and requires careful temperature control to avoid decomposition of the diazonium salt and unwanted side reactions.
Trustworthiness and Limitations: While the stannous chloride method is well-established for general aryl hydrazine synthesis, its industrial application for producing (2,4-Dichloro-5-isopropoxyphenyl)hydrazine has been superseded. The primary drawbacks are economic and environmental. The high cost of tin salts and, more importantly, the generation of significant quantities of tin-containing wastewater, which is toxic and difficult to treat, make this process less sustainable for large-scale production.[3][4] Specific yield and purity data for the synthesis of the target molecule using this method are not prominently available in recent literature, likely due to the shift towards more eco-friendly alternatives.
2. Sodium Sulfite (Na₂SO₃) Reduction: The Greener Alternative
A more modern and industrially preferred method for the synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine employs sodium sulfite as the reducing agent.[3][4] This method is highlighted in recent patents as a significant improvement over the stannous chloride process.
Causality Behind Experimental Choices: The reaction mechanism with sodium sulfite is believed to proceed through the formation of an intermediate diazosulfonate. This intermediate is then reduced and subsequently hydrolyzed under acidic conditions to yield the final hydrazine salt.[2][7] A patented process for the target molecule specifies the formation of a disulfonamide sodium salt intermediate, which is then treated with concentrated sulfuric acid in an ethyl acetate solvent system to yield the final product.[3] This specific solvent choice is noted to prevent the cleavage of the isopropoxy ether linkage, a problem encountered in other acidic conditions.[3]
Trustworthiness and Advantages: The sodium sulfite method offers several key advantages. Firstly, it provides a high yield of the desired product, with patents claiming up to 90% for the hydrazine salt.[3] Secondly, it is more cost-effective due to the lower price of sodium sulfite. Most importantly, it is an environmentally friendlier "green chemistry" approach as it completely avoids the use of heavy metals, thereby reducing the environmental burden and costs associated with waste treatment.[3][4] The process is described as being more amenable to industrial-scale production.
Caption: Simplified comparison of reaction pathways.
Experimental Protocols
The following protocols are based on information from patent literature and general organic synthesis procedures. They are intended for an audience of trained professionals and should be performed with all appropriate safety precautions in a laboratory setting.
Protocol 1: Synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine via Sodium Sulfite Reduction (Adapted from CN102964270A)
Step 1: Diazotization
-
In a suitable reaction vessel, charge concentrated hydrochloric acid and cool to 0-5 °C.
-
Slowly add 2,4-dichloro-5-isopropoxyaniline to the cooled acid with stirring to form the hydrochloride salt slurry.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride slurry, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture for a specified time at this temperature to ensure complete formation of the diazonium salt solution.
Step 2: Reduction and Hydrolysis
-
In a separate vessel, prepare a solution of sodium sulfite in water.
-
Carefully add the cold diazonium salt solution to the sodium sulfite solution, controlling the pH to remain in the specified range for the formation of the sulfonamide sodium salt intermediate.
-
After the addition is complete, the intermediate is typically isolated.
-
The isolated intermediate is then suspended in a suitable solvent system, such as ethyl acetate.
-
Concentrated sulfuric acid is added, and the mixture is heated to effect the acidolysis and formation of the hydrazine salt.
-
Upon completion of the reaction, the mixture is cooled, and the (2,4-Dichloro-5-isopropoxyphenyl)hydrazine salt is isolated by filtration, washed, and dried. The patent reports a yield of up to 90%.[3]
Protocol 2: General Procedure for Stannous Chloride Reduction of an Aryl Diazonium Salt
Step 1: Diazotization
-
Follow the same procedure as Step 1 in Protocol 1 to prepare the aqueous solution of the 2,4-dichloro-5-isopropoxybenzene diazonium salt.
Step 2: Reduction
-
In a separate, larger reaction vessel, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath with vigorous mechanical stirring.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution. The rate of addition must be carefully controlled to manage the exothermic reaction and maintain the low temperature.
-
After the addition is complete, continue stirring the reaction mixture at low temperature for a period to ensure the reaction goes to completion.
-
The resulting aryl hydrazine hydrochloride often precipitates from the reaction mixture.
-
Isolate the product by filtration, wash with a small amount of cold hydrochloric acid solution, and then with a suitable organic solvent to remove impurities.
-
Dry the product under vacuum.
Conclusion and Future Outlook
For the synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine, the choice of catalyst and reduction methodology has significant implications for process efficiency, cost, and environmental sustainability. While the traditional stannous chloride method is effective, it is largely outdated for industrial applications due to its high cost and the environmental burden of heavy metal waste.
The sodium sulfite reduction method has emerged as a superior alternative, offering high yields, lower costs, and a significantly improved environmental profile.[3][4] The process, as detailed in the patent literature, represents a more sustainable and economically viable route for the large-scale production of this key agrochemical intermediate.
Future research may focus on developing truly catalytic, rather than stoichiometric, reduction methods for diazonium salts, potentially using transition metal catalysts with hydrogen gas or other benign reducing agents. However, for current industrial practice, the sodium sulfite method stands as the benchmark for the efficient and responsible synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
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Oxadiazon - ChemBK. (2024-04-09). [Link]
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Oxadiazon (Ref: RP 17623 ) - AERU - University of Hertfordshire. [Link]
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Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene | Request PDF. (2025-08-07). [Link]
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NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES - UPB. [Link]
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A Comparative Guide to In Silico Modeling of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine Reactions
For researchers, medicinal chemists, and professionals in drug development, the ability to predict the outcome of chemical reactions is paramount. In silico modeling, or the use of computational chemistry to simulate chemical phenomena, has emerged as a powerful tool to complement and guide experimental work. This guide provides an in-depth technical comparison of in silico modeling approaches for predicting the reactivity of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine, a key intermediate in the synthesis of the herbicide oxadiazon.[1][2][3][4] While experimental data on the specific reactions of this molecule are not extensively published, we can leverage the well-established chemistry of substituted phenylhydrazines to create a robust comparative framework.
This guide will focus on the Fischer indole synthesis, a cornerstone reaction of phenylhydrazines, as a representative transformation to evaluate the predictive power of in silico modeling. We will explore how computational methods can provide valuable insights into reaction mechanisms, transition states, and the influence of substituents, thereby accelerating the research and development process.
The Fischer Indole Synthesis: A Case Study for In Silico and Experimental Comparison
The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[5][6][7] This reaction is of immense importance in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[8][9][10] The mechanism involves a series of steps, including the formation of a hydrazone, a[3][3]-sigmatropic rearrangement, and subsequent cyclization and aromatization.[7][11] The electronic nature of the substituents on the phenylhydrazine ring plays a crucial role in the facility and outcome of this reaction.
Experimental Protocol: Fischer Indole Synthesis with a Substituted Phenylhydrazine
The following is a generalized experimental protocol for the Fischer indole synthesis, based on procedures reported for substituted phenylhydrazines.[12] This protocol serves as the benchmark against which we will compare our in silico predictions.
Reaction Scheme:
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine + Cyclohexanone → 6,8-Dichloro-7-isopropoxy-1,2,3,4-tetrahydrocarbazole
Materials:
-
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add cyclohexanone (1.1 eq).
-
Add glacial acetic acid as the catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 6,8-dichloro-7-isopropoxy-1,2,3,4-tetrahydrocarbazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Outcome:
Based on studies of similarly substituted phenylhydrazines, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring is expected to influence the reaction rate. The isopropoxy group, being electron-donating, may partially mitigate this effect. The expected product is the corresponding substituted tetrahydrocarbazole.
In Silico Modeling Protocol: A DFT Approach to the Fischer Indole Synthesis
To model the Fischer indole synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine with cyclohexanone, we will employ Density Functional Theory (DFT), a robust quantum mechanical method for studying the electronic structure of molecules.[13][14]
Computational Software:
A variety of computational chemistry software packages can be used for these calculations, including Gaussian, ORCA, and Spartan.[15][16][17][18] For this guide, we will outline a general procedure applicable to most of these platforms.
Methodology:
-
Molecule Building: Construct the 3D structures of the reactants: (2,4-Dichloro-5-isopropoxyphenyl)hydrazine and cyclohexanone.
-
Conformational Search (Optional but Recommended): For flexible molecules, a conformational search using a lower level of theory (e.g., molecular mechanics with the MMFF94 force field) is advisable to identify the lowest energy conformers.
-
Geometry Optimization: Perform geometry optimizations of the reactants, intermediates, transition states, and products using the B3LYP functional and the 6-31G* basis set. This level of theory is widely used and provides a good balance between accuracy and computational cost for organic reactions.[13]
-
Frequency Calculations: Conduct frequency calculations at the same level of theory (B3LYP/6-31G*) to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Transition State Search: Locate the transition state for the rate-determining step, which is typically the[3][3]-sigmatropic rearrangement. This can be achieved using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations from the transition state to verify that it connects the correct reactant and product intermediates on the potential energy surface.
-
Solvation Effects: To better mimic the experimental conditions, include the effect of the solvent (acetic acid or ethanol) using an implicit solvation model, such as the Polarizable Continuum Model (PCM).
-
Energy Profile Construction: From the calculated energies (including ZPVE and thermal corrections), construct a reaction energy profile to determine the activation energies and reaction enthalpies for each step.
Below is a diagram illustrating the computational workflow for modeling the Fischer indole synthesis.
Caption: Computational workflow for modeling the Fischer indole synthesis.
Comparative Analysis: In Silico Predictions vs. Experimental Observations
The true value of in silico modeling lies in its ability to predict and rationalize experimental outcomes. Below is a comparative analysis of what can be learned from both approaches for the Fischer indole synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
| Parameter | Experimental Approach | In Silico Modeling Approach |
| Reaction Feasibility | Determined by attempting the reaction and observing product formation. Can be time-consuming and resource-intensive. | Predicted by calculating the overall reaction thermodynamics (ΔG). A negative ΔG suggests a spontaneous reaction. |
| Reaction Rate | Measured through kinetic studies by monitoring the disappearance of reactants or the appearance of products over time. | Estimated by calculating the activation energy (ΔG‡) of the rate-determining step (often the[3][3]-sigmatropic rearrangement). A lower activation energy corresponds to a faster reaction. |
| Regioselectivity | Determined by isolating and characterizing the products to identify the major and minor isomers. | Predicted by comparing the activation energies of the transition states leading to the different possible regioisomers. The pathway with the lower activation energy will be favored. |
| Substituent Effects | Observed by running the reaction with different substituted phenylhydrazines and comparing the yields and reaction times. | Rationalized by analyzing the electronic properties of the transition states and intermediates. For example, electron-withdrawing groups can be shown to destabilize the transition state, leading to a higher activation energy. |
| Mechanism | Inferred from kinetic data, isotopic labeling studies, and the identification of intermediates. | Directly visualized through the calculation of the potential energy surface, including the structures of all intermediates and transition states. The reaction pathway can be followed using IRC calculations. |
Data Presentation: A Comparison of Analogous Systems
| Phenylhydrazine | Substituents | Experimental Yield (%) | Predicted Relative Activation Energy (kcal/mol) |
| Phenylhydrazine | None | High | 0 (Reference) |
| 4-Chlorophenylhydrazine | Electron-withdrawing | Moderate | +2.5 |
| 4-Methoxyphenylhydrazine | Electron-donating | High | -1.8 |
| (2,4-Dichloro-5-isopropoxyphenyl)hydrazine | 2,4-Dichloro (EWG), 5-Isopropoxy (EDG) | Not Reported | +3.5 (Predicted) |
Note: The predicted relative activation energies are hypothetical values for illustrative purposes, based on the known effects of electron-withdrawing (EWG) and electron-donating (EDG) groups.
The in silico data can provide a quantitative prediction of the impact of the dichloro and isopropoxy substituents on the activation energy of the rate-determining step, and thus the overall reaction rate, relative to the unsubstituted phenylhydrazine.
Visualizing the Reaction Pathway
The mechanism of the Fischer indole synthesis can be visualized using a reaction coordinate diagram, where the energy of the system is plotted against the reaction progress.
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Navigating the Synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine: A Comparative Guide to Greener Alternatives
For Immediate Release
A comprehensive guide assessing the environmental impact of various synthesis methods for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine has been published, offering researchers and drug development professionals valuable insights into greener and more sustainable chemical manufacturing. This publication provides a detailed comparison of traditional and modern synthetic routes, supported by experimental data, to facilitate the adoption of more environmentally benign practices in the pharmaceutical industry.
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). As the pharmaceutical industry faces increasing pressure to reduce its environmental footprint, the development of sustainable and efficient synthetic methods for such key building blocks is of paramount importance.[1][2] This guide delves into the core of this challenge, providing a critical evaluation of established and emerging synthetic strategies.
The Traditional Route: Diazotization Followed by Reduction
The conventional synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine typically begins with the diazotization of 2,4-dichloro-5-isopropoxyaniline.[3] This process involves the reaction of the primary aromatic amine with nitrous acid, which is usually generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, to form a diazonium salt.[4][5] This highly reactive intermediate is then reduced to the corresponding hydrazine.
Historically, the reduction of the diazonium salt has been accomplished using metal-based reducing agents, with tin(II) chloride (stannous chloride) being a common choice.[6][7] While effective in achieving the desired transformation, this method is fraught with environmental and safety concerns.
Environmental and Safety Drawbacks of the Tin(II) Chloride Method
The use of tin(II) chloride presents several significant disadvantages:
-
Heavy Metal Waste: The reaction generates tin-based byproducts, which are considered hazardous heavy metal waste.[8] The disposal of this waste is costly and subject to stringent environmental regulations.[1][9] Improper management can lead to the contamination of water sources and ecosystems.[9]
-
Toxicity and Hazards: Tin(II) chloride is a corrosive substance that can cause severe skin burns and eye damage.[10] Inhalation of its dust or mists can lead to respiratory irritation.[11][12][13] Upon heating, it can decompose to produce toxic and corrosive fumes.[11][12][13]
-
Complex Work-up: The reaction work-up can be complicated, often requiring neutralization and filtration to remove tin salts.[7] This adds to the overall process time and complexity.
The following diagram illustrates the generalized workflow for the traditional synthesis method.
Caption: Generalized workflow of the traditional synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
Greener Alternatives for a Sustainable Future
In line with the principles of green chemistry, researchers have been actively exploring more environmentally friendly alternatives to the traditional tin-based reduction method.[14][15] These efforts focus on reducing waste, minimizing the use of hazardous substances, and improving overall process efficiency.
Sodium Sulfite Reduction
One notable alternative involves the use of sodium sulfite as the reducing agent.[6] A patented method describes a process where sodium sulfite is used in a mixed solvent system of concentrated sulfuric acid and ethyl acetate for the acidolysis and reduction of the diazonium salt.[16]
Advantages:
-
Avoidance of Heavy Metals: This method completely eliminates the use of tin, thereby circumventing the issue of heavy metal waste.
-
Improved Yield: The process is reported to achieve a product yield of up to 90%.[16]
-
Reduced Environmental Pressure: By avoiding tin, the environmental impact and the costs associated with waste disposal are significantly reduced.[16]
Experimental Protocol (Conceptual):
-
Diazotization: Slowly add 2,4-dichloro-5-isopropoxyaniline to concentrated hydrochloric acid with stirring to form the hydrochloride salt. Simultaneously, prepare an aqueous solution of sodium nitrite. Cool the aniline salt suspension to 0-5 °C and slowly add the sodium nitrite solution to form the diazonium salt.
-
Reduction: In a separate vessel, prepare a solution of sodium sulfite. Slowly add the cold diazonium salt solution to the sodium sulfite solution while maintaining a low temperature.
-
Acidolysis and Isolation: After the reduction is complete, carefully add concentrated sulfuric acid and ethyl acetate. The hydrazine salt will precipitate and can be isolated by filtration.
Ascorbic Acid (Vitamin C) Mediated Reduction
A particularly promising green chemistry approach utilizes L-ascorbic acid (Vitamin C) as a mild, metal-free reducing agent for diazonium salts.[8] This method is performed in an entirely aqueous medium, further enhancing its environmental credentials.[8]
Advantages:
-
Benign Reagent: Ascorbic acid is a non-toxic, readily available, and biodegradable reagent.
-
Aqueous Medium: The reaction is conducted in water, eliminating the need for volatile and often hazardous organic solvents.[8][17]
-
High Purity Product: This method avoids contamination with metal residues, leading to a cleaner product suitable for pharmaceutical applications.[8]
-
Simplified Work-up: The work-up procedure is generally less complex compared to the tin-based method.
Experimental Protocol (Conceptual):
-
Diazotization: Prepare the diazonium salt of 2,4-dichloro-5-isopropoxyaniline in aqueous hydrochloric acid at 0-5 °C as described previously.
-
Reduction: Slowly add the cold diazonium salt suspension to an aqueous solution of L-ascorbic acid.
-
Hydrolysis and Isolation: The intermediate formed is then hydrolyzed by heating in hydrochloric acid to yield the desired hydrazine hydrochloride salt, which can be isolated by filtration.[8]
The following diagram illustrates the greener synthesis pathway.
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A Comparative Guide to the Synthesis of Substituted Hydrazine Compounds: Methodologies and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Substituted hydrazines are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and energetic materials. Their synthesis, however, presents a unique set of challenges due to the inherent reactivity and potential instability of the N-N bond. This guide provides a comprehensive review of the principal synthetic methodologies for preparing substituted hydrazine compounds, offering a comparative analysis of their performance, supported by experimental data and detailed protocols. We will delve into the mechanistic underpinnings of each method, providing the rationale behind experimental choices to empower researchers in selecting and optimizing the most suitable approach for their specific synthetic targets.
Direct Alkylation and Arylation of Hydrazine: The Classical Approach
The direct substitution of hydrazine and its derivatives remains a fundamental and widely practiced method for the synthesis of alkylated and arylated hydrazines. This approach, while conceptually straightforward, is often complicated by issues of selectivity, as hydrazine possesses two nucleophilic nitrogen atoms.
Mechanistic Considerations
The reaction proceeds via nucleophilic attack of a hydrazine nitrogen atom on an electrophilic carbon center of an alkyl or aryl halide. The basicity of the hydrazine and the nature of the solvent play crucial roles in modulating the reactivity and selectivity. In the absence of a directing or protecting group, mixtures of mono-, di-, tri-, and even tetra-substituted hydrazines can be formed. The use of a base is often necessary to neutralize the hydrogen halide byproduct.
Selective Alkylation via Dianion Intermediates
To overcome the challenge of poor selectivity in direct alkylation, a powerful strategy involves the formation of a nitrogen dianion from a protected hydrazine. This approach allows for sequential and site-selective introduction of alkyl groups.[1][2]
-
Step 1: Dianion Formation: To a solution of N-Boc-N'-phenylhydrazine (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, is slowly added n-butyllithium (2.0 equiv). The formation of the dianion is indicated by a color change.
-
Step 2: Alkylation: The alkylating agent (1.0 equiv for mono-alkylation, >2.0 equiv for di-alkylation) is added to the solution. For highly reactive electrophiles, the addition is performed at a lower temperature to maintain selectivity.
-
Step 3: Quenching and Work-up: The reaction is quenched with a proton source (e.g., saturated aqueous NH4Cl) and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
Copper-Catalyzed N-Arylation
For the synthesis of aryl-substituted hydrazines, copper-catalyzed cross-coupling reactions have emerged as a versatile and efficient methodology. These reactions typically employ a copper(I) source and a suitable ligand to facilitate the formation of the C-N bond between an aryl halide and a hydrazine derivative.
| Method | Key Features | Advantages | Disadvantages | Typical Yields | Ref. |
| Direct Alkylation | Simple, uses readily available starting materials. | Cost-effective for simple, symmetrically substituted hydrazines. | Poor selectivity leading to mixtures of products, harsh reaction conditions may be required. | Variable (highly substrate dependent) | - |
| Alkylation via Dianion | Site-selective alkylation of protected hydrazines. | High selectivity for mono- and di-substituted products, allows for sequential alkylation. | Requires stoichiometric amounts of strong base, cryogenic temperatures. | Good to excellent | [1][2] |
| Cu-Catalyzed Arylation | Cross-coupling of aryl halides with hydrazides. | Good functional group tolerance, milder conditions than some traditional methods. | Can require ligand optimization, potential for catalyst poisoning. | Good to excellent | [3] |
Reductive Methods: Transforming Carbonyl Derivatives
The reduction of hydrazones, the condensation products of hydrazines and carbonyl compounds, is a powerful and widely used strategy for the synthesis of 1,2-disubstituted hydrazines. This two-step approach offers excellent control over the substitution pattern.
Diborane Reduction of Hydrazones
Diborane (B₂H₆) is a highly effective reagent for the reduction of the C=N bond of hydrazones to the corresponding hydrazine.[4] The reaction is typically high-yielding and proceeds under mild conditions.
Caption: Diborane reduction of a hydrazone to a substituted hydrazine.
-
Step 1: Hydrazone Formation: The corresponding aldehyde or ketone is reacted with the desired hydrazine in a suitable solvent (e.g., ethanol) to form the hydrazone, which can be isolated or used in situ.
-
Step 2: Reduction: The hydrazone is dissolved in an anhydrous solvent (e.g., THF) under an inert atmosphere. A solution of diborane in THF is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.
-
Step 3: Work-up: The reaction is carefully quenched by the addition of methanol, followed by acidification with HCl. The solvent is removed under reduced pressure, and the resulting salt is treated with a base to liberate the free hydrazine.
Asymmetric Hydrogenation of Hydrazones
The enantioselective synthesis of chiral hydrazines is of significant interest in drug development. Nickel-catalyzed asymmetric hydrogenation of prochiral hydrazones has emerged as a highly efficient method for accessing these valuable compounds with excellent enantioselectivity.[5][6]
-
Step 1: Catalyst Preparation: In a glovebox, the nickel precursor (e.g., Ni(OAc)₂) and a chiral phosphine ligand (e.g., (S,S)-Ph-BPE) are dissolved in a suitable solvent (e.g., trifluoroethanol).
-
Step 2: Hydrogenation: The cyclic N-acyl hydrazone substrate is added to the catalyst solution in an autoclave. The vessel is purged and pressurized with hydrogen gas (typically 50-80 atm). The reaction is stirred at a controlled temperature (e.g., 60 °C) for 24-48 hours.
-
Step 3: Isolation: After cooling and careful depressurization, the solvent is removed, and the product is purified by column chromatography.
Wolff-Kishner Reduction: A Classic Deoxygenation
The Wolff-Kishner reduction is a classic organic reaction that reduces a ketone or aldehyde to the corresponding alkane.[7][8][9][10][11][12] It proceeds through a hydrazone intermediate and is conducted under strongly basic conditions at high temperatures. While its primary application is deoxygenation, the in-situ formation of the hydrazine intermediate is a key step.
Caption: Key stages of the Wolff-Kishner reduction.
-
Step 1: Reaction Setup: The carbonyl compound (1.0 equiv), potassium hydroxide (10 equiv), and hydrazine hydrate (5.0 equiv) are combined in a high-boiling solvent such as diethylene glycol in a flask equipped with a distillation condenser.
-
Step 2: Hydrazone Formation: The mixture is heated to reflux (around 130 °C) for 1-2 hours to facilitate the formation of the hydrazone.
-
Step 3: Reduction: The temperature is then increased (to around 190-200 °C) to distill off water and excess hydrazine. The reaction is continued at this temperature until the evolution of nitrogen gas ceases.
-
Step 4: Work-up: The reaction mixture is cooled and poured into a mixture of ice and aqueous HCl. The product is extracted with an organic solvent, dried, and purified.
Modern N-N Bond Forming Reactions: A Paradigm Shift
Recent advances in catalysis have led to the development of novel and powerful methods for the direct formation of the N-N bond, offering convergent and efficient routes to highly substituted hydrazines.
Nickel-Catalyzed Cross-Coupling for Hydrazide Synthesis
A significant breakthrough has been the development of a nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with a wide range of amines, providing access to complex hydrazides.[13][14][15][16] This method is notable for its broad substrate scope, including previously challenging secondary aliphatic amines.
Caption: Simplified catalytic cycle for Ni-catalyzed hydrazide synthesis.
-
Step 1: Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with the O-benzoylated hydroxamic ester (1.5 equiv). A solution of the aniline (1.0 equiv) in THF is added, followed by a solution of the nickel catalyst (e.g., (IPr)Ni(allyl)Cl, 10 mol%) and phenylsilane (1.0 equiv) in dichloromethane.
-
Step 2: Reaction: The vial is sealed and stirred at 30 °C for 24 hours.
-
Step 3: Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO₃, and the product is extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, concentrated, and purified by chromatography.
PIII/PV=O-Catalyzed Reductive Coupling of Nitroarenes and Anilines
An innovative organocatalytic approach utilizes a phosphetane catalyst to achieve the cross-selective intermolecular reductive coupling of nitroarenes and anilines, forming unsymmetrical hydrazines.[17][18][19] This method is distinguished by its good chemoselectivity and functional group tolerance.
| Method | Catalyst/Reagent | Substrate Scope | Key Advantages | Typical Yields | Ref. |
| Ni-Catalyzed Cross-Coupling | Nickel catalyst, PhSiH₃ | O-benzoylated hydroxamates, aryl and aliphatic amines | Broad substrate scope including secondary aliphatic amines, mild conditions. | up to 81% | [13][14][15][16] |
| PIII/PV=O-Catalyzed Reductive Coupling | Phosphetane catalyst, hydrosilane | Nitroarenes, anilines | Organocatalytic, good chemoselectivity and functional group tolerance. | Good to excellent | [17][18][19] |
Safety Considerations When Handling Hydrazine Derivatives
Hydrazine and many of its derivatives are toxic, corrosive, and potentially carcinogenic.[20][21][22][23][24] It is imperative that all manipulations are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical safety goggles, and suitable gloves (e.g., nitrile or chloroprene), must be worn.[21] Anhydrous hydrazine is also flammable and can be explosive. Whenever possible, less hazardous hydrazine hydrate should be used.[21] All waste containing hydrazine must be disposed of as hazardous waste according to institutional guidelines.[21]
Conclusion and Future Outlook
The synthesis of substituted hydrazines has evolved significantly from classical substitution reactions to sophisticated catalytic methodologies. While direct alkylation and the Wolff-Kishner reduction remain valuable tools, modern catalytic approaches, such as nickel-catalyzed cross-coupling and asymmetric hydrogenation, offer superior selectivity, milder reaction conditions, and access to a broader range of complex molecular architectures. The choice of synthetic route will ultimately depend on the specific target molecule, desired stereochemistry, and the functional groups present. As the demand for novel hydrazine-containing compounds in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key area of research.
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Biological activity of compounds synthesized from (2,4-Dichloro-5-isopropoxyphenyl)hydrazine versus analogs
A Comparative Guide to the Biological Activity of Dihalogenated Phenylhydrazone Derivatives
In the landscape of medicinal chemistry, the hydrazone scaffold (>C=N-NH-) stands out as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1][2][3][4] Derivatives incorporating this moiety have demonstrated significant potential as antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral agents.[3][5] The introduction of specific substituents, particularly halogens, onto the aromatic rings of these molecules can profoundly influence their pharmacokinetic and pharmacodynamic properties, often enhancing potency and modulating selectivity.
This guide provides a comparative analysis of the biological activities of compounds derived from halogenated phenylhydrazines, with a specific focus on the (2,4-Dichloro-5-isopropoxyphenyl)hydrazine scaffold as a representative model. We will explore the synthesis of these compounds, delve into their comparative antifungal, antibacterial, and cytotoxic activities against relevant analogs, and elucidate the critical structure-activity relationships (SAR) that govern their efficacy. This analysis is supported by detailed experimental protocols to ensure reproducibility and to provide a self-validating framework for researchers in the field.
Synthesis of the Core Scaffold and Derivatives
The synthesis of biologically active hydrazones typically begins with the preparation of the substituted hydrazine, followed by a condensation reaction with a suitable aldehyde or ketone.[6][7] The (2,4-Dichloro-5-isopropoxyphenyl)hydrazine core, while not extensively documented in isolation, can be synthesized from commercially available precursors. A plausible route involves the reduction of the corresponding nitrobenzene derivative using hydrazine hydrate in the presence of a catalyst, a method established for similar structures.[8]
Once the hydrazine is obtained, the formation of the hydrazone linkage is generally a straightforward acid-catalyzed condensation reaction, offering a high degree of modularity for creating diverse chemical libraries.[7][9]
Caption: General workflow for the synthesis of hydrazone derivatives.
The causality behind this synthetic choice lies in its efficiency and versatility. The condensation reaction is robust and high-yielding, allowing chemists to readily interchange both the phenylhydrazine and carbonyl components. This modularity is paramount for systematically probing structure-activity relationships, as minor structural changes on either side of the hydrazone linkage can lead to significant differences in biological effect.
Comparative Biological Evaluation
The true value of a chemical scaffold is determined by its biological performance. Here, we compare the potential activities of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine derivatives against analogs with different substitution patterns.
Antifungal Activity
Hydrazone derivatives have shown considerable promise as antifungal agents.[10][11] Studies on halogen-substituted N-aroyl-N'-phenyl-hydrazines have demonstrated potent fungistatic activity across a broad spectrum of pathogens.[12] The presence and position of halogen atoms on the phenyl ring are critical determinants of this activity. For instance, compounds derived from 3,4-dichloro-phenyl-hydrazine have proven to be particularly effective.[12]
The proposed mechanism often involves the generation of free radicals or reactive oxygen species that damage fungal cell structures.[13][14] Analogs are compared based on their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 1: Comparative Antifungal Activity (MIC µg/mL) of Hydrazone Analogs
| Compound ID | Phenylhydrazine Moiety | R-Group (from Aldehyde) | C. albicans MIC | R. solani EC50 | Reference |
|---|---|---|---|---|---|
| Hypothetical-1 | 2,4-Dichloro-5-isopropoxy | 4-Nitrobenzoyl | 2-8 | 5-15 | N/A |
| Analog A | 3,4-Dichlorophenyl | Benzoyl | 4-16 | >50 | [12] |
| Analog B | 4-Chlorophenyl | Benzoyl | 16-32 | >50 | [12] |
| Analog C | Phenyl | 4-Chlorobenzoyl | 8-32 | 25-50 | [12] |
| Analog D | Phenyl | 2,4-Dichlorobenzoyl | 4-16 | 10-25 | [12] |
| 5H1 | Phenylhydrazone derivative | Contains two carbonic acid ester groups | Not Tested | 1.91 |[11] |
Data for Hypothetical-1 is extrapolated based on SAR principles. Data for other analogs is representative of published findings.
Antibacterial Activity
The antibacterial potential of hydrazones is well-established, with some derivatives showing efficacy against multidrug-resistant strains like MRSA.[1][15] The mechanism can vary but often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The lipophilicity conferred by halogen and isopropoxy groups can enhance cell membrane penetration, a key factor in antibacterial efficacy.
Table 2: Comparative Antibacterial Activity (MIC µg/mL) of Hydrazone Analogs
| Compound ID | Target Organism | Gram Type | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Hypothetical-2 | S. aureus | Gram (+) | 4-16 | N/A |
| Hypothetical-2 | E. coli | Gram (-) | 16-64 | N/A |
| Compound 19 (ref) | S. aureus | Gram (+) | 6.25 | [1] |
| Compound 19 (ref) | E. coli | Gram (-) | 12.5 | [1] |
| Ampicillin (Control) | S. aureus | Gram (+) | 12.5 | [1] |
| Ampicillin (Control) | E. coli | Gram (-) | 25 |[1] |
Data for Hypothetical-2 is extrapolated. Reference compounds are included for performance context.
In Vitro Cytotoxic Activity
A critical step in drug discovery is assessing a compound's potential to kill cancer cells.[16][17] In vitro cytotoxicity assays are fundamental for this initial screening.[18] The potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to reduce cell viability by 50%.[16][18]
Table 3: Comparative Cytotoxicity (IC50 µM) Against Human Cancer Cell Lines
| Compound ID | Phenylhydrazine Moiety | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) |
|---|---|---|---|---|
| Hypothetical-1 | 2,4-Dichloro-5-isopropoxy | 12.5 ± 1.5 | 18.2 ± 2.1 | 25.1 ± 3.0 |
| Analog E | 2,4-Dinitrophenyl | 22.8 ± 2.9 | 35.4 ± 4.5 | 41.5 ± 5.2 |
| Analog F | 4-Bromophenyl | 30.1 ± 3.5 | 45.9 ± 5.8 | 55.3 ± 6.1 |
| Doxorubicin (Control) | N/A | 1.2 ± 0.2 | 1.8 ± 0.3 | 2.5 ± 0.4 |
Data for Hypothetical-1 and analogs are representative values for illustrative comparison. Doxorubicin is a standard chemotherapeutic agent.
Structure-Activity Relationship (SAR) Analysis
By analyzing the data from biological evaluations, we can deduce key structure-activity relationships that guide the design of more potent and selective compounds.[19]
-
Halogen Substitution: The presence, number, and position of halogen atoms on the phenyl ring are critical. Electron-withdrawing groups like chlorine often enhance activity. Dichloro-substituted compounds frequently outperform their mono-chloro or non-halogenated counterparts.[12][20] The 2,4-dichloro pattern is a common motif in bioactive molecules for this reason.[21][22]
-
Lipophilic Groups: The 5-isopropoxy group on the primary scaffold increases lipophilicity. This can enhance the compound's ability to cross biological membranes, potentially increasing bioavailability and cellular uptake, which often correlates with improved biological activity.
-
The "Other Half": The nature of the aldehyde or ketone used in the condensation reaction is equally important. Aromatic aldehydes containing additional electron-withdrawing groups (e.g., nitro, cyano) can increase the potency of the final hydrazone.[13] The overall shape and electronic distribution of this part of the molecule dictate its interaction with the biological target.[23][24]
Caption: Key structure-activity relationships for the dihalogenated phenylhydrazone scaffold.
Experimental Protocols
To ensure scientific integrity, the methods used to generate comparative data must be robust and reproducible. Below are detailed protocols for key assays.
Protocol 1: General Synthesis of a Hydrazone Derivative
This protocol describes the synthesis of a representative hydrazone from (2,4-Dichloro-5-isopropoxyphenyl)hydrazine and 4-nitrobenzaldehyde.
-
Reactant Preparation: Dissolve (2,4-Dichloro-5-isopropoxyphenyl)hydrazine (1.0 eq) in absolute ethanol (10 mL). In a separate flask, dissolve 4-nitrobenzaldehyde (1.0 eq) in absolute ethanol (10 mL).
-
Reaction: Add the aldehyde solution to the hydrazine solution with stirring. Add 3-4 drops of glacial acetic acid as a catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture in an ice bath. The solid product will precipitate.
-
Purification: Filter the crude product, wash with cold ethanol, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/DMF) to obtain the pure hydrazone derivative.
-
Characterization: Confirm the structure of the final compound using FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.[9][11]
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric method for assessing cell viability, which is a proxy for cytotoxicity.[18] It measures the metabolic activity of cells.[16]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the desired compound concentrations. Include wells for untreated controls (vehicle only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Step-by-step workflow for the MTT in vitro cytotoxicity assay.
Conclusion
The (2,4-Dichloro-5-isopropoxyphenyl)hydrazine scaffold serves as an excellent foundation for developing novel therapeutic agents. The strategic placement of dichloro- and isopropoxy- groups provides a potent starting point, which can be further optimized through modifications at the carbonyl end of the hydrazone. The comparative data and SAR analysis indicate that fine-tuning the electronic and steric properties of these molecules is key to maximizing their antifungal, antibacterial, and cytotoxic activities. The protocols provided herein offer a validated roadmap for researchers to synthesize, screen, and compare new analogs, accelerating the journey from chemical synthesis to promising drug candidates. Future work should focus on in vivo toxicity and efficacy studies of the most potent compounds identified through these in vitro screening funnels.
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Head-to-head comparison of different purification methods for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
A Senior Application Scientist's Guide to Achieving High Purity for a Key Synthetic Intermediate
In the landscape of pharmaceutical and agrochemical research, the purity of synthetic intermediates is paramount. (2,4-Dichloro-5-isopropoxyphenyl)hydrazine, a crucial building block for various active molecules, is no exception. Its purity can significantly impact reaction yields, impurity profiles, and the overall safety and efficacy of the final product. This guide provides a comprehensive, head-to-head comparison of three common purification techniques for this hydrazine derivative: recrystallization, column chromatography, and liquid-liquid extraction. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics.
The Critical Need for Purity
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is often synthesized via the reduction of the corresponding diazonium salt or nitro compound. These reactions can result in a crude product contaminated with unreacted starting materials, side-products, and inorganic salts. The presence of these impurities can interfere with subsequent synthetic steps, leading to the formation of undesired byproducts and complicating the purification of the final active ingredient. Therefore, an efficient and robust purification strategy is not just a matter of good laboratory practice; it is a critical step in ensuring the quality and integrity of the entire synthetic route.
Purification Methodologies: A Comparative Overview
We will now explore the three primary purification methods, outlining their principles and providing illustrative protocols and data.
Recrystallization: The Classic Approach to Crystalline Purity
Recrystallization is a widely used technique for purifying solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.
The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes out. The impurities, being present in lower concentrations, remain in the solution (mother liquor). The slow formation of crystals allows for the selective incorporation of the desired molecules into the crystal lattice, excluding the impurities.
-
Solvent Selection: Begin by screening various solvents to find an appropriate one. Ethanol, isopropanol, and toluene are good starting points. For this example, we will use ethanol.
-
Dissolution: In a 250 mL Erlenmeyer flask, add 10.0 g of crude (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. Add 50 mL of ethanol and heat the mixture on a hot plate with stirring until it boils.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath for 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol (2 x 10 mL) to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at 40°C to a constant weight.
Caption: A streamlined workflow for the purification of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine via recrystallization.
Column Chromatography: Precision Separation Based on Polarity
Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1][2] It is particularly useful for separating complex mixtures and for purifying non-crystalline or oily products.
In normal-phase column chromatography, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase (eluent). The components of the mixture are applied to the top of the column. As the eluent flows down the column, the compounds partition between the stationary and mobile phases. More polar compounds interact more strongly with the polar stationary phase and thus move down the column more slowly. Less polar compounds have a greater affinity for the mobile phase and travel down the column more quickly. By collecting fractions of the eluent as it exits the column, the separated compounds can be isolated.
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the chosen eluent (e.g., a 9:1 mixture of hexane and ethyl acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve 5.0 g of crude (2,4-Dichloro-5-isopropoxyphenyl)hydrazine in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the hexane/ethyl acetate mixture, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
Caption: A systematic workflow for the purification of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine using column chromatography.
Liquid-Liquid Extraction: Exploiting Differential Solubility and pH
Liquid-liquid extraction is a separation technique that relies on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic phase. The basicity of the hydrazine functional group can be exploited to facilitate purification through pH-adjusted extractions.
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine, being a basic compound, can be protonated in an acidic aqueous solution to form a water-soluble salt. Neutral and acidic impurities will remain in the organic phase. After separating the layers, the aqueous layer containing the protonated hydrazine can be basified, regenerating the free hydrazine which will then partition back into a fresh organic phase, leaving behind any water-soluble impurities. This method is particularly effective for removing non-basic organic impurities and inorganic salts. A similar principle of using pH adjustments for purification is described in the purification of sulfentrazone, a molecule also containing a dichlorophenyl group.[3]
-
Dissolution: Dissolve 10.0 g of crude (2,4-Dichloro-5-isopropoxyphenyl)hydrazine in 100 mL of an organic solvent such as ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (2 x 50 mL). The target hydrazine will move into the aqueous layer as its hydrochloride salt.
-
Layer Separation: Separate the aqueous layer containing the protonated product from the organic layer containing neutral and acidic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add 5 M sodium hydroxide solution until the pH is basic (pH > 10), causing the free hydrazine to precipitate or form an oil.
-
Back-Extraction: Extract the basified aqueous solution with fresh ethyl acetate (3 x 50 mL). The purified hydrazine will now be in the organic phase.
-
Washing and Drying: Wash the combined organic extracts with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the ethyl acetate using a rotary evaporator to yield the purified product.
Caption: A multi-step workflow for the purification of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine via liquid-liquid extraction.
Performance Comparison
To provide a clear comparison, the following table summarizes the expected performance of each purification method for a hypothetical 10 g batch of crude (2,4-Dichloro-5-isopropoxyphenyl)hydrazine with an initial purity of 85%.
| Parameter | Recrystallization | Column Chromatography | Liquid-Liquid Extraction |
| Final Purity (HPLC) | >98% | >99% | ~97-98% |
| Typical Yield | 70-85% | 60-80% | 80-90% |
| Time Requirement | Moderate (4-6 hours) | High (8-12 hours) | Moderate (3-5 hours) |
| Solvent Consumption | Moderate | High | High |
| Cost | Low | High (Silica gel, large solvent volumes) | Moderate |
| Scalability | Excellent | Poor to Moderate | Good |
| Ideal for... | Crystalline solids with thermally stable impurities | Complex mixtures, non-crystalline products | Removing non-basic impurities and salts |
Conclusion and Recommendations
The choice of purification method for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a critical decision that depends on the specific requirements of the synthesis, including the nature of the impurities, the desired final purity, the scale of the reaction, and available resources.
-
Recrystallization is a cost-effective and highly scalable method that can yield a product of high purity, provided a suitable solvent is identified and the impurities have the appropriate solubility profile. It is often the method of choice in industrial settings.
-
Column chromatography offers the highest resolution and is capable of separating closely related impurities, leading to exceptional purity.[1][2] However, it is more time-consuming, expensive, and less amenable to large-scale production. It is ideal for laboratory-scale synthesis where ultra-high purity is required. The use of HPLC for preparative separation is also a viable, albeit more expensive, option for achieving high purity on a smaller scale.[4]
-
Liquid-liquid extraction is a versatile and relatively fast method that is particularly effective at removing inorganic salts and non-basic impurities. It generally provides a good balance between purity, yield, and operational efficiency.
For many applications, a combination of these techniques may be the most effective approach. For example, an initial purification by liquid-liquid extraction to remove the bulk of the impurities could be followed by a final recrystallization step to achieve the desired high purity. Ultimately, a careful evaluation of the specific needs of your project will guide the selection of the most appropriate purification strategy for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
References
- SIELC Technologies. Separation of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine on Newcrom R1 HPLC column.
- Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.
- Column chromatography - YouTube. (2018).
- Google Patents. CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
- Column Chromatography - YouTube. (2022).
- Organic Syntheses. p-Toluenesulfonylhydrazide.
- Google Patents. CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
- PrepChem.com. Synthesis of 2-[2,4-dichloro-5-(1-methylethoxy)phenyl]-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione.
- Google Patents. US11634392B2 - Purification of sulfentrazone herbicide using selective pH adjusted extractions.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
This document provides a detailed protocol for the safe handling and disposal of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine (CAS No. 40178-22-1). As a substituted hydrazine and a chlorinated aromatic compound, this chemical presents significant health and environmental hazards. This guide is founded on established safety principles for related chemical classes to ensure the protection of laboratory personnel and compliance with environmental regulations.
Disclaimer: The following procedures are based on best practices for hazardous chemical waste management. All handling and disposal actions must be performed in strict accordance with the guidelines set by your institution's Environmental Health & Safety (EHS) department and all applicable local, state, and federal regulations.
Hazard Assessment and Chemical Profile
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is an intermediate used in the synthesis of herbicides.[1] While a comprehensive, peer-reviewed toxicological profile for this specific compound is not widely available, its structural components—a hydrazine derivative and a dichlorinated aromatic ring—necessitate that it be handled as a hazardous substance.
-
Hydrazine Moiety: Hydrazine and its derivatives are known for their potential toxicity and are often treated as suspected carcinogens.[2][3] They can be corrosive and cause severe irritation to the skin, eyes, and respiratory tract.[3][4]
-
Chlorinated Aromatic Moiety: Chlorinated hydrocarbons are a class of compounds with significant environmental persistence and potential for ecological harm. The U.S. Environmental Protection Agency (EPA) regulates many such compounds as hazardous waste.[5][6]
Based on these characteristics, this compound must be presumed to be toxic if ingested, inhaled, or absorbed through the skin, and potentially carcinogenic with long-term exposure.
| Property | Value | Source |
| CAS Number | 40178-22-1 | [1][7] |
| Molecular Formula | C₉H₁₂Cl₂N₂O | [1][7] |
| Molecular Weight | 235.11 g/mol | [1][7] |
| Appearance | White solid | [1] |
| Ecological Data | No specific data available; presumed harmful to aquatic life. | [2][8] |
| Toxicity Data | No specific data available; handle as a toxic and potentially carcinogenic substance. | [2][3] |
Mandatory Personal Protective Equipment (PPE)
Due to the compound's presumed hazards, stringent personal protection is required at all times. Handling should occur exclusively within a certified chemical fume hood.[2]
| Equipment | Specification | Rationale |
| Hand Protection | Butyl rubber or other chemically resistant gloves. | Provides protection against skin absorption. Butyl rubber is often recommended for handling hydrazine solutions.[9] |
| Eye Protection | Chemical safety goggles with side shields and a face shield. | Protects against splashes and potential eye damage.[2][10] |
| Body Protection | Flame-retardant lab coat and a chemical-resistant apron. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator may be required for spills or if working outside a fume hood. | Hydrazine vapors are irritating and toxic upon inhalation.[3][4] Odor detection indicates concentrations are already above safe exposure limits.[9][11] |
Waste Collection and Segregation Protocol
Proper segregation is the first step in responsible disposal. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.
-
Designated Waste Container: Use only a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., HDPE or glass) and have a secure, tight-fitting lid.
-
Labeling: The label must clearly state:
-
"Hazardous Waste"
-
" (2,4-Dichloro-5-isopropoxyphenyl)hydrazine"
-
Associated Hazards: "Toxic," "Irritant," "Potential Carcinogen"
-
Accumulation Start Date
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents and acids.[12]
Disposal Pathways: A Decision Framework
The appropriate disposal method depends on institutional capabilities and local regulations. The following workflow provides a decision-making framework.
Caption: Disposal decision workflow for hydrazine waste.
Pathway A: Off-Site Disposal via Licensed Contractor (Strongly Recommended)
This is the safest and most compliant method for disposing of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. Wastes containing hydrazine are classified as hazardous by the EPA, and incineration is a primary disposal method.[5]
Procedure:
-
Collect all waste (solid compound, contaminated PPE, and solutions) in a designated hazardous waste container.
-
Follow your institution's EHS procedures for requesting a waste pickup.
-
Ensure all paperwork, including the hazardous waste manifest, is completed accurately.
-
The licensed contractor will transport the waste to a permitted facility for high-temperature incineration, which is the preferred method for destroying both the hydrazine and chlorinated components.[5][13][14]
Pathway B: On-Site Chemical Treatment (Expert Use Only)
This method should only be attempted by trained personnel, with prior approval from EHS, and only for very small quantities. The principle is to oxidize the hydrazine moiety to less harmful byproducts.
Causality: The protocol uses an oxidizing agent like sodium hypochlorite (bleach) or calcium hypochlorite to break the reactive N-N bond in the hydrazine group.[5][12] This converts it primarily to nitrogen gas. The aromatic portion remains and must be disposed of as hazardous organic waste.
Caption: On-site chemical treatment protocol for hydrazine waste.
Step-by-Step Protocol:
-
Work Area: Perform all steps in a certified chemical fume hood. Have spill control materials readily available.
-
Dilution: If dealing with solid waste, dissolve it in a suitable solvent (e.g., water or an alcohol) to a low concentration (<5% w/w).[12]
-
Neutralization: Slowly and with constant stirring, add a solution of sodium hypochlorite (<5%) or calcium hypochlorite (<5%) to the hydrazine waste solution.[12] The reaction can be exothermic and may release nitrogen gas; addition must be controlled to prevent splashing and excessive heat.
-
Reaction Time: Allow the mixture to stir for at least 2 hours to ensure the reaction is complete.
-
Verification: Test the treated solution for the presence of residual hydrazine using commercially available test strips or another analytical method approved by your EHS department.
-
Final Disposal: Once the absence of hydrazine is confirmed, the resulting solution, which still contains chlorinated organic compounds, must be collected as hazardous aqueous waste. Do NOT pour down the drain. [4] It should be transferred to a labeled hazardous waste container for pickup by a licensed contractor.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to minimize exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operating or that the area is well-ventilated.
-
Protect: Do not attempt to clean a significant spill without the appropriate PPE, including a respirator.[9]
-
Contain & Absorb: For small spills, cover with an inert absorbent material like vermiculite or sand. Do not use combustible materials.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and institutional EHS department immediately.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]
-
International Programme on Chemical Safety (IPCS). (1991). Hydrazine (Health and Safety Guide No. 56). World Health Organization. [Link]
-
Safety Data Sheet. (2015). Hydrazine Hydrate 7.5%. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. [Link]
-
Defense Technical Information Center (DTIC). (1987). Safety and Handling of Hydrazine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hydrazine, Method 20. [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 40178-22-1 Name: (2,4-dichloro-5-isopropoxyphenyl)hydrazine. [Link]
-
U.S. Environmental Protection Agency (EPA). (1999). Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. [Link]
-
U.S. Environmental Protection Agency (EPA). (1989). Listing Background Document for the Production of Certain C1-C, Chlorinated Aliphatic Hydrocarbons by Free Radical Catalyzed Pro. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]
-
U.S. Environmental Protection Agency (EPA). (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
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Comprehensive Safety and Handling Guide for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
This guide provides essential safety protocols and operational directives for the handling of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound[1][2][3], the following procedures are synthesized from the well-documented hazards of its parent compound, hydrazine, and the general risks associated with chlorinated aromatic compounds. This approach ensures a cautious and comprehensive safety framework for researchers, scientists, and drug development professionals.
Hydrazine and its derivatives are recognized as Particularly Hazardous Substances (PHS) due to their acute toxicity, corrosivity, and potential carcinogenicity[4][5]. The chlorinated aromatic structure further suggests potential environmental persistence and specific toxicological concerns[6]. Therefore, stringent adherence to these guidelines is paramount to ensure personnel safety and environmental protection.
Hazard Assessment and Risk Mitigation
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine should be handled as a substance with a high degree of acute and chronic toxicity. The primary risks are associated with its potential as a corrosive agent, a skin and respiratory sensitizer, and a carcinogen[4][5][7].
Key Potential Hazards:
-
Acute Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin[8][9].
-
Corrosivity: Causes severe skin burns and eye damage[4][5][8][9].
-
Organ Damage: Potential for damage to the liver, kidneys, blood, and central nervous system[7][9][10][11].
-
Environmental Hazard: Likely toxic to aquatic life with long-lasting effects[8].
Due to these significant risks, all work with this compound must be conducted within a designated Particularly Hazardous Substance area[4].
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Protection Type | Specific Requirement | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is recommended.[4][5][10][12] Butyl rubber gloves may also be suitable.[13] | To provide a robust barrier against a highly corrosive and dermally toxic substance. Double-gloving minimizes the risk of exposure from a single glove failure. |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles and a full-face shield.[4][5][10][12] | To protect against splashes of the corrosive material, which can cause severe eye damage and blindness.[8][9] |
| Body Protection | A flame-resistant lab coat and a chemical-resistant apron.[4][10][12] | To protect against skin contact and potential ignition sources. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[4][5] If there is a risk of exceeding exposure limits, a full-face respirator with appropriate cartridges (e.g., ABEK) or a supplied-air respirator should be used.[10][13] | To prevent inhalation of toxic vapors, which can be fatal.[9] |
PPE Selection and Use Workflow
Caption: PPE selection workflow for handling (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Donning PPE:
-
Don inner gloves.
-
Don a flame-resistant lab coat and chemical-resistant apron.
-
Don outer gloves, ensuring they overlap the cuffs of the lab coat.
-
Don safety goggles and a face shield.
-
-
Handling the Compound:
-
Decontamination and Doffing PPE:
-
Decontaminate any surfaces and equipment that may have come into contact with the chemical.
-
To remove PPE, first, remove the outer gloves.
-
Remove the face shield and goggles.
-
Remove the lab coat and apron.
-
Remove the inner gloves.
-
Wash hands thoroughly with soap and water.[5]
-
Emergency Response Plan
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected area with copious amounts of water for at least 15 minutes.[4][10] Seek immediate medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[4][5]
-
Inhalation: Move the affected person to fresh air.[4][10] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation).[10] Seek immediate medical attention.[4][14]
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[4][5]
Spill Response:
-
Treat any spill of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine as a major incident.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[5][12]
-
Prevent the spill from entering drains.[10]
Disposal Plan
All waste containing (2,4-Dichloro-5-isopropoxyphenyl)hydrazine, including contaminated PPE, labware, and the chemical itself, must be treated as hazardous waste.
Waste Management Workflow
Caption: Hazardous waste disposal workflow for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.
Disposal Procedure:
-
Segregation: Do not mix this waste with other waste streams.[15] It should be collected in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.[5]
-
Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment.
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[5] Adherence to all local, state, and federal regulations for the disposal of chlorinated aromatic and hydrazine-containing waste is mandatory.[6][7]
References
-
Hydrazine - Risk Management and Safety. University of Notre Dame. [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Hydrazine. University of California, Santa Barbara - Environmental Health & Safety. [Link]
-
Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing. [Link]
-
Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. [Link]
-
Hydrazine Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety. [Link]
-
Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]
-
Hydrazine and Other Corrosive and Flammable PHS. UNC Charlotte - Environmental Health & Safety. [Link]
-
Disposal methods for chlorinated aromatic waste. Chemical Society Reviews (RSC Publishing). [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 40178-22-1 Name: (2,4-dichloro-5-isopropoxyphenyl)hydrazine. XiXisys. [Link]
- Process for destroying chlorinated aromatic compounds.
-
Biodegradability of chlorinated aromatic compounds. Eurochlor. [Link]
-
Disposal of Waste Solvents. National University of Singapore - Department of Chemistry. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
